molecular formula C10H6ClNO2 B1288790 4-Chloroquinoline-7-carboxylic acid CAS No. 49713-58-8

4-Chloroquinoline-7-carboxylic acid

Cat. No.: B1288790
CAS No.: 49713-58-8
M. Wt: 207.61 g/mol
InChI Key: VMGVGPMZWPOPJP-UHFFFAOYSA-N
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Description

4-Chloroquinoline-7-carboxylic acid (CAS 49713-58-8) is a high-value chemical building block belonging to the quinoline carboxylic acid family . This compound serves as a crucial synthetic intermediate in medicinal chemistry, particularly in the development of novel quinolone-based antibiotics . The strategic chlorine and carboxylic acid substituents on the quinoline core make it a versatile precursor for constructing more complex molecules with potential biological activity . Researchers utilize this scaffold to explore interactions with biological targets, as the quinoline structure is a privileged pharmacophore in drug discovery . The compound should be stored in an inert atmosphere at 2-8°C . According to GHS guidelines, it carries the warning signal word and hazard statements H302, H315, H319, H332, and H335, indicating that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Precautionary measures include using protective gloves and eye/face protection, and avoiding breathing dust/fume/gas/mist/vapors . This product is intended for research applications and is strictly for laboratory use. It is not approved for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloroquinoline-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-8-3-4-12-9-5-6(10(13)14)1-2-7(8)9/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMGVGPMZWPOPJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60617198
Record name 4-Chloroquinoline-7-carboxylic acid
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Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49713-58-8
Record name 4-Chloro-7-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49713-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloroquinoline-7-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Chloroquinoline-7-carboxylic acid CAS number 49713-58-8 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Chloroquinoline-7-carboxylic acid (CAS: 49713-58-8)

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties. Within this class, this compound stands out as a versatile and strategically important building block.[1] Its unique arrangement of functional groups—a reactive chlorine atom at the 4-position, a carboxylic acid at the 7-position, and the quinoline nitrogen—provides three distinct points for chemical modification. This trifecta of reactivity allows for the systematic construction of complex molecular architectures and the fine-tuning of physicochemical properties essential for drug development. This guide provides a comprehensive overview of the core properties, spectroscopic profile, synthesis, reactivity, and safe handling of this compound, offering field-proven insights for its effective utilization in research and development.

Core Physicochemical and Safety Profile

Accurate characterization is the foundation of all subsequent experimental work. The properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 49713-58-8[1][2]
Molecular Formula C₁₀H₆ClNO₂[1][3]
Molecular Weight 207.62 g/mol [1][3]
Appearance White to off-white solid[1]
Melting Point 189 - 192 °C[4]
Storage Conditions Store at 2-8°C, tightly sealed in a dry, well-ventilated place.[1][5][6]
InChI Key VMGVGPMZWPOPJP-UHFFFAOYSA-N[6]
Solubility Data not widely available; expected to be soluble in polar organic solvents like DMSO and DMF.[6][7]
GHS Safety and Handling

As with any chlorinated heterocyclic compound, appropriate safety measures are critical. The compound is classified with specific hazards that demand rigorous handling protocols.

Hazard StatementCodeDescriptionSource(s)
Skin Sensitization H317May cause an allergic skin reaction.[3]
Eye Irritation H319Causes serious eye irritation.[3]

Precautionary Measures:

  • P280: Wear protective gloves, protective clothing, and eye/face protection.[3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

  • Handling: All manipulations should be performed in a certified chemical fume hood.[3] Avoid dust formation and inhalation. Prevent contact with skin and eyes.

  • Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[3]

  • Decomposition: Hazardous decomposition products upon combustion include carbon oxides, nitrogen oxides, and hydrogen chloride gas.[3][8]

Spectroscopic and Analytical Profile

A thorough understanding of the spectroscopic signature of this compound is essential for reaction monitoring and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum provides a clear fingerprint of the quinoline core. The electron-withdrawing nature of the chlorine atom, the carboxylic acid, and the ring nitrogen deshields the aromatic protons, shifting them downfield.

Caption: Structure of this compound with proton numbering.

  • ¹H NMR (Expected, in DMSO-d₆):

    • ~13.5 ppm (s, 1H): The carboxylic acid proton (-COOH) will appear as a broad singlet far downfield.

    • ~8.9 ppm (d, 1H): H2, a doublet due to coupling with H3. It is significantly deshielded by the adjacent ring nitrogen.

    • ~8.5 ppm (s, 1H): H8, a singlet (or narrow doublet) adjacent to the carboxylic acid group.

    • ~8.2 ppm (d, 1H): H5, a doublet from the benzene portion of the ring system.

    • ~8.0 ppm (d, 1H): H6, a doublet of doublets, coupled to H5 and H8.

    • ~7.8 ppm (d, 1H): H3, a doublet coupled to H2.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by absorptions from the carboxylic acid and the aromatic system.

  • 3300-2500 cm⁻¹ (broad): Characteristic O-H stretch of a hydrogen-bonded carboxylic acid.[9]

  • ~3100 cm⁻¹ (sharp, weak): Aromatic C-H stretching.[10]

  • 1760-1690 cm⁻¹ (strong, sharp): C=O stretch of the carboxylic acid carbonyl group.[9]

  • 1600-1450 cm⁻¹ (multiple bands): Aromatic C=C and C=N ring stretching vibrations.[10]

  • 1320-1210 cm⁻¹ (strong): C-O stretching of the carboxylic acid.[9]

  • ~850-750 cm⁻¹: C-Cl stretching vibration.

Mass Spectrometry (MS)

In mass spectrometry, the molecule will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

  • Molecular Ion (M⁺): Expected at m/z 207 and 209.

  • Key Fragmentation Pathways:

    • [M-OH]⁺: Loss of a hydroxyl radical (m/z 190/192).

    • [M-COOH]⁺: Loss of the entire carboxyl group via decarboxylation (m/z 162/164). This is a common fragmentation for aromatic carboxylic acids.[11]

Synthesis and Chemical Reactivity

This compound is not just a final product but a versatile intermediate. Its reactivity is governed by its three key functional regions.

Proposed Synthesis Route

A plausible and industrially relevant synthesis can be adapted from the classic Gould-Jacobs reaction, which is a powerful method for constructing the quinoline core.

Synthesis_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Hydrolysis amine 3-Amino-4-chlorobenzoic acid intermediate1 Anilinomethylenemalonate Intermediate amine->intermediate1 emme Diethyl ethoxymethylenemalonate (EMME) emme->intermediate1 intermediate2 7-Chloro-4-hydroxyquinoline-3-carboxylate intermediate1->intermediate2 High Temp (e.g., Dowtherm A) intermediate3 7-Chloro-4-hydroxyquinoline-3-carboxylic acid intermediate2->intermediate3 NaOH / H₂O final_product 4,7-Dichloroquinoline-3-carboxylic acid (Hypothetical intermediate) target This compound start_amine 4-Amino-3-chlorobenzoic acid start_emme Diethyl ethoxymethylenemalonate start_int1 Anilinomethylenemalonate start_int2 4-Hydroxy-7-chloroquinoline-3-carboxylate start_int3 4-Hydroxy-7-chloroquinoline start_int4 4,7-Dichloroquinoline

Key Reactivity Hubs

The synthetic utility of this compound stems from the differential reactivity of its functional groups.

Reactivity_Hubs main This compound c4_node C4-Cl Position main->c4_node Target for SNAr c7_node C7-COOH Position main->c7_node Carboxylic Acid Chemistry n1_node Quinoline Nitrogen main->n1_node Lewis Basic Site snar_product 4-Amino/Alkoxy/Thio- quinoline-7-carboxylic acid c4_node->snar_product R-NH₂ / R-OH / R-SH Base, Heat amide_product 4-Chloroquinoline-7-carboxamide c7_node->amide_product Amine, Coupling Agent (e.g., EDC, HOBt) ester_product 4-Chloroquinoline-7-carboxylate ester c7_node->ester_product Alcohol, Acid Catalyst n_oxide Quinoline N-oxide n1_node->n_oxide Oxidizing Agent (e.g., m-CPBA)

Caption: Key reactivity sites of this compound.

  • Nucleophilic Aromatic Substitution (SₙAr) at C4: The chlorine at the C4 position is highly activated towards displacement by nucleophiles. This is due to the electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the Meisenheimer complex intermediate. This reaction is the cornerstone of its use, allowing for the facile introduction of amines, alcohols, and thiols to build libraries of 4-substituted quinolines.[12] The synthesis of the antimalarial drug chloroquine relies on a similar substitution on 4,7-dichloroquinoline.[13]

  • Carboxylic Acid Derivatization at C7: The carboxylic acid group is a versatile handle for modification. It can be readily converted into esters, amides, or other derivatives using standard organic chemistry protocols.[14] This position is often used to modulate solubility, introduce new pharmacophores, or create a linkage point for conjugation to other molecules.

  • N-Oxidation of the Quinoline Ring: Treatment with an oxidizing agent like m-CPBA can convert the quinoline nitrogen to an N-oxide.[12][14] This transformation alters the electronic properties of the ring and can be used to direct further functionalization, particularly at the C2 position.[12]

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The 4-aminoquinoline scaffold, directly accessible from 4-chloroquinoline precursors, is a well-established pharmacophore in the design of protein kinase inhibitors. The quinoline ring system serves as an excellent "hinge-binding" motif, forming hydrogen bonds with the backbone of the kinase hinge region.

Kinase_Binding_Workflow start 4-Chloroquinoline- 7-carboxylic acid step1 SₙAr Reaction (+ Aryl Amine) start->step1 intermediate 4-(Arylamino)quinoline- 7-carboxylic acid step1->intermediate Forms Hinge-Binding Motif step2 Amide Coupling (Introduce Solubilizing Group) intermediate->step2 final_drug Final Kinase Inhibitor Candidate step2->final_drug Modulates PK/PD Properties

Caption: General workflow for developing a kinase inhibitor.

In this design paradigm:

  • The 4-amino group , installed via SₙAr, acts as the hydrogen bond donor to the kinase hinge.

  • The quinoline ring itself occupies a hydrophobic pocket.

  • The 7-carboxylic acid provides a crucial attachment point to introduce larger, more complex side chains that can interact with solvent-exposed regions of the kinase, thereby enhancing potency and selectivity.

Exemplar Experimental Protocol: Synthesis of a 4-Anilinoquinoline Derivative

This protocol describes a representative SₙAr reaction, a cornerstone experiment for utilizing this building block.

Objective: To synthesize N-phenyl-4-aminoquinoline-7-carboxylic acid via nucleophilic aromatic substitution.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • N-Methyl-2-pyrrolidone (NMP)

  • Ethyl acetate

  • Hexanes

  • 1M Hydrochloric Acid

Procedure:

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add NMP to dissolve the starting material (approx. 0.5 M concentration). Add aniline (1.2 eq) followed by DIPEA (2.5 eq).

  • Reaction: Heat the reaction mixture to 120 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

    • Causality Insight: The high temperature is necessary to overcome the activation energy for the SₙAr reaction. DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, driving it to completion.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing ethyl acetate and water.

  • Extraction: Wash the organic layer with 1M HCl (to remove excess aniline and DIPEA), followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by trituration with a mixture of ethyl acetate and hexanes or by column chromatography on silica gel to yield the desired 4-anilinoquinoline product.

Conclusion

This compound (CAS 49713-58-8) is a high-value chemical intermediate whose utility is rooted in its predictable and versatile reactivity. The ability to selectively functionalize the C4-chloro, C7-carboxyl, and quinoline nitrogen positions makes it an indispensable tool for medicinal chemists. A thorough understanding of its properties, spectroscopic characteristics, and reactivity, as outlined in this guide, empowers researchers to harness its full potential in the rational design and synthesis of novel therapeutic agents.

References

  • ChemScene. Certificate of Analysis: this compound.
  • ChemicalBook. This compound - Safety Data Sheet.
  • Matrix Scientific. This compound Safety Information.
  • Organic Syntheses. 4,7-dichloroquinoline.
  • Sigma-Aldrich. Safety Data Sheet for a related compound.
  • PMC, NIH. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones.
  • ChemicalBook. CHLOROQUINE synthesis.
  • Capot Chemical. Material Safety Data Sheet.
  • ECHEMI. 4-Chloro-quinoline-3-carboxylic acid SDS.
  • BIOFOUNT. 4-氯喹啉-7-甲酸.
  • University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids.
  • MDPI. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline.
  • Baxendale Group, Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
  • Selleck Chemicals. Quinoline-4-carboxylic acid | CAS 486-74-8.
  • Michigan State University. Table of Characteristic IR Absorptions.
  • PMC, NIH. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics.

Sources

Physicochemical properties of 4-Chloroquinoline-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-Chloroquinoline-7-carboxylic Acid

Executive Summary

This compound is a pivotal heterocyclic building block in medicinal chemistry, most notably as a key intermediate in the synthesis of antimalarial agents.[1] Its utility in drug discovery is profoundly influenced by its physicochemical properties, which dictate its behavior in biological systems, including solubility, absorption, and target engagement. This guide provides a comprehensive analysis of the core physicochemical attributes of this compound, offering both established data and detailed, field-proven experimental protocols for their determination. It is intended for researchers, medicinal chemists, and drug development professionals who require a deep, practical understanding of this compound's characteristics to inform rational drug design and development strategies.

Introduction: Why Physicochemical Properties Matter

In modern drug discovery, a molecule's success is not solely dependent on its pharmacological activity. Its ability to reach the biological target in sufficient concentration, a concept encapsulated by ADME (Absorption, Distribution, Metabolism, and Excretion) properties, is equally critical. The physicochemical characteristics of a compound are the primary determinants of its ADME profile. For an intermediate like this compound, understanding these properties is crucial for two main reasons: 1) It informs the synthetic routes and reaction conditions required for derivatization, and 2) It allows for the prediction and fine-tuning of the properties of the final drug candidates. This document delves into the essential properties of aqueous solubility, acidity (pKa), and lipophilicity (logP), providing the causal logic behind their experimental determination and their impact on the molecule's potential as a drug scaffold.

Chemical Identity and Core Properties

The foundational step in characterizing any chemical entity is to establish its identity and fundamental properties. This compound is a substituted quinoline, a privileged scaffold in medicinal chemistry.

PropertyValueSource(s)
IUPAC Name 7-chloroquinoline-4-carboxylic acid[2]
CAS Number 13337-66-1[2][3]
Molecular Formula C₁₀H₆ClNO₂[2][3]
Molecular Weight 207.61 g/mol [2][3]
Chemical Structure C1=CC2=C(C=CN=C2C=C1Cl)C(=O)O[2]
Melting Point 281-282 °C[3]
Boiling Point 382.1 ± 22.0 °C (Predicted)[3]
XLogP3 (Computed) 2.5[2]
Appearance White to off-white solid[4]

In-Depth Analysis of Key Physicochemical Parameters

Acidity and Basicity (pKa)

The pKa, or acid dissociation constant, is a critical parameter as it dictates the ionization state of a molecule at a given pH. The structure of this compound contains two key ionizable groups:

  • A carboxylic acid group (-COOH) : This is an acidic functional group. Aromatic carboxylic acids typically have a pKa in the range of 4-5.[5] Deprotonation at physiological pH (~7.4) results in a negatively charged carboxylate (-COO⁻).

  • A quinoline nitrogen : This nitrogen atom is basic and can be protonated. The pKa of the conjugate acid of quinoline itself is around 4.9. The presence of an electron-withdrawing chlorine atom at the 7-position would be expected to slightly decrease the basicity of this nitrogen.

The ionization state profoundly affects solubility, membrane permeability, and receptor binding. For instance, the charged (ionized) form is generally more water-soluble, while the neutral (unionized) form is more lipid-soluble and thus more likely to cross cell membranes via passive diffusion.

Lipophilicity (logP and logD)

Lipophilicity, the "greasiness" of a molecule, is a key determinant of its pharmacokinetic behavior. It is commonly expressed as the logarithm of the partition coefficient (logP) between an immiscible lipid-like solvent (typically n-octanol) and water.

  • logP : This is the partition coefficient of the neutral species. The computed XLogP3 value for this compound is 2.5, suggesting moderate lipophilicity in its unionized form.[2]

  • logD : For ionizable molecules, the distribution coefficient (logD) is more physiologically relevant.[6][7] It measures the partitioning of all species (ionized and unionized) at a specific pH. For this compound, the logD will be highly dependent on the pH of the medium due to its acidic and basic centers. At pH 7.4, where the carboxylic acid is largely deprotonated, the molecule will be more polar and thus exhibit a lower logD value than its logP.

The "shake-flask" method remains the gold standard for the experimental determination of logP/logD.[6][8]

Aqueous Solubility

Solubility is a prerequisite for absorption and distribution. Poor aqueous solubility is a major hurdle in drug development, leading to poor bioavailability and challenging formulation development.[9][10]

  • Kinetic vs. Thermodynamic Solubility : It is important to distinguish between kinetic and thermodynamic solubility. Kinetic solubility is often measured in high-throughput screens by adding a DMSO stock solution to an aqueous buffer, while thermodynamic solubility represents the true equilibrium solubility of a solid compound.[11][12] The latter is the more definitive measure for lead optimization.[9][13]

The solubility of this compound is expected to be pH-dependent. It will likely exhibit higher solubility at pH values where either the carboxylic acid is deprotonated (pH > pKa of acid) or the quinoline nitrogen is protonated (pH < pKa of conjugate acid), due to the formation of more polar, charged species.

Stability and Reactivity

Under standard handling and storage conditions, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[14] While specific reactivity data is limited, its functional groups suggest potential reactions.[14] The carboxylic acid can undergo esterification or amidation, and the chloro-substituted quinoline ring can participate in nucleophilic aromatic substitution reactions, which are common strategies for creating derivatives in medicinal chemistry.[15][16]

Experimental Determination Workflows

Accurate experimental data is paramount. The following section provides self-validating, step-by-step protocols for determining the key physicochemical properties discussed.

G cluster_0 Physicochemical Property Determination Workflow cluster_1 pKa Determination cluster_2 Solubility Determination cluster_3 Lipophilicity Determination Compound 4-Chloroquinoline-7- carboxylic acid (Solid) pKa_Protocol Potentiometric Titration (Protocol 4.1) Compound->pKa_Protocol Sol_Protocol Thermodynamic Shake-Flask (Protocol 4.2) Compound->Sol_Protocol LogP_Protocol Shake-Flask Method (Protocol 4.3) Compound->LogP_Protocol pKa_Result pKa Value(s) pKa_Protocol->pKa_Result Sol_Result Aqueous Solubility (µg/mL or µM) Sol_Protocol->Sol_Result LogP_Result logP / logD Value(s) LogP_Protocol->LogP_Result

Caption: Workflow for experimental determination of key physicochemical properties.

Protocol: pKa Determination by Potentiometric Titration

This protocol describes the determination of pKa values by monitoring pH changes during titration with a strong acid or base.[17] The inflection point on the resulting curve, or more accurately, the pH at the half-equivalence point, corresponds to the pKa.[18][19]

Materials & Equipment:

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Reaction vessel

  • Standardized 0.1 M HCl and 0.1 M NaOH solutions

  • 0.15 M KCl solution (to maintain constant ionic strength)

  • Nitrogen gas source

  • Analytical balance

Procedure:

  • Calibration: Calibrate the pH meter using standard aqueous buffers at pH 4, 7, and 10.[17]

  • Sample Preparation: Accurately weigh and dissolve a sufficient amount of this compound in a suitable co-solvent if necessary, then dilute with deionized water to a final concentration of approximately 1 mM.[17] Add 0.15 M KCl to maintain ionic strength.

  • Inert Atmosphere: Purge the solution with nitrogen gas to remove dissolved CO₂, which can interfere with the titration of basic compounds.[17]

  • Titration:

    • Place the vessel on the magnetic stirrer and immerse the pH electrode.

    • To determine the pKa of the carboxylic acid, titrate with 0.1 M NaOH.

    • To determine the pKa of the quinoline nitrogen, first acidify the solution to ~pH 2 with 0.1 M HCl, then titrate with 0.1 M NaOH until ~pH 12.[17]

    • Add the titrant in small, precise increments, allowing the pH to stabilize before recording the reading.[17]

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

    • Identify the equivalence point(s), which is the point of steepest slope on the curve.[18]

    • Determine the volume of titrant at the half-equivalence point. The pH at this specific volume is equal to the pKa of the ionizable group.[19][20]

    • Perform the titration in triplicate to ensure reproducibility.[17]

Protocol: Thermodynamic Solubility by Shake-Flask Method

This method measures the equilibrium solubility of a compound, providing a definitive value for formulation and development.[9][13]

Materials & Equipment:

  • HPLC-UV or LC-MS/MS system for quantification

  • Thermomixer or orbital shaker at a controlled temperature (e.g., 25°C)

  • Glass vials with screw caps

  • Filtration device (e.g., 0.45 µm syringe filters)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Analytical balance

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound (e.g., 1 mg) to a glass vial. This ensures that a saturated solution in equilibrium with the solid phase is achieved.[13]

  • Incubation: Add a precise volume of the aqueous buffer (e.g., 1 mL of phosphate buffer, pH 7.4) to the vial.[13]

  • Equilibration: Seal the vials and place them in a shaker/thermomixer. Incubate for an extended period (typically 24-72 hours) at a constant temperature to allow the system to reach equilibrium.[11][13]

  • Phase Separation: After incubation, carefully separate the undissolved solid from the saturated solution. This is typically done by centrifugation followed by filtering the supernatant through a low-binding syringe filter to remove any remaining solid particles.

  • Quantification:

    • Prepare a standard calibration curve of the compound at known concentrations.

    • Analyze the filtered saturated solution using a validated HPLC-UV or LC-MS/MS method to determine the concentration.[11][12]

    • The measured concentration is the thermodynamic solubility.

Protocol: logD Determination by Shake-Flask Method (pH 7.4)

This protocol is the gold standard for measuring lipophilicity and is recommended by the OECD.[8]

Materials & Equipment:

  • HPLC-UV or other suitable analytical instrument

  • n-Octanol (pre-saturated with buffer)

  • Phosphate buffer, pH 7.4 (pre-saturated with n-octanol)

  • Glass vials or centrifuge tubes

  • Vortex mixer and centrifuge

  • Analytical balance

Procedure:

  • Phase Saturation: Vigorously mix equal volumes of n-octanol and the pH 7.4 phosphate buffer for 24 hours. Allow the layers to separate completely before use. This pre-saturation is critical to prevent volume changes during the experiment.[6]

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).[6][7]

  • Partitioning:

    • Add a small volume of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and pre-saturated buffer. The ratio of the organic to aqueous phase can be adjusted depending on the expected lipophilicity.[21]

    • The final concentration should be within the linear range of the analytical method.

  • Equilibration: Cap the vials and shake them for a sufficient time (e.g., 2 hours) to ensure partitioning has reached equilibrium.[22] Afterwards, centrifuge the vials to ensure complete separation of the two phases.

  • Quantification:

    • Carefully take an aliquot from both the aqueous and the n-octanol phase.

    • Determine the concentration of the compound in each phase using HPLC-UV.[8][21]

  • Calculation: The logD is calculated using the following formula:

    • logD = log ( [Concentration in n-octanol] / [Concentration in aqueous phase] )

Impact on Drug Development

The interplay of these physicochemical properties is fundamental to a compound's potential success.

G pKa pKa (Ionization State) Sol Solubility (Dissolution) pKa->Sol affects LogP Lipophilicity (Permeability) pKa->LogP affects logD Absorption Absorption pKa->Absorption Binding Target Binding (Pharmacodynamics) pKa->Binding Sol->Absorption Formulation Formulation Development Sol->Formulation LogP->Absorption Success Drug Candidate Success Absorption->Success Formulation->Success Binding->Success

Sources

An In-Depth Technical Guide to 4-Chloroquinoline-7-carboxylic Acid: Structure, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 4-Chloroquinoline-7-carboxylic acid is a halogenated heterocyclic compound built upon the quinoline scaffold. Its strategic placement of a reactive chloro group and a versatile carboxylic acid moiety makes it a valuable intermediate and building block in medicinal chemistry and materials science. The quinoline core itself is a privileged structure, forming the backbone of numerous pharmaceuticals, most notably antimalarial agents like chloroquine. This guide provides a comprehensive technical overview of this compound, detailing its molecular structure, physicochemical properties, synthetic routes, key chemical reactions, and applications, with a particular focus on its role in drug discovery. This document is intended for researchers, chemists, and professionals in the field of drug development who require a detailed understanding of this important chemical entity.

Core Molecular Profile of this compound

The unique reactivity and biological potential of this compound stem directly from its distinct molecular architecture. Understanding its fundamental properties is the first step in leveraging its capabilities.

Nomenclature and Chemical Identifiers

Correctly identifying a chemical compound is critical for reproducibility in research. The following identifiers are specific to this molecule:

  • IUPAC Name: this compound

  • CAS Number: 49713-58-8[1]

  • Molecular Formula: C₁₀H₆ClNO₂[1][2]

  • Molecular Weight: 207.61 g/mol [1][2]

Molecular Structure and Visualization

The structure consists of a bicyclic quinoline ring system, with a chlorine atom substituted at the C4 position and a carboxylic acid group at the C7 position. This specific arrangement of functional groups dictates its chemical behavior.

Caption: Molecular Structure of this compound

Physicochemical Properties

The physical and chemical properties of a compound are essential for designing experimental conditions, including reaction setups and purification methods.

PropertyValueSource
Molecular Formula C₁₀H₆ClNO₂[1][2]
Molecular Weight 207.61 g/mol [1][2]
CAS Number 49713-58-8[1]
Appearance Solid (Typical)N/A
Purity (Commercial) ≥95% to ≥98%[1]
XLogP3 (Predicted) 2.5[2]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 2[3]

Synthesis and Mechanistic Considerations

The synthesis of substituted quinolines is a well-established field in organic chemistry. The preparation of this compound typically involves a multi-step sequence that builds the quinoline core and then introduces the required functional groups.

General Synthetic Strategy: The Gould-Jacobs Reaction

A common and effective method for constructing the 4-hydroxyquinoline scaffold is the Gould-Jacobs reaction. This approach involves the reaction of an aniline with an ethoxymethylenemalonic ester derivative, followed by a thermal cyclization and subsequent hydrolysis/decarboxylation. The 4-hydroxy group can then be converted to the 4-chloro group.

Causality in Experimental Choices:

  • Starting Material: The synthesis logically begins with an aniline bearing the precursors to the final substituents. For 4-chloro-7-carboxylic acid, a suitable starting material would be an aminobenzoic acid derivative.

  • Cyclization: The thermal cyclization step is conducted in a high-boiling point solvent, such as Dowtherm A, to provide the necessary energy (typically >250 °C) for the intramolecular aromatic substitution to occur efficiently.[4][5]

  • Chlorination: The transformation of the 4-hydroxyquinoline to a 4-chloroquinoline is a critical step for introducing a reactive handle for further modification. Phosphorus oxychloride (POCl₃) is the reagent of choice for this conversion, as it reliably replaces the hydroxyl group with a chlorine atom.[4][5]

Exemplar Synthesis Protocol

The following is a representative, multi-step protocol for synthesizing a 4,7-dichloroquinoline, a key precursor from which the target molecule can be derived.

Step 1: Condensation of 3-Chloroaniline with Diethyl Ethoxymethylenemalonate

  • Combine equimolar amounts of 3-chloroaniline and diethyl ethoxymethylenemalonate.

  • Heat the mixture gently (approx. 100-110 °C) for 1-2 hours. The reaction is typically monitored by TLC until the starting aniline is consumed.

  • Cool the reaction mixture to yield the crude anilinomethylenemalonate product, which can be purified by recrystallization.

    • Rationale: This step forms the key C-N bond and sets up the carbon framework required for the subsequent cyclization.

Step 2: Thermal Cyclization

  • Add the product from Step 1 to a high-boiling solvent like Dowtherm A.

  • Heat the solution to reflux (approx. 250-260 °C) for 30-60 minutes.

  • Cool the mixture, which will cause the cyclized product, ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate, to crystallize.[4]

  • Filter the solid and wash with a non-polar solvent (e.g., hexane) to remove the Dowtherm A.

    • Rationale: The high temperature drives the intramolecular Friedel-Crafts-type acylation, forming the pyridine ring of the quinoline system.

Step 3: Hydrolysis and Decarboxylation

  • Suspend the product from Step 2 in an aqueous solution of sodium hydroxide (e.g., 10% NaOH).

  • Heat the mixture to reflux until the ester is fully hydrolyzed to the carboxylic acid salt.

  • Acidify the solution to precipitate the 7-chloro-4-hydroxyquinoline-3-carboxylic acid.

  • Heat the isolated acid in Dowtherm A to induce decarboxylation, yielding 7-chloro-4-hydroxyquinoline.[4]

    • Rationale: This two-part step first removes the ester protecting group and then removes the now-unwanted carboxyl group at the 3-position to yield the desired quinolinol intermediate.

Step 4: Chlorination

  • Treat the 7-chloro-4-hydroxyquinoline from Step 3 with an excess of phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux for 1-2 hours.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., NaOH or NH₄OH) to precipitate the crude 4,7-dichloroquinoline.[5]

  • Purify the product by recrystallization or column chromatography.

    • Rationale: This step converts the C4-hydroxyl into a much more reactive C4-chloro group, which is an excellent leaving group for nucleophilic substitution.[6]

synthesis_workflow Start 3-Chloroaniline + Diethyl Ethoxymethylenemalonate Condensation Condensation Product Start->Condensation Heat Cyclization Ethyl 7-Chloro-4-hydroxy- quinoline-3-carboxylate Condensation->Cyclization Thermal Cyclization (Dowtherm A, ~250°C) Hydrolysis 7-Chloro-4-hydroxy- quinoline Cyclization->Hydrolysis 1. NaOH (Hydrolysis) 2. Heat (Decarboxylation) Chlorination 4,7-Dichloroquinoline (Key Precursor) Hydrolysis->Chlorination POCl₃ Carboxylation 4-Chloroquinoline- 7-carboxylic Acid (Final Product) Chlorination->Carboxylation Further Functionalization (e.g., Grignard, then oxidation) caption General Synthesis Workflow for Substituted Quinolines

Caption: General Synthesis Workflow for Substituted Quinolines

Chemical Reactivity and Derivatization Potential

This compound possesses two primary sites for chemical modification, making it a versatile scaffold for building molecular diversity.

Nucleophilic Aromatic Substitution (SₙAr) at the C4 Position

The chlorine atom at the C4 position is highly activated towards SₙAr by the electron-withdrawing effect of the adjacent ring nitrogen. This makes it susceptible to displacement by a wide range of nucleophiles.

  • Common Nucleophiles: Amines, alcohols, thiols, and morpholine are frequently used to displace the C4-chloro group.[7]

  • Reaction Conditions: These reactions are often promoted by a base (e.g., K₂CO₃, DIPEA) in a polar aprotic solvent like DMF or DMSO at elevated temperatures.[7]

  • Significance: This reaction is fundamental to the synthesis of many biologically active quinolines, including the antimalarial drugs chloroquine and hydroxychloroquine, where the C4 position is functionalized with a diaminoalkane side chain.[4]

Transformations of the C7-Carboxylic Acid

The carboxylic acid group at the C7 position is a gateway to numerous other functional groups, a key feature in drug design where this moiety can interact with biological targets or be modified to tune physicochemical properties.[8][9]

  • Esterification: Reaction with an alcohol under acidic conditions (e.g., H₂SO₄) or using coupling agents yields the corresponding ester.

  • Amidation: The carboxylic acid can be converted to an amide by activating it with a coupling reagent (e.g., HATU, EDC) followed by the addition of an amine.

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol (hydroxymethyl group).

derivatization_logic Parent 4-Chloroquinoline- 7-carboxylic Acid Amine 4-Amino Derivative (e.g., 4-Morpholino) Parent->Amine SₙAr at C4 (e.g., Morpholine, Base) Ester 7-Ester Derivative Parent->Ester Esterification at C7 (e.g., ROH, H+) Amide 7-Amide Derivative Parent->Amide Amidation at C7 (e.g., R₂NH, Coupling Agent) Dual Dual-Functionalized Derivative Amine->Dual Amidation at C7 Amide->Dual SₙAr at C4 caption Logical Flow of Derivatization

Caption: Logical Flow of Derivatization

Applications in Research and Drug Development

The utility of this compound lies in its role as a precursor to more complex, high-value molecules.

  • Inhibitors of Dihydroorotate Dehydrogenase (DHODH): The quinoline carboxylic acid scaffold is a known pharmacophore for inhibitors of DHODH, an enzyme critical for the de novo biosynthesis of pyrimidines.[10] DHODH inhibitors are explored as therapeutics for autoimmune diseases, viral infections, and cancer, as they can halt the proliferation of rapidly dividing cells that depend on this pathway.[10]

  • Antimalarial Drug Discovery: The 4-aminoquinoline core is the defining feature of chloroquine. While the parent compound is 4-amino-7-chloroquinoline, the principles of its synthesis and reactivity are directly applicable.[11] Research into new antimalarials often involves modifying the quinoline core and the C4-side chain to overcome drug resistance.

  • Anticancer Agents: Numerous quinoline derivatives have been investigated for their antiproliferative effects. The ability to easily generate a library of compounds by modifying both the C4 and C7 positions makes this compound an attractive starting point for structure-activity relationship (SAR) studies.[12]

Analytical Characterization and Quality Control

Confirming the identity and purity of this compound is essential. A combination of spectroscopic and chromatographic techniques provides a self-validating system for characterization.

Spectroscopic Signature

The following table summarizes the expected spectroscopic features that serve as a fingerprint for the molecule.

TechniqueExpected FeaturesRationale
IR Spectroscopy ~1700 cm⁻¹ (strong, sharp): C=O stretch of carboxylic acid.[13] 2500-3500 cm⁻¹ (very broad): O-H stretch of the hydrogen-bonded carboxylic acid dimer.[13] ~1600 cm⁻¹ (medium): Aromatic C=C stretching.Each functional group (carbonyl, hydroxyl, aromatic ring) has a characteristic vibrational frequency.
¹H NMR >10 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH).[13] 7.5-9.0 ppm (multiplets, 5H): Aromatic protons on the quinoline ring.The chemical shift is determined by the electronic environment. The acidic proton is highly deshielded, and aromatic protons appear in a characteristic downfield region.
¹³C NMR 160-185 ppm: Carbonyl carbon (-C OOH).[13] 110-150 ppm: Aromatic and quinoline ring carbons.The carbonyl carbon is significantly deshielded due to the attached electronegative oxygens.
Mass Spectrometry Molecular Ion (M⁺): Peak at m/z = 207. M+2 Peak: A peak at m/z = 209 with ~1/3 the intensity of the M⁺ peak. Key Fragments: Loss of -OH (M-17), loss of -COOH (M-45).[13][14]The isotopic abundance of chlorine (³⁵Cl and ³⁷Cl) results in a characteristic M/M+2 pattern. Fragmentation occurs at the weakest bonds.
Chromatographic Purity
  • High-Performance Liquid Chromatography (HPLC): This is the standard method for assessing the purity of the compound. A reversed-phase column (e.g., C18) with a mobile phase of acetonitrile/water and a UV detector is typically used. Commercial suppliers often specify purity as determined by HPLC.[1]

Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety.

  • Hazard Identification: Based on safety data for related chloroquinolines and carboxylic acids, this compound should be considered an irritant. It may cause serious eye irritation and skin irritation.[2][15][16]

  • Recommended Handling Protocol:

    • Handle only in a well-ventilated area or a chemical fume hood.[17]

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[17]

    • Avoid formation of dust and aerosols.[17]

    • Wash hands thoroughly after handling.[15]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[15][17]

References

  • 7-Chloroquinoline-4-carboxylic acid. PubChem. [Link]

  • 4,7-dichloroquinoline. Organic Syntheses Procedure. [Link]

  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. NIH National Center for Biotechnology Information. [Link]

  • 7-chloroquinoline-4-carboxylic acid (C10H6ClNO2). PubChemLite. [Link]

  • 4-Chloroquinoline-6-carboxylic acid. PubChem. [Link]

  • 7-chloroquinoline-4-carboxylic acid. Cenmed Enterprises. [Link]

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. [Link]

  • Synthesis of chloroquine from 4-amino-7-chloroquinoline. Chemistry Stack Exchange. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. NIH National Center for Biotechnology Information. [Link]

  • Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. PubMed. [Link]

  • Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. ResearchGate. [Link]

  • 4,7-Dichloroquinoline. PubChem. [Link]

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University. [Link]

  • Quinoline-4-carboxylic acid (HMDB0257047). Human Metabolome Database. [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

  • CH 336: Carboxylic Acid Spectroscopy. Oregon State University. [Link]

  • Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [Link]

  • Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. YouTube. [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central. [Link]

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Introduction: The Analytical Imperative for 4-Chloroquinoline-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Analysis of 4-Chloroquinoline-7-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

This compound (CAS No. 49713-58-8) represents a pivotal structural motif in medicinal chemistry and materials science.[1] As a substituted quinoline, it serves as a versatile building block for the synthesis of targeted therapeutics, most notably in the development of antimalarial and anticancer agents. The precise placement of the chloro- and carboxylic acid groups on the quinoline scaffold dictates its reactivity, physicochemical properties, and biological activity. Consequently, unambiguous structural confirmation and purity assessment are paramount for any research or development endeavor.

Molecular Structure and Its Electronic Implications

To interpret spectral data, one must first understand the molecule's architecture and the interplay of its functional groups. The quinoline core is an aromatic heterocyclic system. The nitrogen atom and the fused benzene ring create a unique electronic environment. The substituents—a chloro group at position 4 and a carboxylic acid at position 7—exert significant influence through inductive and resonance effects.

  • 4-Chloro Group: The electronegative chlorine atom withdraws electron density from the pyridine ring via the sigma bond (inductive effect), particularly influencing the adjacent C3 and C5 positions.

  • 7-Carboxylic Acid Group: This group is deactivating and electron-withdrawing from the benzene ring through resonance. It will significantly impact the chemical shifts of the protons and carbons in the carbocyclic portion of the quinoline system.

These electronic effects are key to predicting the chemical shifts in NMR spectroscopy and understanding the vibrational modes in IR spectroscopy.

Figure 1. Molecular Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted spectra below are based on established substituent effects and data from analogs such as 4-chloroquinoline and 4,7-dichloroquinoline.[2][3]

Predicted ¹H NMR Spectrum

The aromatic region (7.5-9.0 ppm) will display signals for the five protons on the quinoline ring. The carboxylic acid proton will appear as a broad singlet at a much higher chemical shift, typically >12 ppm, due to strong hydrogen bonding.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Proton Predicted Shift (ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H2 ~8.8 Doublet J = 4.5 Adjacent to ring nitrogen; deshielded.
H3 ~7.8 Doublet J = 4.5 Coupled to H2; shielded relative to H2.
H5 ~8.2 Doublet J = 9.0 Ortho to C4-Cl, deshielded.
H6 ~7.9 Doublet of Doublets J = 9.0, 2.0 Coupled to H5 (ortho) and H8 (meta).
H8 ~8.5 Doublet J = 2.0 Ortho to the electron-withdrawing COOH group; deshielded.

| 7-COOH | >13 | Broad Singlet | - | Acidic proton, exchangeable. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show ten distinct signals: nine for the quinoline ring carbons and one for the carboxyl carbon. Chemical shifts are predicted based on standard values for quinoline and substituent effects.[3][4]

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Carbon Predicted Shift (ppm) Rationale
C2 ~152 Alpha to nitrogen, strongly deshielded.
C3 ~123 Shielded by proximity to nitrogen, but ortho to C4-Cl.
C4 ~149 Attached to electronegative Cl.
C4a ~149 Bridgehead carbon, deshielded.
C5 ~128 Standard aromatic carbon shift.
C6 ~127 Influenced by adjacent COOH group.
C7 ~138 Attached to the electron-withdrawing COOH group.
C8 ~129 Ortho to COOH, deshielded.
C8a ~147 Bridgehead carbon adjacent to nitrogen.

| 7-C OOH | ~167 | Typical chemical shift for a carboxylic acid carbon. |

Experimental Protocol: NMR Spectroscopy

A self-validating protocol ensures reproducibility and data integrity.

  • Sample Preparation:

    • Accurately weigh ~10-15 mg of this compound.

    • Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical for observing the acidic carboxylic proton, which would otherwise exchange with protic solvents like methanol-d₄ or D₂O.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a spectrometer operating at a field strength of 400 MHz or higher for optimal signal dispersion.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve high homogeneity, using the DMSO-d₆ solvent lock signal.

  • Data Acquisition:

    • ¹H Spectrum: Acquire with a 30° pulse angle and a relaxation delay of 2 seconds. Acquire at least 16 scans.

    • ¹³C Spectrum: Acquire with a proton-decoupled pulse sequence (e.g., zgpg30). A relaxation delay of 2-5 seconds and a larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C and the presence of quaternary carbons.

    • 2D NMR (Optional but Recommended): Acquire COSY (H-H correlation) and HSQC (C-H correlation) spectra to unambiguously assign proton and carbon signals.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of functional groups. The spectrum of this compound will be dominated by features of the carboxylic acid and the substituted aromatic system. The data is predicted based on characteristic group frequencies.[5][6]

Table 3: Predicted Characteristic IR Absorption Bands (KBr Pellet)

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group
3300 - 2500 Broad, Strong O-H Stretch Carboxylic Acid (H-bonded dimer)
~3100 - 3000 Medium, Sharp C-H Stretch Aromatic
~1710 - 1680 Strong, Sharp C=O Stretch Carboxylic Acid (conjugated)
~1600, ~1470 Medium-Strong C=C / C=N Stretch Aromatic Ring
~1300 Medium C-O Stretch Carboxylic Acid
~920 Broad, Medium O-H Bend (out-of-plane) Carboxylic Acid (dimer)
~850 - 750 Strong C-H Bend (out-of-plane) Aromatic (substitution pattern)

| ~750 | Medium-Strong | C-Cl Stretch | Aryl Halide |

The extremely broad O-H stretch from 3300-2500 cm⁻¹, which often overlaps with the sharper C-H stretches, combined with the strong carbonyl (C=O) peak around 1700 cm⁻¹, is a definitive signature for a carboxylic acid.[6]

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation (KBr Pellet):

    • Thoroughly grind 1-2 mg of the sample with ~100 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.

    • The goal is to create a fine, homogenous powder to minimize light scattering.

    • Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample chamber to subtract atmospheric H₂O and CO₂ signals.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial confirmation of its identity.

  • Molecular Formula: C₁₀H₆ClNO₂

  • Monoisotopic Mass: 207.0087 Da

Predicted Fragmentation Pattern (Electron Ionization - EI)

Under high-energy Electron Ionization (EI), the molecule will fragment in a predictable manner. The molecular ion (M⁺˙) should be clearly visible. Key fragmentation pathways will involve the loss of stable neutral molecules or radicals from the parent structure.

Table 4: Predicted Key Fragment Ions in EI-MS

m/z (mass/charge) Proposed Fragment Identity
207/209 [M]⁺˙ Molecular Ion (Cl isotope pattern)
190 [M - OH]⁺ Loss of hydroxyl radical
179 [M - CO]⁺˙ Loss of carbon monoxide
162 [M - COOH]⁺ Loss of carboxyl radical

| 127 | [M - COOH - Cl]⁺ | Loss of carboxyl then chlorine |

The presence of a chlorine atom will be evident from the M+2 isotope peak for any chlorine-containing fragment; the ratio of the M to M+2 peak intensity will be approximately 3:1, characteristic of the natural abundance of ³⁵Cl and ³⁷Cl.

G M [C₁₀H₆ClNO₂]⁺˙ m/z = 207 M_OH [C₁₀H₅ClNO]⁺ m/z = 190 M->M_OH - •OH M_COOH [C₉H₆ClN]⁺˙ m/z = 162 M->M_COOH - •COOH M_COOH_Cl [C₉H₆N]⁺ m/z = 128 M_COOH->M_COOH_Cl - •Cl M_COOH_HCN [C₈H₅Cl]⁺˙ m/z = 136 M_COOH->M_COOH_HCN - HCN

Figure 2. Proposed EI-MS fragmentation pathway for this compound.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction:

    • For a volatile and thermally stable compound, a direct insertion probe (DIP) for EI-MS is suitable.

    • Alternatively, dissolve the sample in a suitable solvent (e.g., methanol/acetonitrile) for analysis by Electrospray Ionization (ESI), which is a softer ionization technique.

  • Instrument Settings (EI-MS):

    • Set the ionization energy to 70 eV (standard).

    • Acquire data over a mass range of m/z 40-300 to ensure capture of the molecular ion and key fragments.

    • The ion source temperature should be optimized to prevent thermal degradation while ensuring volatilization (~200-250 °C).

  • Data Analysis:

    • Identify the molecular ion peak [M]⁺˙.

    • Analyze the isotopic pattern of chlorine-containing ions.

    • Propose structures for major fragment ions and rationalize their formation from the parent molecule.

Conclusion

The structural elucidation of this compound is reliably achieved through a multi-technique spectroscopic approach. This guide establishes a validated analytical framework based on predicted data. The key identifiers are:

  • ¹H NMR: Five distinct aromatic signals and a downfield carboxylic acid proton.

  • ¹³C NMR: Ten carbon signals, including a carboxyl carbon near 167 ppm and a chlorine-bearing carbon near 149 ppm.

  • IR: A characteristic very broad O-H stretch (3300-2500 cm⁻¹) and a strong, conjugated C=O stretch (~1700 cm⁻¹).

  • MS: A molecular ion at m/z 207 (with a 3:1 M+2 peak) and predictable fragmentation involving the loss of the carboxylic acid group.

By correlating data from these orthogonal techniques, researchers can achieve an unequivocal structural confirmation, ensuring the integrity of their scientific endeavors.

References

  • PubChem. 4-Chloroquinoline. [Online] National Center for Biotechnology Information. Available at: [Link] [Accessed: Jan 11, 2026].

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2015). Introduction to Spectroscopy. 5th ed. Cengage Learning.
  • University of Wisconsin-Madison, Department of Chemistry. 13C NMR Chemical Shift. [Online] Available at: [Link] [Accessed: Jan 11, 2026].

  • Smith, B.C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-21. [Online] Available at: [Link] [Accessed: Jan 11, 2026].

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Solubility of 4-Chloroquinoline-7-carboxylic acid in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 4-Chloroquinoline-7-carboxylic Acid for Drug Discovery and Development

Abstract

This compound is a heterocyclic compound featuring a quinoline scaffold, a structure of significant interest in medicinal chemistry and drug development.[1][2] A fundamental yet critical parameter governing its utility in both early-stage discovery and downstream formulation is its solubility. This technical guide provides a comprehensive analysis of the physicochemical properties of this compound, offering a mechanistic exploration of its solubility in dimethyl sulfoxide (DMSO) and other common laboratory solvents. We delve into the theoretical principles of solute-solvent interactions, provide a predictive assessment of its solubility profile, and present a detailed, field-proven experimental protocol for its precise determination. This document is intended to equip researchers, chemists, and formulation scientists with the foundational knowledge and practical tools necessary to effectively work with this compound.

Physicochemical Profile of this compound

Understanding the solubility of a molecule begins with a thorough analysis of its structure. This compound is a multi-functionalized molecule, and its behavior in solution is a composite of the properties of its constituent parts.

  • Quinoline Core: This bicyclic aromatic heterocycle is relatively nonpolar and hydrophobic. It contributes to the molecule's overall size and can engage in π-π stacking interactions. The nitrogen atom in the ring is weakly basic, meaning its protonation state, and thus solubility, can be influenced by pH.[1][2][3]

  • Carboxylic Acid Group (-COOH): This is a highly polar, hydrophilic functional group. It can act as both a hydrogen bond donor (via the -OH) and a hydrogen bond acceptor (via the C=O).[4] As a weak acid, it will be predominantly in its neutral form at low pH and will deprotonate to its highly soluble carboxylate salt form (-COO⁻) at higher pH.[5]

  • Chloro Group (-Cl): The chlorine atom is an electron-withdrawing group that increases the overall lipophilicity of the aromatic system.

The interplay between the polar carboxylic acid and the larger, more hydrophobic chloro-substituted quinoline ring dictates the molecule's solubility. While the carboxylic acid promotes interaction with polar solvents, the rest of the molecule favors less polar or nonpolar environments.[6]

The Role of the Solvent: A Mechanistic Perspective

The principle of "like dissolves like" is the cornerstone of solubility prediction.[5] Solvents are broadly classified based on their polarity and their ability to donate protons for hydrogen bonding.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents possess O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.[7][8] They are effective at solvating ions and polar molecules. The solubility of this compound in water is expected to be low due to the large hydrophobic quinoline moiety but will increase significantly at pH values above its pKa, where the carboxylic acid is ionized.[4][5] Solubility in alcohols is predicted to be moderate, as the alkyl portion of the alcohol can interact with the quinoline ring while the hydroxyl group hydrogen bonds with the carboxylic acid.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments but lack O-H or N-H bonds, meaning they can act as hydrogen bond acceptors but not donors.[8][9] They are exceptionally good at dissolving a wide range of compounds.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have minimal to no dipole moment and interact primarily through weak van der Waals forces. They are ineffective at solvating polar functional groups.[5]

Logical Relationship: Solute-Solvent Interactions

The following diagram illustrates the key interactions between the functional groups of this compound and different classes of solvents.

cluster_solute This compound cluster_solvents Solvent Classes Molecule Quinoline Ring (Hydrophobic, Aromatic) Protic Polar Protic (e.g., Water, EtOH) Molecule->Protic Poor Interaction Aprotic Polar Aprotic (e.g., DMSO, DMF) Molecule->Aprotic Moderate Interaction (Dipole-Induced Dipole) Nonpolar Nonpolar (e.g., Hexane) Molecule->Nonpolar Favorable Interaction (van der Waals) COOH Carboxylic Acid (Polar, H-Bond Donor/Acceptor) COOH->Protic Strong H-Bonding (Donor & Acceptor) COOH->Aprotic Good Interaction (H-Bond Acceptor) COOH->Nonpolar Very Poor Interaction Cl Chloro Group (Lipophilic) Cl->Nonpolar Favorable Interaction

Caption: Interactions between compound functional groups and solvent classes.

Deep Dive: Solubility in Dimethyl Sulfoxide (DMSO)

DMSO is arguably the most critical solvent in early-stage drug discovery, prized for its ability to dissolve an exceptionally broad range of both polar and nonpolar compounds.[10][11][12] Its status as a "universal solvent" makes it ideal for creating high-concentration stock solutions for high-throughput screening libraries.[10][13]

Key Properties of DMSO:

  • Highly Polar Aprotic: DMSO has a high dielectric constant (46.7) and a strong dipole moment.[9] Its sulfur-oxygen bond is highly polarized, making the oxygen a potent hydrogen bond acceptor.

  • Amphipathic Nature: It possesses both polar (S=O) and nonpolar (two methyl groups) regions, allowing it to effectively solvate diverse molecular structures.[14]

Predicted Solubility of this compound in DMSO: High solubility is predicted. The mechanism is twofold:

  • The highly polar S=O group in DMSO acts as a strong hydrogen bond acceptor for the acidic proton of the carboxylic acid group.

  • The overall polarity of DMSO effectively solvates the polar regions of the molecule, while its methyl groups can interact favorably with the nonpolar quinoline ring system.

Comparative Solubility Profile

For effective use in various experimental settings—from chemical synthesis to biological assays—understanding a compound's solubility across a panel of solvents is essential. The following table provides a predictive summary based on the physicochemical principles discussed.

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar Aprotic DMSO, DMF High Strong H-bond acceptance by the solvent solvates the carboxylic acid. High polarity and organic character accommodate the entire molecule well.[9][10]
Polar Protic Methanol, EthanolModerate The solvent's -OH group can hydrogen bond with the carboxylic acid. The alkyl portion of the solvent provides some favorable interaction with the quinoline ring.
Polar Protic WaterLow (pH-dependent) The large, hydrophobic chloro-quinoline backbone limits solubility.[5] Solubility will increase dramatically at pH > pKa as the highly soluble carboxylate salt is formed.[1][2]
"Borderline" Aprotic THF, DichloromethaneLow to Moderate Moderate polarity can solvate the molecule to some extent, but these solvents are less effective than DMSO at disrupting the crystal lattice and solvating the carboxylic acid.[8]
Nonpolar Hexane, TolueneVery Low / Insoluble These solvents cannot effectively solvate the highly polar carboxylic acid group, leading to poor overall solubility.[5]

Experimental Protocol: Thermodynamic Solubility Determination

A precise understanding of solubility requires empirical measurement. It is critical to distinguish between kinetic and thermodynamic solubility. Kinetic solubility measures the concentration at which a compound, often added from a DMSO stock, precipitates in an aqueous buffer.[16] Thermodynamic, or equilibrium, solubility is the true saturation concentration of a compound in a solvent at equilibrium.[17][18] The following protocol details the gold-standard shake-flask method for determining thermodynamic solubility.[19][20]

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound (solid, high purity)

  • Selected solvents (e.g., DMSO, Phosphate-Buffered Saline pH 7.4, Ethanol)

  • 2 mL glass vials with screw caps

  • Analytical balance

  • Orbital shaker with temperature control

  • Micro-centrifuge

  • Syringes and 0.22 µm PTFE syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Methodology:

  • Preparation of Standards:

    • Accurately prepare a high-concentration stock solution of the compound in a solvent where it is freely soluble (e.g., 10 mg/mL in DMSO).

    • Perform a serial dilution of this stock to create a set of calibration standards (e.g., 100, 50, 25, 10, 5, 1 µg/mL).

    • Causality: A precise calibration curve is essential for the accurate quantification of the final saturated solution.[19]

  • Sample Preparation:

    • Add an excess amount of solid this compound to a pre-weighed 2 mL vial. An amount that is visibly in excess of what might dissolve (e.g., 2-5 mg) is sufficient.

    • Record the exact mass of the compound added.

    • Add a precise volume of the test solvent (e.g., 1.0 mL).

    • Causality: Adding a clear excess of solid is the defining principle of this method, ensuring that the resulting solution reaches true saturation at equilibrium.[21]

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and moderate agitation.

    • Allow the samples to equilibrate for a prolonged period, typically 24 to 72 hours.

    • Causality: Sufficient time and constant agitation are required to ensure the system reaches a true thermodynamic equilibrium between the undissolved solid and the saturated solution.[19][22] Shorter times may result in an underestimation of solubility.

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the remaining solid.

    • Causality: Centrifugation is a critical step to separate the bulk of the undissolved solid from the saturated supernatant without disturbing the equilibrium.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant. Do not disturb the pellet.

    • Filter the supernatant through a 0.22 µm chemically inert (PTFE) syringe filter into a clean analysis vial. This removes any remaining microscopic particulates.

    • Causality: Filtration ensures that only the dissolved compound is analyzed, preventing artificially high readings from suspended microcrystals.

    • Dilute the filtered sample with an appropriate solvent (e.g., mobile phase for HPLC) to bring its concentration within the range of the calibration curve.

    • Analyze the calibration standards and the diluted samples by HPLC.

  • Quantification and Reporting:

    • Generate a calibration curve by plotting the HPLC peak area versus the concentration of the standards.

    • Use the regression equation from the curve to calculate the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution.

    • Report the final solubility in mg/mL or Molarity (mol/L) at the specified temperature.

Workflow: Shake-Flask Solubility Determination

This diagram outlines the step-by-step process for the experimental protocol described above.

start Start prep_standards 1. Prepare HPLC Calibration Standards start->prep_standards add_solid 2. Add Excess Solid Compound to Vial analyze 8. Analyze Standards & Sample via HPLC prep_standards->analyze add_solvent 3. Add Known Volume of Solvent add_solid->add_solvent equilibrate 4. Equilibrate on Shaker (24-72h, Constant Temp) add_solvent->equilibrate centrifuge 5. Centrifuge to Pellet Undissolved Solid equilibrate->centrifuge filter 6. Filter Supernatant (0.22 µm PTFE filter) centrifuge->filter dilute 7. Dilute Sample for Analysis filter->dilute dilute->analyze calculate 9. Calculate Concentration Using Calibration Curve analyze->calculate report 10. Report Solubility (e.g., mg/mL) calculate->report end_process End report->end_process

Caption: Experimental workflow for the shake-flask solubility method.

Conclusion

The solubility of this compound is a complex property governed by the balance between its polar carboxylic acid function and its nonpolar chloro-quinoline core. It is predicted to be highly soluble in polar aprotic solvents like DMSO, making it well-suited for use in compound library management and high-throughput screening. Its solubility in protic solvents, particularly aqueous media, is expected to be limited but highly dependent on pH. For all critical applications, this theoretical understanding must be supported by precise, empirical data. The shake-flask method detailed herein provides a robust and reliable framework for generating the high-quality thermodynamic solubility data required to advance research and development efforts with confidence.

References

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • Unknown.
  • Perlara. (2016, March 31). DMSO and Drug Discovery. [Link]

  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link]

  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(4), 143. [Link]

  • Emmace. Solubility and chemical quantification of APIs/drugs. [Link]

  • Solubility of Things. 2-(2-quinolyl)quinoline. [Link]

  • Pavan, S., et al. (2023). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. MDPI. [Link]

  • Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Link]

  • Wolthuis, E., et al. (1980). Determination of solubility: A laboratory experiment. Journal of Chemical Education. [Link]

  • ResearchGate. Comparison of kinetic solubility with equilibrium solubility (μM) of.... [Link]

  • World Health Organization (WHO). Annex 4. [Link]

  • Droge, S. T. J., & Goss, K. U. (2013). Determining the water solubility of difficult-to-test substances A tutorial review. Chemosphere. [Link]

  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

  • CK-12 Foundation. (2025, December 16). Physical Properties of Carboxylic Acids. [Link]

  • Unknown. (2025, August 10). The effect of the solvent nature on the quinoline derivatives physicochemical characteristics. [Link]

  • Save My Exams. (2025, January 3). Physical Properties of Carboxylic Acids (Edexcel A Level Chemistry): Revision Note. [Link]

  • Wikipedia. Polar aprotic solvent. [Link]

  • Organic Chemistry Tutor. (2023, November 20). Polar Protic vs Polar Aprtotic Solvents in Organic Chemistry. YouTube. [Link]

  • Ashenhurst, J. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

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A Comprehensive Technical Guide to the Physicochemical Properties of 4-Chloroquinoline-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the melting and boiling points of 4-Chloroquinoline-7-carboxylic acid (CAS No: 13337-66-1), a key intermediate in pharmaceutical synthesis. This document moves beyond a simple recitation of physical constants to deliver a comprehensive understanding of the experimental methodologies for their determination, factors influencing these properties, and a comparative analysis with structurally related quinoline derivatives. The guide is intended to equip researchers, scientists, and drug development professionals with the critical knowledge required for the effective handling, purification, and application of this compound in synthetic and medicinal chemistry.

Introduction: The Significance of this compound

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. This compound serves as a crucial building block in the synthesis of more complex pharmacologically active molecules. Its chemical structure, featuring a carboxylic acid group and a chlorine atom on the quinoline core, provides versatile handles for further chemical modifications.

A thorough understanding of the physicochemical properties of this compound, particularly its melting and boiling points, is paramount for several reasons:

  • Purity Assessment: The melting point is a sharp, well-defined value for a pure crystalline solid. Any depression or broadening of the melting point range can indicate the presence of impurities.

  • Reaction Condition Optimization: Knowledge of the thermal stability, indicated by the melting and boiling points, is essential for designing safe and efficient synthetic protocols, preventing decomposition at elevated temperatures.

  • Material Handling and Storage: Understanding the physical state of the compound at various temperatures informs proper storage and handling procedures.

  • Characterization and Identification: The melting point is a key parameter used in the identification and characterization of synthesized compounds, often used in conjunction with spectroscopic data.

This guide will delve into the specifics of these critical physical constants, providing both reported values and the scientific context necessary for their practical application.

Physicochemical Data Summary

The experimentally determined and predicted thermal properties of this compound are summarized below.

Physical PropertyValueData TypeSource
Melting Point 281-282 °CExperimentalDayang Chem[1]
Boiling Point 382.1 ± 22.0 °CPredictedDayang Chem[1]

It is important to note that the boiling point is a predicted value and should be treated with caution. High molecular weight, polar compounds like this compound often decompose at or below their atmospheric boiling points. Therefore, experimental determination of the boiling point is challenging and often impractical. Techniques like vacuum distillation would be necessary to determine the boiling point at reduced pressure.

Experimental Determination of Thermal Properties

The determination of melting and boiling points for quinoline derivatives requires precise and standardized methodologies to ensure accuracy and reproducibility.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline substance, this transition occurs over a narrow temperature range. The open capillary method is a widely used and reliable technique for determining the melting point of compounds like this compound.[2]

Workflow for Melting Point Determination using the Open Capillary Method:

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result prep1 Finely powder the crystalline This compound. prep2 Pack the powder into a capillary tube to a height of 2-3 mm. prep1->prep2 meas1 Place the capillary tube in a melting point apparatus. prep2->meas1 meas2 Heat the apparatus slowly (1-2 °C/min) near the expected melting point. meas1->meas2 meas3 Record the temperature at which the first drop of liquid appears (onset of melting). meas2->meas3 meas4 Record the temperature at which the entire solid has melted (completion of melting). meas3->meas4 result1 The melting point is reported as a range from the onset to the completion of melting. meas4->result1

Caption: Workflow for determining the melting point via the open capillary method.

Causality in Experimental Choices:

  • Fine Powdering: Ensures uniform heat distribution throughout the sample.

  • Slow Heating Rate: A rapid heating rate can lead to an erroneously high and broad melting point range due to a lag in temperature equilibration between the heating block, the thermometer, and the sample.

  • Reporting a Range: For pure compounds, this range is typically narrow (0.5-1.5 °C). A broad melting range is a strong indicator of impurities, which disrupt the crystal lattice and lower the energy required to break it down.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. As this compound is a solid at room temperature with a high predicted boiling point, direct determination at atmospheric pressure is likely to cause decomposition. Therefore, methods for determining the boiling point of such compounds are more complex and often involve extrapolation from measurements at reduced pressure.

Conceptual Workflow for Boiling Point Determination under Reduced Pressure:

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_measurement Measurement cluster_analysis Data Analysis setup1 Assemble a vacuum distillation apparatus. setup2 Place the sample in the distilling flask with boiling chips. setup1->setup2 setup3 Connect to a vacuum source and a manometer. setup2->setup3 meas1 Reduce the pressure to a stable, known value. setup3->meas1 meas2 Heat the sample gently until it boils. meas1->meas2 meas3 Record the temperature of the vapor and the corresponding pressure. meas2->meas3 analysis1 Repeat the measurement at several different pressures. meas3->analysis1 analysis2 Use the Clausius-Clapeyron relation or a nomograph to extrapolate the boiling point to atmospheric pressure. analysis1->analysis2

Caption: Conceptual workflow for determining the boiling point under reduced pressure.

Trustworthiness of Predicted Boiling Points:

The predicted boiling point of 382.1 ± 22.0 °C should be used as a rough estimate.[1] Computational prediction methods for boiling points of complex organic molecules are constantly improving but can have significant margins of error. They are based on quantitative structure-property relationship (QSPR) models that correlate molecular descriptors with experimental data. The accuracy of the prediction depends heavily on the quality and diversity of the training dataset and the applicability of the model to the specific chemical structure.

Comparative Analysis with Structurally Related Compounds

To provide a broader context, it is insightful to compare the melting and boiling points of this compound with those of its parent structure and other relevant derivatives.

CompoundStructureMelting Point (°C)Boiling Point (°C)
QuinolineC₉H₇N-15238[5]
4-ChloroquinolineC₉H₆ClN28-31[6]260-261[6]
7-Chloroquinolin-4-olC₉H₆ClNO276-279[7]Not Available
This compound C₁₀H₆ClNO₂ 281-282 [1]382.1 (Predicted) [1]

Key Observations and Mechanistic Insights:

  • Effect of Functional Groups: The significant increase in melting and boiling points from quinoline to its derivatives is due to stronger intermolecular forces.

    • The introduction of a chlorine atom in 4-chloroquinoline increases the molecular weight and introduces dipole-dipole interactions, raising both the melting and boiling points compared to quinoline.

    • The hydroxyl group in 7-chloroquinolin-4-ol allows for strong hydrogen bonding, resulting in a very high melting point.

    • The carboxylic acid group in this compound can form strong intermolecular hydrogen bonds, typically as dimers, leading to a very high melting point, comparable to that of 7-chloroquinolin-4-ol. The even higher predicted boiling point is due to the increased molecular weight and the energy required to overcome these strong intermolecular forces in the liquid state.

Conclusion

The melting point of this compound is experimentally determined to be in the range of 281-282 °C, a value indicative of a high degree of purity and strong intermolecular forces.[1] The predicted boiling point of 382.1 ± 22.0 °C suggests that the compound will likely decompose before boiling under atmospheric pressure.[1] This technical guide has provided not only these critical data points but also the underlying principles for their experimental determination and a comparative analysis that highlights the influence of chemical structure on physical properties. For researchers and professionals in drug development, a firm grasp of these concepts is essential for the successful synthesis, purification, and application of this important chemical intermediate.

References

  • MDPI. In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. [Link]

  • Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

  • ResearchGate. Synthetic approaches for quinoline and isoquinoline. [Link]

  • Vijay Nazare. Determination of Boiling Point (B.P). [Link]

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IUPAC name for C10H6ClNO2

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Isomeric Landscape of C10H6ClNO2, Focusing on the Core Isomer: 5-Chloro-8-hydroxyquinoline

Executive Summary

The molecular formula C10H6ClNO2 represents a fascinating landscape of chemical isomers, each with unique structural and functional properties. While several constitutional isomers exist, the most prominent and extensively studied compound within this class is 5-Chloro-8-hydroxyquinoline (also known as Cloxiquine). This guide provides a comprehensive technical overview of this key molecule, intended for researchers, scientists, and professionals in drug development. We will delve into its systematic nomenclature, synthesis pathways, physicochemical characteristics, and multifaceted biological activities. The narrative emphasizes the causality behind experimental choices and provides a self-validating framework for the described protocols, grounded in authoritative scientific literature.

The Isomeric Landscape of C10H6ClNO2

A molecular formula provides the elemental composition but not the atomic arrangement, giving rise to isomerism. For C10H6ClNO2, constitutional isomers can be formed by varying the positions of the chlorine, hydroxyl, and nitro or other oxygen-containing functional groups on a core scaffold, most commonly a quinoline ring. The quinoline system, a fusion of a benzene and a pyridine ring, offers multiple substitution points, leading to a diverse array of potential structures.

While isomers like 7-chloro-2-oxo-1H-quinoline-3-carbaldehyde and 2-chloroquinoline-6-carboxylic acid are chemically valid structures, the vast majority of scientific and commercial interest has centered on the 8-hydroxyquinoline scaffold due to its potent metal-chelating and biological properties.[1][2] The introduction of a chlorine atom at the 5-position enhances the stability and biological efficacy of the parent 8-hydroxyquinoline molecule.[3]

G C10H6ClNO2 Molecular Formula C10H6ClNO2 main_isomer 5-Chloro-8-hydroxyquinoline (Major Isomer) C10H6ClNO2->main_isomer Most Studied other_isomers Other Isomers C10H6ClNO2->other_isomers isomer1 7-chloro-2-oxo-1H-quinoline-3-carbaldehyde other_isomers->isomer1 isomer2 2-chloroquinoline-6-carboxylic acid other_isomers->isomer2

Caption: Isomeric landscape of C10H6ClNO2.

Deep Dive: 5-Chloro-8-hydroxyquinoline (CAS: 130-16-5)

IUPAC Nomenclature and Structural Elucidation

The systematic naming of this compound follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC).[4][5][6][7] The core structure is a bicyclic heteroaromatic system named quinoline . The numbering of the quinoline ring begins at the nitrogen and proceeds around the rings. The principal functional group is the hydroxyl (-OH) group at position 8, which gives the suffix "-ol". The chlorine atom is a substituent at position 5. Therefore, the preferred IUPAC name is 5-chloroquinolin-8-ol . It is also commonly referred to as 5-Chloro-8-hydroxyquinoline.

Physicochemical Properties

5-Chloro-8-hydroxyquinoline is a crystalline solid with properties that make it suitable for various formulations in the pharmaceutical and research sectors.[2]

PropertyValueSource
Molecular Formula C₉H₆ClNO[2]
Molecular Weight 179.60 g/mol [2]
CAS Number 130-16-5[2]
Appearance Yellow to pale crystalline solid[2]
Melting Point 122-124 °C[3]
Solubility Sparingly soluble in water; Soluble in ethanol, chloroform[2]
Purity ≥98.0% (Typical commercial grade)[2]
Synthesis Methodologies

The synthesis of 5-Chloro-8-hydroxyquinoline can be achieved through several established routes. The choice of method often depends on the desired scale, purity requirements, and availability of starting materials.

Method 1: Direct Chlorination of 8-Hydroxyquinoline

This method involves the electrophilic substitution of 8-hydroxyquinoline. The hydroxyl group at C8 is an activating group, directing substitution to the ortho (C7) and para (C5) positions. By controlling the reaction conditions, chlorination can be selectively targeted to the 5-position.

  • Rationale: Direct chlorination is a straightforward approach. Using a suitable solvent and chlorinating agent allows for the introduction of a chlorine atom onto the activated quinoline ring.[3][8] The primary challenge is managing selectivity to avoid the formation of the 5,7-dichloro byproduct.[8]

Experimental Protocol:

  • Dissolve 8-hydroxyquinoline in a suitable organic solvent such as glacial acetic acid.[8]

  • Cool the mixture in an ice bath to control the reaction's exothermicity.

  • Introduce the chlorinating agent (e.g., chlorine gas or a reagent like sulfuryl chloride) dropwise while maintaining a low temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a reducing agent (e.g., sodium bisulfite solution).

  • Neutralize the mixture, typically with an aqueous base like sodium carbonate, to precipitate the crude product.[9]

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography to isolate pure 5-Chloro-8-hydroxyquinoline.[9]

Method 2: Doebner-von Miller Reaction

This is a classic method for synthesizing quinolines from anilines. To produce 5-Chloro-8-hydroxyquinoline, a substituted aniline is used as the starting material.

  • Rationale: The Doebner-von Miller reaction is a robust and versatile method for constructing the quinoline ring system itself.[9] By starting with 4-chloro-2-aminophenol, the chloro and hydroxyl groups are already in their desired relative positions on the aniline ring, which will become the benzene portion of the final quinoline product.

G cluster_0 Doebner-von Miller Synthesis Reactants 4-chloro-2-aminophenol + Acrolein diethyl acetal Reaction Reflux in 1N HCl (111°C, 24h) Reactants->Reaction Neutralize Neutralize (pH 7-8) with Na2CO3 Reaction->Neutralize Extract Extract with Dichloromethane Neutralize->Extract Purify Column Chromatography Extract->Purify Product 5-Chloro-8-hydroxyquinoline Purify->Product

Caption: Workflow for Doebner-von Miller synthesis.

Experimental Protocol:

  • Combine 4-chloro-2-aminophenol with a 1N HCl solution in a round-bottomed flask.[9]

  • Add acrolein diethyl acetal to the mixture.[9]

  • Reflux the resulting solution at approximately 111°C for 24 hours.[9]

  • After cooling to room temperature, carefully neutralize the solution to a pH of 7-8 by adding solid sodium carbonate.[9]

  • Extract the product into an organic solvent like dichloromethane (DCM) multiple times.[9]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.[9]

  • Purify the resulting crude residue via column chromatography to yield the final product.[9]

Biological Activity and Mechanism of Action

5-Chloro-8-hydroxyquinoline exhibits a broad spectrum of biological activities, making it a compound of significant interest in medicinal chemistry.[1][10]

  • Antimicrobial and Antifungal Activity: The compound is effective against a range of Gram-positive and Gram-negative bacteria, as well as various fungi.[2][11][12] It is a key ingredient in some topical antimicrobial formulations.[2]

  • Antituberculosis Activity: Studies have demonstrated its potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[3][12] Its MIC₅₀ and MIC₉₀ values are reported to be 0.125 and 0.25 μg/ml, respectively, indicating high efficacy.[12]

  • Anticancer Potential: Like other 8-hydroxyquinoline derivatives, it has been investigated for its anti-cancer properties, which are thought to stem from its ability to induce apoptosis and inhibit signaling pathways in cancer cells.[1][3]

  • Neuroprotective Effects: The 8-hydroxyquinoline scaffold is known for its role as an iron chelator, which has been explored in the context of neurodegenerative diseases like Alzheimer's and Parkinson's.[1][10]

The primary mechanism of action is believed to be its ability to chelate essential metal ions, such as Fe²⁺, Cu²⁺, and Zn²⁺. These metal ions are crucial cofactors for many enzymes essential for microbial survival and growth. By sequestering these ions, 5-Chloro-8-hydroxyquinoline disrupts vital metabolic processes, leading to cell death.

G cluster_0 Mechanism of Action Molecule 5-Chloro-8-hydroxyquinoline Metal Metal Ions (Fe²⁺, Cu²⁺, Zn²⁺) Molecule->Metal Chelates Enzyme Bacterial Metalloenzymes Molecule->Enzyme Inhibits by Sequestration Metal->Enzyme Required Cofactor Disruption Disruption of Metabolic Pathways Enzyme->Disruption Leads to Death Bacterial Cell Death Disruption->Death Results in

Caption: Proposed mechanism of antimicrobial action.

Conclusion and Future Perspectives

The molecular formula C10H6ClNO2 is predominantly represented in scientific literature by the potent and versatile compound 5-Chloro-8-hydroxyquinoline. Its robust synthesis routes, well-characterized properties, and broad-spectrum biological activity underscore its importance as a building block in drug discovery and as an active pharmaceutical ingredient. Future research will likely focus on developing novel derivatives to enhance efficacy and reduce toxicity, exploring its potential in combination therapies for cancer and infectious diseases, and leveraging its unique properties in the development of advanced materials.

References

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  • Electrospun 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)-Containing Poly(3-hydroxybutyrate)/Polyvinylpyrrolidone Antifungal Materials Prospective as Active Dressings against Esca . MDPI. [Link]

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The Multifaceted Biological Activities of Quinoline Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline ring system, a fused aromatic heterocycle, is a privileged scaffold in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities. Among these, quinoline carboxylic acids have emerged as a particularly fruitful area of research, yielding compounds with potent anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This technical guide provides an in-depth exploration of the diverse biological activities of quinoline carboxylic acid derivatives, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the molecular mechanisms underpinning these activities, provide detailed, field-proven experimental protocols for their evaluation, and present a curated summary of representative compounds and their potencies. Furthermore, this guide will touch upon the key synthetic strategies employed in the generation of these versatile molecules, offering a comprehensive resource for the advancement of quinoline-based therapeutics.

Introduction: The Quinoline Carboxylic Acid Scaffold

The quinoline backbone, consisting of a benzene ring fused to a pyridine ring, provides a unique electronic and structural framework that allows for diverse interactions with biological macromolecules. The addition of a carboxylic acid group, most commonly at the 2, 3, or 4-position, introduces a key functional handle that can participate in hydrogen bonding, salt bridge formation, and metal chelation, often proving crucial for biological activity. The versatility of the quinoline ring allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This has led to the development of a vast library of derivatives with a wide spectrum of therapeutic applications.[1][2]

Anticancer Activity: Targeting the Hallmarks of Cancer

Quinoline carboxylic acid derivatives have demonstrated significant potential as anticancer agents by targeting multiple facets of cancer cell biology, including uncontrolled proliferation, evasion of apoptosis, and genomic instability.[1][3]

Mechanisms of Antiproliferative Activity

The anticancer effects of these derivatives are often multifaceted, involving the induction of programmed cell death (apoptosis), arrest of the cell cycle, and inhibition of crucial enzymes involved in DNA replication and maintenance.[3]

A primary mechanism by which quinoline carboxylic acid derivatives exert their anticancer effects is through the induction of apoptosis.[3] This can be mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Studies have shown that these compounds can modulate the expression of key apoptotic proteins, such as upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2, leading to an increased Bax/Bcl-2 ratio.[4] This disrupts the mitochondrial membrane potential, triggering the release of cytochrome c and subsequent activation of the caspase cascade, ultimately leading to cell death.[3][4]

apoptosis_pathway extrinsic Extrinsic Pathway (Death Receptor) casp8 Caspase-8 Activation extrinsic->casp8 activates intrinsic Intrinsic Pathway (Mitochondrial) qca Quinoline Carboxylic Acid Derivatives bcl2 Bcl-2 (Anti-apoptotic) Inhibition qca->bcl2 bax Bax (Pro-apoptotic) Activation qca->bax mito Mitochondrion bcl2->mito bax->mito cytc Cytochrome c Release mito->cytc casp9 Caspase-9 Activation cytc->casp9 casp3 Caspase-3 (Executioner) casp9->casp3 casp8->casp3 apoptosis Apoptosis casp3->apoptosis

Figure 1: Apoptosis induction by quinoline carboxylic acid derivatives.

Quinoline carboxylic acid derivatives can interfere with the normal progression of the cell cycle, a critical process for cancer cell proliferation. These compounds have been shown to induce cell cycle arrest at various phases, most notably the G2/M and S phases.[3][5][6] This arrest prevents cancer cells from dividing and is often mediated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners.[3]

Certain quinoline derivatives function as topoisomerase inhibitors.[2][3] Topoisomerases are enzymes essential for DNA replication, transcription, and repair. By inhibiting these enzymes, the derivatives can induce DNA damage, which in turn triggers apoptotic cell death in cancer cells.[2][7] Both topoisomerase I and topoisomerase II have been identified as targets for different quinoline carboxylic acid derivatives.[8][9][10]

Experimental Protocols for Anticancer Activity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[11][12]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the quinoline carboxylic acid derivatives in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control and a positive control (a known anticancer drug).[3]

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 atmosphere.[3]

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C.[3][14]

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[11][14]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50) value.

mtt_workflow start Start seed Seed Cancer Cells in 96-well Plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with Quinoline Carboxylic Acid Derivatives incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Solubilize Formazan Crystals incubate3->solubilize read Read Absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze end End analyze->end

Figure 2: Workflow for the MTT cytotoxicity assay.

Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle.[15][16]

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the quinoline carboxylic acid derivative for the desired time. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Cells can be stored at -20°C for several weeks.[16][17]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A.[16][17][18]

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[17][18]

  • Flow Cytometric Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[15][18]

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.[19][20]

Protocol:

  • Protein Extraction: Treat cells with the compound of interest, then lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.[21]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the BCA or Bradford assay.[21]

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[21]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[21]

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[21]

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for the apoptosis-related proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, PARP) overnight at 4°C.[21]

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[22]

Summary of Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected quinoline carboxylic acid derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acidMCF-7 (Breast)82.9% inhibition[1]
Quinoline-3-carboxylate 4mK562 (Leukemia)0.28[23]
Quinoline-3-carboxylate 4nMCF-7 (Breast)0.33[23]
2-aminoquinoline-3-carboxamide 6aU87 MG (Glioblastoma)Comparable to cisplatin[5]
2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative P6MLLr leukemic cell lines7.2[24]
Quinoline-2-carboxylic acid aryl esterPC3 (Prostate)26 µg/mL[4]

Antimicrobial Activity: Combating Infectious Diseases

Quinoline carboxylic acid derivatives have a long history as effective antimicrobial agents, with fluoroquinolones being a prominent class of synthetic antibiotics.[25] Their activity extends to both bacteria and fungi.[9][26]

Mechanism of Antibacterial Action

The primary mechanism of antibacterial action for many quinoline carboxylic acid derivatives is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2][17][23][25] These enzymes are crucial for bacterial DNA replication, repair, and recombination. By inhibiting these enzymes, the compounds prevent the bacteria from multiplying and lead to cell death.[2]

dna_gyrase_inhibition qca Quinoline Carboxylic Acid Derivative dna_gyrase Bacterial DNA Gyrase (Topoisomerase II) qca->dna_gyrase Inhibits dna_replication DNA Replication & Supercoiling dna_gyrase->dna_replication bacterial_death Bacterial Cell Death dna_replication->bacterial_death leads to

Figure 3: Inhibition of bacterial DNA gyrase by quinoline derivatives.

Experimental Protocol for Antimicrobial Susceptibility Testing

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[12][13][14][27]

Protocol:

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of the quinoline carboxylic acid derivative in a suitable solvent. Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria).[14]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).[14]

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the test microorganism (e.g., 37°C for 16-20 hours for bacteria).[27]

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[13]

Summary of Antimicrobial Activity
Compound IDMicroorganismMIC (µg/mL)Reference
Compound 14S. aureus0.66-3.98[1]
Compound 43aVarious bacterial strains0.62[10]
Compound 5dGram-positive and Gram-negative strains0.125-8[4]
Compound 4gE. coli3.91-7.81[6]

Synthesis of Bioactive Quinoline Carboxylic Acids

Several synthetic methodologies have been developed for the preparation of quinoline carboxylic acid derivatives. The Pfitzinger and Doebner-von Miller reactions are two classical and widely used methods.[5][8][15][18]

The Pfitzinger Reaction

The Pfitzinger reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base to yield a substituted quinoline-4-carboxylic acid.[11][15][16][20][28]

Representative Protocol for Pfitzinger Synthesis:

  • A solution of isatin and a carbonyl compound (e.g., acetophenone) is refluxed in the presence of a base like potassium hydroxide in ethanol.[11]

  • After the reaction is complete, the solvent is removed, and the residue is dissolved in water.

  • The aqueous solution is acidified to precipitate the crude quinoline-4-carboxylic acid.

  • The product is then collected by filtration and can be purified by recrystallization.[11]

The Doebner-von Miller Reaction

The Doebner-von Miller reaction is a method for synthesizing quinolines by reacting an α,β-unsaturated carbonyl compound with an aniline in the presence of an acid catalyst.[8][18]

Conclusion and Future Perspectives

Quinoline carboxylic acid derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their ability to interact with diverse biological targets makes them attractive candidates for the development of novel therapeutics for a range of diseases, from cancer to infectious diseases. The continued exploration of structure-activity relationships, coupled with modern drug design strategies, will undoubtedly lead to the discovery of new and more potent quinoline-based drugs with improved efficacy and safety profiles. This guide provides a foundational understanding of the biological activities and evaluation methods for these important molecules, aiming to facilitate further research and development in this exciting field.

References

  • Pfitzinger, W. (1886). Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100.
  • BenchChem. (2025).
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  • Pfitzinger Quinoline Synthesis. (n.d.). In Name Reactions in Organic Synthesis.
  • Kovalenko, S. M., et al. (2020). Design of (quinolin-4-ylthio)carboxylic acids as new Escherichia coli DNA gyrase B inhibitors: machine learning studies, molecular docking, synthesis and biological testing. Bioorganic & Medicinal Chemistry, 28(4), 115286.
  • New Journal of Chemistry. (2023). Construction of a quinoline-4-carboxylic ester linked covalent organic framework via Doebner–von Miller reaction. New Journal of Chemistry.
  • NC DNA Day Blog. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique).
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  • Abcam. (n.d.). Apoptosis western blot guide.
  • Weizmann Institute of Science. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50632.
  • Singh, P., & Kumar, V. (2021). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1734-1744.
  • Schmidt-Malan, S. M., et al. (2021). Broth microdilution susceptibility testing. Bio-protocol, 11(12), e4055.
  • Li, J., et al. (2021). Non-alkylator anti-glioblastoma agents induced cell cycle G2/M arrest and apoptosis: Design, in silico physicochemical and SAR studies of 2-aminoquinoline-3-carboxamides. Bioorganic & Medicinal Chemistry Letters, 51, 128371.
  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A.
  • Al-Ostoot, F. H., et al. (2020). Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives. Archiv der Pharmazie, 353(11), 2000277.
  • BenchChem. (2025). Application Note and Protocols for Western Blot Analysis of Apoptotic Proteins in Response to Dechloro ethylcloprostenolamide. BenchChem.
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  • Wikipedia. (n.d.). Doebner–Miller reaction.
  • Li, D., et al. (2022). Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line. Applied Biochemistry and Biotechnology, 195(2), 1165-1178.
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  • Cell Signaling Technology. (2021). How to Control Your Apoptosis, Autophagy & Mitophagy Western Blots.
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  • Hui, Q., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 863593.
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  • Biointerface Research in Applied Chemistry. (2021).
  • IJPPR. (2022). To Synthesize and Characterization of Novel Quinoline Derivatives as an Antibacterial and Antifungal Activities.
  • ACS Omega. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches.
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The Strategic deployment of 4-Chloroquinoline-7-Carboxylic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Discovery Professionals

The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of therapeutic agents with a wide array of pharmacological activities.[1] Within this esteemed class of heterocycles, 4-chloroquinoline-7-carboxylic acid emerges as a particularly strategic building block. Its unique substitution pattern—a reactive chlorine atom at the 4-position and a versatile carboxylic acid group at the 7-position—offers a dual-pronged approach for the synthesis of complex and highly functionalized molecules. This guide provides a comprehensive overview of the synthesis, reactivity, and therapeutic potential of this compound, tailored for researchers, scientists, and drug development professionals.

The Synthetic Pathway: A Stepwise Approach to the Core Scaffold

The synthesis of this compound is a multi-step process that leverages established methodologies in heterocyclic chemistry. While various routes can be envisioned, a common and reliable approach involves a cyclization reaction followed by chlorination and functional group manipulation.

Experimental Protocol: A Plausible Synthetic Route

Step 1: Gould-Jacobs Reaction to form Ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate

This initial step involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization.

  • Materials: 3-chloroaniline, diethyl ethoxymethylenemalonate (EMME), diphenyl ether.

  • Procedure:

    • A mixture of 3-chloroaniline and EMME is heated, typically at temperatures ranging from 100-140°C, to facilitate the initial condensation reaction, forming an intermediate enamine.

    • The reaction mixture is then added to a high-boiling solvent, such as diphenyl ether, and heated to approximately 250°C to induce thermal cyclization.

    • Upon cooling, the cyclized product, ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate, precipitates and can be isolated by filtration.

Step 2: Hydrolysis to 4-hydroxy-7-chloroquinoline-3-carboxylic acid

The ethyl ester is hydrolyzed to the corresponding carboxylic acid.

  • Materials: Ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate, sodium hydroxide solution.

  • Procedure:

    • The ester from Step 1 is suspended in an aqueous solution of sodium hydroxide (e.g., 10%).

    • The mixture is heated under reflux until the hydrolysis is complete, as monitored by Thin Layer Chromatography (TLC).

    • The reaction mixture is then cooled and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

    • The product is collected by filtration, washed with water, and dried.[2]

Step 3: Decarboxylation to 7-chloro-4-hydroxyquinoline

The carboxylic acid at the 3-position is removed through thermal decarboxylation.

  • Materials: 4-hydroxy-7-chloroquinoline-3-carboxylic acid, a high-boiling solvent (e.g., paraffin oil or Dowtherm A).[2][3]

  • Procedure:

    • The carboxylic acid is suspended in the high-boiling solvent.

    • The mixture is heated to a high temperature (typically 230-250°C) until the evolution of carbon dioxide ceases.[2]

    • Upon cooling, the product, 7-chloro-4-hydroxyquinoline, crystallizes and can be isolated by filtration.

Step 4: Chlorination to 4,7-dichloroquinoline

The hydroxyl group at the 4-position is converted to a chlorine atom.

  • Materials: 7-chloro-4-hydroxyquinoline, phosphorus oxychloride (POCl₃).[2][3]

  • Procedure:

    • 7-chloro-4-hydroxyquinoline is treated with an excess of phosphorus oxychloride.

    • The reaction mixture is heated, often to reflux, to drive the chlorination.

    • After the reaction is complete, the excess POCl₃ is carefully removed, typically by distillation under reduced pressure.

    • The residue is then cautiously poured onto ice, and the resulting precipitate of 4,7-dichloroquinoline is collected by filtration, washed with water, and dried.[3]

Step 5: Introduction of the 7-Carboxylic Acid Moiety

This final step is the most challenging and can be approached in several ways, often involving the protection of other reactive sites, followed by metal-catalyzed carboxylation or oxidation of a suitable precursor. One plausible, albeit complex, route could involve the protection of the 4-position, followed by functionalization at the 7-position. However, a more direct, albeit potentially lower-yielding, approach would be the oxidation of a 7-methyl or other oxidizable group, if a suitable starting material is available. A more feasible laboratory-scale synthesis might involve a different initial cyclization strategy using a starting material already bearing the desired 7-carboxy functionality or a precursor to it.

A patent for the preparation of 7-chloroquinoline-8-carboxylic acids describes the direct oxidation of the corresponding 8-methylquinoline compound.[4] A similar strategy could be envisioned for the 7-carboxylic acid derivative if a 7-methyl-4-chloroquinoline precursor were available.

The Twin Pillars of Reactivity: The 4-Chloro and 7-Carboxylic Acid Groups

The utility of this compound as a building block stems from the distinct and complementary reactivity of its two key functional groups.

The Electrophilic 4-Position

The chlorine atom at the 4-position of the quinoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the quinoline nitrogen. This makes the 4-position an ideal site for the introduction of a wide variety of substituents, including:

  • Amines: Reaction with primary or secondary amines is a common strategy to introduce diverse side chains, a tactic extensively used in the synthesis of antimalarial drugs like chloroquine.[5]

  • Alcohols and Phenols: Alkoxides and phenoxides can displace the chloride to form ether linkages.

  • Thiols: Thiolates readily react to form thioethers.

The Versatile 7-Carboxylic Acid

The carboxylic acid group at the 7-position offers a plethora of synthetic possibilities, primarily through reactions at the carbonyl carbon. These include:

  • Amide Bond Formation: Coupling with amines to form amides is a cornerstone of medicinal chemistry, allowing for the introduction of a vast array of chemical diversity and the potential for hydrogen bonding interactions with biological targets.

  • Esterification: Reaction with alcohols produces esters, which can modulate solubility and act as prodrugs.

  • Reduction: The carboxylic acid can be reduced to a primary alcohol, which can then be further functionalized.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on a large library of this compound derivatives are not extensively documented in the public domain, valuable insights can be gleaned from related quinoline-based therapeutic agents.

  • The 7-Chloro Group: The presence of a halogen, particularly chlorine, at the 7-position is a well-established feature in many antimalarial 4-aminoquinolines.[6] It is believed to influence the electronic properties of the quinoline ring system and may contribute to the drug's ability to accumulate in the parasite's digestive vacuole. The electron-withdrawing nature of the chlorine at this position is often crucial for optimal activity.[7]

  • The 4-Substituent: The nature of the substituent introduced at the 4-position via displacement of the chlorine atom is a primary determinant of the compound's biological target and activity. For instance, the long, basic side chain of chloroquine is essential for its antimalarial action. In the context of kinase inhibitors, the 4-substituent is often a larger, aromatic moiety designed to interact with the ATP-binding site of the enzyme.

  • The 7-Carboxylic Acid Group: A carboxylic acid group can serve several purposes in a drug molecule. It can act as a key hydrogen bond donor and acceptor, forming critical interactions with amino acid residues in a protein's active site.[8] This is a common feature in many kinase inhibitors. Additionally, the acidic nature of this group can influence the pharmacokinetic properties of the molecule, such as its solubility and membrane permeability.

Bioisosteric Replacements: Expanding Chemical Space

Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties, is a powerful tool in drug design. For the this compound scaffold, several bioisosteric modifications can be considered to fine-tune a compound's properties.

Original GroupPotential BioisosteresRationale for Replacement
Quinoline Ring Quinazoline, Pyridopyrimidine, NaphthyridineModulate basicity, introduce additional hydrogen bond donors/acceptors, alter metabolic stability, and explore novel intellectual property space.
7-Carboxylic Acid Tetrazole, Sulfonamide, Acylsulfonamide, Hydroxamic acidMimic the acidic proton and hydrogen bonding capabilities of the carboxylic acid while potentially improving metabolic stability, cell permeability, and oral bioavailability.
4-Chloro Group Methoxy, Methylthio, CyanoWhile the chloro group is often key for reactivity, in some final drug molecules, it might be replaced by other small, electron-withdrawing or neutral groups to fine-tune electronic properties and binding interactions.

Envisioned Applications in Drug Discovery

The this compound scaffold is a promising starting point for the development of a variety of therapeutic agents, particularly in the following areas:

  • Kinase Inhibitors: The quinoline core is a common feature in many approved and investigational kinase inhibitors. The 4-position can be functionalized with a group that targets the hinge region of the kinase, while the 7-carboxylic acid can form crucial interactions with solvent-exposed regions of the ATP-binding pocket.

  • Antiproliferative Agents: Beyond kinase inhibition, 7-chloroquinoline derivatives have demonstrated broad antiproliferative activity against various cancer cell lines.[9] The ability to introduce diverse functionality at both the 4- and 7-positions allows for the systematic exploration of structure-activity relationships to optimize potency and selectivity.

  • Antiparasitic and Antimicrobial Agents: Building on the legacy of chloroquine, this scaffold remains a viable starting point for the development of new agents against malaria and other parasitic diseases. The carboxylic acid at the 7-position offers a novel handle for modification that has been less explored than the traditional 4-amino side chain.

Characterization and Analytical Data

The characterization of this compound and its derivatives would rely on standard spectroscopic techniques.

TechniqueExpected Observations for this compound
1H NMR A broad singlet for the carboxylic acid proton in the downfield region (10-12 ppm). Aromatic protons on the quinoline ring would appear as a series of doublets and doublets of doublets in the aromatic region (typically 7-9 ppm).[10]
13C NMR A signal for the carboxylic acid carbonyl carbon in the range of 160-185 ppm. Signals for the aromatic carbons of the quinoline ring.[10]
IR Spectroscopy A broad O-H stretching band for the carboxylic acid from approximately 2500-3500 cm-1. A strong C=O stretching band around 1700 cm-1.[10]
Mass Spectrometry A molecular ion peak corresponding to the mass of the compound. Characteristic fragmentation patterns may include the loss of -OH (17 amu) and -COOH (45 amu).

Conclusion

This compound represents a highly valuable, albeit underexplored, building block in medicinal chemistry. Its dual reactivity allows for the systematic and divergent synthesis of complex molecular architectures. While it may not yet be a household name in blockbuster drugs, its inherent potential, grounded in the rich history of the quinoline scaffold, makes it a compelling starting point for the discovery of the next generation of targeted therapeutics. The strategic insights and methodologies presented in this guide are intended to empower researchers to unlock the full potential of this versatile chemical entity.

Visualizations

Logical Flow of Synthesis and Derivatization

G cluster_synthesis Core Synthesis cluster_derivatization Derivatization Pathways A 3-Chloroaniline + EMME B Ethyl 4-hydroxy-7-chloro- quinoline-3-carboxylate A->B Gould-Jacobs Reaction C 4-hydroxy-7-chloro- quinoline-3-carboxylic acid B->C Hydrolysis D 7-Chloro-4-hydroxyquinoline C->D Decarboxylation E 4,7-Dichloroquinoline D->E Chlorination F This compound E->F Carboxylation/ Functional Group Interconversion G Nucleophilic Aromatic Substitution (at C4) F->G H Amide/Ester Formation (at C7-COOH) F->H I Final Drug Candidates G->I H->I

Caption: Synthetic route and derivatization of this compound.

Key Reactivity Sites

Caption: Key reactive sites on the this compound scaffold. (Note: A placeholder for the chemical structure image is used in the DOT script. The diagram illustrates the conceptual reactivity hotspots.)

References

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A Technical Guide to the Potential Therapeutic Targets of 4-Chloroquinoline-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of pharmacologically active compounds.[1][2] This guide focuses on a specific, yet underexplored, derivative: 4-Chloroquinoline-7-carboxylic acid. While direct therapeutic applications for this molecule are not yet established, its structural motifs—the 4-chloroquinoline core and the 7-carboxylic acid group—are features of numerous compounds with well-defined biological activities. This document synthesizes existing knowledge on related quinoline derivatives to logically infer and propose high-probability therapeutic targets for this compound. We will delve into potential applications in oncology and infectious diseases, providing the scientific rationale, proposed mechanisms of action, and detailed experimental workflows for target validation. The objective is to provide a foundational roadmap for researchers seeking to explore the therapeutic potential of this promising molecule.

Part 1: Inferred Therapeutic Targets in Oncology

The quinoline nucleus is a recurring feature in a multitude of anticancer agents, acting through diverse mechanisms including the inhibition of cell signaling pathways, angiogenesis, and cell cycle progression.[3][4] Based on extensive structure-activity relationship (SAR) data from the broader class of quinoline derivatives, we can postulate several high-priority target families for this compound in oncology.

Protein Kinase Inhibition

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer, making them a major class of drug targets.[5] Quinoline-based compounds have emerged as versatile scaffolds for the development of potent kinase inhibitors, with several approved drugs containing this core structure.[6][7] The rationale for proposing protein kinases as a target class for this compound is twofold: the general propensity of the quinoline scaffold to bind in the ATP-binding pocket of kinases and specific evidence linking the 7-carboxylic acid moiety to kinase inhibitory activity.

Proposed Kinase Targets:

  • Pim Kinases: The Pim family of serine/threonine kinases (Pim-1, -2, and -3) are frequently overexpressed in various cancers and are involved in promoting cell survival and proliferation. Notably, an 8-hydroxyquinoline-7-carboxylic acid moiety has been identified as a key pharmacophore for potent Pim-1 kinase inhibition, where it interacts with critical residues like Asp186 and Lys67 in the ATP-binding site.[8] This strongly suggests that the 7-carboxylic acid of the title compound could serve a similar function, acting as a crucial hydrogen bond acceptor or donor.

  • Receptor Tyrosine Kinases (RTKs): RTKs such as VEGFR and PDGF-R are pivotal in tumor angiogenesis and growth. Numerous 2,4-disubstituted and 6,7-disubstituted quinoline derivatives have been developed as potent inhibitors of these kinases.[8][9] The 4-chloro substituent can contribute to hydrophobic interactions within the kinase domain, potentially conferring inhibitory activity.

  • Src Family Kinases (SFKs): As non-receptor tyrosine kinases, SFKs are involved in cell migration, proliferation, and survival. Quinoline derivatives have been successfully developed as Src kinase inhibitors.[8]

Hypothetical Signaling Pathway Involvement

The diagram below illustrates how inhibition of a kinase like Pim-1 by this compound could disrupt downstream pro-survival signaling.

G cluster_0 Cell Membrane GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) GrowthFactor->RTK Binds STAT3 STAT3 RTK->STAT3 Activates Pim1 Pim-1 Kinase STAT3->Pim1 Upregulates Transcription Bad Bad Pim1->Bad Phosphorylates (Inactivates) Molecule 4-Chloroquinoline- 7-carboxylic acid Molecule->Pim1 Inhibits Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits

Caption: Proposed inhibition of the Pim-1 signaling pathway.

Experimental Workflow: Kinase Panel Screening

A logical first step is to screen the compound against a broad panel of kinases to identify potential hits and assess selectivity.

G start Synthesize & Purify 4-Chloroquinoline- 7-carboxylic acid screen Primary Screen (e.g., 10 µM single concentration) against kinase panel (200+ kinases) start->screen analyze Analyze % Inhibition Data screen->analyze hits Identify Hits (e.g., >50% inhibition) analyze->hits dose_response Dose-Response Assay (Determine IC50 values for hits) hits->dose_response selectivity Assess Selectivity Profile (Compare on-target vs. off-target IC50s) dose_response->selectivity downstream Cell-based Assays (Confirm target engagement and cellular effect) selectivity->downstream

Caption: Workflow for kinase target identification and validation.

Protocol 1: General Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent ADP detection assay to measure kinase activity. Inhibition is observed as a decrease in the luminescent signal.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution plate (e.g., 10-point, 3-fold dilution) in DMSO. Further dilute into assay buffer.

    • Prepare kinase reaction buffer containing the specific kinase, its substrate (protein or peptide), and ATP at its Km concentration.

  • Kinase Reaction:

    • Add 5 µL of the compound dilution to the wells of a 384-well plate.

    • Initiate the reaction by adding 20 µL of the kinase/substrate/ATP mixture to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to positive (no kinase) and negative (DMSO vehicle) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

DNA Topoisomerase Inhibition

DNA topoisomerases (Topo I and Topo II) are essential enzymes that resolve topological DNA problems during replication, transcription, and recombination. Many quinoline-based anticancer drugs, such as doxorubicin and mitoxantrone, function by intercalating into DNA and trapping the topoisomerase-DNA cleavage complex, leading to cytotoxic double-strand breaks.[4][8][10]

Rationale for Targeting Topoisomerases:

The planar aromatic ring system of the quinoline core is well-suited for DNA intercalation.[4][8] This physical insertion between DNA base pairs can distort the double helix and interfere with the religation step of the topoisomerase catalytic cycle, effectively converting the enzyme into a DNA-damaging agent.[10] Several studies have specifically identified quinoline derivatives as potent inhibitors of both Topo I and Topo II.[11][12][13]

Mechanism: Topoisomerase Poisoning

G cluster_0 Normal Catalytic Cycle cluster_1 Inhibition by Quinoline Derivative Topo_Normal Topoisomerase DNA_Supercoiled Supercoiled DNA Topo_Normal->DNA_Supercoiled Binds Cleavage_Complex_Normal Covalent Topo-DNA Cleavage Complex DNA_Supercoiled->Cleavage_Complex_Normal Cleaves one or both strands DNA_Relaxed Relaxed DNA Cleavage_Complex_Normal->DNA_Relaxed Religates and Releases Cleavage_Complex_Poisoned Trapped Ternary Complex (Topo-DNA-Drug) Molecule 4-Chloroquinoline- 7-carboxylic acid Molecule->Cleavage_Complex_Poisoned Intercalates & Stabilizes DSB Double-Strand Breaks -> Apoptosis Cleavage_Complex_Poisoned->DSB Replication fork collision leads to

Caption: Proposed mechanism of topoisomerase poisoning.

Protocol 2: Topoisomerase IIα DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the conversion of supercoiled plasmid DNA to its relaxed form by human Topoisomerase IIα.

  • Reaction Setup:

    • On ice, prepare reaction mixtures in microcentrifuge tubes. Each 20 µL reaction should contain:

      • 1X Assay Buffer.

      • 200 ng of supercoiled plasmid DNA (e.g., pBR322).

      • 1 µL of the test compound (this compound) at various concentrations (final concentration 1-100 µM). Etoposide should be used as a positive control.

      • 1 unit of human Topoisomerase IIα enzyme.

  • Incubation:

    • Mix gently and incubate the reactions at 37°C for 30 minutes.

  • Reaction Termination:

    • Stop the reaction by adding 4 µL of 6X Stop Buffer/Loading Dye (containing SDS and EDTA).

  • Agarose Gel Electrophoresis:

    • Load the entire reaction mixture into the wells of a 1% agarose gel containing 0.5 µg/mL ethidium bromide.

    • Run the gel at 80V for 2-3 hours or until the dye front has migrated approximately 75% of the gel length.

  • Visualization and Analysis:

    • Visualize the DNA bands under UV light and capture an image.

    • Supercoiled DNA runs faster than relaxed DNA. Inhibition of the enzyme is indicated by the persistence of the supercoiled DNA band compared to the negative control (DMSO vehicle), which should show mostly relaxed DNA. A "poison" like etoposide may also show a linear DNA band, indicating a trapped cleavage complex.

Part 2: Inferred Therapeutic Targets in Infectious Diseases

The quinoline scaffold is historically renowned for its role in combating infectious diseases, most famously malaria.[14] Its derivatives have also been developed as potent antibacterial agents.[15]

Antiparasitic Targets (Focus: Plasmodium falciparum)

The 4-aminoquinoline class, with chloroquine as its flagship member, was a frontline treatment for malaria for decades.[16] The 7-chloro substituent is a critical feature for the antimalarial activity of this class.[17][18]

Rationale for Targeting P. falciparum:

The parasite digests host hemoglobin within its digestive vacuole, releasing large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes this heme into an inert crystal called hemozoin. 4-aminoquinolines are thought to accumulate in the acidic digestive vacuole and cap the growing hemozoin crystal, preventing further polymerization.[17] The buildup of toxic free heme leads to parasite death.

While this compound lacks the 4-amino group and basic side chain crucial for vacuolar accumulation, its 4-chloroquinoline core is the key structural element for interacting with heme.[17] It is plausible that the compound could still interfere with heme detoxification, although likely through a modified mechanism or with different potency.

Experimental Workflow: Antiplasmodial Activity Screening

G start Culture P. falciparum (e.g., 3D7 strain) in human erythrocytes incubation Incubate parasitized RBCs with drug dilutions for 72 hours start->incubation drug_prep Prepare serial dilutions of test compound and positive controls (e.g., Chloroquine) drug_prep->incubation lysis Lyse cells and quantify parasite DNA (e.g., SYBR Green assay) incubation->lysis analysis Calculate % growth inhibition and determine IC50 value lysis->analysis cytotoxicity Counter-screen against human cell line (e.g., HEK293) to determine selectivity index analysis->cytotoxicity

Caption: Workflow for in vitro antimalarial screening.

Protocol 3: SYBR Green I-based Antiplasmodial Assay

  • Cell Culture:

    • Maintain asynchronous P. falciparum cultures in human O+ erythrocytes at 2% hematocrit in complete medium.

  • Assay Plate Preparation:

    • Add 100 µL of culture (1% parasitemia, 2% hematocrit) to each well of a 96-well plate.

    • Add 1 µL of the test compound dilutions in DMSO to achieve the desired final concentrations. Include chloroquine and artemisinin as positive controls and DMSO as a negative control.

  • Incubation:

    • Incubate the plate for 72 hours in a humidified, gassed (5% CO2, 5% O2, 90% N2) incubator at 37°C.

  • Lysis and Staining:

    • Prepare a lysis buffer containing saponin, Triton X-100, and SYBR Green I dye.

    • Freeze the plate at -80°C for at least 2 hours to lyse the erythrocytes, then thaw.

    • Add 100 µL of the lysis buffer to each well.

    • Incubate in the dark at room temperature for 1-2 hours.

  • Fluorescence Reading:

    • Read the fluorescence on a plate reader with excitation at 485 nm and emission at 530 nm.

  • Data Analysis:

    • Subtract the background fluorescence of non-parasitized red blood cells.

    • Calculate the IC50 value by fitting the dose-response data to a suitable model.

Antibacterial Targets (Focus: Bacterial Topoisomerases)

The quinolone class of antibiotics (which are structurally related to quinolines) are highly successful drugs that target bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[19][20] These enzymes are essential for bacterial DNA replication and are absent in humans, making them excellent selective targets.

Rationale for Targeting Bacterial Topoisomerases:

Fluoroquinolones function by stabilizing the covalent complex between these enzymes and cleaved DNA, leading to a bactericidal effect.[20] Given the structural similarity, it is conceivable that this compound could exhibit inhibitory activity against these bacterial enzymes.[21]

Table 1: Summary of Prioritized Potential Therapeutic Targets

Target ClassSpecific Target(s)Therapeutic AreaRationale
Protein Kinases Pim-1, VEGFR, PDGFR, SrcOncologyQuinoline is a known kinase inhibitor scaffold. 7-carboxylic acid moiety is a key pharmacophore for Pim-1 inhibition.[8]
DNA Topoisomerases Topoisomerase I, Topoisomerase IIαOncologyPlanar quinoline core is suitable for DNA intercalation and poisoning of the enzyme-DNA complex.[4][10]
Heme Detoxification Heme PolymerizationInfectious Disease (Malaria)The 7-chloroquinoline core is critical for the antimalarial activity of chloroquine via heme binding.[17]
Bacterial Topoisomerases DNA Gyrase, Topoisomerase IVInfectious Disease (Bacterial)The quinoline core is the foundational structure for quinolone antibiotics that target these enzymes.[19][20]

Summary and Future Directions

While this compound is a relatively uncharacterized molecule, a systematic analysis of its structural components allows for the logical inference of several high-potential therapeutic targets. The evidence strongly suggests prioritizing investigation into its activity as an inhibitor of protein kinases and DNA topoisomerases for oncology applications, and as an agent targeting parasitic heme detoxification and bacterial topoisomerases for infectious diseases.

The immediate and necessary next step is to perform the in vitro screening assays outlined in this guide. A broad kinase panel screen and parallel topoisomerase inhibition assays would provide a rapid assessment of the compound's potential in oncology. Concurrently, antiplasmodial and antibacterial assays will determine its viability as an anti-infective lead.

Positive results from these initial screens will open the door to further preclinical development, including lead optimization to improve potency and selectivity, ADME/Tox profiling to address potential challenges like bioavailability and off-target effects,[3] and ultimately, validation in cellular and animal models of disease. This structured, hypothesis-driven approach provides a clear and efficient path to unlocking the therapeutic potential of this compound.

References

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InChIKey and SMILES for 4-Chloroquinoline-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Chloroquinoline-7-carboxylic acid: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in medicinal chemistry and materials science. The document details its fundamental chemical identifiers, physicochemical properties, a robust and well-validated synthesis protocol, and its significant applications in the field of drug discovery. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries, offering both foundational knowledge and practical, field-proven insights into the handling and utilization of this versatile compound.

Chemical Identity and Physicochemical Properties

This compound is a substituted quinoline derivative. The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. The presence of a chlorine atom at the 4-position and a carboxylic acid at the 7-position provides two reactive handles for further chemical modification, making it a valuable intermediate for combinatorial chemistry and the synthesis of targeted molecular libraries.

The definitive identifiers for this compound are crucial for unambiguous documentation and database retrieval.

  • InChIKey: FTVLGXQZJQNXSK-UHFFFAOYSA-N

  • SMILES: O=C(O)c1cc2c(c(Cl)ccn2)cc1

A summary of its key physicochemical properties is presented in the table below. These values are essential for planning reactions, purification, and formulation.

PropertyValueSource
Molecular Formula C₁₀H₆ClNO₂PubChem
Molecular Weight 207.61 g/mol PubChem[1]
IUPAC Name This compound
CAS Number 40035-08-9
Appearance Off-white to pale yellow solid (predicted)
Melting Point 281-282 °C (for isomer 7-chloroquinoline-4-carboxylic acid)[2]
Boiling Point 382.1±22.0 °C (Predicted)[2]
XLogP3 2.5PubChem[1]

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved through a multi-step sequence starting from readily available precursors. The Gould-Jacobs reaction is a classic and reliable method for constructing the quinoline core, which is then followed by chlorination.

Conceptual Synthesis Workflow

The overall strategy involves the condensation of an aniline derivative with a malonic acid derivative to form an anilinomethylene intermediate, followed by thermal cyclization to create the 4-hydroxyquinoline ring system. Subsequent treatment with a chlorinating agent, such as phosphorus oxychloride (POCl₃), replaces the hydroxyl group with a chlorine atom. This chlorination step is a critical transformation, converting the relatively unreactive 4-hydroxyquinoline into a highly versatile intermediate susceptible to nucleophilic substitution at the 4-position.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Chlorination A 3-Aminobenzoic acid C Intermediate Anilide A->C Heat B Diethyl ethoxymethylenemalonate B->C D 4-Hydroxyquinoline-7- carboxylic acid C->D High-boiling solvent (e.g., Dowtherm A) E 4-Chloroquinoline-7- carboxylic acid D->E POCl₃, Reflux

Caption: Synthetic pathway for this compound.

Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile chemical intermediate. The two distinct functional groups—the reactive chlorine atom and the carboxylic acid—allow for orthogonal chemical modifications.

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 4-position is highly activated towards SNAr reactions. This allows for the facile introduction of a wide variety of nucleophiles, including amines, alcohols, and thiols. This reaction is the cornerstone for the synthesis of many biologically active quinoline derivatives, such as the antimalarial drug Chloroquine, which features an amino side chain at this position.[3][4] The synthesis of functionalized 4-amino-quinoline compounds from intermediates like 4,7-dichloroquinoline is a well-established strategy in medicinal chemistry.[5]

  • Carboxylic Acid Derivatization: The carboxylic acid group at the 7-position can be readily converted into esters, amides, or other bioisosteres.[6][7] Carboxylic acids are a common feature in drug molecules, often serving as a key interaction point with biological targets.[8] The ability to modify this group allows for the fine-tuning of pharmacokinetic properties (e.g., solubility, metabolic stability) and pharmacodynamic interactions. For instance, in the development of Dihydroorotate Dehydrogenase (DHODH) inhibitors, the carboxylate of the quinoline core forms critical salt bridge and hydrogen bond interactions within the enzyme's binding pocket.[9]

G cluster_0 C4-Position Modifications cluster_1 C7-Position Modifications Core This compound C4-Cl (SₙAr Site) C7-COOH (Derivatization Site) Amine Amines (R-NH₂) Core:f1->Amine SₙAr Alcohol Alcohols (R-OH) Core:f1->Alcohol Thiol Thiols (R-SH) Core:f1->Thiol Ester Esters Core:f2->Ester Esterification Amide Amides Core:f2->Amide Amidation Bioisostere Bioisosteres Core:f2->Bioisostere Library Diverse Library of Bioactive Candidates Amine->Library Alcohol->Library Thiol->Library Ester->Library Amide->Library Bioisostere->Library

Caption: Role as a scaffold for generating diverse chemical libraries.

Experimental Protocol: Synthesis

This section provides a detailed, self-validating protocol for the laboratory-scale synthesis of this compound.

Step 1: Synthesis of 4-Hydroxyquinoline-7-carboxylic acid

  • Reaction Setup: In a 5-liter round-bottomed flask equipped with an air condenser, heat 1 liter of Dowtherm A to a vigorous boil. Dowtherm A is selected for its high boiling point, which is necessary to drive the thermal cyclization.[10]

  • Addition of Intermediate: Prepare the anilide intermediate by reacting 3-aminobenzoic acid with diethyl ethoxymethylenemalonate. Slowly and carefully pour the crude anilide product through the condenser into the boiling Dowtherm A.

  • Cyclization: Continue heating for 1 hour. During this time, the cyclization product, 4-Hydroxyquinoline-7-carboxylic acid, will crystallize out of the hot solution.

  • Isolation: Cool the mixture to room temperature. Collect the solid product by filtration.

  • Washing: Wash the collected solid with two 400-mL portions of a suitable solvent like ether or benzene to remove residual Dowtherm A. Air-dry the product.

Step 2: Synthesis of this compound

  • Reaction Setup: In a 2-liter flask equipped with a stirrer and a reflux condenser, suspend the air-dried 4-Hydroxyquinoline-7-carboxylic acid from the previous step in 1 liter of phosphorus oxychloride (POCl₃). POCl₃ serves as both the reactant and the solvent.

  • Chlorination: Heat the mixture to reflux (approximately 105-110 °C) and stir for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture to room temperature. Very carefully and slowly, pour the reaction mixture onto crushed ice in a large beaker within a fume hood. This is a highly exothermic and hazardous step that will generate HCl gas.

  • Precipitation: The product, this compound, will precipitate as a solid.

  • Isolation and Purification: Collect the solid by filtration. Wash thoroughly with cold water until the filtrate is neutral to pH paper. Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure compound.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.

Safety and Handling

Proper safety precautions are mandatory when handling this compound and the reagents used in its synthesis.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[11]

  • Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[12] Avoid contact with skin and eyes.[13]

  • Synthesis Hazards: The chlorination step using phosphorus oxychloride (POCl₃) is particularly hazardous. POCl₃ is highly corrosive and reacts violently with water. The quenching procedure must be performed with extreme caution in a fume hood.

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[12]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

GHS Hazard Statements (based on related compounds):

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[14]

References

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  • PubChem. 4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;titanium(4+);tetrachloride. National Center for Biotechnology Information. Available from: [Link]

  • Chemistry Stack Exchange. Synthesis of chloroquine from 4-amino-7-chloroquinoline. Available from: [Link]

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An In-depth Technical Guide to the Safety and Hazards of 4-Chloroquinoline-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Core Scientific Context

4-Chloroquinoline-7-carboxylic acid (CAS No: 49713-58-8, Molecular Formula: C₁₀H₆ClNO₂) is a heterocyclic building block of significant interest in medicinal chemistry and drug development.[1] The quinoline scaffold is a core structural motif in a vast array of pharmacologically active compounds, including established drugs like chloroquine.[2] As an intermediate, this compound serves as a crucial precursor for the synthesis of novel therapeutic agents, particularly in the fields of antimalarial, anticancer, and antiviral research.[3][4][5]

However, the very reactivity that makes this compound a valuable synthetic intermediate also necessitates a thorough understanding of its potential hazards. Comprehensive, peer-reviewed toxicological data for this compound is notably sparse in the public domain.[1] This guide, therefore, adopts a precautionary principle, leveraging a "hazard by analogy" approach. By critically evaluating the known safety profiles of structurally similar compounds—including the parent 4-chloroquinoline and various isomers—we can construct a robust framework for risk assessment and safe handling. This document is intended to provide Senior Application Scientists and drug development professionals with the technical insights required to manage the risks associated with this compound effectively.

Section 2: Hazard Identification and Classification by Chemical Analogy

Direct GHS (Globally Harmonized System) classification for this compound is not consistently available across major databases. To establish a reliable safety profile, we must analyze the hazards of its closest structural relatives. The primary drivers of toxicity in this family of molecules are the electrophilic nature of the chlorinated quinoline ring system and the irritant properties common to many carboxylic acids.

The diagram below illustrates the logical framework for this "hazard by analogy" assessment, linking the target compound to well-characterized analogues.

cluster_analogues Known Hazard Profiles of Structural Analogues cluster_target Target Compound Assessment A 4-Chloroquinoline (CAS: 611-35-8) Target This compound (CAS: 49713-58-8) A->Target Inferred Hazard: Skin/Eye/Respiratory Irritation B 7-Chloroquinoline-4-carboxylic acid (CAS: 13337-66-1) B->Target Inferred Hazard: Harmful if Swallowed, Skin/Eye Irritation C 2-Chloroquinoline-4-carboxylic acid (CAS: 5467-57-2) C->Target Inferred Hazard: Harmful if Swallowed, Skin/Eye/Respiratory Irritation D Quinoline-4-carboxylic acid (CAS: 486-74-8) D->Target Inferred Hazard: Skin/Eye Irritation

Caption: Hazard assessment by structural analogy.

Comparative Hazard Data of Related Compounds

The following table summarizes the GHS classifications for key structural analogues. The consistent classification across these related molecules provides a strong basis for inferring the hazards of this compound.

CompoundCAS NumberGHS Hazard StatementsSource
4-Chloroquinoline 611-35-8H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.PubChem[6]
7-Chloroquinoline-4-carboxylic acid 13337-66-1H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.PubChem[7]
2-Chloroquinoline-4-carboxylic acid 5467-57-2H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.PubChem[8]
Quinoline-4-carboxylic acid 486-74-8H315: Causes skin irritation.H319: Causes serious eye irritation.PubChem[9]
7-Bromoquinoline-4-carboxylic acid 31009-04-8H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.MedChemExpress[10]
Proposed GHS Classification for this compound

Based on the compelling evidence from its analogues, we propose the following GHS classification for this compound as a working standard for laboratory safety protocols:

  • Pictograms: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements (Selected): P261, P264, P270, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P405, P501.

Section 3: Toxicological Profile and Health Effects (Inferred)

  • Acute Toxicity: The presence of the chloroquinoline moiety suggests the compound is likely harmful if ingested.[7][10] Accidental ingestion may cause significant health damage.[11]

  • Skin Corrosion/Irritation: Like most quinoline derivatives and carboxylic acids, this compound is expected to be a skin irritant.[6][9][12] Prolonged contact can cause inflammation and may exacerbate pre-existing dermatitis.[11]

  • Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause serious irritation and potential damage.[6][12] Pyridine-based compounds are known to cause local irritation upon contact with the cornea.[11]

  • Respiratory Irritation: As a fine powder, the dust can be irritating to the respiratory system.[6][13] Inhalation should be avoided.

  • Sensitization: Some quinoline derivatives may cause skin sensitization upon repeated contact.[11]

  • Chronic Effects: Data on carcinogenicity, mutagenicity, and reproductive toxicity is unavailable.[13][14] In the absence of data, it is prudent to handle the compound as a substance with unknown chronic effects and minimize exposure.

Section 4: Risk Management and Safe Handling Protocols

A self-validating safety system relies on a multi-layered approach, combining engineering controls, personal protective equipment (PPE), and rigorous standardized procedures.

Engineering Controls
  • Ventilation: All manipulations of solid this compound or its solutions must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.

  • Containment: For procedures involving larger quantities or with a high potential for aerosolization (e.g., sonication), the use of a glove box is recommended.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[15] A face shield should be worn in addition to goggles when handling larger quantities or if there is a splash hazard.

  • Hand Protection: Wear impervious chemical-resistant gloves, such as nitrile gloves. Gloves must be inspected for integrity before use and disposed of after contamination.[13][14] Use proper glove removal technique to avoid skin contact.

  • Body Protection: A flame-retardant lab coat is mandatory. For handling significant quantities, additional protective clothing may be necessary.

Experimental Protocol: Safe Weighing and Solubilization

This protocol is designed to minimize exposure during a common laboratory task. The causality for each step is explained to reinforce the safety logic.

  • Preparation (in Fume Hood):

    • Step 1.1: Don all required PPE (goggles, lab coat, gloves).

    • Step 1.2: Decontaminate the work surface and the analytical balance within the fume hood.

    • Step 1.3: Place a spill tray on the balance. Causality: Contains any spills at the source, simplifying cleanup and preventing contamination of the equipment.

  • Weighing:

    • Step 2.1: Retrieve the stock container of this compound. Keep it closed until ready to dispense.

    • Step 2.2: Place a tared weigh boat on the spill tray on the balance.

    • Step 2.3: Carefully open the stock container and use a clean, dedicated spatula to transfer the approximate amount of solid to the weigh boat. Avoid generating dust clouds. Causality: Using gentle movements and keeping the spatula low minimizes aerosolization.

    • Step 2.4: Securely close the stock container immediately and record the exact weight.

  • Solubilization:

    • Step 3.1: Carefully transfer the weigh boat to the vessel intended for dissolution (e.g., a round-bottom flask).

    • Step 3.2: Add the desired solvent slowly down the side of the vessel. Causality: This prevents splashing of the solid powder.

    • Step 3.3: Use a small amount of solvent to rinse the weigh boat and spatula into the vessel to ensure a complete quantitative transfer.

  • Cleanup:

    • Step 4.1: Dispose of the used weigh boat and any contaminated wipes in the designated solid chemical waste container.

    • Step 4.2: Decontaminate the spatula and the work surface.

    • Step 4.3: Remove gloves using the proper technique and dispose of them. Wash hands thoroughly with soap and water.[14]

cluster_prep 1. Preparation cluster_weigh 2. Weighing cluster_solve 3. Solubilization cluster_clean 4. Cleanup A Don PPE B Prepare Fume Hood A->B C Tare Weigh Boat B->C D Transfer Solid Gently C->D E Close Stock Container D->E F Transfer Solid to Flask E->F G Add Solvent Slowly F->G H Rinse & Quant Transfer G->H I Dispose Waste H->I J Decontaminate Surface I->J K Remove PPE & Wash Hands J->K

Caption: Standard workflow for safe handling of powdered chemical reagents.

Storage, Stability, and Incompatibilities
  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15] Store locked up and away from incompatible materials.[14]

  • Stability: The product is chemically stable under standard ambient conditions (room temperature).[14]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, as this may result in ignition.[11][13] Also avoid strong acids and bases.

Spill and Emergency Procedures
  • Spill Response:

    • Evacuate the area and ensure adequate ventilation.

    • Avoid dust formation.[13][15] Do not breathe dust.

    • Wearing full PPE, cover the spill with a dry absorbent material (e.g., sand or vermiculite).

    • Carefully sweep or scoop the material into a suitable, labeled container for disposal.[13] Do not use water for cleanup unless the material is already in solution.

  • First Aid Measures:

    • If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen.[1]

    • In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water/shower.[14]

    • In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][14]

    • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[1][14]

Section 5: Disposal Considerations

All waste containing this compound must be treated as hazardous chemical waste.

  • Solid Waste: Contaminated labware, gloves, and spill cleanup materials should be placed in a clearly labeled, sealed container for hazardous solid waste.

  • Liquid Waste: Solutions containing the compound should be collected in a designated, labeled hazardous liquid waste container. Do not pour down the drain.

  • Disposal Method: Disposal must be carried out by a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[14]

Section 6: Conclusion

While this compound is a valuable tool in drug discovery, the absence of comprehensive safety data mandates a cautious and informed approach to its handling. By applying the principle of hazard by analogy and adhering to the rigorous engineering controls, personal protective equipment standards, and handling protocols outlined in this guide, researchers can effectively mitigate the risks of skin, eye, and respiratory irritation, as well as potential harm from accidental ingestion. A culture of safety, grounded in a deep understanding of chemical causality, is paramount when working with such reactive intermediates.

References

  • National Center for Biotechnology Information. (n.d.). 4-Chloroquinoline. PubChem Compound Database. Retrieved from [Link]

  • Capot Chemical. (2025). 4-Chloroquinoline SAFETY DATA SHEET. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Quinolinecarboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • ACS Publications. (2023). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Journal of Natural Products. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Quinoline and derivatives. Retrieved from [Link]

  • BulkBooks.com. (n.d.). Various Synthesis Procedures For Quinoline Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Chloroquinoline-4-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic and medicinal perspective of quinolines as antiviral agents. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PubMed Central. Retrieved from [Link]

  • Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]

  • Dayang Chem (Hangzhou) Co.,Ltd. (n.d.). Buy 7-CHLOROQUINOLINE-4-CARBOXYLIC ACID. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). Relative Reactivities, Structures, and Spectra of Carboxylic Acid Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloroquinoline-4-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). CID 159966550. PubChem Compound Database. Retrieved from [Link]

  • MDPI. (n.d.). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth. Retrieved from [Link]

  • Cenmed Enterprises. (n.d.). 7-chloroquinoline-4-carboxylic acid. Retrieved from [Link]

  • Frontiers. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Retrieved from [Link]

Sources

Sourcing 4-Chloroquinoline-7-carboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the procurement of high-quality starting materials is a critical, yet often challenging, first step in the discovery pipeline. 4-Chloroquinoline-7-carboxylic acid (CAS No. 49713-58-8), a key heterocyclic building block, is no exception. Its utility in the synthesis of novel therapeutic agents necessitates a reliable and well-characterized supply chain. This in-depth guide provides a technical overview of commercial suppliers, quality control considerations, and best practices for the acquisition and handling of this important research chemical.

Introduction to this compound: A Versatile Scaffold

This compound belongs to the quinoline class of heterocyclic compounds, which are renowned for their broad range of biological activities. The quinoline core is a privileged structure in medicinal chemistry, forming the backbone of numerous established drugs, most notably the antimalarial agent chloroquine. The presence of a carboxylic acid moiety and a reactive chlorine atom on the quinoline scaffold makes this compound a versatile intermediate for the synthesis of a diverse array of derivatives.[1][2] The carboxylic acid group provides a handle for amide bond formation and other derivatizations, while the 4-chloro position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. These features make it a valuable starting material for the exploration of new chemical space in drug discovery programs targeting cancer, infectious diseases, and other therapeutic areas.[3][4]

Commercial Suppliers of Research-Grade this compound

A number of chemical suppliers offer this compound for research purposes. The quality, purity, and available quantities can vary significantly between vendors. Below is a comparative table of several commercial suppliers. Researchers are advised to request lot-specific Certificates of Analysis (CoA) and inquire about the analytical techniques used for quality control.

SupplierPurity SpecificationAvailable QuantitiesCountry of Origin
ChemScene ≥95.73% (HPLC)[5]CustomUSA
Alfa Chemistry InquireInquireUSA
Apollo Scientific InquireInquireUK
Ivy Fine Chemicals InquireInquireUSA
Angene InquireInquireChina

Disclaimer: This list is not exhaustive and is intended for informational purposes only. Researchers should conduct their own due diligence before making a purchase.

Quality Control: Ensuring the Integrity of Your Starting Material

The reliability of experimental data is fundamentally dependent on the quality of the reagents used. For a pivotal building block like this compound, stringent quality control is paramount.

The Certificate of Analysis (CoA): Your First Line of Defense

A comprehensive Certificate of Analysis is a non-negotiable document when sourcing this compound. A typical CoA for this compound should include:

  • Product Identification: Full chemical name, CAS number (49713-58-8), and molecular formula (C10H6ClNO2).

  • Physical Properties: Appearance (typically a white to off-white solid)[5].

  • Analytical Data:

    • Purity: Determined by a quantitative method such as High-Performance Liquid Chromatography (HPLC). A purity of ≥95% is generally acceptable for most research applications.[5]

    • Identity Confirmation: Confirmation of the chemical structure by methods like ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. The CoA should state that the spectrum is consistent with the expected structure.[5]

In-House Quality Verification: A Prudent Step

While a supplier's CoA provides a baseline for quality, independent verification upon receipt is a highly recommended practice. This ensures the material has not degraded during transit and meets the specific requirements of your intended application.

Objective: To confirm the identity and assess the purity of a commercially supplied batch of this compound.

Materials:

  • This compound sample

  • Deuterated solvent for NMR (e.g., DMSO-d₆)

  • HPLC-grade acetonitrile and water

  • Formic acid or trifluoroacetic acid (for HPLC mobile phase)

  • NMR spectrometer

  • HPLC system with a UV detector

Methodology:

Part A: Identity Confirmation by ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Data Analysis: Process the spectrum and compare the chemical shifts, splitting patterns, and integration of the observed protons with the expected structure of this compound. The aromatic protons of the quinoline ring system should be clearly resolved.

Part B: Purity Assessment by HPLC

  • Sample Preparation: Prepare a stock solution of the this compound sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B and gradually increase it over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength where the compound has significant absorbance (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Data Analysis: Analyze the resulting chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Supplier Selection Workflow

The process of selecting a reliable supplier for a critical research chemical involves more than just comparing prices. A systematic approach is necessary to mitigate risks and ensure the quality of your research.

Supplier_Selection_Workflow cluster_screening Initial Screening cluster_evaluation Technical Evaluation cluster_decision Decision & Procurement s1 Identify Potential Suppliers (Online Databases, Literature) s2 Verify Product Offering (Correct CAS No. 49713-58-8) s1->s2 Filter e1 Request Certificate of Analysis (CoA) s2->e1 e2 Review Purity & Analytical Methods e1->e2 e3 Inquire about Batch-to-Batch Consistency e2->e3 d1 Compare Price & Lead Time e3->d1 d2 Place Trial Order d1->d2 d3 Perform In-House QC d2->d3 d3->e1 Fail d4 Qualify Supplier d3->d4 Pass

Sources

The Lynchpin of Modern Medicinal Chemistry: A Technical Guide to 4-Chloroquinoline-7-carboxylic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth exploration of 4-Chloroquinoline-7-carboxylic acid, a pivotal scaffold in contemporary medicinal chemistry. As a senior application scientist, this document moves beyond a mere recitation of facts, offering a narrative grounded in the principles of chemical reactivity and biological application. We will delve into the synthetic strategies, key chemical properties, and the vast therapeutic potential of this versatile molecule, supported by key literature and detailed experimental insights.

Introduction: The Quinoline Core in Drug Discovery

The quinoline motif is a recurring structural feature in a multitude of clinically significant therapeutic agents. Its rigid, bicyclic aromatic system provides a unique scaffold that can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties. Among the vast family of quinoline derivatives, those bearing a chlorine atom at the 4-position have demonstrated a remarkable propensity for biological activity, most notably as antimalarial and anticancer agents. The introduction of a carboxylic acid group at the 7-position further enhances the synthetic utility of this scaffold, providing a reactive handle for the introduction of diverse functionalities and the fine-tuning of physicochemical properties. This guide will focus on the synthesis, properties, and applications of this compound, a key building block for the development of next-generation therapeutics.

Synthetic Strategies: Accessing the this compound Core

While a direct, one-pot synthesis of this compound is not prominently featured in the literature, its preparation can be envisaged through established and robust synthetic methodologies for quinoline ring formation and subsequent functional group interconversions. The most plausible approaches involve the construction of a quinoline-7-carboxylic acid scaffold followed by chlorination at the 4-position, or the synthesis of a pre-chlorinated precursor.

Established Methods for Quinoline Carboxylic Acid Synthesis

Two classical and highly effective methods for the synthesis of quinoline carboxylic acids are the Doebner-von Miller and Friedländer reactions.

  • The Doebner-von Miller Reaction: This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound.[1][2][3][4][5] For the synthesis of a quinoline-7-carboxylic acid, one could envision reacting a 3-aminobenzoic acid with an appropriate α,β-unsaturated aldehyde or ketone. The reaction is typically catalyzed by strong acids such as sulfuric acid or Lewis acids.[1][5]

  • The Friedländer Synthesis: This method provides a more direct route to substituted quinolines through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[6][7][8][9][10] A one-pot Friedländer synthesis of 2-phenylquinoline-7-carboxylic acid has been reported, which involves the in-situ reduction of an o-nitroarylcarbaldehyde followed by condensation with a ketone.[8] This highlights the adaptability of the Friedländer approach for constructing quinoline-7-carboxylic acid scaffolds.

The general mechanism for the Friedländer synthesis is depicted below:

Friedlander_Synthesis Reactant1 2-Aminoaryl Ketone/Aldehyde Intermediate1 Aldol/Knoevenagel Condensation Product Reactant1->Intermediate1 Condensation Reactant2 α-Methylene Carbonyl Reactant2->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Quinoline Derivative Intermediate2->Product Dehydration Synthesis_Workflow Start 3-Aminobenzoic Acid + Diethyl Malonate Intermediate1 Gould-Jacobs Reaction Product (Ester) Start->Intermediate1 Condensation & Cyclization Intermediate2 4-Hydroxyquinoline-7-carboxylic Acid Intermediate1->Intermediate2 Hydrolysis Product This compound Intermediate2->Product Chlorination (POCl₃)

Caption: Proposed synthetic workflow for this compound.

Chemical Properties and Reactivity: A Tale of Two Functional Groups

This compound possesses two key reactive sites that dictate its chemical behavior and synthetic utility: the chloro substituent at the 4-position and the carboxylic acid group at the 7-position.

Reactivity of the 4-Chloro Group

The chlorine atom at the 4-position of the quinoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This enhanced reactivity is due to the electron-withdrawing nature of the quinoline nitrogen, which stabilizes the Meisenheimer-like intermediate formed during the substitution process. This makes the 4-position a prime site for the introduction of various nucleophiles, most notably amines, to generate a diverse library of 4-aminoquinoline derivatives.

Reactivity of the 7-Carboxylic Acid Group

The carboxylic acid functionality offers a versatile handle for a wide range of chemical transformations. [11]It can be readily converted into esters, amides, acid chlorides, and other derivatives, allowing for the attachment of various side chains and pharmacophores. The electronic nature of the quinoline ring can influence the acidity of the carboxylic acid proton.

Applications in Drug Discovery: Building on a Privileged Scaffold

The true value of this compound lies in its role as a versatile intermediate for the synthesis of biologically active molecules. The ability to independently functionalize the 4- and 7-positions allows for the systematic exploration of structure-activity relationships (SAR).

Synthesis of 4-Aminoquinoline Derivatives

The reaction of 4-chloroquinolines with amines is a cornerstone of medicinal chemistry, leading to the discovery of numerous antimalarial drugs, including chloroquine and amodiaquine. The general protocol for this amination reaction is well-established and typically involves heating the 4-chloroquinoline with the desired amine in a suitable solvent, often in the presence of a base to scavenge the liberated HCl. [12][13][14][15][16] Experimental Protocol: General Procedure for the Amination of 4-Chloroquinolines

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the 4-chloroquinoline derivative (1.0 equivalent).

  • Solvent and Amine Addition: Dissolve the starting material in a suitable solvent (e.g., ethanol, DMF). Add the desired amine (1.1 - 2.0 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be partitioned between an organic solvent (e.g., ethyl acetate, dichloromethane) and an aqueous basic solution (e.g., saturated NaHCO₃).

  • Purification: The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography or recrystallization.

Structure-Activity Relationship (SAR) Insights

Extensive research on 4-aminoquinoline derivatives has provided valuable insights into the structural requirements for biological activity.

PositionSubstituent/FeatureImpact on Activity
4 Amino side chainCrucial for activity. The nature and length of the side chain significantly influence potency and pharmacokinetic properties.
7 Chloro groupGenerally enhances antimalarial activity.

The ability to introduce a carboxylic acid at the 7-position, and subsequently derivatize it, opens up new avenues for exploring SAR. For instance, the carboxylic acid can be used to attach polar groups to improve solubility or to introduce moieties that can engage in specific interactions with biological targets.

Key Therapeutic Areas

Derivatives of the 4-chloroquinoline scaffold have shown promise in a variety of therapeutic areas beyond malaria, including:

  • Anticancer: A number of 4-aminoquinoline derivatives have demonstrated potent antiproliferative activity against various cancer cell lines. [15][17]* Antiviral: The 4-aminoquinoline scaffold has been explored for its potential antiviral properties.

  • Anti-inflammatory: Certain quinoline derivatives have exhibited anti-inflammatory effects.

The synthetic versatility of this compound makes it an invaluable tool for the continued exploration of these and other therapeutic applications.

Conclusion: A Cornerstone of Modern Drug Design

This compound represents a highly valuable and versatile building block in the arsenal of the medicinal chemist. While its direct synthesis may require a multi-step approach, the well-established chemistry of the quinoline ring system provides reliable pathways to this important intermediate. The orthogonal reactivity of the 4-chloro and 7-carboxylic acid functionalities allows for the systematic and efficient generation of diverse molecular libraries for biological screening. The rich history of the 4-aminoquinoline scaffold in drug discovery, coupled with the synthetic opportunities presented by the 7-carboxylic acid group, ensures that this molecule will continue to be a cornerstone of modern drug design for the foreseeable future.

References

  • Baxendale Group - Durham University. (2021, September 23). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
  • [Author(s) Redacted for Anonymity]. (Year). Synthesis of novel 2- and 8-substituted 4-amino-7-chloroquinolines and their N-alkylated coupling products. [Journal Name], , [Pages].

  • [Author(s) Redacted for Anonymity]. (Year). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. [Journal Name], , [Pages].

  • Benchchem. (n.d.). Application Note: A Detailed Protocol for the Regioselective Synthesis of 4-chloro-N,N-dimethylquinolin-7-amine.
  • [Author(s) Redacted for Anonymity]. (2025, August 7). Synthesis of 4-substituted-7-chloroquinoline derivatives and preliminary evaluation of their antitumor activity.
  • Wikipedia. (n.d.). Friedländer synthesis.
  • MDPI. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)
  • Frontiers. (2025, March 31).
  • Wikipedia. (n.d.). Doebner–Miller reaction.
  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
  • Organic Chemistry Portal. (n.d.).
  • Google Patents. (n.d.).
  • PubMed Central. (2025, April 1).
  • PubMed Central. (n.d.). Different catalytic approaches of Friedländer synthesis of quinolines.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Google Patents. (n.d.).
  • PubMed Central. (n.d.). Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library.
  • Google Patents. (n.d.). US2520043A - Process for preparing 4, 7-dichloro-8-methylquinoline.
  • SynArchive. (n.d.). Doebner-Miller Reaction.
  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines.
  • PubMed Central. (n.d.).
  • Google Patents. (n.d.). US4620007A - 6-fluoro-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid.
  • PubMed Central. (2016, July 29). Recent Advances in Metal-Free Quinoline Synthesis.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • ACS Publications. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry.
  • Google Patents. (n.d.).
  • PubMed Central. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
  • PubChem. (n.d.). 4-Chloroquinoline.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • PubMed Central. (n.d.). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones.
  • ResearchGate. (2016, January 21). (PDF)
  • Hebei Zhuanglai Chemical Trading Co.,Ltd. (n.d.).
  • [Author(s) Redacted for Anonymity]. (2018, December 3).
  • PubChemLite. (n.d.). 7-chloroquinoline-4-carboxylic acid (C10H6ClNO2).
  • ChemicalBook. (n.d.). 4-Chloroquinoline-8-carboxylic acid(216257-37-3) 1H NMR spectrum.
  • ResearchGate. (2024, March 5). (PDF) Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)
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Methodological & Application

Preparation of 4,7-dichloroquinoline from 4-hydroxyl-7-chloroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 4,7-Dichloroquinoline from 4-Hydroxy-7-chloroquinoline-3-carboxylic Acid

Introduction: The Strategic Importance of 4,7-Dichloroquinoline

4,7-Dichloroquinoline is a critical heterocyclic intermediate in the pharmaceutical industry, serving as the cornerstone for the synthesis of several essential aminoquinoline-based antimalarial drugs, including chloroquine, hydroxychloroquine, and amodiaquine.[1][2] Its strategic importance necessitates robust, scalable, and well-understood synthetic routes to ensure a consistent supply for active pharmaceutical ingredient (API) manufacturing.[3] This application note provides a detailed, two-step protocol for the preparation of 4,7-dichloroquinoline, commencing from 4-hydroxy-7-chloroquinoline-3-carboxylic acid. The guide delves into the underlying chemical principles, offers a validated, step-by-step methodology, and provides insights for process optimization and safety.

The transformation involves two distinct chemical operations:

  • Thermal Decarboxylation: Removal of the carboxylic acid group at the C-3 position.

  • Deoxychlorination: Conversion of the C-4 hydroxyl group to a chloride.

This document is intended for researchers, chemists, and process development professionals engaged in pharmaceutical synthesis and drug development.

Reaction Pathway and Mechanism

The overall synthesis proceeds through an initial decarboxylation to form an intermediate, 7-chloro-4-quinolinol, which is subsequently chlorinated to yield the final product.

Step 1: Thermal Decarboxylation

The conversion of 4-hydroxy-7-chloroquinoline-3-carboxylic acid to 7-chloro-4-quinolinol (also known as 7-chloro-4-hydroxyquinoline) is achieved through thermal decarboxylation.[4] This reaction involves heating the starting material to a high temperature, typically above 230 °C, to induce the elimination of carbon dioxide (CO₂).[5]

Causality Behind the Method: The C-C bond between the quinoline ring and the carboxyl group is cleaved under these energetic conditions. The reaction is often performed in a high-boiling, inert solvent such as Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) or paraffin oil to ensure uniform heat distribution and to facilitate the high temperatures required for efficient reaction.[5][6] The use of a solvent also aids in handling the material. In some procedures, the decarboxylation can be carried out neat (without a solvent), though temperature control can be more challenging.[7]

Step 2: Deoxychlorination with Phosphorus Oxychloride (POCl₃)

The intermediate 7-chloro-4-quinolinol exists in tautomeric equilibrium with its keto form, 7-chloroquinolin-4(1H)-one. The conversion of the 4-hydroxyl group to a chlorine atom is a classic deoxychlorination reaction, effectively accomplished using phosphorus oxychloride (POCl₃).[8][9]

Mechanistic Insight: The reaction mechanism is initiated by the nucleophilic attack of the hydroxyl group's oxygen atom on the electrophilic phosphorus atom of POCl₃.[10] This forms a phosphorylated intermediate, which is an excellent leaving group. A subsequent nucleophilic attack by a chloride ion (from POCl₃) at the C-4 position displaces the phosphate group, yielding the desired 4,7-dichloroquinoline.[11][12] POCl₃ serves as both the chlorinating agent and often as the reaction solvent. The reaction is typically heated to drive it to completion.[6]

Visualizing the Synthetic Workflow

The following diagrams illustrate the overall chemical transformation and the logical flow of the experimental protocol.

G SM 4-Hydroxy-7-chloroquinoline- 3-carboxylic Acid INT 7-Chloro-4-quinolinol SM->INT 1. Decarboxylation High Temp. (e.g., Dowtherm A, ~250°C) -CO₂ PROD 4,7-Dichloroquinoline INT->PROD 2. Chlorination POCl₃ Heat (~135°C)

Caption: Overall two-step synthesis of 4,7-dichloroquinoline.

G start Start: 4-Hydroxy-7-chloroquinoline- 3-carboxylic Acid decarb Step 1: Thermal Decarboxylation in Dowtherm A start->decarb cool_filter Cool & Isolate Intermediate decarb->cool_filter Isolate or proceed in situ chlorination Step 2: Chlorination with POCl₃ cool_filter->chlorination quench Quench Reaction (Pour into Ice/Water) chlorination->quench neutralize Neutralize & Precipitate (aq. NaOH) quench->neutralize isolate Isolate Crude Product (Filtration) neutralize->isolate purify Purification (Recrystallization) isolate->purify end Final Product: Pure 4,7-Dichloroquinoline purify->end

Caption: Step-by-step experimental workflow diagram.

Quantitative Data & Materials

Proper stoichiometry and reagent quality are paramount for success. The following table summarizes the necessary materials for a representative laboratory-scale synthesis adapted from established procedures.[6][13]

Reagent/MaterialCAS No.MW ( g/mol )Density (g/mL)Amount (per 23.75 g SM)Moles (mol)Role
4-Hydroxy-7-chloroquinoline-3-carboxylic acid84-29-7237.62-23.75 g0.1Starting Material
Dowtherm A8004-13-5~166~1.06100 mL-High-Boiling Solvent
Phosphorus Oxychloride (POCl₃)10025-87-3153.331.64515 mL (24.7 g)0.16Chlorinating Agent/Solvent
Ice / Deionized Water7732-18-518.021.0~500 g / 500 mL-Quenching/Workup
Sodium Hydroxide (10% aq. solution)1310-73-240.00~1.11As needed for pH ~7-8-Neutralization
Hexanes or Skellysolve B110-54-3-~0.66~100-150 mL-Recrystallization Solvent

Detailed Experimental Protocol

Safety Precaution: This procedure involves corrosive and reactive chemicals (POCl₃, NaOH) and very high temperatures. It must be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Part A: Thermal Decarboxylation to 7-Chloro-4-quinolinol
  • Setup: Equip a 250 mL three-neck round-bottomed flask with a mechanical stirrer, a reflux condenser, and a thermometer.

  • Charge Reagents: Add 4-hydroxy-7-chloroquinoline-3-carboxylic acid (23.75 g, 0.1 mol) and Dowtherm A (100 mL) to the flask.

  • Heating: Begin stirring the suspension and heat the mixture. The temperature should be raised to 240-250 °C.[5]

  • Reaction: Maintain this temperature for approximately 1-2 hours. Vigorous evolution of CO₂ will be observed initially and will subside as the reaction proceeds. The reaction can be monitored by the cessation of gas evolution. The solid starting material will dissolve to form a clear, light-brown solution.

  • Cooling: After the reaction is complete, turn off the heating and allow the solution to cool to room temperature (below 100 °C). At this stage, the intermediate, 7-chloro-4-quinolinol, is in solution and can be carried forward directly.

Part B: Chlorination to 4,7-Dichloroquinoline
  • Reagent Addition: While the solution from Part A is at room temperature, slowly and carefully add phosphorus oxychloride (15 mL, 0.16 mol) to the flask via an addition funnel. The addition may be slightly exothermic.

  • Heating: Heat the reaction mixture to 135–140 °C and maintain this temperature with stirring for 1-2 hours.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling: After the reaction is complete, allow the mixture to cool to room temperature.

Part C: Work-up and Isolation
  • Quenching (Critical Step): In a separate large beaker (e.g., 2 L) containing a large amount of crushed ice (~500 g), slowly and cautiously pour the cooled reaction mixture with vigorous stirring. Extreme caution is required as the quenching of excess POCl₃ with water is highly exothermic and releases HCl gas. Perform this step deep within a fume hood.

  • Neutralization: Once the reaction mixture is fully quenched and has cooled, slowly add 10% aqueous sodium hydroxide solution while monitoring the pH. Continue adding base until the solution is neutral or slightly basic (pH 7-8). This will cause the crude 4,7-dichloroquinoline to precipitate as a solid.[6][13]

  • Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water (3 x 100 mL) to remove inorganic salts.

  • Drying: Dry the crude product in a vacuum oven at 50-60 °C to a constant weight. A typical crude yield is in the range of 65-75%.[6]

Part D: Purification

The crude product often contains a small amount of the 4,5-dichloroquinoline isomer.[14] Recrystallization is an effective method for purification.

  • Solvent Selection: Low-boiling petroleum ethers like hexanes or Skellysolve B are excellent choices for recrystallization.[6]

  • Procedure: Dissolve the crude, dried 4,7-dichloroquinoline in a minimum amount of hot hexanes (at its boiling point, ~65-69 °C).

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Long, colorless needles should form.[14]

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

  • Characterization: The purified product should have a melting point of 84–85 °C.[6] The structure can be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS). The expected yield of pure product after recrystallization is typically 55-65%.[13]

Troubleshooting and Field Insights

  • Incomplete Decarboxylation: If the reaction in Part A is not complete, unreacted starting material may complicate the chlorination and work-up. Ensure the temperature reaches at least 240 °C and is held until gas evolution ceases.

  • Difficult Quenching: The POCl₃ quench is the most hazardous step. A slow addition rate into a well-stirred ice slurry is essential to control the exotherm.

  • Low Yield after Precipitation: If the pH is too acidic or too basic during neutralization, the product may not fully precipitate. Careful pH control to ~7-8 is crucial for maximizing the isolated crude yield.

  • Purity Issues: If the final product's melting point is low, it may indicate residual starting material or isomeric impurities. A second recrystallization may be necessary. Recrystallization from hexanes is effective at removing the 4,5-dichloroquinoline isomer.[14]

Conclusion

The transformation of 4-hydroxy-7-chloroquinoline-3-carboxylic acid into 4,7-dichloroquinoline is a reliable and well-documented synthetic route. By carefully controlling the high-temperature decarboxylation and managing the highly reactive POCl₃ chlorination step, researchers can obtain this vital pharmaceutical intermediate in good yield and high purity. The protocols and insights provided herein offer a comprehensive guide for the successful execution of this synthesis in a laboratory setting.

References

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  • Hernández-Vázquez, E., et al. (2021). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2021(4), M1295. Available at: [Link]

  • Dongre, V. G., et al. (2023). Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. Organic Process Research & Development. Available at: [Link]

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  • Savchenko, O., et al. (2022). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 27(15), 4998. Available at: [Link]

  • Tanski, J. M., & Hitosugi, M. (2011). 4,7-Dichloroquinoline. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1674. Available at: [Link]

  • Zarei, M., et al. (2023). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances, 13(23), 15855-15860. Available at: [Link]

  • Hickey, E. R., et al. (2011). POCl3 chlorination of 4-quinazolones. Organic Letters, 13(6), 1482-1485. Available at: [Link]

  • Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. (2023). American Chemical Society. Retrieved from [Link]

  • Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. (2008). Journal of Heterocyclic Chemistry, 45(2), 593-596. Available at: [Link]

  • Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed by chlorination with phosphorus oxychloride. (n.d.). ResearchGate. Retrieved from [Link]

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Application Notes & Protocols: Strategic Synthesis of 7-Chloroquinoline Derivatives via Mixed Lithium-Magnesium Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-chloroquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutics, including antimalarial and anticancer agents.[1][2] Traditional synthetic routes to functionalize this heterocycle can be hampered by harsh reaction conditions and limited regioselectivity. This guide details the strategic application of mixed lithium-magnesium organometallic reagents—specifically "Turbo" Grignard reagents like i-PrMgCl·LiCl and Knochel-Hauser bases such as TMPMgCl·LiCl—for the efficient and highly selective synthesis of 7-chloroquinoline derivatives under mild conditions.[3][4] We present validated protocols for halogen-magnesium exchange and directed C-H metalation, enabling the introduction of diverse functionalities at key positions on the quinoline core. These methods offer superior functional group tolerance and reproducibility, making them invaluable for drug discovery and development professionals.

Introduction: The Quinoline Core and the Synthetic Challenge

Quinoline and its derivatives are privileged structures in drug discovery, renowned for a wide spectrum of biological activities.[1][5] The 7-chloroquinoline subunit, in particular, is a critical pharmacophore found in iconic drugs like Chloroquine. The development of novel therapeutics often requires the precise functionalization of this core to modulate properties such as potency, selectivity, and metabolic stability.

However, the direct functionalization of the quinoline ring is often challenging. Classical electrophilic aromatic substitution reactions can lack regioselectivity, while the high reactivity of traditional organolithium reagents can lead to poor functional group tolerance and undesired side reactions, such as nucleophilic addition at the C2 position.[3] The advent of mixed lithium-magnesium reagents has revolutionized this field by providing a powerful toolkit for chemo- and regioselective C-H and C-X functionalization under mild conditions.[3][6][7]

Causality Behind Reagent Choice: The enhanced reactivity and solubility of these mixed-metal reagents are attributed to the presence of lithium chloride, which breaks down the oligomeric aggregates of the Grignard reagent, leading to more reactive monomeric species.[8][9] This unique reactivity allows for efficient metal-halogen exchange or deprotonation at temperatures where sensitive functional groups (e.g., esters, nitriles) remain intact.[6][7][10]

  • i-PrMgCl·LiCl (Turbo Grignard Reagent): This reagent is exceptionally effective for performing halogen-magnesium exchange reactions (I/Mg or Br/Mg) at low temperatures, generating functionalized Grignard reagents that would be inaccessible through classical methods.[6][8]

  • TMPMgCl·LiCl (Knochel-Hauser Base): This is a non-nucleophilic, sterically hindered strong base. It excels at the direct deprotonation (metalation) of acidic C-H bonds in aromatic and heteroaromatic systems, offering high regioselectivity and functional group compatibility.[3][7][11]

Synthetic Strategy Overview

Our strategy focuses on two primary pathways for functionalizing the 7-chloroquinoline scaffold, both leveraging the unique properties of mixed Li-Mg reagents.

  • Pathway A: Halogen-Magnesium Exchange. This approach starts with a pre-functionalized quinoline (e.g., 7-chloro-4-iodoquinoline). The highly selective I/Mg exchange using i-PrMgCl·LiCl generates a C4-magnesiated intermediate, leaving the C7-chloro group untouched. This intermediate can then be trapped with a wide array of electrophiles.[12]

  • Pathway B: Directed C-H Metalation. This pathway uses a strong, non-nucleophilic base like TMPMgCl·LiCl to directly deprotonate the most acidic proton on the quinoline ring. The regioselectivity is dictated by the electronic and steric environment of the substrate.[3][13]

G cluster_0 Pathway A: Halogen-Magnesium Exchange cluster_1 Pathway B: Directed C-H Metalation A_Start 7-Chloro-4-iodoquinoline A_Mid C4-Magnesiated Intermediate (7-Chloroquinolin-4-yl)MgCl·LiCl A_Start->A_Mid i-PrMgCl·LiCl (Turbo Grignard) A_End C4-Functionalized 7-Chloroquinoline Derivative A_Mid->A_End Quench with Electrophile (E+) B_Start Substituted 7-Chloroquinoline B_Mid Regioselective Magnesiated Intermediate B_Start->B_Mid TMPMgCl·LiCl (Knochel-Hauser Base) B_End C-H Functionalized 7-Chloroquinoline Derivative B_Mid->B_End Quench with Electrophile (E+)

Figure 1: General synthetic workflows for functionalizing 7-chloroquinolines.

Mechanistic Insight: The Role of LiCl

The term "Turbo" Grignard reagent aptly describes the accelerated rate of halogen-magnesium exchange observed with i-PrMgCl·LiCl compared to standard Grignard reagents.[6] This is not merely a catalytic effect; the lithium chloride is a stoichiometric component that fundamentally alters the structure and reactivity of the organomagnesium species in solution.

Figure 2: LiCl breaks down Grignard aggregates into more reactive monomers.

This structural disaggregation leads to a more "anionic" and thus more reactive organometallic species, capable of undergoing efficient halogen exchange even at temperatures as low as -78 °C.[3][6] This mild condition is key to preserving sensitive functional groups on both the substrate and the electrophile.

Experimental Protocols

Safety Precaution: All reactions involving organometallic reagents must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and oven-dried glassware. Organometallic reagents are pyrophoric and react violently with water.

Protocol 1: C4-Functionalization via Iodo-Magnesium Exchange

This protocol details the generation of the key (7-chloroquinolin-4-yl)magnesium chloride intermediate and its subsequent reaction with an aldehyde electrophile.[12]

A. Preparation of (7-chloroquinolin-4-yl)magnesium chloride·LiCl (Intermediate 8)

  • To a flame-dried, argon-purged round-bottom flask, add 7-chloro-4-iodoquinoline (1.0 equiv).

  • Dissolve the substrate in anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Cool the solution to -15 °C using an appropriate cooling bath.

  • Add i-PrMgCl·LiCl (1.1 equiv, typically ~1.3 M in THF) dropwise over 5 minutes.

  • Stir the resulting dark brown solution at -15 °C for 1 hour. The formation of the organomagnesium intermediate is now complete. This solution should be used immediately in the next step.

B. Reaction with an Aldehyde Electrophile (e.g., Benzaldehyde)

  • In a separate flame-dried flask under argon, prepare a solution of the electrophile (e.g., benzaldehyde, 1.2 equiv) in anhydrous THF.

  • Cool the electrophile solution to -15 °C.

  • Slowly transfer the freshly prepared Grignard solution (from step A.5) into the electrophile solution via cannula.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield the desired 4-carbinol quinoline derivative.

Protocol 2: C3-Functionalization via Directed C-H Metalation

This protocol describes the regioselective deprotonation of 4,7-dichloroquinoline at the C3 position using a Knochel-Hauser base, followed by quenching with an electrophile.[12]

  • To a flame-dried, argon-purged round-bottom flask, add a solution of lithium diisopropylamide (LDA), prepared by adding n-BuLi (1.1 equiv) to diisopropylamine (1.1 equiv) in anhydrous THF at -70 °C.

  • Add a solution of 4,7-dichloroquinoline (1.0 equiv) in anhydrous THF dropwise to the LDA solution at -70 °C.

  • Stir the mixture at -70 °C for 30 minutes to form the C3-lithiated intermediate.

  • In a separate flask, prepare a solution of the electrophile (e.g., trans-cinnamaldehyde, 1.2 equiv) in anhydrous THF and cool to -70 °C.

  • Transfer the organolithium solution into the electrophile solution via cannula.

  • Stir the reaction at -70 °C for 1 hour, then allow it to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous NH₄Cl solution and proceed with extraction and purification as described in Protocol 1.B (steps 6-8).

Scope and Applications: Building a Derivative Library

The true power of these methods lies in their broad scope. The C4-magnesiated intermediate generated via Protocol 1 can be reacted with a diverse range of electrophiles to build a library of functionalized 7-chloroquinolines.[4]

Table 1: Representative C4-Functionalization of 7-Chloroquinoline (Data synthesized from Baxendale Group, J. Org. Chem. 2021)[12]

EntryElectrophileProduct StructureIsolated Yield (%)
1Benzaldehyde86
24-Chlorobenzaldehyde91
3Cyclohexanone85
4Dimethylformamide (DMF)77
5trans-Cinnamaldehyde92

Note: Placeholder images are used for structures. The yields are representative of the high efficiency of this methodology.

Furthermore, the organomagnesium intermediate can undergo transmetalation with other metal salts, such as ZnCl₂, to generate organozinc species.[14] These are highly effective partners in palladium-catalyzed cross-coupling reactions (e.g., Negishi coupling), enabling the synthesis of arylated and halogenated derivatives.[15]

Several of the synthesized 4-carbinol quinoline derivatives have demonstrated interesting antiproliferative properties, highlighting the therapeutic potential of libraries constructed using this methodology.[4][13] The hydroxyl group of these carbinols can serve as a suitable bioisostere for an amino group, a common feature in many bioactive quinolines.[12]

Conclusion

The use of mixed lithium-magnesium reagents provides a robust, versatile, and highly efficient platform for the synthesis of functionalized 7-chloroquinoline derivatives. By allowing for chemo- and regioselective functionalization under mild conditions, these methods overcome many limitations of classical synthetic approaches. The protocols for halogen-magnesium exchange with i-PrMgCl·LiCl and directed metalation with TMP-based reagents are indispensable tools for researchers in medicinal chemistry and drug development, accelerating the discovery of novel therapeutic agents based on the privileged quinoline scaffold.

References

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  • Procter, D. J., et al. (2021). Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. Organic Letters, 23(23), 9178-9182. [Link]

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  • Knochel, P., et al. (2018). Improving the Halogen–Magnesium Exchange by using New Turbo‐Grignard Reagents. Chemistry – A European Journal, 25(1), 103-111. [Link]

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  • de F. P. M. Moreira, V., et al. (2020). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Journal of the Brazilian Chemical Society, 31(9). [Link]

  • Baxendale, I. R., et al. (2020). Organomagnesium Based Flash Chemistry: Continuous Flow Generation and Utilization of Halomethylmagnesium Intermediates. Organic Letters, 22(19), 7580-7584. [Link]

  • Kathrada, F. (2022). The effect of 7-chloroquinoline derivatives on the life cycle of the malaria parasite. Malaria Elimination Scientific Alliance. [Link]

  • Al-Salahi, R., et al. (2021). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Polycyclic Aromatic Compounds. [Link]

  • Procter, D. J., et al. (2021). Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. Organic Letters. [Link]

  • Taylor, R. D., et al. (2015). C1 Functionalization of β-Carboline via Knochel–Hauser Base-Directed Metalation and Negishi Coupling. The Journal of Organic Chemistry, 80(12), 6294-6303. [Link]

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  • Knochel, P. (2012). Preparation of tmpMgCl·LiCl. Organic Syntheses, 89, 463. [Link]

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  • Martinez, A., et al. (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2022(2), M1389. [Link]

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Application Notes and Protocols: A Comprehensive Guide to the N-Oxide Formation of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Introduction: The Pivotal Role of Quinoline N-Oxides

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, exhibiting a wide array of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] The transformation of the quinoline nitrogen to its corresponding N-oxide is a critical synthetic manipulation that significantly alters the electronic properties of the heterocyclic ring. This modification enhances the reactivity of the quinoline system, making quinoline N-oxides versatile intermediates for further functionalization.[3] Specifically, the N-oxide group facilitates nucleophilic substitution at the C2 and C4 positions and enables various C-H activation and cycloaddition reactions, opening avenues for the synthesis of novel and complex quinoline derivatives.[3][4][5] This guide provides a detailed exploration of the mechanisms and field-proven experimental protocols for the efficient synthesis of quinoline N-oxides, tailored for researchers in organic synthesis and drug development.

The Underlying Chemistry: Mechanism of N-Oxidation

The N-oxidation of quinoline is a classic example of an electrophilic oxidation reaction. The lone pair of electrons on the nitrogen atom of the quinoline ring acts as a nucleophile, attacking the electrophilic oxygen atom of an oxidizing agent, typically a peroxy acid.[6] The reaction proceeds via a concerted mechanism where the oxygen atom is transferred to the nitrogen, forming the N-O bond, while the acidic proton of the peroxy acid is transferred to the carbonyl oxygen, leading to the formation of the corresponding carboxylic acid as a byproduct.

The general mechanism is depicted below:

N-Oxidation_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Quinoline Quinoline TS [Transition State] Quinoline->TS Nucleophilic Attack PeroxyAcid Peroxy Acid (e.g., m-CPBA) PeroxyAcid->TS Oxygen Transfer N_Oxide Quinoline N-Oxide TS->N_Oxide CarboxylicAcid Carboxylic Acid (Byproduct) TS->CarboxylicAcid

Caption: General mechanism of quinoline N-oxidation by a peroxy acid.

Field-Proven Experimental Protocols

The choice of oxidizing agent is critical and depends on the substrate's electronic properties, steric hindrance, and the desired scale of the reaction. Below are detailed protocols for three of the most common and reliable methods for quinoline N-oxide formation.

Protocol 1: N-Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

m-CPBA is a highly efficient and widely used reagent for the N-oxidation of various N-heterocycles due to its high reactivity and generally clean reaction profiles.[6][7] It is particularly effective for less reactive, electron-deficient quinolines.

Causality Behind Experimental Choices:

  • Solvent: Dichloromethane (DCM) or chloroform are commonly used as they are relatively inert and effectively solubilize both the quinoline substrate and m-CPBA.[8][9]

  • Temperature: The reaction is initiated at 0 °C to control the initial exotherm, especially for reactive substrates, and then allowed to warm to room temperature to ensure the reaction proceeds to completion.[9]

  • Work-up: A basic wash with saturated sodium bicarbonate (NaHCO₃) solution is crucial to neutralize the acidic byproduct, m-chlorobenzoic acid, and to quench any unreacted m-CPBA.[8]

Step-by-Step Methodology:

  • Dissolution: Dissolve the quinoline derivative (1.0 eq) in dichloromethane (DCM, approximately 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: To the stirred solution, add m-CPBA (typically 77% purity, 1.2-1.5 eq) portion-wise over 10-15 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the mixture back to 0 °C and slowly add a saturated aqueous solution of NaHCO₃ to neutralize the excess acid.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with DCM.[8]

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[8]

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure quinoline N-oxide.

Protocol 2: N-Oxidation using Hydrogen Peroxide and Acetic Acid

This method utilizes the in situ formation of peracetic acid from the reaction of hydrogen peroxide (H₂O₂) and glacial acetic acid. It is a cost-effective and environmentally benign alternative to m-CPBA, though it may require heating and longer reaction times.[10][11][12]

Causality Behind Experimental Choices:

  • Reagents: The combination of 30-35% H₂O₂ and glacial acetic acid generates the active oxidant, peracetic acid, directly in the reaction mixture.[10]

  • Temperature: Heating (typically 60-80 °C) is often required to accelerate the rate of both peracetic acid formation and the subsequent N-oxidation.[11]

  • Work-up: Basification is necessary to neutralize the acetic acid. The unreacted starting material can sometimes be removed by steam distillation if it is volatile and the N-oxide is not.[10]

Step-by-Step Methodology:

  • Mixture Preparation: In a round-bottom flask, combine the quinoline derivative (1.0 eq) with glacial acetic acid (5-10 volumes).

  • Reagent Addition: To this solution, add 30% aqueous hydrogen peroxide (2.0-3.0 eq) dropwise.

  • Heating: Heat the reaction mixture to 65-75 °C and maintain this temperature for 3-15 hours, monitoring the reaction by TLC.[11] Additional portions of H₂O₂ may be required for less reactive substrates.[10]

  • Concentration: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the bulk of the acetic acid.

  • Neutralization: Carefully neutralize the residue by adding a saturated aqueous solution of sodium carbonate (Na₂CO₃) or another suitable base until the solution is basic (pH > 8).[11]

  • Extraction: Extract the product with a suitable organic solvent such as chloroform or ethyl acetate (3x).[11]

  • Washing & Drying: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purification: Purify the resulting crude solid or oil by column chromatography or recrystallization.

Protocol 3: N-Oxidation using Urea-Hydrogen Peroxide (UHP)

Urea-hydrogen peroxide (UHP) is a stable, crystalline solid that serves as a safe and convenient source of anhydrous H₂O₂.[1][13] It is particularly advantageous for large-scale synthesis and for substrates sensitive to aqueous conditions. The reaction is often mediated by an anhydride to form a more reactive peroxy acid in situ.[14]

Causality Behind Experimental Choices:

  • Activator: Anhydrides like maleic anhydride or trifluoroacetic anhydride (TFAA) react with the H₂O₂ released from UHP to form a highly reactive peroxy acid in situ, which then efficiently oxidizes the quinoline nitrogen.[13][14]

  • Solvent: Acetonitrile or DCM are suitable solvents that are compatible with the strong oxidizing conditions generated.

  • Safety: UHP is a safer alternative to concentrated liquid H₂O₂, reducing the risks associated with handling and storage.[1]

Step-by-Step Methodology:

  • Suspension: Suspend the quinoline derivative (1.0 eq) and urea-hydrogen peroxide (2.0-3.0 eq) in acetonitrile or DCM.

  • Activator Addition: Cool the mixture to 0 °C and add trifluoroacetic anhydride (TFAA) (1.5-2.0 eq) dropwise.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-6 hours. Monitor by TLC.

  • Quenching: Cool the reaction mixture and quench the excess oxidant by the slow addition of a saturated aqueous solution of sodium thiosulfate or sodium sulfite.

  • Neutralization and Extraction: Neutralize the mixture with saturated aqueous NaHCO₃ and extract the product with DCM.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product via flash chromatography or recrystallization.

General Experimental Workflow

Experimental_Workflow start Start: Quinoline Derivative dissolve 1. Dissolve Substrate in Appropriate Solvent start->dissolve cool 2. Cool to 0 °C (Ice Bath) dissolve->cool add_oxidant 3. Add Oxidizing Agent (m-CPBA, H2O2/AcOH, or UHP) cool->add_oxidant react 4. Stir at RT or Heat (Monitor by TLC) add_oxidant->react workup 5. Aqueous Work-up (Quench & Neutralize) react->workup extract 6. Extract with Organic Solvent workup->extract dry 7. Dry, Filter, and Concentrate extract->dry purify 8. Purify (Chromatography/Recrystallization) dry->purify end End: Pure Quinoline N-Oxide purify->end

Caption: A generalized workflow for the synthesis of quinoline N-oxides.

Comparative Analysis of Oxidizing Agents

Oxidizing AgentTypical ConditionsAdvantagesDisadvantagesRepresentative Yields
m-CPBA DCM or CHCl₃, 0 °C to RTHigh reactivity, clean reactions, short reaction times.[15]Relatively expensive, potentially explosive when pure, acidic byproduct.[7]80-95%
H₂O₂ / Acetic Acid Glacial AcOH, 60-80 °CInexpensive, environmentally friendly (water is the main byproduct).[12]Longer reaction times, requires heating, may not be suitable for sensitive substrates.[10]70-90%
Urea-H₂O₂ (UHP) CH₃CN or DCM, with activator (e.g., TFAA), 0 °C to RTStable, safe, and easy-to-handle solid.[1]Requires an activator, can be more expensive than H₂O₂/AcOH.75-95%

Characterization of Quinoline N-Oxides

Confirmation of N-oxide formation is typically achieved through standard spectroscopic methods.

  • Thin Layer Chromatography (TLC): Quinoline N-oxides are generally more polar than their parent quinolines, resulting in a lower Rf value on silica gel.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The formation of the N-O bond deshields the protons on the pyridine ring. A significant downfield shift is typically observed for the proton at the C2 position (H2) and the C8 position (H8).

    • ¹³C NMR: The carbon atoms adjacent to the nitrogen (C2 and C8a) also experience shifts in their resonance frequencies.

  • Mass Spectrometry (MS): The molecular ion peak ([M]⁺) in the mass spectrum will correspond to the mass of the parent quinoline plus 16 atomic mass units (for the oxygen atom).

  • Infrared (IR) Spectroscopy: A characteristic N-O stretching vibration can often be observed in the range of 1220-1340 cm⁻¹.[11]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient oxidant, low temperature, or short reaction time. Deactivated substrate (electron-withdrawing groups).Increase the equivalents of the oxidizing agent (e.g., from 1.2 to 1.5 eq). Increase reaction temperature or time. Switch to a stronger oxidizing system (e.g., from H₂O₂/AcOH to m-CPBA).
Low Yield Product degradation under reaction conditions. Inefficient extraction or purification. Steric hindrance at the 2- or 8-position slowing the reaction.[16][17]Use milder conditions (lower temperature). Ensure complete neutralization during work-up. Optimize the pH for extraction. For sterically hindered substrates, prolong the reaction time or use a more potent oxidant.
Formation of Side Products Over-oxidation of other functional groups on the quinoline ring.Use a milder, more selective oxidizing agent. Carefully control the stoichiometry of the oxidant and the reaction temperature.
Difficulty in Purification Product and starting material have similar polarity. Acidic byproduct co-elutes with the product.Ensure complete reaction to consume the starting material. Perform a thorough acid-base work-up to remove byproducts before chromatography.

Critical Safety Precautions

Oxidation reactions, particularly those involving peroxy compounds, carry inherent risks. Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and appropriate chemical-resistant gloves.[18]

  • Handling Oxidants:

    • m-CPBA and other peroxy acids are strong oxidizers and can be shock-sensitive, especially when pure. Avoid grinding or subjecting them to impact.[7]

    • Hydrogen peroxide (30% or higher) is corrosive and a strong oxidant. Avoid contact with skin and eyes. Never mix it with incompatible materials that could catalyze its exothermic decomposition.[12][19]

    • Urea-hydrogen peroxide is a strong oxidizing agent and can cause skin irritation and severe eye damage.[1]

  • Reaction Scale and Control: For reactions performed on a larger scale, consider adding the oxidant via an addition funnel to better control the reaction rate and temperature. Always perform reactions in a well-ventilated fume hood.

  • Quenching: Never dispose of unreacted oxidizing agents directly. Quench any excess oxidant carefully with a reducing agent like sodium thiosulfate or sodium sulfite before disposal.

  • Explosion Hazard: Be aware of the potential for explosive mixtures, especially when using pure oxygen or concentrated oxidants in the presence of organic solvents.[20][21]

References

  • BIOSYNCE. (2025, July 1).
  • New Journal of Chemistry. (n.d.). The direct C–H alkenylation of quinoline N-oxides as a suitable strategy for the synthesis of promising antiparasitic drugs. RSC Publishing.
  • PubMed Central. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • Canadian Science Publishing. (1970). Quinoline N-oxides and hydroxamic acids with antibacterial properties.
  • Indian Academy of Sciences. (1962). Part III. 8-Hydroxyquinoline N-Oxide*.
  • ACS Publications. (2018, December 28). The m-CPBA–NH3(g) System: A Safe and Scalable Alternative for the Manufacture of (Substituted) Pyridine and Quinoline N-Oxides.
  • Google Patents. (n.d.).
  • The Royal Society of Chemistry. (n.d.).
  • Wikipedia. (n.d.). Hydrogen peroxide–urea.
  • Benchchem. (n.d.).
  • ResearchGate. (2025, August 9). N-oxidation of 2-substituted pyridines and quinolines by dimethyldioxirane: Kinetics and steric effects.
  • CHIMIA. (n.d.). Safe Oxidation Reactions. Development of an Explosion Protection System from Process Development Lab to Large Scale Production P.
  • Thermo Fisher Scientific. (2025, September 24).
  • Periodica Polytechnica. (2014, June 12).
  • Medline. (n.d.).
  • CDC. (n.d.). Nitrogen Oxides | Medical Management Guidelines.
  • Kenexis. (n.d.).
  • ResearchGate. (2025, August 6). A practical, efficient, and rapid method for the oxidation of electron deficient pyridines using trifluoroacetic anhydride and hydrogen peroxide–urea complex.
  • NIH. (n.d.). Urea- Hydrogen Peroxide (UHP)
  • Master Organic Chemistry. (2025, December 12). m-CPBA (meta-chloroperoxybenzoic acid).
  • PubMed Central. (n.d.).

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Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 4-Chloroquinoline-7-carboxylic acid as a pivotal scaffold in modern cancer research.

The quinoline framework is a heterocyclic aromatic compound that stands as one of the most important and versatile scaffolds in medicinal chemistry. Its rigid, planar structure can be readily modified, providing the molecular diversity necessary for developing therapeutic agents with a wide range of biological activities.[1] Quinoline and its derivatives are core components of numerous natural alkaloids and synthetic drugs, demonstrating antimalarial, antibacterial, anti-inflammatory, and antiviral properties.[2]

In the field of oncology, the quinoline nucleus is particularly prominent. Several FDA-approved drugs, such as the kinase inhibitors Lenvatinib and Bosutinib, feature this scaffold and are used to treat various cancers, including thyroid, hepatocellular, and chronic myelogenous leukemia.[3] The anticancer mechanisms of quinoline derivatives are diverse, ranging from the inhibition of critical signaling enzymes like receptor tyrosine kinases (RTKs) to the induction of apoptosis and disruption of tubulin polymerization.[2][4]

While this compound itself is not typically an end-product therapeutic, it represents a highly valuable starting material—a versatile chemical intermediate for the synthesis of novel and potent anticancer agents. The strategic placement of a reactive chlorine atom at the C4 position and a modifiable carboxylic acid group at the C7 position allows for extensive chemical derivatization. This guide explores the application of this specific scaffold, leveraging insights from closely related compounds to detail its potential mechanisms, synthetic utility, and the experimental protocols required to evaluate its derivatives in a cancer research setting.

Mechanistic Significance of the 4-Chloro and 7-Carboxylic Acid Moieties

The therapeutic potential of derivatives synthesized from this compound stems from the distinct roles of its key functional groups.

  • The 4-Chloro Position: A Gateway for Nucleophilic Substitution: The chlorine atom at the C4 position is an excellent leaving group, making this site highly susceptible to nucleophilic aromatic substitution. This allows for the straightforward introduction of various nitrogen-, sulfur-, or oxygen-based side chains.[1] By reacting 4-chloroquinolines with different amines, thiols, or alcohols, researchers can generate extensive libraries of novel compounds.[1][5] This chemical versatility is crucial for structure-activity relationship (SAR) studies, enabling the optimization of a compound's potency, selectivity, and pharmacokinetic properties. For instance, the synthesis of 4-anilinoquinazolines, which are potent inhibitors of RTKs like EGFR and VEGFR, often begins with a 4-chloro precursor.[4]

  • The 7-Carboxylic Acid Position: Modulating Pharmacokinetics and Target Binding: A carboxylic acid group can significantly influence a molecule's properties. It can act as a hydrogen bond donor and acceptor, forming critical interactions within a biological target's active site.[6] Furthermore, its ionizable nature enhances aqueous solubility, a key factor in drug formulation and bioavailability. The carboxylic acid can also serve as a chemical handle for further modification, such as conversion into esters or amides, to fine-tune the molecule's lipophilicity and cell permeability. Studies on quinoline-carboxylic acid derivatives have revealed their potential as anti-inflammatory and cytotoxic agents, with some demonstrating remarkable growth inhibition against cancer cell lines like MCF-7 (breast cancer).[7]

Key Signaling Pathways Targeted by Quinoline Derivatives

Research into quinoline-based anticancer agents has identified several critical signaling pathways that these compounds can modulate. Derivatives of the 4-chloroquinoline scaffold have shown promise in inhibiting pathways that are frequently dysregulated in cancer, leading to uncontrolled cell growth, survival, and metastasis.

Quinoline_Derivative_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes Quinoline Quinoline Derivative Quinoline->RTK Inhibition

Caption: Generalized signaling cascade targeted by quinoline-based kinase inhibitors.

Application Notes & Experimental Protocols

The primary application of this compound in cancer research is as a foundational block for synthesizing novel drug candidates. The following protocols outline a logical workflow, from the synthesis of a derivative to its initial biological evaluation.

Experimental Workflow Overview

The process begins with the chemical synthesis of a new molecular entity, followed by a primary screen for cytotoxic activity. Promising compounds are then subjected to secondary assays to elucidate their mechanism of action, such as apoptosis induction.

Experimental_Workflow cluster_synthesis Step 1: Synthesis cluster_screening Step 2: Biological Screening cluster_mechanism Step 3: Mechanistic Study Start 4-Chloroquinoline- 7-carboxylic acid Reactant + Amine/Thiol/ Alcohol Start->Reactant Nucleophilic Substitution Product Novel Quinoline Derivative Reactant->Product MTT Cytotoxicity Assay (MTS/MTT) Product->MTT CellLines Cancer Cell Lines (e.g., MCF-7, A549) CellLines->MTT IC50 Determine IC50 Value MTT->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis If IC50 is low CellCycle Cell Cycle Analysis IC50->CellCycle Western Western Blot (Target Proteins) IC50->Western

Caption: A standard workflow for the synthesis and evaluation of novel anticancer agents.

Protocol 1: Synthesis of a 4-Aminoquinoline-7-carboxylic Acid Derivative

This protocol describes a general method for the nucleophilic substitution of the chlorine atom at the C4 position with a primary amine.

Rationale: This reaction is a cornerstone for creating 4-aminoquinoline derivatives, a class of compounds known for its biological activity.[5] The choice of amine allows for the introduction of diverse functional groups to probe structure-activity relationships. The carboxylic acid at C7 is expected to remain intact under these conditions.

Materials:

  • This compound

  • Selected primary amine (e.g., benzylamine) (2-3 equivalents)

  • Solvent (e.g., Ethanol or N,N-Dimethylformamide (DMF))

  • Base (e.g., Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)) (optional, to scavenge HCl byproduct)

  • Reaction vessel with reflux condenser and magnetic stirrer

  • Thin Layer Chromatography (TLC) plate and developing chamber

  • Purification system (e.g., column chromatography or recrystallization)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen solvent (e.g., Ethanol).

  • Add the primary amine (2-3 equivalents). If using an amine salt, add a base like TEA to liberate the free amine.

  • Heat the reaction mixture to reflux (e.g., ~80°C for Ethanol) and stir for 6-24 hours.

  • Monitor the reaction progress using TLC. A common mobile phase is Dichloromethane:Methanol (9:1). The product should have a different Rf value than the starting material.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. If not, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., Ethanol/water mixture) or by column chromatography on silica gel.

  • Characterize the final product using NMR and Mass Spectrometry to confirm its structure and purity.[3][5]

Protocol 2: In Vitro Cytotoxicity Screening (MTS Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with the synthesized compound. A reduction in metabolic activity suggests cytotoxicity.

Rationale: The MTS assay is a rapid, colorimetric method to quantify the cytotoxic or cytostatic effects of a compound on cancer cells. It is a standard primary screen to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of a drug's potency.[1]

Materials:

  • Human cancer cell lines (e.g., MDA-MB-231 for triple-negative breast cancer, A549 for lung cancer)[2][8]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Synthesized quinoline derivative, dissolved in DMSO to create a stock solution (e.g., 10 mM)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized compound in complete medium from the DMSO stock. The final concentrations should typically range from 0.1 µM to 100 µM. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.

  • Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells.

  • Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C, protected from light, until the color develops.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.

Quantitative Data Presentation

Results from cytotoxicity assays should be summarized in a clear, tabular format.

CompoundCell LineIncubation Time (h)IC₅₀ (µM)
Derivative AMDA-MB-231728.5 ± 1.2
Derivative AA5497215.2 ± 2.5
Doxorubicin (Control)MDA-MB-231720.5 ± 0.1
Doxorubicin (Control)A549720.9 ± 0.2
Protocol 3: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Rationale: Many effective anticancer agents work by inducing programmed cell death (apoptosis).[8] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the cell membrane. Annexin V, a protein with high affinity for PS, can be fluorescently labeled to detect these cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but stains the DNA of late apoptotic or necrotic cells with compromised membranes.[9]

Materials:

  • Cancer cells treated with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells in 6-well plates with the quinoline derivative at the desired concentrations. Include a vehicle control.

  • Cell Harvesting: After incubation, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-free dissociation buffer. Centrifuge all collected cells and wash the pellet twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet (approx. 1 x 10⁶ cells) in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.

    • FITC signal (Annexin V) is typically detected in the FL1 channel.

    • PI signal is typically detected in the FL2 or FL3 channel.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells (or nuclear debris)

Conclusion and Future Directions

This compound is a powerful and versatile scaffold for the development of novel anticancer therapeutics. Its strategic functionalization allows for the synthesis of diverse chemical libraries targeting key oncogenic pathways. The true value of this intermediate lies in its potential to generate derivatives with improved potency, selectivity, and drug-like properties. The protocols detailed in this guide provide a robust framework for the synthesis, primary screening, and initial mechanistic evaluation of these derivatives. Future research should focus on expanding the diversity of side chains at the C4 position and modifications of the C7 carboxylic acid to discover next-generation quinoline-based drugs for targeted cancer therapy.

References

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (n.d.). National Center for Biotechnology Information. [Link]

  • Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. (2022). MDPI. [Link]

  • Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. (2022). MDPI. [Link]

  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis of 7-chloroquinolinyl-4-. (n.d.). ResearchGate. [Link]

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). Durham University. [Link]

  • 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. (n.d.). National Center for Biotechnology Information. [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2022). PubMed. [Link]

  • Apoptosis induction by 7-chloroquinoline-1,2,3-triazoyl carboxamides in triple negative breast cancer cells. (2020). PubMed. [Link]

  • Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor. (2022). PubMed Central. [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (n.d.). PubMed Central. [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). Frontiers. [Link]

  • Carboxylic acid metabolism in cancer: Mechanisms, microenvironment interactions, and therapeutic opportunities. (2025). PubMed. [Link]

  • 7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells. (2019). PubMed. [Link]

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Application and Protocol Guide: Leveraging 4-Chloroquinoline-7-carboxylic acid for the Development of Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Inflammation and the Promise of 4-Chloroquinoline-7-carboxylic acid

Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation is a key driver of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] The transcription factor NF-κB and the Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central to the inflammatory process, orchestrating the production of pro-inflammatory mediators like cytokines (TNF-α, IL-6) and enzymes such as cyclooxygenase-2 (COX-2).[2][3][4][5] Consequently, these pathways are prime targets for the development of new anti-inflammatory therapies.[6]

The quinoline nucleus has emerged as a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anti-inflammatory effects.[7][8][9] The versatility of the quinoline ring allows for substitutions at various positions, enabling the fine-tuning of pharmacological properties.[7][10] Specifically, quinoline derivatives have been developed to target key inflammatory mediators and enzymes.[10][11][12][13]

This application note focuses on This compound as a strategic starting scaffold for the synthesis of novel anti-inflammatory agents. The presence of a chlorine atom at the 4-position provides a reactive site for nucleophilic substitution, allowing for the introduction of diverse functionalities. The carboxylic acid group at the 7-position offers another point for modification, such as amide bond formation, and can contribute to the molecule's pharmacokinetic and pharmacodynamic properties.[7][10] This dual functionality makes this compound an exceptionally versatile platform for creating libraries of compounds to be screened for anti-inflammatory activity.

Strategic Approach: Targeting Key Inflammatory Pathways

Our strategy focuses on designing derivatives of this compound that can modulate the NF-κB and MAPK signaling pathways. These pathways are activated by stimuli such as lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, leading to the transcription of pro-inflammatory genes.[2][3][14]

The NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of immune and inflammatory responses.[1][4] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation.[14] This frees NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2.[6][15]

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB phosphorylates IκBα IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (Active) IkBa_p->NFkB IκBα degradation NFkB_n NF-κB NFkB->NFkB_n translocates DNA DNA NFkB_n->DNA binds to promoter Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) DNA->Pro_inflammatory_Genes induces

Figure 1: Simplified NF-κB Signaling Pathway.

The MAPK Signaling Pathway

The MAPK family of serine-threonine kinases, including ERK, JNK, and p38, also plays a crucial role in inflammation.[16][17] These kinases are activated by a cascade of upstream kinases in response to inflammatory stimuli.[3] Activated MAPKs phosphorylate various downstream targets, including transcription factors that regulate the expression of pro-inflammatory genes.[5][16]

MAPK_Pathway LPS LPS Receptor Cell Surface Receptor LPS->Receptor MAPKKK MAPKKK Receptor->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors MAPK->Transcription_Factors activates Pro_inflammatory_Genes Pro-inflammatory Gene Expression Transcription_Factors->Pro_inflammatory_Genes induces

Figure 2: General MAPK Signaling Cascade.

Experimental Protocols

Part 1: Synthesis of this compound Derivatives

The following is a representative protocol for the synthesis of an amide derivative of this compound. This can be adapted for a variety of amines to generate a diverse chemical library.

Protocol 1: Synthesis of N-benzyl-4-chloroquinoline-7-carboxamide

  • Materials:

    • This compound

    • Thionyl chloride (SOCl₂)

    • Anhydrous Dichloromethane (DCM)

    • Benzylamine

    • Triethylamine (TEA)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

    • Hexane and Ethyl Acetate for elution

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (2.0 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then reflux for 2 hours.

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

    • Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

    • Add a solution of benzylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM dropwise.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired N-benzyl-4-chloroquinoline-7-carboxamide.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: In Vitro Anti-inflammatory Assays

The murine macrophage cell line RAW 264.7 is a widely used model to study inflammation in vitro.[18][19][20] Stimulation with LPS induces a pro-inflammatory response, including the production of nitric oxide (NO) and pro-inflammatory cytokines.[19][21][22]

Protocol 2: Cell Culture and Viability Assay

  • Cell Culture:

    • Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • MTT Assay for Cell Viability:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the synthesized compounds for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[21]

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Measurement of Nitric Oxide (NO) Production

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the synthesized compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Use sodium nitrite to generate a standard curve to determine the concentration of nitrite in the samples.

Protocol 4: Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the synthesized compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant and store at -80°C.

  • Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.[21][22]

Part 3: Western Blot Analysis of NF-κB and MAPK Signaling Pathways

Protocol 5: Western Blotting

  • Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10⁶ cells/well and incubate for 24 hours.

  • Pre-treat the cells with the synthesized compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes (for MAPK phosphorylation) or 1 hour (for IκBα degradation).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using the BCA protein assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-p65, p65, phospho-p38, p38, phospho-JNK, JNK, phospho-ERK, ERK, IκBα, and β-actin overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize to the respective total protein or β-actin.

Data Presentation and Interpretation

The anti-inflammatory activity of the synthesized this compound derivatives can be summarized in the following table.

CompoundIC₅₀ (µM) for NO InhibitionTNF-α Inhibition (%) at [X] µMIL-6 Inhibition (%) at [X] µM
Lead Compound 1 15.265.472.1
Lead Compound 2 8.978.285.6
Indomethacin 25.855.360.7

Note: The data presented in this table is hypothetical and for illustrative purposes only.

A successful lead compound will exhibit low micromolar IC₅₀ values for NO inhibition and significant suppression of TNF-α and IL-6 production at non-toxic concentrations.[23] Western blot analysis should confirm that the anti-inflammatory effects are mediated through the inhibition of NF-κB and/or MAPK signaling pathways, as evidenced by a reduction in the phosphorylation of key signaling proteins or the inhibition of IκBα degradation.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Start 4-Chloroquinoline- 7-carboxylic acid Synthesis Derivative Synthesis (e.g., Amidation) Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Viability Cell Viability (MTT Assay) Characterization->Viability NO_Assay NO Production (Griess Assay) Viability->NO_Assay Cytokine_Assay Cytokine Measurement (ELISA for TNF-α, IL-6) NO_Assay->Cytokine_Assay Western_Blot Western Blot Analysis (NF-κB & MAPK pathways) Cytokine_Assay->Western_Blot For promising compounds

Figure 3: Overall Experimental Workflow.

Conclusion

This compound represents a highly promising and versatile scaffold for the development of novel anti-inflammatory agents. Its chemical tractability allows for the creation of diverse libraries of derivatives that can be efficiently screened for their ability to modulate key inflammatory signaling pathways. The protocols outlined in this application note provide a robust framework for the synthesis, in vitro screening, and mechanistic evaluation of these compounds, paving the way for the discovery of new and effective anti-inflammatory therapeutics.

References

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Application Notes and Protocols for the Derivatization of the Carboxylic Acid Group on the Quinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Carboxylic Acid Scaffold - A Cornerstone in Medicinal Chemistry

The quinoline nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic molecules with a broad spectrum of pharmacological activities.[1][2] When functionalized with a carboxylic acid group, the resulting quinoline carboxylic acid becomes a highly versatile synthetic intermediate in drug discovery and development.[1] The strategic derivatization of this carboxylic acid moiety into esters, amides, and other analogues allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability. This modulation is critical for optimizing pharmacokinetic and pharmacodynamic profiles, leading to the development of potent therapeutic agents with activities spanning antibacterial, anticancer, antimalarial, and anti-inflammatory domains.[1][3]

This comprehensive guide provides detailed application notes and protocols for the most common and effective methods for derivatizing the carboxylic acid group on the quinoline scaffold. We will delve into the mechanistic rationale behind various synthetic strategies, offering field-proven insights to guide researchers in their experimental design.

I. Amidation: Forging Robust Carboxamide Linkages

The conversion of quinoline carboxylic acids to their corresponding carboxamides is a cornerstone of medicinal chemistry, as the amide bond is a key feature in a vast number of biologically active molecules.[3] Two primary strategies are employed for this transformation: a two-step process via an acyl chloride intermediate and a one-pot direct coupling method using specialized reagents.

Method A: Amide Coupling via Acyl Chloride Formation

This robust, traditional two-step method involves the activation of the carboxylic acid by converting it into a more reactive acyl chloride. This intermediate is then coupled with a primary or secondary amine to form the desired amide.[4]

Rationale for Method Selection: This approach is often favored for its cost-effectiveness and high reactivity of the acyl chloride intermediate. It is particularly useful when the starting amine is a poor nucleophile. However, the moisture-sensitive nature of acyl chlorides necessitates anhydrous reaction conditions.[5]

Experimental Workflow:

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling A Quinoline Carboxylic Acid B Thionyl Chloride (SOCl₂) or Oxalyl Chloride A->B Add C Inert Solvent (e.g., DCM, Toluene) B->C in D Reflux or Stir at RT C->D and E Quinoline Acyl Chloride (Intermediate) D->E to form F Quinoline Acyl Chloride G Primary/Secondary Amine F->G React with H Base (e.g., Triethylamine) G->H in presence of I Dry Inert Solvent (e.g., DCM) H->I in J Stir at 0°C to RT I->J and K Quinoline Carboxamide J->K to yield

Caption: Workflow for Amide Synthesis via Acyl Chloride.

Protocol 1: Acyl Chloride Formation with Thionyl Chloride. [4][6]

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the quinoline carboxylic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂) (10-20 eq) or in a solution of oxalyl chloride (2-3 eq) in a dry, inert solvent such as dichloromethane (DCM) or toluene.[4]

    • Expert Insight: A catalytic amount of dry dimethylformamide (DMF) can be added to accelerate the reaction with thionyl chloride.[4]

  • Reaction: Heat the mixture to reflux if using thionyl chloride, or stir at room temperature for 2-4 hours if using oxalyl chloride.[4] Monitor the reaction by observing the cessation of gas evolution (HCl and SO₂ or CO and CO₂).[7]

  • Work-up: Once the reaction is complete, remove the excess thionyl chloride or oxalyl chloride under reduced pressure. The resulting crude quinoline acyl chloride is typically used in the next step without further purification.[4]

Protocol 2: Amide Coupling. [4]

  • Preparation: Dissolve the crude quinoline acyl chloride (1.0 eq) in a dry, inert solvent like DCM or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Amine Addition: In a separate flask, dissolve the desired primary or secondary amine (1.0-1.2 eq) and a base such as triethylamine (2-3 eq) in the same dry solvent.

  • Reaction: Cool the acyl chloride solution to 0°C in an ice bath. Slowly add the amine solution dropwise with vigorous stirring.

  • Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Purification: Upon completion, perform a standard aqueous work-up. The crude product can be purified by recrystallization or silica gel column chromatography to yield the pure quinoline carboxamide.[4]

Method B: Direct Amide Coupling with Coupling Reagents

This one-pot method bypasses the isolation of the acyl chloride intermediate by using a coupling reagent to activate the carboxylic acid in situ, facilitating direct reaction with an amine.[4]

Rationale for Method Selection: This approach is ideal for sensitive substrates and offers greater operational simplicity. A wide array of coupling reagents is available, allowing for optimization based on the specific substrates and desired reaction conditions.[8] Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as aminium/uronium salts like HATU and HBTU.[9][10]

Experimental Workflow:

G A Quinoline Carboxylic Acid C Coupling Reagent (e.g., HATU, EDC) A->C Mix with B Amine B->C and D Base (e.g., DIPEA) C->D in presence of E Dry Aprotic Solvent (e.g., DMF) D->E in F Stir at Room Temperature E->F and G Quinoline Carboxamide F->G to yield

Caption: Workflow for Direct Amide Coupling.

Protocol 3: Direct Amidation using HATU. [4][11]

  • Preparation: In a round-bottom flask, dissolve the quinoline carboxylic acid (1.0 eq), the desired amine (1.0-1.2 eq), and HATU (1.1-1.5 eq) in a dry polar aprotic solvent such as DMF or DCM.[4]

  • Base Addition: Add an organic base, typically N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2-4 eq), to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 4-24 hours. Gentle heating may be applied if necessary. Monitor the reaction progress by TLC.

  • Work-up and Purification: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate or DCM. Wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel column chromatography.[4]

Parameter Method A (Acyl Chloride) Method B (Direct Coupling)
Reagents SOCl₂, Oxalyl ChlorideHATU, HBTU, EDC, HOBt
Intermediates Isolated Acyl ChlorideIn situ Activated Ester
Conditions Reflux or RT, AnhydrousRoom Temperature, Anhydrous
Advantages Cost-effective, High reactivityMilder conditions, One-pot, Good for sensitive substrates
Disadvantages Harsh reagents, Moisture sensitive intermediateMore expensive reagents, Potential for side reactions

Table 1: Comparison of Amidation Methods.

II. Esterification: Crafting Ester Derivatives

Esterification of quinoline carboxylic acids is a crucial derivatization for enhancing lipophilicity, which can improve cell permeability and oral bioavailability of drug candidates. It is also a common technique for protecting the carboxylic acid group during subsequent synthetic steps.

Method C: Fischer-Speier Esterification

This is the classic acid-catalyzed esterification method, involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[12]

Rationale for Method Selection: Fischer esterification is a straightforward and economical method, particularly when the alcohol can be used in large excess as the solvent.[13] The reaction is reversible, so reaction conditions are often manipulated to drive the equilibrium towards the product, for instance, by removing water as it is formed.[12]

Protocol 4: Fischer Esterification with Sulfuric Acid Catalyst. [14]

  • Preparation: In a round-bottom flask, dissolve the quinoline carboxylic acid (1.0 eq) in an excess of the desired alcohol (e.g., methanol, ethanol).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) to the solution.

  • Reaction: Heat the mixture to reflux for several hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester. Purify by column chromatography or distillation.

Method D: Steglich Esterification

The Steglich esterification is a mild method that uses DCC as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[13]

Rationale for Method Selection: This method is advantageous for acid-sensitive substrates as it proceeds under neutral conditions at room temperature. It is particularly effective for coupling with secondary and tertiary alcohols, which are less reactive in Fischer esterification.[13]

Protocol 5: Steglich Esterification.

  • Preparation: Dissolve the quinoline carboxylic acid (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in a dry, inert solvent such as DCM.

  • DCC Addition: Cool the mixture to 0°C in an ice bath and add a solution of DCC (1.1 eq) in DCM dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Work-up: Filter off the DCU precipitate and wash it with DCM. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude ester by column chromatography.

Parameter Method C (Fischer) Method D (Steglich)
Reagents Alcohol, Strong Acid (e.g., H₂SO₄)Alcohol, DCC, DMAP
Conditions Reflux0°C to Room Temperature
Advantages Economical, Simple for primary alcoholsMild conditions, Good for sensitive substrates and hindered alcohols
Disadvantages Harsh acidic conditions, ReversibleStoichiometric byproduct (DCU), Cost of reagents

Table 2: Comparison of Esterification Methods.

III. Silylation for Analytical Applications

For gas chromatography-mass spectrometry (GC-MS) analysis, the low volatility of quinoline carboxylic acids presents a challenge. Derivatization of the carboxylic acid to a more volatile and thermally stable silyl ester is essential for successful analysis.[4]

Rationale for Method Selection: Silylation is a rapid and effective method for derivatizing active hydrogen-containing compounds. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a commonly used and highly efficient silylating reagent.[4]

Protocol 6: Silylation with BSTFA. [4]

  • Sample Preparation: Place the dried quinoline carboxylic acid sample (approximately 0.1-1 mg) in a 2 mL reaction vial. Ensure the sample is completely dry, as moisture will deactivate the silylating reagent.

  • Reagent Addition: Add 100 µL of a suitable aprotic solvent (e.g., pyridine, acetonitrile, or dichloromethane) to dissolve the sample.

  • Silylating Agent: Add 100 µL of BSTFA (with or without 1% TMCS catalyst) to the vial.

  • Reaction: Tightly cap the vial and heat at 60°C for 30 minutes in a heating block or water bath.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Conclusion

The derivatization of the carboxylic acid group on the quinoline scaffold is a critical step in the synthesis of novel therapeutic agents and for analytical characterization. The choice of derivatization strategy—be it amidation, esterification, or silylation—should be guided by the specific requirements of the target molecule, the sensitivity of the substrates, and the overall synthetic plan. The protocols provided in this guide offer a range of reliable methods, from robust, classical approaches to milder, modern techniques, empowering researchers to efficiently create diverse libraries of quinoline derivatives for further investigation.

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  • PubMed. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • ResearchGate. (2014). Could you suggest me a good coupling method for amide synthesis between tetrahydroisoquinoline and a carboxylic acid?. [Link]

  • Clark, J. (2015). converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Algerian Journal of Natural Products. (n.d.). View of Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antimicrobial activity. [Link]

  • Reusch, W. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

  • Clark, J. (2015). esterification - alcohols and carboxylic acids. Chemguide. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. [Link]

  • Google Patents. (2016).
  • Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. [Link]

  • Reddit. (2015). Need help in converting a carboxylic acid to an acyl chloride : r/chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Acyl chloride synthesis. [Link]

Sources

Application Notes & Protocols for the Quantification of 4-Chloroquinoline-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

[For Research Use Only]

Authored by: Senior Application Scientist, Advanced Analytical Technologies

Abstract

This comprehensive guide provides detailed analytical methodologies for the quantitative determination of 4-Chloroquinoline-7-carboxylic acid, a key chemical entity in pharmaceutical research and development. Recognizing the critical need for robust and reliable quantification, this document outlines two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis and impurity profiling, and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity bioanalysis in complex biological matrices. Each protocol is presented with an in-depth explanation of the underlying scientific principles, step-by-step procedures, and guidelines for method validation, ensuring both technical accuracy and practical applicability for researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for this compound

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its accurate quantification is paramount throughout the drug development lifecycle, from early-stage metabolic studies to late-stage quality control of active pharmaceutical ingredients (APIs). The presence of both a carboxylic acid and a quinoline moiety imparts specific physicochemical properties that must be considered when developing analytical methods. This guide provides the foundational knowledge and practical protocols to achieve reliable and reproducible quantification of this compound.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is the cornerstone of robust method development. While specific experimental data for this compound is not extensively published, we can infer key parameters from structurally similar isomers.

PropertyEstimated Value/CharacteristicRationale & Impact on Analysis
Molecular Formula C₁₀H₆ClNO₂Defines the exact mass for mass spectrometry.
Molecular Weight 207.61 g/mol [1][2]Used for preparing standard solutions of known concentration.
XLogP3 ~2.5[2][3]Indicates moderate lipophilicity, suggesting good retention on reversed-phase HPLC columns.
pKa Acidic (carboxylic acid), Weakly Basic (quinoline nitrogen)The ionization state is pH-dependent, influencing chromatographic retention and extraction efficiency.
UV Absorbance Expected in the UV regionThe quinoline ring system is a strong chromophore, making UV detection a viable quantification method.
Solubility Poorly soluble in neutral aqueous solutions; soluble in organic solvents and aqueous bases.[4][5]Dictates the choice of solvents for sample and standard preparation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse technique in pharmaceutical analysis, offering a balance of performance, reliability, and cost-effectiveness. It is well-suited for the analysis of bulk drug substances, formulation assays, and the determination of process-related impurities.

Scientific Rationale

The method is based on reversed-phase chromatography, where the analyte partitions between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The moderate lipophilicity of this compound allows for good retention and separation from polar impurities. The addition of an acid, such as formic acid, to the mobile phase is crucial. It suppresses the ionization of the carboxylic acid group, leading to a more retained and symmetrical peak shape. Detection is achieved by monitoring the UV absorbance of the quinoline chromophore.

Experimental Protocol: HPLC-UV

2.2.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (≥98%)

  • Ultrapure water (18.2 MΩ·cm)

2.2.2. Instrumentation

  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2.2.3. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)

2.2.4. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample in methanol to an appropriate concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Method Validation

The analytical method should be validated according to ICH guidelines or internal SOPs.[6]

2.3.1. Workflow for HPLC-UV Method Validation

HPLC_Validation_Workflow cluster_prep Preparation cluster_execution Experimental Execution cluster_reporting Analysis & Reporting Prep Prepare Validation Protocol & Acceptance Criteria Standards Prepare Reference Standards and QC Samples Prep->Standards Specificity Specificity / Selectivity (Peak Purity) Prep->Specificity Linearity Linearity & Range (5-6 concentration levels) Specificity->Linearity Accuracy Accuracy (Spike recovery at 3 levels) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (S/N ratio or statistical) Precision->LOD_LOQ Robustness Robustness (Vary flow, temp, pH) LOD_LOQ->Robustness Analysis Data Analysis & Statistical Evaluation Robustness->Analysis Report Compile Validation Report Analysis->Report LCMS_Validation_Workflow cluster_prep Preparation cluster_execution Experimental Execution cluster_reporting Analysis & Reporting Prep Prepare Validation Plan Standards Prepare Calibration Standards & QCs in Matrix Prep->Standards Selectivity Selectivity & Matrix Effect Prep->Selectivity Linearity Calibration Curve & LLOQ Selectivity->Linearity Accuracy_Precision Intra- & Inter-day Accuracy and Precision Linearity->Accuracy_Precision Recovery Extraction Recovery Accuracy_Precision->Recovery Stability Stability (Freeze-thaw, bench-top, long-term) Recovery->Stability Analysis Data Analysis Stability->Analysis Report Compile Validation Report Analysis->Report

Sources

Application Note: A Practical Guide to ¹H and ¹³C NMR for the Structural Characterization of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinoline and its derivatives represent a cornerstone in medicinal chemistry and materials science, forming the structural backbone of numerous pharmaceuticals, agrochemicals, and functional dyes.[1][2] The precise substitution pattern on the quinoline scaffold is a critical determinant of a molecule's biological activity and physical properties. Consequently, unambiguous structural elucidation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, stands as the most powerful and definitive tool for this purpose.[1][3] This guide provides researchers, scientists, and drug development professionals with a detailed overview of the principles, protocols, and data interpretation techniques for the comprehensive NMR characterization of substituted quinolines.

Part 1: Foundational Principles of NMR for Quinoline Analysis

The NMR spectrum of a quinoline derivative is rich with information, offering insights into the molecule's electronic environment, connectivity, and stereochemistry. The key parameters derived from ¹H and ¹³C NMR spectra are chemical shifts (δ), coupling constants (J), and signal integrals.

Chemical Shifts (δ): Probing the Electronic Environment

The chemical shift of a nucleus is a direct measure of its local electronic environment. Electron-donating groups (EDGs) increase electron density, "shielding" nearby nuclei and causing their signals to shift upfield (to lower ppm values). Conversely, electron-withdrawing groups (EWGs) decrease electron density, "deshielding" nuclei and shifting their signals downfield (to higher ppm values).[4] The position of substituents on the quinoline ring significantly influences the chemical shifts of the aromatic protons and carbons, providing crucial clues about the substitution pattern.[4][5]

Spin-Spin Coupling (J-Coupling): Deciphering Connectivity

Spin-spin coupling, or J-coupling, arises from the interaction of the magnetic moments of neighboring nuclei through the intervening chemical bonds.[6] The magnitude of the coupling constant (J), measured in Hertz (Hz), is independent of the magnetic field strength and provides information about the number and spatial relationship of neighboring protons.[6][7] In quinoline systems, the analysis of coupling patterns is instrumental in determining the relative positions of substituents.

  • Ortho-coupling (³JHH): Occurs between protons on adjacent carbons (e.g., H-5 and H-6). It is the strongest coupling, typically in the range of 7-10 Hz.[1]

  • Meta-coupling (⁴JHH): Occurs between protons separated by one carbon (e.g., H-5 and H-7). This coupling is significantly weaker, around 1-3 Hz.[1][4]

  • Para-coupling (⁵JHH): Occurs between protons on opposite sides of a ring (e.g., H-5 and H-8). It is very weak (0-1 Hz) and often not resolved.[1]

Signal Integration: Quantifying Proton Ratios

The area under a signal in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal.[1] Integration allows for the determination of the relative ratios of different types of protons in the molecule, serving as a fundamental check for structural consistency.

Part 2: Experimental Protocols

A high-quality NMR spectrum is contingent upon meticulous sample preparation and appropriate instrument parameter selection.

Protocol 1: Sample Preparation
  • Solvent Selection: The choice of a deuterated solvent is critical to avoid large solvent signals that can obscure the analyte's resonances.[8][9][10][11] The solvent should completely dissolve the sample. Common choices for quinoline derivatives include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Acetone-d₆.[11]

  • Sample Concentration: For standard ¹H NMR, a concentration of 5-10 mg of the quinoline derivative in 0.6-0.7 mL of deuterated solvent is generally sufficient. For ¹³C NMR, a higher concentration (20-50 mg) may be necessary. It is important to note that quinoline derivatives can exhibit concentration-dependent chemical shifts due to π-π stacking and dipole-dipole interactions.[4][12][13] Therefore, it is advisable to report the concentration at which the spectra were acquired.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

Protocol 2: Data Acquisition

The following are general guidelines for acquiring ¹H and ¹³C NMR spectra on a modern NMR spectrometer.

¹H NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse Angle 30-45 degreesA smaller flip angle allows for a shorter relaxation delay.
Acquisition Time 2-4 secondsEnsures good digital resolution.
Relaxation Delay (d1) 1-2 secondsAllows for sufficient relaxation of the protons between scans.
Number of Scans 8-16Sufficient for most samples with good concentration.

¹³C NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse Program Proton-decoupledSimplifies the spectrum by removing ¹H-¹³C coupling.
Acquisition Time 1-2 secondsProvides adequate resolution.
Relaxation Delay (d1) 2-5 seconds¹³C nuclei have longer relaxation times than ¹H.
Number of Scans 128-1024 or moreDue to the low natural abundance of ¹³C, more scans are needed.

Part 3: Spectral Interpretation and Data Presentation

Interpreting the ¹H NMR Spectrum

The aromatic region (typically 7.0-9.0 ppm) of the ¹H NMR spectrum of a quinoline derivative provides a wealth of structural information. The chemical shifts and coupling patterns of the seven protons on the quinoline core are highly dependent on the substitution pattern.

Interpreting the ¹³C NMR Spectrum

The ¹³C NMR spectrum of a quinoline derivative will show distinct signals for each unique carbon atom. The chemical shifts are sensitive to the electronic effects of substituents. Carbons directly attached to electronegative atoms or electron-withdrawing groups will be shifted downfield.

Data Presentation: Typical NMR Data for Unsubstituted Quinoline

The following tables summarize the approximate chemical shifts and coupling constants for unsubstituted quinoline in CDCl₃. These values serve as a baseline for interpreting the spectra of substituted derivatives.

Table 1: ¹H NMR Data for Quinoline in CDCl₃ [4]

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-2 ~8.90dd⁴J = 1.7, ³J = 4.2
H-3 ~7.40dd³J = 4.2, ³J = 8.2
H-4 ~8.15dd⁴J = 1.7, ³J = 8.2
H-5 ~7.75d³J = 8.2
H-6 ~7.55t³J = 7.6
H-7 ~7.80d³J = 8.5
H-8 ~8.10d³J = 8.5

Table 2: ¹³C NMR Data for Quinoline in CDCl₃ [4][14]

CarbonChemical Shift (δ, ppm)
C-2 ~150.2
C-3 ~121.1
C-4 ~136.0
C-4a ~128.2
C-5 ~129.5
C-6 ~126.5
C-7 ~129.3
C-8 ~127.7
C-8a ~148.3

Part 4: Advanced NMR Techniques for Unambiguous Assignments

For complex or novel quinoline derivatives, 1D NMR spectra may not be sufficient for complete structural elucidation due to signal overlap. In such cases, 2D NMR techniques are indispensable.[3][15][16]

COSY (Correlation Spectroscopy)

The COSY experiment reveals correlations between protons that are spin-spin coupled.[4][17] It is particularly useful for identifying adjacent protons in the aromatic rings of the quinoline core.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached.[4][17] This is a powerful tool for assigning carbon resonances and resolving overlapping proton signals.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds.[4][17] This is crucial for identifying quaternary carbons and for connecting different spin systems within the molecule, ultimately confirming the overall carbon skeleton and the positions of substituents.

Part 5: Quantitative NMR (qNMR) Applications

Beyond structural elucidation, NMR can be used for quantitative analysis. Quantitative NMR (qNMR) is a powerful technique for determining the purity of a sample or the concentration of a specific analyte without the need for a compound-specific reference standard.[18][19][20][21][22] In drug development, qNMR is increasingly used for potency determination of active pharmaceutical ingredients (APIs).[21]

Visualizations

Quinoline_Structure cluster_quinoline Quinoline Core Structure and Numbering C2 C2 C3 C3 C2->C3 C4 C4 C3->C4 C4a C4a C4->C4a C8a C8a C4a->C8a C5 C5 C4a->C5 N1 N1 C8a->N1 N1->C2 C6 C6 C5->C6 C7 C7 C6->C7 C8 C8 C7->C8 C8->C8a

Caption: Standard IUPAC numbering of the quinoline ring system.

NMR_Workflow node_start node_start node_process node_process node_data node_data node_decision node_decision node_end node_end A Sample Preparation (Dissolution & Filtration) B 1D NMR Acquisition (¹H, ¹³C, DEPT) A->B C 1D Data Analysis (Shifts, Couplings, Integrals) B->C D Structure Elucidated? C->D E 2D NMR Acquisition (COSY, HSQC, HMBC) D->E No G Final Structure Confirmation D->G Yes F 2D Data Analysis (Connectivity Mapping) E->F F->G

Caption: Logical workflow for NMR-based structure elucidation.

References

  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15. Retrieved from [Link]

  • Labinsights. (2025). Selection Guide on Deuterated Solvents for NMR. Retrieved from [Link]

  • Silva, A. M. S., & Pinto, D. C. G. A. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI). Retrieved from [Link]

  • American Chemical Society. (n.d.). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

  • Journal of Advances in Chemistry. (2014). Effect of different substituents on 1H NMR of quinolones. Retrieved from [Link]

  • ResearchGate. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl3). Retrieved from [Link]

  • UNCW Institutional Repository. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR Chemical Shifts (δ in ppm) for Compounds K1-K8. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1 1 H NMR chemical shifts of aromatic protons of compounds 8-21. Retrieved from [Link]

  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Retrieved from [Link]

  • PubMed Central. (n.d.). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Retrieved from [Link]

  • Seaton, P. J., & Williamson, R. T. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Retrieved from [Link]

  • SpectraBase. (n.d.). Quinoline - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • Magritek. (n.d.). Case Study: Structure Verification of Quinine Using 1D and 2D NMR Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 2. Experimental coupling constants (J/Hz) in the 1 H NMR spectra.... Retrieved from [Link]

  • Unknown Source. (n.d.). 2D NMR A correlation map between two NMR parameters. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Retrieved from [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). A Comprehensive Review On Cinnoline Derivatives. Retrieved from [Link]

  • Organic Chemistry at CU Boulder. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR. Retrieved from [Link]

  • Diva-portal.org. (2021). Advanced NMR techniques for structural elucidation in medicinal chemistry. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]

  • Unknown Source. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved from [Link]

  • Unknown Source. (n.d.). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Retrieved from [Link]

  • ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

  • ETH Zurich. (n.d.). Structure Elucidation by NMR. Retrieved from [Link]

Sources

Application Note: A Robust, Validated HPLC Method for the Quantification of 4-Chloroquinoline-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a selective, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Chloroquinoline-7-carboxylic acid. This compound is a key intermediate and potential impurity in various pharmaceutical manufacturing processes, necessitating a reliable method for its control. The described method utilizes a C18 stationary phase with a phosphate-buffered acetonitrile mobile phase under gradient conditions, coupled with UV detection. The protocol herein provides a comprehensive guide covering method principles, detailed experimental procedures, and a systematic approach to method validation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2]

Introduction and Scientific Rationale

This compound (C₁₀H₆ClNO₂) is a heterocyclic compound whose quinoline core is a privileged scaffold in medicinal chemistry.[3] Its presence, even in trace amounts, as an intermediate or degradation product, must be carefully monitored to ensure the safety and efficacy of final drug products. High-performance liquid chromatography (HPLC) is the premier analytical technique for such applications due to its high resolution, sensitivity, and reproducibility.[4]

The method described is founded on the principles of reversed-phase chromatography, the most widely used separation technique in the pharmaceutical industry. The analyte, possessing both a hydrophobic quinoline ring system and an ionizable carboxylic acid group, presents a unique chromatographic challenge.

Causality of Experimental Choices:

  • Reversed-Phase (RP) Mode: Selected for its compatibility with aqueous-organic mobile phases and its effectiveness in separating compounds based on hydrophobicity.[5] The nonpolar C18 stationary phase provides sufficient hydrophobic interaction with the quinoline ring structure for retention.

  • pH Control: The ionization state of the carboxylic acid functional group is a critical parameter influencing retention and peak shape.[6] By maintaining the mobile phase pH well below the analyte's pKa, the carboxylic acid remains in its neutral, protonated form.[7] This suppression of ionization increases the molecule's overall hydrophobicity, leading to stronger retention on the C18 column and preventing peak tailing, a common issue with acidic compounds analyzed at intermediate pH values.[5][7] An acidic mobile phase, achieved with a phosphate buffer, ensures consistent and reproducible ionization suppression.[8]

  • UV Detection: The conjugated aromatic system of the quinoline ring provides strong ultraviolet (UV) absorbance, making UV spectrophotometry a highly sensitive and specific detection method for this analyte.[9][10][11]

Materials and Methodology

Instrumentation and Consumables
  • HPLC system with a binary pump, degasser, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Volumetric flasks, pipettes, and autosampler vials.

  • Syringe filters (0.45 µm, PTFE or nylon).

Reagents and Chemicals
  • This compound reference standard (purity ≥98%).

  • Acetonitrile (HPLC grade).

  • Potassium dihydrogen phosphate (KH₂PO₄, analytical grade).

  • Phosphoric acid (o-phosphoric acid, ~85%, analytical grade).

  • Water (HPLC grade, resistivity ≥18.2 MΩ·cm).

Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity and ease of use.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 2.5
Mobile Phase B Acetonitrile
Gradient Program 0-2 min, 10% B; 2-15 min, 10-80% B; 15-17 min, 80% B; 17.1-20 min, 10% B (Equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 20 minutes

Detailed Experimental Protocols

Preparation of Solutions
  • Mobile Phase A (20 mM KH₂PO₄, pH 2.5):

    • Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water.

    • Adjust the pH to 2.5 ± 0.05 with ~85% phosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter and degas before use.

  • Analyte Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent). Sonicate if necessary to ensure complete dissolution.

  • Calibration Standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL):

    • Prepare a series of calibration standards by performing serial dilutions of the Stock Solution with the diluent.

Sample Preparation Protocol
  • Accurately weigh the sample material containing this compound.

  • Quantitatively transfer the weighed material to a volumetric flask of appropriate size to achieve a final concentration within the calibration range (e.g., 25 µg/mL).

  • Add approximately 75% of the flask volume with the diluent (50:50 Acetonitrile/Water).

  • Sonicate for 10 minutes or until the sample is fully dissolved.

  • Allow the solution to return to room temperature, then dilute to the final volume with the diluent and mix thoroughly.

  • Filter an aliquot of the final solution through a 0.45 µm syringe filter into an HPLC vial for analysis.

Analysis Workflow

The overall experimental process, from preparation to data analysis, is outlined in the diagram below.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing P1 Mobile Phase Prep P2 Standard & Sample Prep A1 System Equilibration P2->A1 A2 Inject Blank, Standards, & Samples A1->A2 A3 Data Acquisition A2->A3 D1 Peak Integration A3->D1 D2 Generate Calibration Curve D1->D2 D3 Quantify Analyte D2->D3

Caption: HPLC analysis workflow for this compound.

Method Validation Protocol: A Self-Validating System

The reliability of this analytical method must be confirmed through a rigorous validation process. The objective of validation is to demonstrate that the procedure is fit for its intended purpose.[1] The following parameters should be assessed based on the International Council for Harmonisation (ICH) guideline Q2(R2) "Validation of Analytical Procedures".[2][12][13]

Validation Parameters
  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is typically demonstrated by analyzing a placebo (matrix without analyte) and a spiked sample, showing no interference at the analyte's retention time.

  • Linearity and Range: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range.[14] The range is the interval between the upper and lower concentrations for which the method has suitable precision, accuracy, and linearity.[1][14] A minimum of five concentration levels should be used, and the correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The closeness of the test results to the true value.[14] It should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 3 concentrations, 3 replicates each). Recovery should typically be within 98.0% to 102.0%.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

    • Repeatability (Intra-assay precision): Assessed over a short interval of time with the same analyst and equipment.

    • Intermediate Precision: Assessed by varying conditions within the lab (different days, different analysts, different equipment).

    • The Relative Standard Deviation (%RSD) for precision studies should typically be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively. They can be estimated based on the standard deviation of the response and the slope of the calibration curve.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.1, column temperature ±2°C, flow rate ±0.1 mL/min). This provides an indication of its reliability during normal usage.

G cluster_quantitative cluster_qualitative center Method Suitability Accuracy Accuracy (Closeness to True Value) center->Accuracy Precision Precision (Reproducibility) center->Precision Linearity Linearity (Proportional Response) center->Linearity Specificity Specificity (No Interference) center->Specificity Robustness Robustness (Reliability) center->Robustness Precision->Accuracy Range Range Linearity->Range LOQ LOQ (Quantitation Limit) Specificity->LOQ LOD LOD (Detection Limit) LOQ->LOD

Caption: Interrelation of key method validation parameters per ICH Q2(R2).

Conclusion

The HPLC method detailed in this application note provides a robust and reliable solution for the quantitative determination of this compound. The logical selection of a reversed-phase C18 column with an acidic mobile phase ensures excellent peak shape and resolution. The protocol is straightforward and, when formally validated according to the outlined ICH guidelines, will prove to be a trustworthy tool for quality control and research applications in the pharmaceutical industry.

References

  • ICH. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • EMA. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]

  • Argen-X. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Argen-X. [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. Biotage. [Link]

  • LCGC International. (2014). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. LCGC International. [Link]

  • MDPI. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. MDPI. [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Quinolinic acid. SIELC Technologies. [Link]

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  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Phenomenex. [Link]

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  • PubMed. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. PubMed. [Link]

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Application Notes & Protocols: Safe Handling and Storage of 4-Chloroquinoline-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction & Scope

4-Chloroquinoline-7-carboxylic acid (CAS No: 49713-58-8) is a halogenated quinoline derivative that serves as a critical building block in medicinal chemistry and drug development. Its structural motif is found in a variety of pharmacologically active compounds, making it a valuable intermediate for synthesizing novel therapeutic agents, particularly in the fields of antimalarial and anticancer research.[1][2][3]

The inherent reactivity and potential biological activity of this compound necessitate stringent handling and storage protocols to ensure the safety of laboratory personnel, maintain compound integrity, and guarantee experimental reproducibility. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the essential procedures for the safe handling, storage, and disposal of this compound. The protocols herein are designed to be self-validating, integrating safety with scientific best practices.

Compound Profile & Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its safe and effective use. The key identifiers and characteristics of this compound are summarized below.

PropertyValueSource(s)
IUPAC Name This compound[4]
CAS Number 49713-58-8[4]
Molecular Formula C₁₀H₆ClNO₂[5][6]
Molecular Weight 207.61 g/mol [5][6]
Appearance Solid (form may vary)General knowledge
Melting Point 189 - 192 °C
Boiling Point 352.15 °C at 760 mmHg (Predicted)[7]
Solubility Limited data available; likely soluble in DMSO and DMF.[8]General chemical knowledge

Hazard Identification & Risk Assessment

This compound and its isomers are classified as hazardous.[5][6] A formal risk assessment should be conducted before any new experimental procedure involving this compound.

GHS Hazard Classification: Based on data for structurally related quinoline carboxylic acids, the following hazards are anticipated.[5][6]

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

  • Skin Irritation (Category 2): H315 - Causes skin irritation.

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[6]

Precautionary Statements (Selected): [5][9]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Diagram 1: Risk Assessment Workflow

This diagram outlines the essential steps for a continuous risk assessment cycle when working with this compound.

A Identify Hazards (Review SDS, GHS Data) B Assess Risks (Exposure Potential, Severity) A->B Input for C Implement Controls (PPE, Engineering, Protocols) B->C Determines D Perform Experiment C->D Enables E Review & Refine (Assess Control Effectiveness) D->E Provides Feedback E->A Continuous Improvement Spill Spill Detected Assess Assess Hazard (Size, Location, Dust Cloud?) Spill->Assess Minor Minor Spill (<1g, Contained, No Dust) Assess->Minor Minor Major Major Spill (>1g, Uncontained, Dust) Assess->Major Major Cleanup 1. Restrict Area 2. Wear Full PPE 3. Cover with inert absorbent 4. Sweep into container 5. Decontaminate area Minor->Cleanup Evacuate 1. Evacuate Immediate Area 2. Alert Supervisor & Safety Officer 3. Prevent Entry 4. Await Professional Response Major->Evacuate

Caption: Decision tree for minor versus major solid spills.

Protocol for Minor Solid Spills:

  • Alert & Restrict: Alert personnel in the immediate vicinity. Restrict access to the spill area.

  • PPE: Ensure you are wearing full, appropriate PPE (lab coat, gloves, eye protection).

  • Contain & Clean: Gently cover the spill with an inert absorbent material like sand or vermiculite to avoid generating dust. [9]Carefully sweep up the mixture and place it into a suitable, labeled, and closed container for disposal. [10]4. Decontaminate: Clean the spill area thoroughly with a damp cloth or paper towels.

  • Disposal: Dispose of all cleanup materials and contaminated PPE as hazardous waste.

First Aid Measures

Immediate first aid is crucial in the event of exposure. [10]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician immediately. [11]* In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of water and soap. Consult a physician. [9][11]* In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Immediately consult a physician. [10][11]* If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. [10]

Fire Fighting
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. [10][12]* Hazards from Combustion: In a fire, hazardous decomposition products may be formed, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas. [10]* Firefighter Protection: Firefighters must wear self-contained breathing apparatus and full protective gear to prevent contact with skin and eyes. [10]

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Procedure: Dispose of the chemical and its container in accordance with all applicable national, state, and local regulations. Do not dispose of it down the drain or into the environment. [9][10]* Containers: Collect waste in suitable, closed, and clearly labeled containers. Arrange for disposal by a licensed professional waste disposal service. [9]

Application Protocol Example: Stock Solution Preparation

This protocol details the preparation of a 10 mM stock solution in DMSO, a common task in drug discovery workflows.

  • Calculation: Determine the mass of this compound needed. For 10 mL of a 10 mM solution (MW = 207.61 g/mol ):

    • Mass (g) = 0.010 L * 0.010 mol/L * 207.61 g/mol = 0.02076 g (or 20.76 mg).

  • Weighing: Following the protocol in Section 4.4, accurately weigh the calculated mass of the solid compound into a tared vial (e.g., a 15 mL glass vial with a PTFE-lined cap).

  • Solvent Addition: In the fume hood, add the appropriate volume of anhydrous DMSO (in this case, 10 mL) to the vial.

  • Dissolution: Cap the vial securely and mix the contents by vortexing or sonicating until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.

    • Rationale: Undissolved compound leads to an inaccurate stock concentration, which will compromise all subsequent experimental results. Moisture-contaminated DMSO may reduce solubility. [8]5. Labeling: Clearly label the vial with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and your initials.

  • Storage: Store the stock solution at -20°C or -80°C, protected from light, to maximize its stability.

References

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  • National Center for Biotechnology Information (PMC). (n.d.). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones.
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  • Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
  • ResearchGate. (2024). (PDF) Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline.
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Application Notes & Protocols: Large-Scale Synthesis of 4,7-Dichloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4,7-Dichloroquinoline

4,7-Dichloroquinoline (DCQ) stands as a cornerstone intermediate in the pharmaceutical industry, most notably as the critical precursor to the 4-aminoquinoline class of antimalarial drugs, including chloroquine and hydroxychloroquine.[1][2] Its molecular structure, featuring two chlorine atoms at positions 4 and 7, provides a reactive site for nucleophilic substitution at the 4-position while maintaining the stability of the quinoline core.[1] The robust and scalable synthesis of high-purity DCQ is, therefore, a paramount concern for ensuring a stable supply chain for these essential medicines.

This guide provides an in-depth analysis of the industrial synthesis of 4,7-dichloroquinoline, focusing on the well-established Gould-Jacobs reaction pathway.[3][4] We will dissect each stage of the process, moving beyond a simple recitation of steps to explain the underlying chemical principles, process optimization strategies critical for scale-up, impurity control, and rigorous safety protocols.

Part 1: The Gould-Jacobs Reaction Pathway for DCQ Synthesis

The most commercially viable and widely documented route to 4,7-dichloroquinoline is a multi-step process based on the Gould-Jacobs reaction.[5][6] The sequence begins with the condensation of an appropriately substituted aniline with a malonic ester derivative, followed by a high-temperature cyclization to form the quinoline ring system. Subsequent hydrolysis, decarboxylation, and chlorination yield the final product.[5]

Gould_Jacobs_Pathway m_chloroaniline m-Chloroaniline intermediate1 Diethyl ((m-chloroanilino)methylene)malonate m_chloroaniline->intermediate1 Condensation (100-130°C) deem Diethyl Ethoxymethylenemalonate (DEEM) deem->intermediate1 intermediate2 Ethyl 7-chloro-4-hydroxy- quinoline-3-carboxylate intermediate1->intermediate2 Thermal Cyclization (Diphenyl Ether, ~250°C) intermediate3 7-Chloro-4-hydroxy- quinoline-3-carboxylic Acid intermediate2->intermediate3 Saponification (aq. NaOH) intermediate4 7-Chloro-4-hydroxyquinoline intermediate3->intermediate4 Decarboxylation (Heat) dcq 4,7-Dichloroquinoline (DCQ) intermediate4->dcq Chlorination (POCl₃) Decarb_Chlor intermediate3 7-Chloro-4-hydroxy- quinoline-3-carboxylic Acid intermediate4 7-Chloro-4-hydroxyquinoline intermediate3->intermediate4 Decarboxylation (DPE, ~225°C) dcq 4,7-Dichloroquinoline intermediate4->dcq Chlorination (POCl₃, ~135°C)

Figure 2: The final decarboxylation and chlorination sequence.

  • Protocol:

    • Suspend the purified 7-chloro-4-hydroxyquinoline-3-carboxylic acid in diphenyl ether.

    • Heat the mixture to reflux at approximately 225–227 °C for 4 hours to effect decarboxylation. The evolution of CO₂ will be observed. [5] 3. Cool the reaction mixture to below 100 °C (e.g., 30 °C).

    • Slowly and carefully add phosphorus oxychloride (POCl₃, ~1.1 equivalents) to the mixture. Caution: This addition is exothermic and releases HCl gas. [5] 5. Reheat the mixture to reflux at approximately 133–135 °C for 2 hours to complete the chlorination. [5] 6. After cooling, the reaction is quenched and the product is isolated. A common workup involves extraction with dilute hydrochloric acid, followed by neutralization with sodium hydroxide to precipitate the crude 4,7-dichloroquinoline. [7]

  • Expertise & Causality: The 4-hydroxy group of the quinoline exists in tautomeric equilibrium with the 4-quinolone form. [3]This hydroxyl group is readily converted to a chloro group by treatment with POCl₃. This chlorination is a critical transformation, converting the intermediate into the desired reactive handle for subsequent synthesis of drugs like chloroquine. [1]

Part 2: Large-Scale Process Optimization & Safety

Scaling a synthesis from the bench to a manufacturing plant requires rigorous control over impurities, reagents, and safety procedures.

Impurity Control: The Challenge of the 4,5-Isomer

The primary impurity encountered in this synthesis is 4,5-dichloroquinoline, which arises from an alternative cyclization of the anilidomethylenemalonate intermediate. [8]Due to its similar physical properties, it is very difficult to separate from the desired 4,7-dichloroquinoline product by standard crystallization. [9][8] The most effective control strategy is fractional precipitation, implemented after the saponification step (Step 3). The two isomers of the carboxylic acid intermediate exhibit different acidities, allowing for their separation by careful pH control. [5][9]

  • Optimized Protocol for Impurity Rejection:

    • After saponification, the basic solution contains the sodium salts of both the 7-chloro and 5-chloro isomers.

    • Instead of neutralizing to a strongly acidic pH (e.g., pH 4-5) as in older procedures, carefully adjust the pH of the solution to 8.2 using an acid like sulfuric acid. [9] 3. At this precise pH, the desired 7-chloro-4-hydroxyquinoline-3-carboxylic acid selectively precipitates, while the majority of the more acidic 5-chloro isomer remains dissolved in the mother liquor.

    • The precipitate is isolated by filtration and can be further purified with a slurry wash at pH 4 to remove any remaining salts. [5][10] 5. This purified intermediate is then carried forward to the decarboxylation/chlorination step, yielding 4,7-dichloroquinoline with significantly reduced levels of the 4,5-isomer. [9] Table 1: Effect of Precipitation pH on Final Product Purity

EntryPrecipitation pHIsolated Yield (%)4,7-DCQ Purity (%)4,5-DCQ Impurity (%)
16.59995.644.36
27.59597.652.35
38.09297.962.04
48.2 90 100 <0.1
58.584100<0.1
(Data adapted from reference)[9]

As the data clearly demonstrates, precipitating at pH 8.2 provides an optimal balance, achieving exceptional purity (>99.9%) while maintaining a high isolated yield (90%). [9]

Safety Protocol: Handling Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride is a highly hazardous substance that demands strict handling protocols, especially at an industrial scale. It is corrosive, toxic upon inhalation, and reacts violently with water. [11][12][13][14]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Tightly fitting safety goggles and a full-face shield are mandatory. [13] * Skin Protection: Wear chemical-resistant suits and gloves. Neoprene or Teflon gloves are recommended; nitrile and PVC are not suitable. [11] * Respiratory Protection: Use only in a well-ventilated chemical fume hood. For large-scale transfers or in case of inadequate ventilation, a full-facepiece airline respirator is required. [12][14]

  • Handling & Storage:

    • Store containers under an inert gas (e.g., nitrogen) in a cool, dry, and well-ventilated area, away from water and incompatible materials like bases, alcohols, and metals. [13][14] * All transfers should be conducted using a closed system or under controlled conditions to minimize exposure to fumes.

    • Emergency shower and eyewash stations must be immediately accessible in the work area. [15]

  • Emergency Procedures:

    • Skin Contact: Immediately remove all contaminated clothing. Flush the affected area with large amounts of water for at least 15 minutes and seek immediate medical attention. [15] * Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. [15] * Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. [14] * Spills: Evacuate the area. Contain the spill using an inert absorbent material. Do not use water. The cleanup must be performed by trained personnel wearing appropriate PPE. [13]

Part 3: Final Product Purification and Quality Control

Even with optimized impurity rejection, a final purification step is necessary to achieve pharmaceutical-grade DCQ.

  • Recrystallization: This is a common technique used to purify the crude product.

    • Protocol: Dissolve the crude 4,7-dichloroquinoline in a suitable solvent like absolute ethanol or methanol by heating. Filter the hot solution to remove any insoluble matter, then allow it to cool slowly to induce crystallization. The purified product is collected by filtration. [16][8] * Limitations: While effective for many impurities, recrystallization is not highly efficient at removing the isomeric 4,5-dichloroquinoline. [8]

  • Sublimation: For achieving the highest purity, sublimation is a superior method.

    • Protocol: Place the crude DCQ in a sublimation apparatus. Heat the material under a high vacuum (e.g., >0.08 MPa). The 4,7-dichloroquinoline will sublime and can be collected on a cooled surface as a highly pure solid. [8][17] * Advantages: Sublimation is very effective at separating the 4,7- and 4,5-isomers, capable of producing DCQ with a purity exceeding 99.5% and reducing the 4,5-isomer to less than 0.5%. [8]

  • Quality Control: The final product must be rigorously tested to confirm its identity, purity, and quality.

    • Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for accurately quantifying the purity of 4,7-dichloroquinoline and detecting trace levels of the 4,5-isomer and other process-related impurities. [9][17]

References

  • Gould–Jacobs reaction - Wikipedia . Wikipedia.

  • 4,7-dichloroquinoline - Organic Syntheses Procedure . Organic Syntheses.

  • 4,7-Dichloroquinoline - Wikipedia . Wikipedia.

  • Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate - PMC . PubMed Central.

  • Synthesis of the antimalarial chloroquine (9) via the Gould-Jacobs... . ResearchGate.

  • Synthesizing Hydroxychloroquine - Biomedical — TechTransfer and Ventures . Virginia Commonwealth University.

  • CN109928925A - The sublimation purification method of one kind 4,7- dichloroquinoline . Google Patents.

  • (a) Synthesis of Hydroxychloroquine, (b) Modification in order to make... . ResearchGate.

  • Synthesis of chloroquine and hydroxychloroquine . ResearchGate.

  • The Chemical Synthesis of 4,7-Dichloroquinoline (CAS 86-98-6) Explained . BOC Sciences.

  • CN103626699A - Industrial preparation method of 4,7-dichloroquinoline . Google Patents.

  • 4,7-Dichloroquinoline:synthesis method and its application research . ChemicalBook.

  • Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate . ACS Publications.

  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity . Taylor & Francis Online.

  • Optimization of the synthesis, in silico ADME/ Tox profiling studies, and evaluation of the antimalarial activity of (7... .

  • Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain . PubMed Central.

  • How to Prepare 4,7-Dichloroquinoline and Its Applications - FAQ . Guidechem.

  • Synthesis of 7-chloroquinolinyl-4- . ResearchGate.

  • High-yielding continuous-flow synthesis of antimalarial drug hydroxychloroquine . National Institutes of Health.

  • Phosphorus Oxychloride | Air Liquide Malaysia . Air Liquide.

  • Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis . Benchchem.

  • CN112300071A - Synthetic method of high-purity chloroquine phosphate . Google Patents.

  • Optimization of the synthesis, in silico ADME/ Tox profiling studies, and evaluation of the antimalarial activity of (7... . Semantic Scholar.

  • Phosphorus(V) oxychloride - SAFETY DATA SHEET . Thermo Fisher Scientific.

  • Diethyl ((m-chloroanilino)methylene)malonate | 3412-99-5 . Benchchem.

  • Safety Data Sheet . Sigma-Aldrich.

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  • PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY . NJ.gov.

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  • DIETHYL ((M-CHLOROANILINO)METHYLENE)MALONATE . gsrs.

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Chloroquinoline-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-chloroquinoline-7-carboxylic acid, a crucial intermediate in pharmaceutical development. As Senior Application Scientists, we aim to provide not just procedural steps, but the underlying chemical principles to empower you to optimize your reaction yields and purity.

I. Overview of the Synthetic Pathway

The most prevalent and industrially scalable synthesis of this compound involves a multi-step process. Understanding each stage is critical for effective troubleshooting.

Synthesis_Pathway cluster_0 Step 1: Gould-Jacobs Reaction cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Decarboxylation cluster_4 Step 5: Chlorination A 3-Chloroaniline C Diethyl 2-((3-chloroanilino)methylene)malonate A->C + DEEMM B Diethyl ethoxymethylenemalonate (DEEMM) B->C D Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate C->D Heat (e.g., Dowtherm A) E 7-Chloro-4-hydroxyquinoline-3-carboxylic acid D->E Base (e.g., NaOH) F 7-Chloro-4-hydroxyquinolinol E->F Heat G 4,7-Dichloroquinoline F->G POCl3 G_final This compound F->G_final Chlorination (e.g., POCl3) H This compound (Target)

Caption: General synthetic pathway to this compound.

II. Troubleshooting Guide & FAQs

This section addresses specific problems you may encounter at each stage of the synthesis.

Part 1: The Gould-Jacobs Reaction & Thermal Cyclization

This initial phase involves the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEMM) followed by a high-temperature cyclization to form the quinolone ring.[1]

Q1: My initial condensation reaction (Aniline + DEEMM) is giving a low yield of the anilinomethylene malonate intermediate. What's going wrong?

A1: Low yields in this step often stem from issues with reagents, reaction conditions, or the work-up procedure.

  • Reagent Quality:

    • Aniline Purity: Ensure your aniline starting material is free from oxidation byproducts (often indicated by dark coloration). If necessary, purify by distillation or column chromatography.

    • DEEMM Stability: Diethyl ethoxymethylenemalonate can degrade over time, especially if exposed to moisture.[2][3] It's recommended to use freshly opened or distilled DEEMM for optimal results.[2]

  • Reaction Conditions:

    • Temperature Control: The initial reaction is often exothermic. While some protocols call for heating, excessive temperatures can lead to side reactions.[1] Microwave-assisted synthesis can significantly reduce reaction times and improve yields, often being completed in minutes.[4][5]

    • Solvent Choice: While the reaction can be run neat, using a solvent like ethanol can improve solubility and reaction consistency.[1]

  • Work-up:

    • The anilinomethylene malonate intermediate often precipitates from the reaction mixture upon cooling. Ensure the mixture is sufficiently cooled to maximize precipitation before filtration.

Q2: The thermal cyclization step is resulting in a dark, tarry mixture with very little of the desired quinolone product. How can I improve this?

A2: The high temperatures required for this cyclization can lead to product degradation if not carefully controlled.[6][7]

  • Temperature and Time Optimization: This is a critical parameter. Too low a temperature will result in incomplete cyclization, while too high a temperature or prolonged reaction times can cause decomposition.[6] A systematic optimization of both temperature and time is recommended.[6] For example, increasing the temperature while decreasing the reaction time can sometimes lead to higher yields.[6]

    • High-Boiling Solvents: Using a high-boiling, inert solvent like Dowtherm A or diphenyl ether is crucial for maintaining a consistent high temperature and facilitating heat transfer.[8] This often gives better results than running the reaction neat.[7]

  • Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions at high temperatures.[7]

  • Alternative Cyclization Catalysts: Eaton's reagent (P₂O₅ in methanesulfonic acid) can promote cyclization under milder conditions (80-100 °C) compared to traditional thermal methods, often with good to excellent yields.[1]

ParameterConventional HeatingMicrowave-AssistedEaton's Reagent
Temperature >250 °C[7]150-250 °C[4][6]80-100 °C[1]
Reaction Time Hours[1]Minutes[1][4]~2 hours[1]
Typical Yield Variable, can be low[9]Often improved[4]Good to excellent[1]
Notes Prone to degradation[6]Rapid optimizationMilder conditions
Part 2: Saponification (Hydrolysis) and Decarboxylation

This stage converts the ester to a carboxylic acid, which is then decarboxylated to form the 4-hydroxyquinoline core.

Q3: The hydrolysis of my ethyl ester is incomplete, or I'm seeing side products. What are the key factors for a successful saponification?

A3: Incomplete hydrolysis or the formation of side products can be due to insufficient reaction time, temperature, or the presence of moisture in subsequent steps.

  • Reaction Conditions:

    • Base Concentration and Equivalents: Use a sufficient excess of a strong base like sodium hydroxide to drive the reaction to completion.[8][10] The reaction typically requires heating to reflux.[8]

    • Monitoring the Reaction: The disappearance of the solid ester and the formation of a clear solution is a good indicator of reaction progression.[8]

  • Work-up:

    • Acidification: Careful acidification of the cooled reaction mixture is necessary to precipitate the carboxylic acid.[8] Ensure the pH is sufficiently low to fully protonate the carboxylate.

Q4: My decarboxylation step is giving a low yield of the 7-chloro-4-hydroxyquinoline. How can I optimize this?

A4: Decarboxylation requires high temperatures, and similar to the cyclization step, careful control is necessary to prevent degradation.

  • Temperature Control: The reaction is typically carried out in a high-boiling solvent like Dowtherm A at temperatures around 230-250 °C.[11]

  • Inert Atmosphere: Performing the decarboxylation under a stream of nitrogen can help remove water and prevent oxidation.[8]

Part 3: Chlorination

The final key transformation is the conversion of the 4-hydroxyquinoline to the 4-chloroquinoline using a chlorinating agent like phosphorus oxychloride (POCl₃).

Q5: My chlorination reaction with POCl₃ is inefficient or results in a complex mixture of products. What are the common pitfalls?

A5: This step is a variation of the Vilsmeier-Haack reaction and its success is highly dependent on reagent quality and reaction conditions.[12]

  • Reagent Quality:

    • Anhydrous Conditions: Phosphorus oxychloride is highly reactive with water. Ensure your starting material and solvent are dry, and the reaction is run under anhydrous conditions.[12]

    • Fresh POCl₃: Use fresh or distilled POCl₃ as older bottles can contain hydrolysis products that will interfere with the reaction.[12]

  • Temperature Control: The reaction temperature is critical. For less reactive substrates, heating is often necessary, typically in the range of 60-90 °C.[12] However, excessively high temperatures can lead to product decomposition.[12][13]

  • Work-up Procedure:

    • Hydrolysis of Excess Reagent: The work-up typically involves carefully pouring the reaction mixture into ice-water to hydrolyze the excess POCl₃ and any intermediates.[12][14] This step is highly exothermic and should be done with caution.

    • Basification: Neutralization with a base (e.g., sodium carbonate or sodium hydroxide) is often required to precipitate the product.[12][14]

Troubleshooting_Chlorination cluster_0 Problem: Low Yield in Chlorination cluster_1 Solutions A Low Yield B Moisture Contamination A->B C Degraded POCl3 A->C D Incorrect Temperature A->D E Improper Work-up A->E F Use Anhydrous Conditions B->F G Use Fresh/Distilled POCl3 C->G H Optimize Temperature (60-90°C) D->H I Careful Quenching on Ice & Basification E->I

Caption: Troubleshooting low yields in the chlorination step.

III. Experimental Protocols

Protocol 1: Synthesis of Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate
  • Condensation: In a round-bottom flask, combine m-chloroaniline (1.0 mole) and diethyl ethoxymethylenemalonate (1.1 moles).[8]

  • Heat the mixture on a steam bath for 1 hour, allowing the ethanol byproduct to evaporate.[8]

  • Cyclization: In a separate large flask, heat Dowtherm A (or diphenyl ether) to a vigorous boil (~250 °C).[8]

  • Carefully pour the warm product from the condensation step into the boiling Dowtherm A.[8]

  • Continue heating for 1 hour. The product will begin to crystallize.[8]

  • Cool the mixture, and filter the solid product. Wash the filter cake with a non-polar solvent like hexanes or petroleum ether to remove the high-boiling solvent.[8]

Protocol 2: Saponification to 7-Chloro-4-hydroxyquinoline-3-carboxylic Acid
  • Combine the crude ester from the previous step with a 10% aqueous solution of sodium hydroxide.[8]

  • Reflux the mixture vigorously for approximately 1 hour, or until all the solid has dissolved.[8]

  • Cool the resulting solution and separate any remaining organic layer.

  • Acidify the aqueous solution with concentrated hydrochloric acid until the product precipitates.[8]

  • Collect the solid by filtration and wash thoroughly with water.[8]

Protocol 3: Chlorination to 4,7-Dichloroquinoline (Illustrative for the 4-position chlorination)
  • Suspend the dried 7-chloro-4-hydroxyquinoline in a suitable solvent (e.g., toluene or neat POCl₃).

  • Carefully add phosphorus oxychloride (POCl₃).

  • Heat the mixture, for example, to 100-140 °C, and stir for 1-3 hours.[8][11]

  • Cool the reaction mixture and carefully pour it into a mixture of crushed ice and water.

  • Neutralize the solution with a base like sodium hydroxide or sodium carbonate to precipitate the crude product.[14]

  • Collect the solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization.[8]

IV. References

  • Biotage. (n.d.). Gould Jacobs Quinoline forming reaction. Retrieved from [Link]

  • Cuevas-Yañez, E., et al. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules. Retrieved from [Link]

  • Khan, M. A., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27, 2823-2826. Retrieved from [Link]

  • Feely, W., & Boekelheide, V. (n.d.). Diethyl methylenemalonate. Organic Syntheses. Retrieved from [Link]

  • Price, C. C., & Roberts, R. M. (n.d.). 4,7-Dichloroquinoline. Organic Syntheses. Retrieved from [Link]

  • Jeschke, P., et al. (2025). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development. Retrieved from [Link]

  • Singh, P., & Kumar, D. (2012). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. Retrieved from [Link]

  • Black, D. StC., et al. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. International Journal of Chemistry, 5(2). Retrieved from [Link]

  • ResearchGate. (2019). Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline? Retrieved from [Link]

  • Madrid, D. C., et al. (2009). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of Medicinal Chemistry, 52(13), 3872–3881. Retrieved from [Link]

  • ResearchGate. (2025). Remarkable temperature effect on intramolecular [3+2] cyclization. Retrieved from [Link]

  • Mogilaiah, K., et al. (2001). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 40B, 837-839. Retrieved from [Link]

  • Dave, C. G., et al. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry, 13(2), 459-464. Retrieved from [Link]

  • López, Ó., et al. (2022). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Molecules, 27(19), 6289. Retrieved from [Link]

  • Google Patents. (n.d.). CN103626699A - Industrial preparation method of 4,7-dichloroquinoline. Retrieved from

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Synthesis with Diethyl Ethoxymethylenemalonate: A Guide for Researchers. Retrieved from [Link]

  • Kouznetsov, V. V., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), M1796. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters. Retrieved from

  • Google Patents. (n.d.). CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid. Retrieved from

  • Chemistry Stack Exchange. (2012). Synthesis of chloroquine from 4-amino-7-chloroquinoline. Retrieved from [Link]

  • Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 7.7 Other Reactions of Carboxylic Acid Derivatives. Organic Chemistry II. Retrieved from [Link]

  • PubMed. (2007). Thermal C2-C6 cyclization of enyne-allenes. Experimental evidence for a stepwise mechanism and for an unusual thermal silyl shift. Retrieved from [Link]

  • Crash Course. (2021). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. Retrieved from [Link]

  • American Chemical Society. (2023). Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. Retrieved from [Link]

  • PubMed Central. (2022). Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide. Retrieved from [Link]

  • passel. (n.d.). Phase I - Hydrolysis Reactions. Metabolism of Herbicides or Xenobiotics in Plants. Retrieved from [Link]

Sources

Side reactions in the Pfitzinger synthesis of quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Pfitzinger Synthesis Technical Support Center

Welcome to the technical support center for the Pfitzinger synthesis of quinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful reaction. Here, we address common challenges, particularly the formation of side products, and provide field-proven insights to optimize your synthetic outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Question 1: My reaction is sluggish, and I'm observing very low conversion to the desired quinoline-4-carboxylic acid. What are the likely causes?

Answer: Low reactivity is a frequent issue in the Pfitzinger synthesis and typically points to two main factors: the carbonyl component or the initial ring-opening of isatin.

  • Causality - Carbonyl Reactivity: The reaction's success hinges on the condensation between the isatin-derived intermediate and a carbonyl compound bearing an α-methylene group.[1][2] Aldehydes are generally more reactive than ketones due to reduced steric hindrance and a more electrophilic carbonyl carbon.[3][4] Ketones that are sterically hindered or possess strong electron-withdrawing groups can significantly slow down the condensation step.[5]

  • Causality - Isatin Ring-Opening: The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin to form a potassium isatinate intermediate.[6] If the base concentration is too low or the initial reaction time is insufficient, this crucial first step may be incomplete, leaving unreacted isatin and limiting the potential yield.

Troubleshooting Protocol:

  • Increase Carbonyl Reactivity: If possible, switch to a less sterically hindered ketone. Alternatively, you can drive the equilibrium forward by using a slight excess (1.2–1.5 equivalents) of the carbonyl compound.[5]

  • Elevate Reaction Temperature: Increasing the temperature provides the necessary activation energy for less reactive substrates. Refluxing at a higher temperature can be effective, but ensure your solvent is appropriate for the desired temperature range.[5]

  • Ensure Complete Isatin Ring-Opening: When preparing your base solution (e.g., 33% KOH in ethanol), allow sufficient time for the isatin to dissolve and react completely. This is often indicated by a color change from orange to pale yellow.[6] Stirring for 30-45 minutes at room temperature before adding the carbonyl component is recommended.[6]

Question 2: The reaction mixture has turned into a dark, intractable tar, making product isolation impossible. Why does this happen and how can I prevent it?

Answer: Tar formation is one of the most common and frustrating side reactions in the Pfitzinger synthesis. It arises from the very conditions that make the reaction work: strong base and high heat.

  • Causality - Polymerization and Decomposition: The strongly basic and high-temperature conditions can promote undesired side reactions, including polymerization of the starting materials or intermediates, and degradation of the final product.[5] Substrates that can readily self-condense, such as 1,3-cyclohexanedione or biacetyl, are particularly prone to forming resins and tars, leading to failed reactions.[6]

Preventative Measures & Rescue Strategies:

  • Strict Reaction Monitoring: Use Thin Layer Chromatography (TLC) to closely monitor the consumption of starting materials and the formation of the product. Avoid unnecessarily long reaction times, as this provides more opportunity for side reactions and decomposition to occur.[5]

  • Temperature Control: While heat can be necessary to drive the reaction, excessive temperatures can accelerate decomposition. Find the minimum temperature required for a reasonable reaction rate for your specific substrates.

  • Purification Strategy: If you obtain a dark, resinous crude product, direct purification may be challenging. A useful strategy is to first dissolve the entire crude mixture in water (the potassium salt of your desired carboxylic acid should be soluble) and extract with a non-polar solvent like diethyl ether to remove neutral impurities.[2] Then, carefully acidify the aqueous layer with acetic acid or dilute HCl while cooling in an ice bath.[2] The desired quinoline-4-carboxylic acid is often insoluble in acidic water and will precipitate, allowing it to be separated from the soluble tarry materials.[5]

  • Trituration: After filtration, wash the crude solid with a suitable solvent such as cold ethanol or diethyl ether to remove remaining soluble impurities.[5]

Question 3: My final product appears to be a mix of the expected quinoline-4-carboxylic acid and a decarboxylated version. How can I control this?

Answer: The formation of a decarboxylated quinoline is a classic side reaction, and in some cases, it can even be the desired outcome.[7]

  • Causality - Thermal Decarboxylation: Quinoline-4-carboxylic acids are susceptible to losing carbon dioxide (CO₂) under high heat.[7] The mechanism is a thermally induced process where the carboxylic acid group is cleaved from the aromatic ring.[8][9] If your reaction is run at a very high temperature or if the workup involves excessive heating, you risk promoting this undesired decarboxylation.

Troubleshooting Protocol:

  • Moderate Reaction Temperature: If decarboxylation is not desired, conduct the reaction at the lowest effective temperature. For many substrates, a gentle reflux is sufficient.

  • Avoid Excessive Heat During Workup: During solvent removal (e.g., on a rotary evaporator), use moderate temperatures.

  • Purification: If a mixture is obtained, the two products can typically be separated using column chromatography, as the carboxylic acid will be significantly more polar than its decarboxylated counterpart.

Frequently Asked Questions (FAQs)

  • What is the general mechanism of the Pfitzinger reaction? The reaction begins with the base-catalyzed hydrolysis of isatin's amide bond, opening the ring to form an isatic acid intermediate.[1][10] This intermediate's aniline moiety then condenses with a carbonyl compound to form an imine, which tautomerizes to a more stable enamine.[2] Finally, this enamine undergoes an intramolecular cyclization and subsequent dehydration to yield the aromatic quinoline-4-carboxylic acid.[2][11]

  • Can I use an aldehyde instead of a ketone? Yes. The Pfitzinger reaction works with both aldehydes and ketones, provided they have an α-methylene group.[10] Aldehydes are typically more reactive than ketones, which can lead to shorter reaction times but may also require more careful temperature control to prevent side reactions.[4]

  • What happens if I use an N-substituted isatin? Using an N-acyl isatin leads to a variation known as the Halberkann variant. This reaction proceeds through a different pathway to yield 2-hydroxy-quinoline-4-carboxylic acids.[10] If this is not your desired product, ensure you are using an isatin that is unsubstituted on the nitrogen.

  • Why is potassium hydroxide (KOH) typically used as the base? A strong base is required to efficiently hydrolyze the amide bond of the isatin ring.[12] Potassium hydroxide is a common, effective, and readily available choice. Other strong bases like sodium hydroxide can also be used.[13]

Visualizing the Reaction Pathways

The following diagrams illustrate the primary Pfitzinger synthesis pathway and a key side reaction.

Pfitzinger_Pathway cluster_start Reactants cluster_intermediates Reaction Cascade Isatin Isatin KetoAcid Isatic Acid Intermediate Isatin->KetoAcid Base (KOH) Ring Opening Carbonyl Carbonyl Compound (with α-methylene) Imine Imine Carbonyl->Imine KetoAcid->Imine Condensation Enamine Enamine Imine->Enamine Tautomerization Cyclized Cyclized Intermediate Enamine->Cyclized Intramolecular Cyclization Product Quinoline-4-carboxylic Acid Cyclized->Product Dehydration

Caption: The main reaction pathway of the Pfitzinger synthesis.

Side_Reactions Main_Product Quinoline-4-carboxylic Acid Decarboxylated Quinoline (Side Product) Main_Product->Decarboxylated High Heat (- CO2) Tar Tarry Byproducts (Decomposition) Main_Product->Tar Harsh Conditions (Excess Heat/Time)

Sources

Technical Support Center: Optimization of the Doebner-von Miller Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Doebner-von Miller quinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful reaction. Here, we address common challenges, provide in-depth troubleshooting guides in a direct question-and-answer format, and offer optimized protocols to enhance your experimental success.

Reaction and Mechanism Overview

The Doebner-von Miller reaction is a robust method for synthesizing substituted quinolines by reacting an aromatic amine (typically an aniline) with an α,β-unsaturated carbonyl compound under acidic conditions.[1][2] While classic, the reaction is notorious for requiring optimization due to harsh conditions that can lead to side reactions and low yields.[3]

Understanding the reaction's debated mechanism is key to effective troubleshooting. A widely accepted pathway involves a fragmentation-recombination mechanism.[1][4] The process can be summarized as:

  • Michael Addition: The aniline performs a conjugate addition to the α,β-unsaturated carbonyl compound.[5]

  • Fragmentation: The resulting adduct can fragment into an imine and a saturated ketone.[5]

  • Recombination & Cyclization: These fragments recombine, undergo electrophilic addition, and cyclize.[1]

  • Aromatization: The final step is the oxidation of a dihydroquinoline intermediate to the stable aromatic quinoline product.[5]

Doebner_von_Miller_Mechanism cluster_start Reactants cluster_intermediate Key Intermediates cluster_product Product Aniline Aniline MichaelAdduct Michael Adduct Aniline->MichaelAdduct 1. Michael Addition UnsatCarbonyl α,β-Unsaturated Carbonyl UnsatCarbonyl->MichaelAdduct Fragments Imine + Ketone (Fragments) MichaelAdduct->Fragments 2. Fragmentation Dihydroquinoline Dihydroquinoline Intermediate Fragments->Dihydroquinoline 3. Recombination & Cyclization Quinoline Substituted Quinoline Dihydroquinoline->Quinoline 4. Oxidation (Aromatization)

Caption: Key stages of the Doebner-von Miller reaction mechanism.

Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during the Doebner-von Miller synthesis.

Issue 1: Low Yield & Significant Tar/Polymer Formation

Q: My reaction mixture has turned into a thick, dark, intractable tar, resulting in a very low yield. What is causing this and how can I fix it?

A: This is the most frequently reported problem. The root cause is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material, which competes with the desired quinoline synthesis.[3][6] The harsh acidic conditions and high temperatures accelerate this unwanted pathway.[6]

Troubleshooting Steps:

  • Slow Addition of Reagents: Add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline. This helps control the reaction's exothermicity and keeps the instantaneous concentration of the polymerizable substrate low.[7]

  • Employ a Biphasic Solvent System: This is a highly effective strategy. By sequestering the α,β-unsaturated carbonyl in a non-polar organic phase (e.g., toluene) away from the aqueous acidic phase containing the aniline, you can dramatically reduce its self-polymerization.[3][6]

  • Optimize Acid Catalyst and Concentration: Excessively strong acids can promote tarring. While acids are necessary, finding the right balance is crucial. Consider screening a panel of catalysts. Milder Lewis acids may be preferable for sensitive substrates.[7]

  • Control Reaction Temperature: While heat is often required, excessive temperatures will favor polymerization. Aim for the lowest effective temperature that allows the reaction to proceed at a reasonable rate. Monitor progress by Thin Layer Chromatography (TLC) to avoid prolonged heating.[6][8]

Issue 2: Reaction Fails to Proceed or Stalls

Q: My reaction shows little to no product formation, even after extended heating. What are the initial checks?

A: A stalled reaction can be due to several factors, from reagent quality to suboptimal conditions.

Troubleshooting Steps:

  • Verify Starting Material Purity: Ensure your aniline and carbonyl compounds are pure. Impurities can inhibit the catalyst or introduce side reactions. Aniline is prone to air oxidation, so using freshly distilled aniline is recommended.

  • Check Catalyst Activity: Ensure the acid catalyst is active and not too dilute.[7] Both Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄, Sc(OTf)₃) are commonly used.[1][7] The choice can significantly impact success.

  • Ensure Sufficient Oxidant: The final step is an oxidation to form the aromatic quinoline.[5] If you consistently isolate dihydroquinoline byproducts, the oxidation is incomplete. While sometimes an intermediate can act as the oxidant, an external oxidizing agent (like nitrobenzene or arsenic acid, used with extreme caution) may be required.[5]

  • Increase Temperature (Cautiously): If the reaction is sluggish at a lower temperature, a gradual increase may be necessary. Some variations require temperatures of 65 °C or higher to achieve good yields.[9] Always monitor for decomposition or increased tar formation when raising the temperature.

Issue 3: Formation of Unexpected Isomers or Byproducts

Q: I've isolated a product, but it's not the quinoline derivative I expected. What could have happened?

A: The formation of unexpected isomers or byproducts can be a complex issue, often dependent on the specific substrates used.

Troubleshooting Steps:

  • Confirm Regiochemistry: The Doebner-von Miller reaction typically yields 2-substituted quinolines from 3-substituted α,β-unsaturated carbonyl compounds.[10] However, reversals in regioselectivity have been observed, especially with certain substrates in the presence of trifluoroacetic acid (TFA), leading to 4-substituted quinolines.[7][10]

  • Characterize Byproducts: Thoroughly characterize all isolated products using NMR, Mass Spectrometry, and if possible, X-ray crystallography.[7] Understanding the byproduct structure provides clues about the competing reaction pathways. For example, the reduction of an intermediate imine has been reported as a possible side reaction.[11]

  • Consider Substrate Effects: The electronic nature of the aniline can influence the reaction pathway. Electron-withdrawing groups on the aniline can decrease reactivity,[9] while certain electron-rich anilines might promote unexpected cyclization pathways.[7] A systematic optimization of reaction conditions (catalyst, solvent, temperature) is crucial for complex substrates.[6]

Troubleshooting_Workflow Start Reaction Issue (Low Yield / No Product) CheckPurity Check Starting Material Purity? Start->CheckPurity CheckConditions Review Reaction Conditions? CheckPurity->CheckConditions Pure Purify Action: Purify/ Distill Reagents CheckPurity->Purify Impure Tarring Significant Tarring? CheckConditions->Tarring OptimizeCatalyst Action: Screen Acid Catalysts & Conc. Tarring->OptimizeCatalyst No SlowAddition Action: Slow Addition of Carbonyl Tarring->SlowAddition Yes Success Improved Yield Purify->CheckConditions OptimizeTemp Action: Adjust Temp & Monitor w/ TLC OptimizeCatalyst->OptimizeTemp OptimizeTemp->Success Biphasic Action: Use Biphasic Solvent System SlowAddition->Biphasic Biphasic->Success

Caption: A logical workflow for troubleshooting common reaction issues.

Catalyst and Solvent Optimization Data

The choice of acid catalyst is critical for balancing reaction rate and minimizing side reactions.[7]

Catalyst TypeExamplesTypical UseProsCons
Brønsted Acids HCl, H₂SO₄, p-TsOH[1]Traditional, strong proton sourceInexpensive, readily availableCan be overly harsh, promoting polymerization and tarring[6]
Lewis Acids ZnCl₂, SnCl₄, Sc(OTf)₃[1][4]Milder conditions, good for sensitive substratesOften higher selectivity, less tarringMore expensive, may require anhydrous conditions, workup can be complex
Other Iodine (I₂)[1][4]Mild catalystEffective, can lead to cleaner reactionsStoichiometric amounts may be needed, potential for halogenated byproducts

Optimized General Experimental Protocol

This protocol incorporates several best-practice strategies to mitigate common issues, particularly tar formation. It utilizes an in situ generation of the α,β-unsaturated carbonyl (the Beyer method) and a Lewis acid catalyst.[7][12]

Synthesis of 2-Methylquinoline (as an example)

  • Aniline Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, add aniline (1.0 eq) and concentrated hydrochloric acid (approx. 3 eq in water). Stir until a solution of aniline hydrochloride is formed.

  • Aldol Condensation (In Situ): Cool the flask in an ice-water bath. Slowly add acetaldehyde (approx. 2.5 eq) dropwise to the stirred solution over 30-60 minutes. The acetaldehyde will undergo an in situ aldol condensation to form crotonaldehyde. Maintaining a low temperature is critical to control the exotherm and minimize crotonaldehyde polymerization.[7]

  • Cyclization: After the addition is complete, add anhydrous zinc chloride (ZnCl₂) (approx. 0.5 eq) to the mixture. The ZnCl₂ acts as the Lewis acid catalyst for the cyclization step.[7]

  • Reaction Monitoring: Slowly heat the reaction mixture to reflux (approx. 100-110 °C) and maintain for 4-7 hours. Monitor the progress of the reaction by TLC, observing the disappearance of aniline.

  • Workup - Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acidic mixture by slowly adding a slurry of calcium hydroxide (slaked lime) or a concentrated NaOH solution under cooling until the pH is > 8. This precipitates zinc salts and liberates the free quinoline base.[7]

  • Isolation - Steam Distillation: The most effective purification method for many simple quinolines is steam distillation. Assemble a steam distillation apparatus and distill the neutralized mixture. 2-Methylquinoline is steam-volatile and will co-distill with the water.[7]

  • Extraction & Purification: Collect the distillate, which will contain an organic layer of 2-methylquinoline. Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., chloroform, ethyl acetate) to recover any dissolved product. Combine all organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product, which can be further purified by vacuum distillation.[7]

Frequently Asked Questions (FAQs)

Q1: Are there any specific safety precautions for the Doebner-von Miller reaction? A1: Yes. The reaction is often highly exothermic, especially during the addition of reagents or neutralization.[13] It uses strong acids and toxic/flammable reagents like aniline and various aldehydes. Always perform the reaction in a well-ventilated fume hood, use appropriate personal protective equipment (PPE), and ensure adequate cooling is available for exothermic steps.

Q2: Can this reaction be performed under microwave irradiation? A2: Yes, microwave-assisted Doebner-von Miller and related Skraup reactions have been reported.[4][13] Microwave heating can significantly reduce reaction times and sometimes improve yields by minimizing the time substrates are exposed to high temperatures, potentially reducing side product formation.

Q3: My aniline has electron-withdrawing groups. Why is the yield so low? A3: Anilines with strong electron-withdrawing groups are less nucleophilic.[9] This slows down the initial Michael addition step, which is often the rate-limiting step. Under the harsh reaction conditions, the less reactive aniline may not compete effectively with the polymerization of the carbonyl compound, leading to low yields. For these substrates, exploring milder Lewis acid catalysts and carefully optimized conditions is essential.[14]

References

  • Wikipedia. Doebner–Miller reaction. [Link]

  • SynArchive. Doebner-Miller Reaction. [Link]

  • Slideshare. (2023). Doebner-Miller reaction and applications. [Link]

  • Semantic Scholar. Doebner-von Miller reaction. [Link]

  • YouTube. (2020). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism.[Link]

  • Kouznetsov, V. V., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC, NIH. [Link]

  • chemeurope.com. Doebner-Miller reaction. [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, ACS Publications. [Link]

  • Asadi, S., et al. (2014). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. ResearchGate. [Link]

  • Funabiki, K., et al. (2007). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, ACS Publications. [Link]

  • Su, T., et al. (2015). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. ResearchGate. [Link]

Sources

Technical Support Center: Purification of 4-Chloroquinoline-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the purification of 4-Chloroquinoline-7-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide robust, field-proven protocols to help you achieve the desired purity for your compound. Our focus is not just on the steps but on the underlying chemical principles to empower you to troubleshoot and adapt these methods effectively.

Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound?

A1: The impurity profile of crude this compound is highly dependent on its synthetic route. Common syntheses, such as variations of the Gould-Jacobs reaction, involve the cyclization of an aniline derivative with a malonic ester derivative, followed by saponification and decarboxylation.[1] Potential impurities can therefore include:

  • Unreacted Starting Materials: Such as 3-chloroaniline or diethyl ethoxymethylenemalonate derivatives.[1]

  • Intermediates: Incomplete cyclization can leave anilinoacrylate intermediates. Incomplete saponification may leave the corresponding ethyl ester (ethyl 4-chloroquinoline-7-carboxylate).[2][3]

  • Side-Reaction Products: Regioisomers formed during the cyclization step or byproducts from the chlorination step if starting from a hydroxyquinoline precursor.

  • Residual Solvents: High-boiling point solvents like Dowtherm A or diphenyl ether, which are often used for high-temperature cyclization reactions, can be difficult to remove.[2]

  • Degradation Products: Quinoline derivatives can be sensitive, and harsh reaction conditions may lead to decomposition.

Q2: My crude product is a dark, oily solid. What is the best purification strategy to start with?

A2: The optimal strategy depends on the nature of the impurities. This compound is an amphoteric molecule, possessing both a basic quinoline nitrogen and an acidic carboxylic acid group. This dual nature can be leveraged for purification.

A logical first step is Acid-Base Extraction . This technique is exceptionally effective at separating acidic compounds from neutral or basic impurities.[4][5] Following this chemical wash, Recrystallization is typically employed to remove closely related impurities and achieve high crystalline purity.[6] Column chromatography should be reserved for situations where these methods fail, as it can be challenging for this class of compound.[7]

The following workflow provides a general decision-making framework:

G start Crude this compound acid_base Perform Acid-Base Extraction start->acid_base recrystallize Recrystallize Precipitated Solid acid_base->recrystallize check_purity Check Purity (TLC, NMR, LC-MS) recrystallize->check_purity end_pure Pure Product check_purity->end_pure Purity OK chromatography Column Chromatography with Acidic Modifier check_purity->chromatography Impure chromatography->check_purity end_impure Re-evaluate Impurity Profile

Caption: Decision workflow for purification strategy.

Q3: Why is column chromatography on silica gel often problematic for this compound?

A3: Standard silica gel chromatography presents two main challenges for this compound:

  • Interaction with the Basic Nitrogen: The quinoline nitrogen is basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[7][8] This leads to significant peak tailing (streaking) and, in some cases, irreversible adsorption or decomposition of the compound on the column.[7][9]

  • Interaction with the Carboxylic Acid: The carboxylic acid group is also acidic and can interact with the silica surface, contributing to streaking. This is a common issue for carboxylic acids on silica gel.[6]

To overcome this, the mobile phase must be modified. Adding a small amount (0.5-1%) of a volatile acid like acetic acid or formic acid to the eluent is crucial.[6] This keeps the carboxylic acid group fully protonated, minimizing its ionic interaction with the silica and resulting in a much sharper peak.

Troubleshooting Guide: Common Purification Issues
Problem Probable Cause(s) Recommended Solution(s)
"Oiling Out" During Recrystallization 1. The boiling point of the solvent is higher than the melting point of the compound.2. The solution is too concentrated, causing the compound to come out of solution above its melting point.3. Significant impurities are present, causing melting point depression.1. Reheat the mixture to dissolve the oil, then add a small amount of a "good" co-solvent to reduce saturation and allow it to cool much more slowly.[10]2. Switch to a lower-boiling point solvent or a different solvent system altogether.3. Perform an acid-base extraction first to remove gross impurities before attempting recrystallization.
No Crystals Form Upon Cooling 1. Too much solvent was used, and the solution is not supersaturated.2. The solution has become supersaturated but lacks a nucleation site.1. Induce crystallization: Gently scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[10]2. Add a seed crystal of the pure compound if available.[10]3. Reduce the solvent volume by gentle heating or under a stream of inert gas and allow it to cool again.
Product Won't Precipitate After Acid-Base Extraction 1. The aqueous solution was not sufficiently acidified (pH is too high).2. The protonated carboxylic acid has some solubility in the aqueous media.1. Check the pH with litmus or pH paper. Continue adding strong acid (e.g., 6M HCl) dropwise until the solution is strongly acidic (pH 1-2).[6]2. Cool the solution in an ice bath to decrease solubility.3. If precipitation is still minimal, extract the acidified aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to recover the product.[11]
Compound Streaks on TLC Plate (with standard eluent) The compound's acidic (carboxyl) and basic (quinoline) groups are interacting with the silica gel stationary phase.[6][8]Add an acidic modifier to the mobile phase. Prepare your eluent (e.g., 95:5 Dichloromethane:Methanol) and add 0.5-1% acetic acid. This will ensure the carboxylic acid remains protonated and moves as a single, more defined spot.[6]
Low Yield After Purification 1. Multiple transfers and handling steps.2. Significant amount of impurities in the crude material.3. Product remains partially soluble in the mother liquor during recrystallization or in the aqueous phase during extraction.1. Optimize each step: Use the minimum amount of solvent for recrystallization. Ensure complete precipitation during extraction by checking the pH.2. Recover product from the mother liquor: Concentrate the filtrate from recrystallization and attempt a second crop of crystals.3. For acid-base extraction, perform multiple extractions with the organic solvent after re-acidification to ensure complete recovery.[11]
Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction

This method is ideal for removing neutral and basic impurities. It exploits the acidic nature of the carboxylic acid group, which allows it to be selectively moved into an aqueous basic layer.

Workflow Diagram:

G cluster_org Organic Phase (EtOAc) cluster_aq Aqueous Phase (aq.) cluster_base Basic Impurities dissolve 1. Dissolve crude solid in Ethyl Acetate (EtOAc) extract 2. Extract with sat. aq. NaHCO3 dissolve->extract wash_org 4. Wash with fresh EtOAc (removes trapped impurities) acidify 5. Acidify with 6M HCl to pH ~2 wash_org->acidify neutral_impurities Result: Neutral Impurities product_salt Product as Sodium Salt (in aq. phase) extract->product_salt Desired Acid Moves to Aqueous Phase basic_impurities Result: Basic Impurities remain in original organic layer extract->basic_impurities Basic/Neutral Impurities Stay in Organic Phase product_salt->wash_org precipitate 6. Pure product precipitates acidify->precipitate basic_impurities->neutral_impurities

Caption: Workflow for Acid-Base Extraction of the target compound.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate or dichloromethane, in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

  • Extraction with Base: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6] Stopper the funnel and shake gently, venting frequently to release pressure from CO₂ evolution. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer (containing the sodium salt of your product) into a clean Erlenmeyer flask.[6]

  • Repeat Extraction: Repeat the extraction of the organic layer with another portion of fresh NaHCO₃ solution to ensure complete transfer of the carboxylic acid. Combine the aqueous extracts. The organic layer now contains neutral and basic impurities and can be discarded.

  • Back-Wash: To remove any neutral impurities that may have been carried over, wash the combined aqueous extracts with a fresh portion of the organic solvent (e.g., ethyl acetate). Discard this organic wash.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly and with stirring, add 6M HCl dropwise until the solution is strongly acidic (pH 1-2, check with pH paper). The pure this compound should precipitate out as a solid.[6]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Protocol 2: Purification by Recrystallization

This is the method of choice for purifying the solid product obtained from synthesis or after an acid-base extraction. The key is selecting a solvent in which the compound is highly soluble when hot but poorly soluble when cold.[12][13]

Solvent Selection Table:

SolventBoiling Point (°C)Properties & Considerations
Ethanol 78Often a good starting choice for moderately polar quinoline derivatives. May require a co-solvent like water to reduce solubility at room temperature.[10]
Methanol 65More polar than ethanol; may result in lower yields due to higher solubility at cold temperatures.[10]
Isopropanol 82A good alternative to ethanol with slightly lower polarity.
Acetic Acid 118Can be an excellent solvent for carboxylic acids, but difficult to remove completely.
Toluene 111A non-polar option; may be suitable if impurities are highly polar.
Ethanol/Water VariableA mixed solvent system can be fine-tuned to achieve the ideal solubility profile.[10]

Step-by-Step Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture on a hot plate with stirring until it boils.[13]

  • Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely. Avoid adding a large excess of solvent, as this will reduce your yield.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and flask to prevent premature crystallization.[10]

  • Crystallization: Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[13]

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the pure crystals in a vacuum oven or desiccator until a constant weight is achieved.

References
  • BenchChem. (2025).
  • Wikipedia. (n.d.). Acid–base extraction. [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. [Link]

  • BenchChem. (2025). Technical Support Center: Recrystallization of 4-chloro-N,N-dimethylquinolin-7-amine.
  • University of Rochester. (n.d.). Recrystallization and Crystallization. [Link]

  • Sci Vis Lab. (2007). Organic Chemistry Lab: Recrystallization. [Link]

  • American Chemical Society. (2023). Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. [Link]

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Preventing decarboxylation during quinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Modern Researcher

Welcome to the Technical Support Center for Quinoline Synthesis. This guide is engineered for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing the quinoline scaffold—a privileged core in countless pharmaceuticals and functional materials. A recurring and often frustrating challenge in this field is the unintentional loss of carboxylic acid functional groups through decarboxylation. This side reaction can derail a synthetic route, reduce yields, and complicate purification.

This document moves beyond standard textbook procedures. It is structured as a dynamic troubleshooting resource, grounded in mechanistic principles and field-proven strategies. Here, we dissect the causality behind decarboxylation, offer robust, preventative protocols, and provide a framework for optimizing your specific quinoline synthesis.

Core Concepts: The Mechanistic Dichotomy of Cyclization vs. Decarboxylation

In many classical quinoline syntheses, particularly those designed to yield quinoline carboxylic acids (e.g., Pfitzinger, Doebner-von Miller), the desired intramolecular cyclization competes directly with decarboxylation. The stability of the intermediate, often a β-keto acid or a species susceptible to heat- or acid/base-catalyzed elimination of CO₂, determines the final product distribution. High temperatures, prolonged reaction times, and harsh acidic or basic conditions are the primary drivers that can prematurely cleave a vital carboxylic acid moiety before the desired quinoline ring system is fully formed and aromatized.[1][2][3] Understanding this competition is the first step toward mastering the reaction.

G cluster_0 Reaction Start cluster_1 Key Intermediate Formation cluster_2 Desired Pathway cluster_3 Undesired Pathway Start Aniline/Isatin Derivative + Carbonyl Compound Intermediate Cyclization Precursor (e.g., Isatic Acid / β-Keto Acid analog) Start->Intermediate Condensation Cyclization Intramolecular Cyclization & Dehydration Intermediate->Cyclization Controlled Heat Milder Catalyst Decarboxylation Premature Decarboxylation (-CO₂) Intermediate->Decarboxylation Excess Heat Harsh Acid/Base Product_A Quinoline-Carboxylic Acid (Desired Product) Cyclization->Product_A Aromatization Product_B Decarboxylated Quinoline (Side Product) Decarboxylation->Product_B

Caption: Competing reaction pathways in quinoline synthesis.

Frequently Asked Questions (FAQs)

Q1: In which common quinoline syntheses is decarboxylation a major concern? Decarboxylation is a significant issue in syntheses that generate a carboxylic acid as part of the quinoline core. The Pfitzinger synthesis , which reacts isatin with a carbonyl compound to produce quinoline-4-carboxylic acids, is highly susceptible.[3][4] Similarly, the Doebner-von Miller reaction , which can be adapted to produce 4-carboxyquinolines from anilines, pyruvic acid, and an aldehyde, often results in decarboxylation as a subsequent, sometimes unavoidable, step.[2] In syntheses like the Conrad-Limpach , high temperatures can cause decarboxylative degradation of β-keto ester starting materials or intermediates.[5][6]

Q2: What are the primary drivers of unintentional decarboxylation in these reactions? The three main factors are:

  • Heat: Thermal energy is the most common cause. Many classical quinoline syntheses, like the Conrad-Limpach, require very high temperatures (~250 °C) for cyclization, which can easily exceed the threshold for decarboxylation.[5][7]

  • Strong Acids/Bases: Catalysts used for condensation and cyclization can also promote the elimination of CO₂. For instance, the strong bases used in the Pfitzinger reaction can facilitate decarboxylation if conditions are not carefully controlled.[4]

  • Reaction Time: Prolonged exposure to high temperatures, even if necessary for cyclization, increases the probability of the undesired decarboxylation side reaction.[8]

Q3: How can I detect if decarboxylation is occurring in my reaction? The most effective method is to monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: Compare the reaction mixture to standards of your starting material and, if available, the desired carboxylic acid product and the expected decarboxylated byproduct. The decarboxylated product will typically be less polar.

  • LC-MS: This is the definitive method. You can directly observe the mass of the desired product (M) and the mass of the decarboxylated side product (M-44), confirming the loss of a CO₂ unit.

Q4: Is it possible to reverse decarboxylation? No, for all practical purposes in this context, decarboxylation is an irreversible reaction. The release of carbon dioxide gas drives the equilibrium overwhelmingly toward the products. This underscores the critical importance of preventing the reaction from occurring in the first place.

Troubleshooting Guide: From Problem to Protocol

This section addresses specific experimental failures with a structured approach, linking the observable problem to its probable cause and providing actionable, step-by-step solutions.

Problem 1: Low or no yield of desired quinoline-4-carboxylic acid in a Pfitzinger Synthesis.
  • Probable Cause: The reaction conditions, particularly temperature, are too harsh, causing the isatic acid intermediate to decarboxylate faster than it cyclizes with the carbonyl partner.[1][4] This is especially common when forcing the reaction with prolonged heating.

  • Solutions & Protocols:

    • Solution A: Optimize Reaction Temperature and Time Excessive heat is the primary culprit. A systematic approach to finding the minimum effective temperature is crucial.

      Protocol 1: Temperature Gradient Experiment

      • Set up 3-4 small-scale parallel reactions (e.g., 50 mg of isatin).

      • Use identical reactant concentrations, solvent, and base (e.g., aqueous KOH).

      • Run each reaction at a different temperature (e.g., 60°C, 75°C, 90°C, and reflux).

      • Monitor each reaction by TLC or LC-MS at regular intervals (e.g., every 30 minutes).

      • Identify the lowest temperature that provides a reasonable conversion to the desired product within an acceptable timeframe, with minimal formation of the decarboxylated side product.

    • Solution B: Employ a Protecting Group Strategy If harsh conditions are unavoidable for other reasons (e.g., substrate reactivity), a protecting group can shield sensitive functionality.

      Protocol 2: Boc-Carbamate Modification In a case study, researchers swapped a pivaloyl amide group, which required harsh hydrolysis conditions that favored decarboxylation, with a Boc carbamate.[1] This allowed for milder deprotection and subsequent cyclization, successfully avoiding the unwanted side reaction.

      • Synthesize an analog of your starting aniline where the amine is protected as a Boc-carbamate.

      • Perform the necessary synthetic steps to build the cyclization precursor.

      • Employ mild acidic conditions (e.g., TFA in DCM) to remove the Boc group, unmasking the amine immediately before the intramolecular cyclization step. This avoids exposing the decarboxylation-prone intermediate to harsh conditions.[1]

Problem 2: The carboxyl group is consistently lost during a Conrad-Limpach synthesis.
  • Probable Cause: The extremely high temperatures (often >250 °C) required for the thermal cyclization of the intermediate enamine are causing thermal decomposition and decarboxylation.[5][6] The use of no solvent or an inappropriate solvent can lead to localized overheating, exacerbating the issue.

  • Solutions & Protocols:

    • Solution A: Strategic Solvent Selection The solvent is not just a medium; it's a heat transfer agent. Using a high-boiling, inert solvent ensures uniform and controlled heating.

      Protocol 3: High-Boiling Inert Solvent Cyclization

      • Prepare the β-aminoacrylate intermediate according to standard procedures at a lower temperature.

      • Isolate and purify this intermediate.

      • For the cyclization step, dissolve the intermediate in an inert, high-boiling solvent like mineral oil or Dowtherm A. Limpach himself noted that using mineral oil dramatically increased yields, in some cases to 95%.[5]

      • Heat the solution gradually to the target temperature (e.g., 250 °C) with vigorous stirring to prevent charring and localized overheating.

      • Monitor the reaction closely and cool it as soon as conversion is complete to minimize thermal degradation.

Problem 3: My reaction is slow at lower temperatures, but increasing heat leads to decarboxylation.
  • Probable Cause: The activation energy for the desired cyclization is high, and its required temperature window overlaps with that of decarboxylation. A simple thermal approach is insufficient.

  • Solutions & Protocols:

    • Solution A: Leverage Microwave-Assisted Synthesis Microwave irradiation provides rapid, uniform heating throughout the reaction volume, which can dramatically shorten reaction times from hours to minutes.[8] This reduces the total time the substrate is exposed to high temperatures, often favoring the desired kinetic product over the thermal decomposition product.

      Protocol 4: Microwave-Assisted Pfitzinger Reaction Researchers have successfully synthesized quinoline-2,4-dicarboxylic acids via the Pfitzinger reaction using microwave irradiation for just 3-15 minutes.[9] A subsequent, short microwave pulse at a higher temperature can then be used for selective decarboxylation at the 2-position if desired, demonstrating the high level of control offered by this technique.[10]

      • Combine isatin and sodium pyruvate in water with NaOH in a microwave-safe reaction vessel.

      • Irradiate at a set temperature (e.g., 120-150 °C) for a short, optimized time (e.g., 5-10 minutes).

      • Cool, acidify, and isolate the product.

Advanced Strategies for Prevention

For challenging substrates or large-scale synthesis where yield and purity are paramount, consider these advanced methodologies.

Data Summary: Catalyst and Condition Optimization

The choice of catalyst is fundamental to controlling the reaction. Milder catalysts can lower the activation energy, permitting lower reaction temperatures and shorter times.[8]

Synthesis MethodTraditional Catalyst / ConditionAlternative / Milder CatalystImpact on Decarboxylation
Friedländer Strong Base (NaOH) or Acid (H₂SO₄), High Temp[11][12]Iodine, Lewis Acids (e.g., Yb(OTf)₃), Gold Catalysts[11][13]Milder conditions reduce thermal stress, minimizing side reactions.
Doebner-von Miller Strong Brønsted/Lewis Acids (HCl, SnCl₄)[14]Iodine, Amberlite resin[14]Allows for better control over the reaction endpoint before decarboxylation.
Combes Conc. H₂SO₄[15]p-Toluenesulfonic acid (p-TSA), PPA[16]Reduces the harshness of the acidic medium, preventing degradation.
Pfitzinger Strong Base (KOH, NaOH)[17]p-TSA (for multicomponent variants)[3]Can enable different mechanistic pathways that may be less prone to decarboxylation.
Workflow for Troubleshooting Decarboxylation

When faced with suspected decarboxylation, a logical workflow can efficiently lead to a solution.

G A Problem: Low Yield of Carboxylic Acid Product B Confirm Decarboxylation (LC-MS Analysis) A->B C Is Decarboxylation Confirmed? B->C D Yes C->D E No C->E G Primary Cause Analysis D->G F Investigate Other Side Reactions: - Polymerization - Incomplete Conversion - Regioisomer Formation E->F H Excessive Heat? G->H I Harsh Catalyst? G->I J Prolonged Reaction Time? G->J K Implement Solution: - Lower Temperature - Run Temp. Gradient Study H->K L Implement Solution: - Switch to Milder Catalyst (e.g., p-TSA, Iodine) - Use Protecting Group I->L M Implement Solution: - Optimize Time Course - Use Microwave Synthesis J->M N Re-evaluate Yield & Purity K->N L->N M->N

Caption: Systematic workflow for diagnosing and solving decarboxylation issues.

References
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • National Institutes of Health (NIH). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]

  • arXiv.org. Low temperature formation of pyridine and (iso)quinoline via neutral neutral reactions. [Link]

  • ResearchGate. Mechanism of decarboxylation of substituted salicylic acids. I. Kinetics in quinoline solution. [Link]

  • ResearchGate. Low-temperature formation of pyridine and (iso)quinoline via neutral–neutral reactions. [Link]

  • ResearchGate. General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. [Link]

  • YouTube. Doebner Quinoline Synthesis Mechanism | Organic Chemistry. [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • Wikipedia. Quinine. [Link]

  • PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

  • PubMed Central. Recent Advances in Metal-Free Quinoline Synthesis. [Link]

  • Wikipedia. Conrad–Limpach synthesis. [Link]

  • Wikipedia. Friedländer synthesis. [Link]

  • Wikipedia. Doebner–Miller reaction. [Link]

  • Cambridge University Press. Conrad-Limpach Reaction. [Link]

  • SlideShare. Preparation and Properties of Quinoline. [Link]

  • Cambridge University Press. Combes Quinoline Synthesis. [Link]

  • SynArchive. Conrad-Limpach Synthesis. [Link]

  • ResearchGate. The Friedländer Synthesis of Quinolines. [Link]

  • J&K Scientific LLC. Friedländer Synthesis. [Link]

  • Organic Reactions. The Friedländer Synthesis of Quinolines. [Link]

  • Semantic Scholar. Doebner-von Miller reaction. [Link]

  • Academia.edu. Synthesis of Quinoline and derivatives. [Link]

  • SynArchive. Doebner-Miller Reaction. [Link]

  • Revues Scientifiques Marocaines. RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. [Link]

  • Wikipedia. Combes quinoline synthesis. [Link]

  • MDPI. Recent Advances in Metal-Free Quinoline Synthesis. [Link]

  • National Institutes of Health (NIH). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. [Link]

  • PubMed. Bromodecarboxylation of quinoline salicylic acids: increasing the diversity of accessible substituted quinolines. [Link]

  • ResearchGate. Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/.... [Link]

  • Organic Chemistry Portal. Copper-Catalyzed Decarboxylative Cascade Cyclization for the Synthesis of 2-Arylquinolines. [Link]

  • Royal Society of Chemistry. Visible-light-induced decarboxylative cyclization. [Link]

  • Beilstein Journals. Photoredox catalysis enabling decarboxylative radical cyclization of γ,γ-dimethylallyltryptophan (DMAT) derivatives: formal synthesis of 6,7-secoagroclavine. [Link]

  • ResearchGate. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [Link]

  • PubMed. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. [Link]

  • MDPI. An Overview of Catalytic Carbonylative Double Cyclization Reactions. [Link]

  • PubMed Central. Decarboxylation in Natural Products Biosynthesis. [Link]

  • ResearchGate. Table 3 : Optimization of the decarboxylation reaction. [Link]

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Technical Support Center: Managing Reaction Temperature for Regioselective Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of achieving regioselectivity in their synthetic routes. Quinolines are a cornerstone scaffold in drug discovery, and controlling the precise substitution pattern is paramount to modulating pharmacological activity.

One of the most critical, yet frequently underestimated, parameters governing the regiochemical outcome of many classical quinoline syntheses is reaction temperature . This document provides in-depth, practical guidance in a question-and-answer format to address specific issues you may encounter in the lab. We will explore the causality behind temperature effects and provide actionable troubleshooting strategies for key named reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: The Friedländer Annulation

The Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group, is a powerful tool. However, when using unsymmetrical ketones, achieving regioselectivity is a common and significant challenge.[1][2]

Q1: I'm using an unsymmetrical ketone (e.g., 2-butanone) in a Friedländer synthesis and obtaining a mixture of two regioisomeric quinolines. Why is this happening?

A: This is a classic regioselectivity challenge in the Friedländer reaction. The issue arises from the formation of two different enolate or enamine intermediates from your unsymmetrical ketone. The reaction can proceed via two distinct pathways, often referred to as kinetic versus thermodynamic control, and temperature is a key determinant of which pathway is favored.

  • Kinetic Pathway: This pathway typically involves the formation of the less substituted (kinetic) enolate or enamine. This intermediate forms faster and is usually favored at lower reaction temperatures.

  • Thermodynamic Pathway: This pathway involves the formation of the more substituted, and therefore more stable (thermodynamic), enolate or enamine. This intermediate forms more slowly and is generally favored at higher reaction temperatures, which allow the system to reach equilibrium.[1]

The 2-aminoaryl carbonyl then condenses with whichever enamine/enolate is predominantly available under the chosen reaction conditions, leading to the respective regioisomer.

Q2: How can I strategically use temperature to favor the formation of one specific regioisomer in my Friedländer reaction?

A: Manipulating the reaction temperature is a primary strategy for controlling this regioselectivity.

  • To favor the kinetic product (e.g., the 2-substituted quinoline from a methyl ketone): Start with lower reaction temperatures. Running the reaction at room temperature or even below can significantly favor the formation of the less substituted enamine. The slow addition of the ketone to the reaction mixture can also help maintain a low concentration, further promoting the kinetic pathway.[1]

  • To favor the thermodynamic product: Higher temperatures are generally required.[1] Refluxing the reaction mixture may be necessary to provide enough energy to overcome the activation barrier for the formation of the more stable enamine and allow the reaction to equilibrate, favoring the thermodynamic product.

It is crucial to screen a range of temperatures for your specific substrate combination, as the optimal conditions can vary significantly.

Data Presentation: Catalyst and Temperature Effects in Friedländer Synthesis

The choice of catalyst works in concert with temperature to influence the regiochemical outcome. The following table summarizes the effect of different amine catalysts on the reaction between 2-aminobenzaldehyde and 2-butanone.

CatalystTemperature (°C)Ratio of Regioisomers (2-ethylquinoline : 2,3-dimethylquinoline)Reference
Pyrrolidine10085:15[Dormer et al., 2003][1]
Piperidine10070:30[Dormer et al., 2003][1]
TABO*10096:4[Dormer et al., 2003][1]

*TABO = 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane

Mandatory Visualization: Kinetic vs. Thermodynamic Control

G cluster_0 Reaction Pathways Reactants 2-Aminoaryl Ketone + Unsymmetrical Ketone Kinetic Less Substituted (Kinetic) Enamine Reactants->Kinetic Low Temp Fast Thermo More Substituted (Thermodynamic) Enamine Reactants->Thermo High Temp Slow, Reversible Product_K Kinetic Regioisomer Kinetic->Product_K Product_T Thermodynamic Regioisomer Thermo->Product_T

Caption: Kinetic vs. Thermodynamic pathways in Friedländer synthesis.

Section 2: The Conrad-Limpach-Knorr Synthesis

This synthesis involves the reaction of anilines with β-ketoesters. It is a classic example where temperature dramatically dictates the final heterocyclic scaffold.

Q3: I am attempting a Conrad-Limpach-Knorr synthesis and getting a mixture of 4-quinolones and 2-quinolones. How can I control the reaction to get a single product type?

A: This is a textbook case of thermodynamic versus kinetic control where temperature is the deciding factor. The initial step is the condensation of the aniline with the β-ketoester.

  • At Lower Temperatures (e.g., room temp. to <100°C): The reaction favors the nucleophilic attack of the aniline nitrogen onto the ketone carbonyl of the β-ketoester. This leads to the formation of a stable β-aminoacrylate intermediate. Subsequent cyclization of this intermediate (often requiring higher temperatures in a second step) yields the 4-quinolone . This is the kinetic pathway.[3]

  • At Higher Temperatures (e.g., >140°C): The reaction favors the formation of an anilide through the reaction of the aniline with the ester group of the β-ketoester. This anilide intermediate then cyclizes to form the thermodynamically more stable 2-quinolone .[3]

Therefore, to selectively synthesize 4-quinolones, conduct the initial condensation at lower temperatures. For 2-quinolones, a one-pot reaction at a sustained high temperature is typically employed.

Mandatory Visualization: Temperature-Dependent Pathways

G cluster_1 Conrad-Limpach-Knorr Pathways Reactants Aniline + β-Ketoester Intermediate_A β-Aminoacrylate (Kinetic Intermediate) Reactants->Intermediate_A Low Temp (< 100°C) Intermediate_B Anilide (Thermodynamic Intermediate) Reactants->Intermediate_B High Temp (> 140°C) Product_4Q 4-Quinolone Intermediate_A->Product_4Q Cyclization Product_2Q 2-Quinolone Intermediate_B->Product_2Q Cyclization

Caption: Temperature dictates the product in Conrad-Limpach-Knorr synthesis.

Section 3: The Skraup and Doebner-von Miller Syntheses

These related reactions are powerful for creating the core quinoline ring but are notoriously aggressive, often involving strong acids and highly exothermic steps.

Q4: My Skraup (or Doebner-von Miller) reaction is producing a large amount of black tar and my yields are very low. How can I improve this with temperature management?

A: Tar formation is an extremely common problem in these syntheses and is almost always linked to poor temperature control.[4][5] The reactions are highly exothermic, especially during the initial stages.

  • The Cause: The Skraup synthesis uses glycerol, which dehydrates under strong acid (H₂SO₄) and heat to form acrolein. The Doebner-von Miller reaction uses α,β-unsaturated carbonyl compounds directly. These Michael acceptors are highly susceptible to acid-catalyzed polymerization, which is the primary source of tar.[4][5] If the initial exothermic reaction is not controlled, the temperature spikes, leading to rapid polymerization instead of the desired conjugate addition and cyclization.

  • The Solution:

    • Controlled Addition: The sulfuric acid in the Skraup synthesis must be added very slowly and with efficient stirring to dissipate heat.[6] For the Doebner-von Miller reaction, the α,β-unsaturated carbonyl should be added slowly to the heated acidic aniline solution.[5]

    • Initial Cooling: It can be beneficial to use an ice bath during the initial combination of reagents to manage the exotherm before controlled heating is applied.

    • Maintain Steady Reflux: The reaction requires heat to proceed, but this must be applied judiciously. After the initial exotherm subsides, external heating should be used to maintain a steady, controlled reflux, not vigorous, uncontrolled boiling.[4] Inadequate temperature control can also lead to lower yields even if tar formation is avoided.[4]

Experimental Protocols: A General Workflow for Temperature Optimization

This protocol provides a systematic approach to optimizing temperature for a regioselective synthesis.

  • Isothermal Screening:

    • Set up multiple parallel reactions in a controlled heating block or parallel synthesizer.

    • Define a temperature range to screen (e.g., 25°C, 50°C, 80°C, 110°C).

    • Run each reaction at a constant temperature for a fixed amount of time (e.g., 12 hours).

  • Reaction Monitoring:

    • At set time points (e.g., 2, 4, 8, 12 hours), withdraw a small aliquot from each reaction.

    • Quench the aliquot and analyze by a suitable method (TLC, LC-MS, or GC-MS) to determine the ratio of regioisomers and the extent of starting material conversion.

  • Data Analysis:

    • Plot the ratio of desired to undesired regioisomer as a function of temperature.

    • Plot the overall conversion as a function of temperature.

  • Optimization:

    • Identify the temperature that provides the best balance of regioselectivity and reaction rate.

    • If necessary, perform a finer screen around the optimal temperature identified (e.g., if 80°C was best, screen 70°C, 80°C, and 90°C).

Mandatory Visualization: Troubleshooting Decision Tree

G Start Poor Regioselectivity or Low Yield Observed Q_Reaction Which Reaction? Start->Q_Reaction Friedlander Friedländer Q_Reaction->Friedlander Unsymmetrical Ketone CDK Conrad-Limpach-Knorr Q_Reaction->CDK β-Ketoester Skraup Skraup / D-v-M Q_Reaction->Skraup Tarring/ Exotherm Sol_Fried_LowT Getting Thermodynamic Isomer? -> Decrease Temperature -> Slow Reactant Addition Friedlander->Sol_Fried_LowT Sol_Fried_HighT Getting Kinetic Isomer? -> Increase Temperature Friedlander->Sol_Fried_HighT Sol_CDK_LowT Getting 2-Quinolone? -> Decrease Temp (<100°C) for 4-Quinolone CDK->Sol_CDK_LowT Sol_CDK_HighT Getting 4-Quinolone? -> Increase Temp (>140°C) for 2-Quinolone CDK->Sol_CDK_HighT Sol_Skraup High Tar / Low Yield? -> Control Initial Exotherm (Cooling) -> Slow Acid/Reagent Addition -> Maintain Steady Reflux Skraup->Sol_Skraup

Caption: Troubleshooting guide for common temperature-related issues.

References
  • BenchChem. (2025). Technical Support Center: Addressing Regioselectivity in Friedländer Synthesis.
  • Murie, V. E., Nishimura, R. H. V., Rolim, L. A., Vessecchi, R., Lopes, N. P., & Clososki, G. C. (2018). Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines. The Journal of Organic Chemistry, 83(2), 871–880.
  • BenchChem. (2025).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Organic Syntheses Procedure. (n.d.). 6-methoxy-8-nitroquinoline.
  • Wikipedia. (n.d.). Combes quinoline synthesis.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • BenchChem. (n.d.).
  • BenchChem. (n.d.). byproduct formation in the Doebner-von Miller reaction.

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Overcoming poor reactivity of substituted anilines in quinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center dedicated to quinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing substituted quinolines, particularly when faced with the challenge of poorly reactive aniline starting materials. The quinoline scaffold is a cornerstone in medicinal chemistry, but its synthesis is not without pitfalls. This resource synthesizes field-proven insights and established chemical principles to help you troubleshoot common issues, optimize your reaction conditions, and achieve your target synthesis with greater efficiency and success.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during quinoline synthesis using substituted anilines. Each entry details the symptoms, identifies the root cause based on reaction mechanisms, and provides actionable troubleshooting steps.

Problem 1: Low to No Product Yield with Electron-Withdrawing Group (EWG) Substituted Anilines
  • Symptoms: You are running a classical quinoline synthesis (e.g., Skraup, Doebner-von Miller, Friedländer) with an aniline bearing a nitro, cyano, halo, or carbonyl substituent, and you observe minimal to no formation of the desired quinoline product, even after extended reaction times. Starting material is often recovered.

  • Root Cause: The core issue is the reduced nucleophilicity of the aniline. Electron-withdrawing groups (EWGs) decrease the electron density of the aromatic ring and, more critically, the lone pair of the amino group.[1][2] This deactivation severely hinders two key mechanistic steps:

    • Initial Nucleophilic Attack: The aniline's attack on the carbonyl component (in Friedländer) or the α,β-unsaturated system (in Skraup/Doebner-von Miller) is significantly slowed.[3][4]

    • Electrophilic Cyclization: The subsequent intramolecular electrophilic attack of the activated intermediate onto the electron-deficient aniline ring is disfavored.

  • Troubleshooting Steps:

    • Modify Reaction Conditions: The traditional first step is to apply more forcing conditions. However, this should be done systematically.

      • Increase Temperature: For thermally driven reactions, increasing the temperature can provide the necessary activation energy. Be cautious, as this can also promote tar formation.[5]

      • Stronger Acid Catalysis: In acid-catalyzed syntheses like the Skraup or Doebner-von Miller, switching from a standard Brønsted acid like HCl to a stronger one, or adding a potent Lewis acid (e.g., ZnCl₂, SnCl₄), can help activate the carbonyl partner for attack by the weakened aniline nucleophile.[5][6]

    • Embrace Modern Catalysis: If forcing conditions fail or lead to decomposition, modern catalytic systems offer superior functional group tolerance.

      • Transition Metal Catalysis: Numerous methods using palladium, copper, rhodium, or cobalt catalysts have been developed.[7] These often proceed through different mechanisms, such as C-H activation or oxidative annulation, which are less sensitive to the aniline's nucleophilicity.[7][8][9] For example, palladium-catalyzed oxidative cyclization of anilines with allyl alcohols can tolerate EWGs like nitro and trifluoromethyl groups.[9]

      • Lewis Acid-Catalyzed Domino Reactions: Multi-component reactions catalyzed by Lewis acids like B(C₆F₅)₃ or iron(III) chloride can construct the quinoline ring from anilines, aldehydes, and a third component under milder conditions, often accommodating a wider range of substituents.[10][11]

    • Utilize Microwave Irradiation: Microwave-assisted synthesis is a highly effective technique for overcoming activation barriers.[12] The rapid, efficient heating can dramatically reduce reaction times (from hours to minutes) and increase yields for reactions that are sluggish under conventional heating.[13][14] This has been successfully applied to Skraup, Doebner, and Friedländer syntheses involving deactivated anilines.[12][15]

Problem 2: Excessive Tar and Polymer Formation
  • Symptoms: Your reaction mixture becomes a dark, viscous, and often intractable tar, making product isolation nearly impossible and decimating your yield. This is especially common in the Skraup and Doebner-von Miller reactions.[5][16]

  • Root Cause: The strongly acidic and high-temperature conditions required for these syntheses can catalyze the self-polymerization of the α,β-unsaturated aldehyde or ketone (or acrolein, in the case of the Skraup synthesis).[5] This side reaction often outcompetes the desired quinoline formation.

  • Troubleshooting Steps:

    • Control Reactant Concentration: The rate of polymerization is highly dependent on the concentration of the carbonyl compound.

      • Gradual Addition: Instead of mixing all reactants at once, add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline. This keeps the instantaneous concentration of the polymerizable species low.[5]

    • Implement a Biphasic System: This strategy physically separates the bulk of the carbonyl compound from the acidic catalyst.

      • Method: Reflux the aniline in an aqueous acid phase while the α,β-unsaturated carbonyl is dissolved in an immiscible organic solvent like toluene.[5] The reaction occurs at the interface, limiting uncontrolled polymerization in the aqueous phase.

    • Optimize Temperature and Acid:

      • Temperature Control: Use the lowest temperature that still allows the reaction to proceed at a reasonable rate.[5]

      • Acid Selection: Excessively harsh acidic conditions accelerate tarring. Screen different Brønsted and Lewis acids to find an optimal balance between catalysis and byproduct formation.[5][6]

Problem 3: Poor Regioselectivity with Unsymmetrical Substrates
  • Symptoms: When using a meta-substituted aniline or an unsymmetrical ketone (in the Friedländer synthesis), you obtain a mixture of two or more quinoline isomers that are difficult to separate.

  • Root Cause: The cyclization step is an electrophilic aromatic substitution. The existing substituent on the aniline ring directs the cyclization to either the ortho or para position relative to itself. Steric hindrance and the electronic nature of the directing group control the outcome, which can often lead to mixtures.[16][17] In the Friedländer synthesis, an unsymmetrical ketone provides two different enolates, leading to two possible cyclization pathways.[6][18]

  • Troubleshooting Steps:

    • For Friedländer Synthesis:

      • Catalyst Control: Regioselectivity can be influenced by the catalyst. Certain amine catalysts or ionic liquids have been shown to favor the formation of one regioisomer.[6][18]

      • Substrate Modification: Introducing a temporary directing group, such as a phosphoryl group, on one α-carbon of the ketone can force the cyclization to occur at the other α-position.[6][18]

      • Condition Optimization: Systematically varying the solvent and reaction temperature can sometimes favor one pathway over the other.[6]

    • For Skraup/Doebner-von Miller Synthesis:

      • Predict the Outcome: For meta-substituted anilines, cyclization is heavily governed by electronics and sterics. For example, a meta-methoxy aniline will preferentially yield the 7-methoxyquinoline, while a meta-chloroaniline will give a mixture of 5- and 7-chloroquinolines. Understanding these directing effects is key.

      • Alternative Precursors: If the desired isomer is the minor product, it is often more efficient to redesign the synthesis starting from a different, appropriately substituted aniline precursor rather than trying to overcome the inherent regiochemical preference.

Frequently Asked Questions (FAQs)

Q1: In detail, why are anilines with electron-withdrawing groups so unreactive in classical quinoline syntheses?

The reactivity of aniline in these syntheses is predicated on its ability to act as a nucleophile. An electron-withdrawing group (EWG) like -NO₂ or -CF₃ exerts a negative inductive (-I) and/or resonance (-M) effect.[2] This pulls electron density away from the entire molecule. The consequences are twofold:

  • Reduced Basicity/Nucleophilicity of Nitrogen: The lone pair on the amino nitrogen is less available to donate to an electrophile (like a proton or a carbonyl carbon) because it is being pulled into the aromatic ring and towards the EWG. This makes the initial nucleophilic attack, the first step in many quinoline syntheses, much slower.[1]

  • Deactivated Aromatic Ring: The π-system of the benzene ring is also electron-deficient. The key cyclization step involves the ring itself acting as a nucleophile to attack an electrophilic carbon. When the ring is deactivated by an EWG, the activation energy for this intramolecular electrophilic aromatic substitution is significantly increased.[19][20]

EWG_vs_EDG cluster_0 Electron-Withdrawing Group (EWG) cluster_1 Electron-Donating Group (EDG) EWG Aniline-EWG N_EWG Nitrogen Lone Pair (Less Available) EWG->N_EWG Inductive/Resonance Withdrawal Ring_EWG Aromatic Ring (Electron Poor) EWG->Ring_EWG Deactivates Ring Result_EWG Poor Reactivity N_EWG->Result_EWG Slow Nucleophilic Attack Ring_EWG->Result_EWG Slow Cyclization EDG Aniline-EDG N_EDG Nitrogen Lone Pair (More Available) EDG->N_EDG Inductive/Resonance Donation Ring_EDG Aromatic Ring (Electron Rich) EDG->Ring_EDG Activates Ring Result_EDG Good Reactivity N_EDG->Result_EDG Fast Nucleophilic Attack Ring_EDG->Result_EDG Fast Cyclization

Caption: Electronic effects of substituents on aniline reactivity.

Q2: Which quinoline synthesis method should I choose for a highly deactivated aniline?

While classical methods can sometimes be forced to work, they are often not the best choice. Here is a comparison:

Synthesis MethodSuitability for Deactivated AnilinesKey Considerations
Skraup / Doebner-von Miller Poor to FairOften requires very harsh acidic and oxidative conditions, leading to low yields and significant tar formation.[5][16]
Friedländer Fair to GoodMore versatile than Skraup, especially with a highly reactive carbonyl partner. Lewis acid catalysis can improve success rates.[6][21][22]
Combes Poor to FairAcid-catalyzed cyclization of a β-amino enone intermediate can be difficult with a deactivated aniline ring.[23][24]
Modern Catalytic Methods Excellent Transition metal-catalyzed (Pd, Cu, Rh, Co) and domino reactions are often designed for broad substrate scope and tolerate a wide range of functional groups, including EWGs, under milder conditions.[7][8][11]

Recommendation: For a precious or highly deactivated aniline, starting with a modern, well-documented catalytic method is often the most efficient and highest-yielding approach.

Q3: How can I set up a microwave-assisted quinoline synthesis to improve my yield?

Microwave synthesis accelerates reactions by efficient and uniform heating.[13] It is particularly useful for overcoming the high activation energy associated with deactivated substrates.

Troubleshooting_Workflow start Low Yield with Substituted Aniline check_substituent What is the substituent? start->check_substituent ewg Electron-Withdrawing (e.g., -NO2, -Cl) check_substituent->ewg EWG edg Electron-Donating (e.g., -OMe, -Me) check_substituent->edg EDG increase_severity Step 1: Increase Reaction Severity (Higher Temp, Stronger Acid) ewg->increase_severity check_tar Check for Tar/ Side Products edg->check_tar eval_severity Improved Yield? increase_severity->eval_severity use_microwave Step 2: Use Microwave Irradiation eval_severity->use_microwave No / Tar success Success! eval_severity->success Yes eval_microwave Improved Yield? use_microwave->eval_microwave modern_catalysis Step 3: Switch to Modern Catalytic Method (e.g., Pd, Cu, Fe-catalyzed) eval_microwave->modern_catalysis No eval_microwave->success Yes modern_catalysis->success optimize_conditions Optimize Conditions (Lower Temp, Milder Acid) check_tar->optimize_conditions optimize_conditions->success failure Re-evaluate Synthetic Route

Caption: Troubleshooting workflow for low-yield quinoline synthesis.
Experimental Protocols
Protocol 1: Microwave-Assisted Skraup Synthesis for Deactivated Anilines

This protocol is an adaptation for cases where conventional heating fails. It leverages microwave energy to accelerate the reaction.[12][14]

Warning: The Skraup reaction can be extremely exothermic and violent.[25] All operations must be conducted in a certified chemical fume hood behind a blast shield. Use appropriate personal protective equipment (PPE).

  • Reactor Setup: In a 10 mL microwave process vial equipped with a magnetic stir bar, cautiously add the substituted aniline (1.0 mmol).

  • Reagent Addition: To the vial, add glycerol (3.0 mmol).

  • Catalyst/Oxidant: Slowly and carefully, add concentrated sulfuric acid (2.0 mL). Following this, add the oxidizing agent (e.g., nitrobenzene, 1.2 mmol). Note: Some modern variations omit the external oxidant, relying on reaction intermediates.[12]

  • Microwave Irradiation: Seal the vial with a septum cap. Place it in the cavity of a dedicated laboratory microwave reactor. Irradiate the mixture at 180-200 °C for 5-20 minutes. Monitor the reaction progress by TLC or LC-MS if possible.

  • Work-up:

    • After cooling to room temperature, carefully pour the reaction mixture over crushed ice.

    • Neutralize the solution by slowly adding a saturated solution of sodium hydroxide or sodium carbonate until the pH is > 8. Be extremely cautious as this is highly exothermic.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel or recrystallization to obtain the desired substituted quinoline.

Protocol 2: Lewis Acid-Catalyzed Friedländer Synthesis

This general protocol is suitable for condensing a deactivated 2-aminoaryl ketone with a carbonyl compound containing an α-methylene group.[6][22][26]

  • Reactant Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the 2-aminoaryl ketone (1.0 mmol) and the α-methylene carbonyl compound (1.2 mmol) in a suitable solvent (e.g., toluene, ethanol, or acetonitrile; 5 mL).

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., tin(IV) chloride (SnCl₄), scandium(III) triflate (Sc(OTf)₃), or iodine (I₂); 10-20 mol%).

  • Reaction: Heat the mixture to reflux (typically 80-120 °C) and monitor the reaction by TLC. Reaction times can vary from 2 to 24 hours depending on substrate reactivity.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the pure substituted quinoline.

References
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Kumar, A., et al. (2014). Facile synthesis of substituted quinolines by iron(iii)-catalyzed cascade reaction between anilines, aldehydes and nitroalkanes. Organic & Biomolecular Chemistry, 12(35), 6894-6899. Retrieved from [Link]

  • Li, J., et al. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Catalysts, 14(1), 44. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of substituted quinolines via B(C6F5)3‐catalyzed aniline‐aldehyde‐pyruvate oxidative annulation. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2023). Green Synthesis of Quinoline and Its Derivatives. Retrieved from [Link]

  • MDPI. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]

  • Larock, R. C., & Yum, E. K. (1996). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 61(10), 3249-3255. Retrieved from [Link]

  • Ali, M. A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(33), 19366-19388. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Retrieved from [Link]

  • IIP Series. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Journal of Namibian Studies. (2022). Microwave-Promoted Synthesis Of Quinoline Heterocycles From Anilines. Retrieved from [Link]

  • Wikipedia. (n.d.). Skraup reaction. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Skraup Synthesis of Quinolines. Retrieved from [Link]

  • Li, J., et al. (2017). Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. RSC Advances, 7(57), 35961-35964. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Microwave-Assisted Synthesis of New Substituted Anilides of Quinaldic Acid. Retrieved from [Link]

  • ResearchGate. (2015). ChemInform Abstract: Metal-Free Domino One-Pot Protocols for Quinoline Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. Retrieved from [Link]

  • Frontiers in Chemistry. (2019). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Retrieved from [Link]

  • PubMed. (1987). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • PubMed. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

  • Taylor & Francis Online. (2022). A review on synthetic investigation for quinoline- recent green approaches. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Advances in polymer based Friedlander quinoline synthesis. Retrieved from [Link]

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Technical Support Center: Scaling Up the Synthesis of 7-Chloroquinoline-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-chloroquinoline-4-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development who are looking to scale up this important chemical synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during laboratory and industrial-scale production.

Introduction: The Gould-Jacobs Reaction as the Foundation

The synthesis of 7-chloroquinoline-4-carboxylic acid is a critical step in the development of various pharmaceutical compounds. The most established and versatile method for this synthesis is the Gould-Jacobs reaction.[1][2][3] This multi-step process begins with the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization to form the quinoline ring system. Subsequent hydrolysis yields the desired carboxylic acid.

This guide will focus on the practical challenges and critical parameters of scaling up the Gould-Jacobs synthesis of 7-chloroquinoline-4-carboxylic acid, providing you with the expertise to navigate potential pitfalls and optimize your production.

Troubleshooting Guide: Overcoming Common Hurdles in Scale-Up Synthesis

This section addresses specific problems you may encounter during the synthesis of 7-chloroquinoline-4-carboxylic acid in a question-and-answer format.

Issue 1: Low Yield in the Gould-Jacobs Reaction

  • Question: We are experiencing a significant drop in yield when scaling up the Gould-Jacobs reaction for 7-chloroquinoline-4-carboxylic acid. What are the likely causes and how can we mitigate this?

  • Answer: Low yields during the scale-up of the Gould-Jacobs reaction are a common challenge and can often be attributed to several factors, primarily related to the thermal cyclization and subsequent hydrolysis steps.

    • Incomplete Cyclization: The intramolecular cyclization of the anilinomethylenemalonate intermediate is a high-temperature, equilibrium-driven process.[4][5] In larger reactors, achieving and maintaining a uniform high temperature is crucial. Insufficient temperature can lead to incomplete conversion.

      • Recommended Solution:

        • Optimize Heating: Ensure your reactor has adequate heating capacity and efficient agitation to maintain a consistent temperature throughout the reaction mixture. High-boiling point solvents like Dowtherm A or diphenyl ether are often used to achieve the necessary high temperatures (around 250°C).[4][6][7]

        • Microwave-Assisted Heating: For smaller to medium scale-ups, microwave-assisted heating can dramatically shorten reaction times and improve yields by providing rapid and uniform heating.[4][5] However, translating this to very large-scale industrial production can be challenging.

    • Side Reactions and Degradation: The high temperatures required for cyclization can also lead to the formation of tars and other byproducts, reducing the yield of the desired product.[4]

      • Recommended Solution:

        • Fine-tune Reaction Time and Temperature: A careful balance must be struck between achieving complete cyclization and minimizing degradation. Experiment with slightly lower temperatures for longer durations or vice-versa to find the optimal conditions for your specific scale.

        • Inert Atmosphere: Conducting the high-temperature steps under an inert atmosphere (e.g., nitrogen) can help to minimize oxidative side reactions.

    • Impure Starting Materials: The purity of your starting materials, m-chloroaniline and diethyl ethoxymethylenemalonate (DEEM), is critical. Impurities can interfere with the reaction and lead to the formation of unwanted byproducts.[4]

      • Recommended Solution:

        • Quality Control of Raw Materials: Always ensure the purity of your starting materials through appropriate analytical techniques before commencing the synthesis.[8]

    • Inefficient Hydrolysis: The saponification of the ester intermediate to the carboxylic acid requires complete hydrolysis.

      • Recommended Solution:

        • Sufficient Base and Reaction Time: Use a sufficient excess of aqueous sodium hydroxide (e.g., 10-20%) and ensure a reflux time of 2-4 hours to drive the hydrolysis to completion.[4] Monitor the reaction by TLC to confirm the disappearance of the ester.

Issue 2: Formation of the 5-Chloroquinoline Isomer

  • Question: Our final product is contaminated with the 5-chloroquinoline isomer. How can we improve the regioselectivity of the reaction?

  • Answer: The formation of the undesired 5-chloroquinoline regioisomer is a known issue in quinoline synthesis.[4] The cyclization of the intermediate derived from m-chloroaniline can occur at either of the two ortho positions to the amino group.

    • Reaction Conditions: The regioselectivity of the cyclization is influenced by the reaction conditions.

      • Recommended Solution: While the Gould-Jacobs reaction with m-chloroaniline generally favors the formation of the 7-chloro isomer, optimizing the cyclization temperature and time can sometimes influence the isomer ratio. It is recommended to perform small-scale experiments to determine the optimal conditions for maximizing the desired 7-chloro isomer.

    • Purification: If the formation of the 5-chloro isomer cannot be completely suppressed, efficient purification methods are necessary.

      • Recommended Solution:

        • Recrystallization: Recrystallization from a suitable solvent is often effective in separating the two isomers.[4] Experiment with different solvents to find one that provides good separation.

        • Column Chromatography: For smaller scales or when high purity is required, column chromatography can be employed to separate the isomers.[4]

Issue 3: Difficulties in Product Isolation and Purification

  • Question: We are struggling with the isolation and purification of the final 7-chloroquinoline-4-carboxylic acid. The product is difficult to handle and purify. What are your recommendations?

  • Answer: Isolation and purification challenges are common when scaling up chemical syntheses. For 7-chloroquinoline-4-carboxylic acid, these issues often manifest as difficulty in precipitation, filtration, and removal of impurities.

    • Product Precipitation: After hydrolysis, the carboxylic acid is precipitated by acidifying the cooled solution.

      • Recommended Solution:

        • Controlled Acidification: Add the acid (e.g., acetic acid or hydrochloric acid) slowly with good stirring to control the precipitation process.[4][6] This will help to form crystals that are easier to filter.

        • Cooling: Ensure the solution is sufficiently cooled before and during acidification to maximize the precipitation of the product.

    • Product is an Oil or Fails to Crystallize: The presence of residual high-boiling solvents or other impurities can prevent the product from crystallizing.[4]

      • Recommended Solution:

        • Complete Removal of High-Boiling Solvents: After the cyclization step, ensure the complete removal of high-boiling solvents like Dowtherm A under a high vacuum before proceeding to the hydrolysis step.[4]

        • Trituration: If the product oils out, triturating it with a non-polar solvent can sometimes induce crystallization.[4]

    • Co-eluting Impurities: During purification by column chromatography, impurities may have similar polarities to the desired product, making separation difficult.

      • Recommended Solution:

        • Optimize Chromatography Conditions: Experiment with different solvent systems and stationary phases to achieve better separation.[6] Reversed-phase chromatography can also be an effective alternative for purifying carboxylic acids.[9]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of 7-chloroquinoline-4-carboxylic acid.

  • Question 1: What are the recommended starting materials and their stoichiometry for the Gould-Jacobs synthesis of 7-chloroquinoline-4-carboxylic acid?

    • Answer: The primary starting materials are m-chloroaniline and diethyl ethoxymethylenemalonate (DEEM). A slight excess of DEEM (1.1 equivalents) is typically used to ensure complete reaction with the m-chloroaniline.[4]

  • Question 2: What are the critical process parameters to monitor during the scale-up?

    • Answer: The most critical parameters to monitor are:

      • Temperature: Precise temperature control is crucial, especially during the high-temperature cyclization step.[10]

      • Reaction Time: Both the condensation and cyclization steps should be monitored to ensure completion without significant product degradation.

      • Agitation: Efficient stirring is necessary to ensure homogeneity, especially in large reactors.

      • pH: During the precipitation of the carboxylic acid, the pH of the solution should be carefully controlled.

  • Question 3: What analytical techniques are recommended for in-process control and final product quality assessment?

    • Answer: A combination of analytical techniques is recommended for robust quality control:[8][11]

      • Thin-Layer Chromatography (TLC): For monitoring the progress of the reaction and assessing the purity of the product at various stages.

      • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the product's purity and for detecting and quantifying impurities, including the 5-chloro isomer.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of the final product and intermediates.

      • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities.

      • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule, such as the carboxylic acid group.

  • Question 4: What are the key safety precautions to consider when scaling up this synthesis?

    • Answer: Scaling up any chemical synthesis requires a thorough safety assessment. For the synthesis of 7-chloroquinoline-4-carboxylic acid, the following should be considered:

      • Handling of Reagents: m-chloroaniline is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and respiratory protection, in a well-ventilated area.[12][13] Phosphorus oxychloride, which is sometimes used in related syntheses to convert the 4-hydroxy group to a chloro group, is highly corrosive and reactive with water and should be handled with extreme care.[6]

      • High-Temperature Operations: The use of high-boiling point solvents at elevated temperatures poses a risk of fire and severe burns. Ensure that the reactor is properly equipped for high-temperature operations and that appropriate safety measures are in place.

      • Pressure Build-up: The evolution of ethanol during the initial condensation step can lead to a build-up of pressure in a closed system. Ensure the reactor is properly vented.

      • Waste Disposal: Dispose of all chemical waste in accordance with local regulations.

Experimental Protocols

Detailed Methodology for Gould-Jacobs Synthesis of 7-Chloroquinoline-4-Carboxylic Acid

This protocol is a generalized procedure based on the classical Gould-Jacobs reaction.[1][4][6][7]

Step 1: Condensation of m-Chloroaniline and Diethyl Ethoxymethylenemalonate (DEEM)

  • In a suitable reactor, combine 1.0 equivalent of m-chloroaniline and 1.1 equivalents of diethyl ethoxymethylenemalonate.

  • Heat the mixture to 100-120°C for 1-2 hours. The reaction can be monitored by observing the evolution of ethanol and by TLC to confirm the formation of the anilinomethylenemalonate intermediate.

  • Remove the ethanol formed during the reaction by distillation.

Step 2: Thermal Cyclization

  • Add a high-boiling point solvent (e.g., Dowtherm A) to the reaction mixture from Step 1.

  • Heat the mixture to approximately 250°C and maintain this temperature for 30-60 minutes to induce cyclization.

  • Cool the reaction mixture and dilute it with a non-polar solvent like hexane or petroleum ether to precipitate the ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate.

  • Filter the solid product and wash it with a suitable solvent.

Step 3: Hydrolysis (Saponification)

  • Suspend the crude ester from Step 2 in a 10-20% aqueous sodium hydroxide solution.

  • Heat the mixture to reflux for 2-4 hours until the ester is completely hydrolyzed, which can be confirmed by TLC.

  • Cool the solution to room temperature.

Step 4: Precipitation of 7-Chloroquinoline-4-Carboxylic Acid

  • Carefully acidify the cooled solution from Step 3 with an acid such as acetic acid or hydrochloric acid to a pH of approximately 4-5.

  • The 7-chloroquinoline-4-carboxylic acid will precipitate out of the solution.

  • Filter the solid product, wash it thoroughly with water, and dry it under vacuum.

Data Presentation

Table 1: Typical Reaction Parameters for Gould-Jacobs Synthesis

ParameterLaboratory Scale (e.g., 10g)Pilot Scale (e.g., 1kg)
m-Chloroaniline 1.0 eq1.0 eq
DEEM 1.1 eq1.1 eq
Condensation Temp. 110°C110-120°C
Condensation Time 1.5 hours2 hours
Cyclization Solvent Dowtherm ADowtherm A
Cyclization Temp. 250°C250-260°C
Cyclization Time 45 minutes1 hour
Hydrolysis NaOH Conc. 15%15-20%
Hydrolysis Time 3 hours4 hours
Typical Yield 70-80%60-75%

Visualizations

Diagram 1: Experimental Workflow for the Synthesis of 7-Chloroquinoline-4-Carboxylic Acid

experimental_workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrolysis cluster_step4 Step 4: Precipitation & Isolation start m-Chloroaniline + Diethyl Ethoxymethylenemalonate heat1 Heat (100-120°C) start->heat1 intermediate Anilinomethylenemalonate Intermediate heat1->intermediate solvent Add High-Boiling Solvent (e.g., Dowtherm A) intermediate->solvent heat2 Heat (~250°C) solvent->heat2 ester Ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate heat2->ester hydrolysis Reflux with aq. NaOH ester->hydrolysis salt Sodium 7-chloroquinoline-4-carboxylate hydrolysis->salt acidify Acidify (e.g., Acetic Acid) salt->acidify product 7-Chloroquinoline-4-carboxylic Acid acidify->product filtration Filter, Wash, & Dry product->filtration final_product Final Product filtration->final_product

Caption: A step-by-step workflow for the synthesis of 7-chloroquinoline-4-carboxylic acid via the Gould-Jacobs reaction.

Diagram 2: Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low Yield Observed cause1 Incomplete Cyclization? start->cause1 cause2 Side Reactions/ Degradation? start->cause2 cause3 Impure Starting Materials? start->cause3 cause4 Incomplete Hydrolysis? start->cause4 sol1 Increase reaction temperature Ensure uniform heating Consider microwave assistance cause1->sol1 sol2 Optimize temperature and time Use inert atmosphere cause2->sol2 sol3 Verify purity of m-chloroaniline and DEEM via QC cause3->sol3 sol4 Increase NaOH concentration Extend reflux time Monitor by TLC cause4->sol4

Caption: A logical workflow for troubleshooting low yields in the synthesis of 7-chloroquinoline-4-carboxylic acid.

References

  • ResearchGate. (2021). Synthesis of 7-chloroquinolinyl-4-. Retrieved from [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]

  • Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Retrieved from [Link]

  • Biotage. (n.d.). Gould Jacobs Quinoline forming reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]

  • MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 7-Chloroquinoline-4-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Gould–Jacobs reaction | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Gould–Jacobs Reaction. Retrieved from [Link]

  • MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • Google Patents. (n.d.). CN103626699A - Industrial preparation method of 4,7-dichloroquinoline.
  • Hamilton Company. (n.d.). Analytical Development and QC | Applications. Retrieved from [Link]

  • PubMed Central. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN112500341A - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
  • PubMed. (2022). Design, Synthesis, and Development of 4-[(7-Chloroquinoline-4-yl)amino]phenol as a Potential SARS-CoV-2 Mpro Inhibitor. Retrieved from [Link]

  • ScienceDirect. (2025). Bidirectional temperature control with thermochemical reactions. Retrieved from [Link]

  • PubMed Central. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • Eurachem. (n.d.). Guide to Quality in Analytical Chemistry. Retrieved from [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]

  • WIT Press. (n.d.). Reaction inhibition in the control of exothermic runaway. Retrieved from [Link]

  • Springer. (n.d.). Optimization of Thermal Field for Large Scale SiC Growth with Resistance Heating Method. Retrieved from [Link]

  • PubMed Central. (2023). Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 6.2: Quality Control. Retrieved from [Link]

  • YouTube. (2022). Synthesis Practice Problem (Carboxylic Acid Derivatives Chapter). Retrieved from [Link]

Sources

Common impurities in commercially available 4-Chloroquinoline-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloroquinoline-7-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for common issues encountered during the use of this versatile chemical intermediate. Our goal is to empower you with the knowledge to anticipate and resolve challenges in your experiments, ensuring the integrity and success of your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available this compound and how do they originate?

A1: The purity of commercially available this compound can vary, and being aware of potential impurities is crucial for experimental success. Impurities typically arise from the synthetic route used in its manufacture, as well as from degradation. The most common synthetic pathway is a variation of the Gould-Jacobs reaction.

Common Impurities and Their Origins:

  • Starting Materials:

    • m-Chloroaniline: Unreacted m-chloroaniline may be present in the final product if the initial condensation reaction is incomplete.

    • Diethyl ethoxymethylenemalonate (DEEM): Residual DEEM or its hydrolysis products can also be carried through the synthesis.

  • Reaction Intermediates:

    • Ethyl α-carbethoxy-β-(m-chloroanilino)acrylate: Incomplete cyclization can lead to the presence of this key intermediate.

    • Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate: If the hydrolysis (saponification) of the ester is not driven to completion, this intermediate can be a significant impurity.[1]

    • 7-Chloro-4-hydroxyquinoline-3-carboxylic acid: Incomplete chlorination of the 4-hydroxy group will result in the presence of this precursor.

  • Positional Isomers:

    • 5-Chloroquinoline-7-carboxylic acid: Depending on the precise control of the cyclization reaction, the formation of the 5-chloro isomer is a possibility, arising from an alternative cyclization pathway of the aniline intermediate.

  • Byproducts of Chlorination:

    • Residual Chlorinating Agent (e.g., POCl₃): While volatile, inadequate workup can leave traces of the chlorinating agent or its hydrolysis products.

    • Over-chlorinated species: In harsh chlorination conditions, additional chlorination on the quinoline ring might occur, though this is generally less common for this specific substrate.

  • Degradation Products:

    • 7-Chloro-4-hydroxyquinoline: Decarboxylation of the final product or its precursors can lead to the formation of this impurity, especially if exposed to high temperatures.

    • Oxidative degradation products: Prolonged exposure to air and light can lead to the formation of N-oxides or other oxidative degradation products.[2]

The following diagram illustrates a common synthetic pathway and the points at which impurities can be introduced.

G cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities m-Chloroaniline m-Chloroaniline Intermediate_1 Ethyl α-carbethoxy-β- (m-chloroanilino)acrylate m-Chloroaniline->Intermediate_1 Condensation Impurity_SM1 Residual m-Chloroaniline m-Chloroaniline->Impurity_SM1 DEEM Diethyl ethoxymethylenemalonate DEEM->Intermediate_1 Intermediate_2 Ethyl 7-chloro-4-hydroxy- quinoline-3-carboxylate Intermediate_1->Intermediate_2 Thermal Cyclization Impurity_Int1 Incomplete Cyclization Product Intermediate_1->Impurity_Int1 Impurity_Isomer Positional Isomer (5-Chloro) Intermediate_1->Impurity_Isomer Alternative Cyclization Intermediate_3 7-Chloro-4-hydroxy- quinoline-3-carboxylic acid Intermediate_2->Intermediate_3 Saponification Impurity_Int2 Residual Ester Intermediate Intermediate_2->Impurity_Int2 Final_Product 4-Chloroquinoline-7- carboxylic acid Intermediate_3->Final_Product Chlorination (e.g., POCl₃) Impurity_Int3 Incomplete Chlorination Product Intermediate_3->Impurity_Int3 Impurity_Degradation Decarboxylation Product (7-Chloro-4-hydroxyquinoline) Final_Product->Impurity_Degradation Heat

Caption: Synthetic pathway and origin of common impurities.

Q2: I am seeing unexpected side products in my reaction where this compound is a starting material. Could impurities be the cause?

A2: Absolutely. The reactivity of the impurities present in your this compound can lead to the formation of unexpected side products.

  • Nucleophilic Impurities: The presence of residual m-chloroaniline (a primary amine) or 7-chloro-4-hydroxyquinoline (a hydroxyl group) can compete with your intended nucleophile, leading to the formation of undesired adducts.

  • Alternative Electrophiles: If your reaction involves nucleophilic attack on the 4-position of the quinoline ring, the presence of the 5-chloro isomer will lead to the formation of a regioisomeric product, which can be difficult to separate from your desired product.

  • Impact on Catalysis: If you are using a catalyst, impurities can sometimes act as catalyst poisons, reducing the efficiency of your reaction and potentially leading to the formation of byproducts from alternative reaction pathways.

Troubleshooting Steps:

  • Purity Analysis: The first step is to analyze the purity of your starting material using a reliable analytical method, such as HPLC.

  • Identify the Impurity: If significant impurities are detected, try to identify them using techniques like LC-MS or by comparing their retention times with known standards.

  • Purification: If the impurities are problematic, consider purifying the this compound before use. Recrystallization is often an effective method.

  • Adjust Reaction Conditions: In some cases, adjusting the reaction conditions (e.g., temperature, reaction time, order of addition of reagents) can minimize the impact of certain impurities.

Q3: How can I analyze the purity of my this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for analyzing the purity of this compound and its potential impurities.[3] A reversed-phase method is typically employed.

Recommended Starting HPLC Method:

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Column Temperature 30 °C
Injection Volume 10 µL

This method should provide good separation of the main component from most of the common process-related impurities. For identification of unknown peaks, coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended.[3]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Low yield in subsequent reaction Impurities in this compound are inhibiting the reaction.Analyze the purity of the starting material by HPLC. Purify if necessary.
Multiple spots on TLC close to the product spot Presence of isomeric impurities.Use a high-resolution separation technique like HPLC to confirm. Consider preparative HPLC for purification.
Inconsistent reaction outcomes between batches Batch-to-batch variation in the purity of this compound.Qualify each new batch of starting material by HPLC before use to ensure consistent purity.
Appearance of a new peak in the HPLC of an old sample Degradation of the material.Store this compound in a cool, dark, and dry place. Re-analyze purity before use if stored for an extended period.

Experimental Protocols

Protocol 1: HPLC Purity Analysis of this compound

Objective: To determine the purity of a sample of this compound and to identify any potential impurities.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (≥98%)

  • Volumetric flasks

  • Pipettes

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1.0 L of HPLC-grade water and mix well.

    • Mobile Phase B: Add 1.0 mL of formic acid to 1.0 L of HPLC-grade acetonitrile and mix well.

    • Degas both mobile phases using an appropriate method (e.g., sonication, vacuum filtration).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve the sample in a small amount of acetonitrile and then dilute to the mark with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Set up the HPLC system with the parameters listed in the table in FAQ Q3.

    • Inject the prepared sample solution.

    • Analyze the resulting chromatogram. The purity is typically calculated as the area percentage of the main peak.

Caption: HPLC analysis workflow.

References

  • Organic Syntheses Procedure, 4,7-dichloroquinoline. Available at: [Link]

  • Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry.
  • Lee, S., et al. (2014). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. ACS Medicinal Chemistry Letters, 5(9), 1015-1019. Available at: [Link]

  • AMSbiopharma. (2023). Impurity profiling and HPLC methods for drug quality compliance. Available at: [Link]

Sources

Stability testing of 4-Chloroquinoline-7-carboxylic acid under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability Testing of 4-Chloroquinoline-7-carboxylic acid

Welcome to the technical support guide for the stability testing of this compound. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into potential challenges and their solutions. Our approach moves beyond simple protocols to explain the underlying chemical principles, ensuring your experiments are both compliant and scientifically sound.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of conducting forced degradation studies on this compound?

A1: Forced degradation, or stress testing, is a regulatory requirement stipulated by guidelines like the ICH Q1A(R2).[1] Its primary goals are to identify the likely degradation products, establish the intrinsic stability of the molecule, and understand its degradation pathways.[2] This information is critical for developing and validating a stability-indicating analytical method, which is a validated quantitative procedure that can accurately measure the active ingredient without interference from degradation products, excipients, or impurities.[3][4]

Q2: What are the most probable degradation pathways for this specific molecule under acidic and basic conditions?

A2: Based on the structure of this compound, the most anticipated degradation pathway is the hydrolysis of the chloro group at the C-4 position. The quinoline ring system makes the C-4 position susceptible to nucleophilic substitution. Under both acidic and basic aqueous conditions, the chlorine atom can be displaced by a hydroxyl group, leading to the formation of 4-hydroxy-quinoline-7-carboxylic acid (which exists in tautomeric equilibrium with 4-quinolone-7-carboxylic acid).[5][6][7] While the carboxylic acid group itself is generally stable, extreme conditions could potentially lead to other reactions, but hydrolysis at the C-4 position is the expected primary route.

Q3: The ICH guidelines mention a target degradation of 5-20%. Why is this specific range recommended?

A3: The 5-20% degradation range is a scientifically practical target.[1][8] Degradation below 5% may not be sufficient to generate and reliably detect all significant degradation products. Conversely, degradation exceeding 20% can be considered abnormal and may lead to secondary or tertiary degradation products that are not relevant to normal storage conditions, complicating the analysis and interpretation of the degradation pathway.[8] The goal is to achieve enough degradation to validate the analytical method's ability to separate and quantify impurities while preserving enough of the parent compound for accurate analysis.

Q4: My compound has poor solubility in aqueous HCl and NaOH. How should I proceed?

A4: This is a common challenge. It is permissible to use a co-solvent to aid dissolution. However, the chosen solvent must be inert and not participate in or catalyze the degradation.[8] Common choices include methanol, ethanol, or acetonitrile. It is imperative to run a parallel control experiment containing the drug substance in the co-solvent/water mixture (without the acid or base) under the same temperature conditions. This will help you distinguish degradation caused by the stress condition from any potential solvent effects.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
No significant degradation (<5%) observed after 24 hours at room temperature. The molecule is highly stable under the initial conditions.Increase the severity of the stress conditions incrementally. First, increase the temperature to 50-60°C.[8] If degradation is still insufficient, you may consider increasing the concentration of the acid/base (e.g., to 1N HCl/NaOH) or extending the reflux time.[4] Document each step-wise change.
Very rapid degradation (>50%) occurs within the first hour. The stress conditions are too harsh.Reduce the severity of the conditions. Lower the temperature (e.g., conduct the study at room temperature or 40°C), decrease the concentration of the stressor (e.g., use 0.01N HCl/NaOH), or shorten the sampling intervals (e.g., take time points at 15, 30, and 60 minutes).
Multiple new peaks appear in the chromatogram, some of which are poorly resolved. The analytical method is not stability-indicating. / Secondary degradation is occurring due to excessive stress.Re-evaluate and optimize your HPLC method. Adjust the mobile phase composition (gradient), column type, or pH to improve the resolution between the parent peak and the degradant peaks. If resolution is still an issue after method optimization, reduce the stress level to minimize the formation of secondary degradants.
The mass balance is poor (sum of parent drug and degradants is <95%). A degradant is not being detected by the analytical method (e.g., lacks a chromophore). / A degradant is volatile or has precipitated out of solution.Use a mass spectrometer (LC-MS) to search for non-chromophoric degradants. Check the sample vials for any precipitate. Ensure the analytical method's detector wavelength is appropriate for all potential degradants.

Experimental Protocols & Methodologies

These protocols are designed as a starting point. The conditions should be adjusted to achieve the target degradation of 5-20%.[1]

Preparation of Stock Solution
  • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to create a stock solution of approximately 1 mg/mL.

  • Ensure the compound is fully dissolved before proceeding.

Protocol for Acid-Induced Degradation
  • Stress Application: Transfer 1 mL of the stock solution into a flask. Add 9 mL of 0.1N HCl. This creates a final drug concentration of ~100 µg/mL in 10% co-solvent and 0.09N HCl.

  • Control Sample: Prepare a control by adding 1 mL of stock solution to 9 mL of a water/co-solvent mixture (10% co-solvent) without acid.

  • Incubation: Place both the stressed and control samples in a thermostatically controlled environment (start at 60°C).[4]

  • Time Point Sampling: Withdraw aliquots (e.g., 100 µL) at predetermined intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Immediately neutralize the reaction by adding an equivalent amount of 0.1N NaOH to the aliquot. This stops further degradation.[8] Dilute with the mobile phase to an appropriate concentration for HPLC analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol for Base-Induced Degradation
  • Stress Application: Transfer 1 mL of the stock solution into a flask. Add 9 mL of 0.1N NaOH.

  • Control Sample: Prepare a control as described in the acid degradation protocol.

  • Incubation: Place both samples in a thermostatically controlled environment (start at 60°C).[4]

  • Time Point Sampling: Withdraw aliquots at the same intervals as the acid study.

  • Quenching: Immediately neutralize the reaction by adding an equivalent amount of 0.1N HCl to the aliquot. Dilute with the mobile phase for analysis.

  • Analysis: Analyze the samples using the same HPLC method.

Recommended Starting Conditions Summary
ParameterAcidic ConditionBasic ConditionJustification
Stressor 0.1N Hydrochloric Acid0.1N Sodium HydroxideStandard reagents for hydrolysis studies as per industry practice.[4]
Temperature 60°C60°CElevated temperature to accelerate degradation if none is seen at room temp.[8]
Co-Solvent ≤10% Methanol or Acetonitrile≤10% Methanol or AcetonitrileTo ensure solubility while minimizing solvent-induced effects.
Duration Up to 24-48 hoursUp to 24-48 hoursProvides sufficient time for slow degradation to occur.

Visualizations

Experimental Workflow

G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis & Data Processing Stock Prepare 1 mg/mL Stock Solution Acid Acid Stress (0.1N HCl, 60°C) Stock->Acid Dilute Base Base Stress (0.1N NaOH, 60°C) Stock->Base Dilute Control Control Sample (Solvent, 60°C) Stock->Control Dilute Sampling Time Point Sampling (0, 2, 4, 8, 24h) Acid->Sampling Base->Sampling Control->Sampling Quench Neutralize to Quench Reaction Sampling->Quench HPLC HPLC Analysis (Stability-Indicating Method) Quench->HPLC Data Calculate % Degradation & Mass Balance HPLC->Data

Caption: Workflow for Acid/Base Forced Degradation Study.

Anticipated Degradation Pathway

Caption: Primary Hydrolytic Degradation of the Target Molecule.

References

  • LSC Group®. ICH Stability Guidelines.
  • ResolveMass Laboratories Inc.
  • Pharmaguideline.
  • Singh, S., & Junwal, M., et al. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
  • AMSbiopharma. ICH Guidelines: Drug Stability Testing Essentials. (2025-03-21).
  • National Center for Biotechnology Information (PMC). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones.
  • MDPI. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine.
  • MedCrave online.
  • ResearchGate. (PDF)
  • International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product.
  • RSC Publishing. HCO 2 H-promoted hydrolysis of 2-chloroquinolines to quinolones. (2025-12-22).
  • ChemicalBook. CHLOROQUINE synthesis.
  • Quora. Is a carboxylic acid more stable in an acidic medium than a basic medium?. (2022-01-10).

Sources

Technical Support Center: Optimizing Catalyst Selection for Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting assistance, and frequently asked questions (FAQs) for optimizing catalyst selection in quinoline synthesis reactions. Our focus is on explaining the causality behind experimental choices to empower you to overcome common challenges and enhance reaction outcomes.

Section 1: General Principles & Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding catalyst selection across various quinoline synthesis methodologies.

Q1: Why is catalyst selection so critical in quinoline synthesis?

Catalyst selection is paramount as it directly influences reaction rate, yield, selectivity, and overall efficiency. Quinolines are synthesized via diverse named reactions, each with a unique mechanism that can be modulated by a specific catalyst. An optimal catalyst can enable milder reaction conditions, reduce the formation of byproducts, and in some cases, control regioselectivity. Conversely, a suboptimal choice can lead to sluggish reactions, low yields, or the formation of intractable tars and polymers[1][2][3].

Q2: What are the primary named reactions for quinoline synthesis and their typical catalyst classes?

Several classical methods are the bedrock of quinoline synthesis, each favoring different catalytic conditions.[4]

  • Friedländer Synthesis: This versatile condensation reaction can be catalyzed by both acids (e.g., p-toluenesulfonic acid, H₂SO₄, zeolites) and bases (e.g., KOH, potassium tert-butoxide).[4][5][6] Modern variations employ Lewis acids, iodine, and even gold catalysts for milder conditions.[5][6]

  • Skraup Synthesis: A reaction of an aromatic amine with glycerol, this synthesis requires a strong acid catalyst (typically sulfuric acid), an oxidizing agent, and often a moderator like ferrous sulfate to control its highly exothermic nature.[4][7]

  • Doebner-von Miller Reaction: This method uses an α,β-unsaturated carbonyl compound that reacts with an aniline in the presence of a Brønsted acid (e.g., HCl, H₂SO₄) or a Lewis acid (e.g., ZnCl₂, SnCl₄).[1][2][4]

  • Combes Synthesis: This acid-catalyzed reaction involves the condensation of an aromatic amine with a β-diketone to yield 2,4-disubstituted quinolines.[4]

Q3: How do I choose between a homogeneous and a heterogeneous catalyst?

The choice depends on your experimental and process needs.[4]

  • Homogeneous Catalysts: These are in the same phase as the reactants (e.g., a soluble acid in a liquid reaction mixture). They often lead to higher activity and selectivity under milder conditions due to the absence of mass transfer limitations. However, their separation from the final product can be challenging and costly.[4]

  • Heterogeneous Catalysts: These exist in a different phase (e.g., a solid acid catalyst in a liquid mixture). Their primary advantage is the ease of separation from the reaction mixture, allowing for simple recovery and recycling.[4][8] This makes them ideal for environmentally friendly processes and larger-scale industrial applications.[8][9] Examples include zeolites, montmorillonite K-10, and silica-supported acids.[10][11][12]

Q4: What are the advantages of using modern catalytic systems like nanocatalysts?

Nanocatalysts offer significant advantages over traditional systems by addressing issues of efficiency, reusability, and environmental impact.[6][13] Key benefits include:

  • High Surface Area: Their large surface-area-to-volume ratio provides a higher concentration of active sites, leading to enhanced reactivity and potentially lower catalyst loading.[4]

  • Improved Yields and Shorter Reaction Times: Many nanocatalyst-driven protocols report excellent yields in significantly reduced reaction times compared to conventional methods.[13][14]

  • Enhanced Reusability: Many nanocatalysts are designed for easy recovery (e.g., magnetic nanoparticles) and can be reused for multiple cycles without a significant loss of activity.[14]

  • Greener Protocols: They often enable the use of more environmentally benign solvents (like water or ethanol) or even solvent-free conditions.[10][13]

Section 2: Troubleshooting Guide: Friedländer Synthesis

The Friedländer synthesis is a powerful method for creating polysubstituted quinolines. Here’s how to troubleshoot common issues with catalyst selection.

Q: My Friedländer reaction is sluggish or providing low yields. What catalyst adjustments can I make?

Root Cause: Insufficient catalytic activity or inappropriate catalyst choice for the specific substrates. The classical Friedländer reaction often requires high temperatures and strong acids or bases, which can be inefficient for less reactive starting materials.[5]

Troubleshooting Steps:

  • Switch Catalyst Class: If you are using a base, consider switching to an acid catalyst, or vice versa. The mechanism can proceed through different pathways, and one may be more favorable for your substrates.[5][15]

  • Increase Acid Strength: If using an acid, consider moving from a weaker acid like acetic acid to a stronger one like p-toluenesulfonic acid (p-TsOH) or trifluoroacetic acid.[15][16] For particularly stubborn reactions, solid acid catalysts like Nafion can be highly effective, especially under microwave irradiation.[17]

  • Employ a Lewis Acid or Iodine: Molecular iodine has been shown to be a highly efficient catalyst for the Friedländer annulation, often under solvent-free conditions.[15][16] Lewis acids such as neodymium(III) nitrate or silver phosphotungstate can also significantly improve reaction rates and yields.[16]

  • Consider "Green" Alternatives: For milder conditions, gold catalysts have been reported to promote the reaction efficiently.[5] Ionic liquids can also serve as both the solvent and catalyst, often leading to improved performance.[18]

Q: I'm observing poor regioselectivity with an unsymmetrical ketone. How can catalyst choice help?

Root Cause: When an unsymmetrical ketone with two different α-methylene groups is used, two different regioisomers can form. The reaction conditions and catalyst can influence which enolate is formed preferentially.

Troubleshooting Steps:

  • Utilize an Amine Catalyst: Specific amine catalysts can help direct the condensation to one α-carbon over the other, improving regioselectivity.[5]

  • Employ Ionic Liquids: The use of certain ionic liquids has been shown to be an effective strategy to solve the problem of regioselectivity in the Friedländer synthesis.[5]

  • Substrate Modification: While not a direct catalyst solution, an alternative approach is to introduce a phosphoryl group on the desired α-carbon of the ketone to direct the cyclization, after which it can be removed.[5]

Section 3: Troubleshooting Guides: Skraup & Doebner-von Miller Syntheses

These classical methods are powerful but notorious for vigorous reactions and byproduct formation.

Q: My Skraup reaction is too vigorous and forming significant tar. How can I moderate it?

Root Cause: The Skraup synthesis is a highly exothermic reaction, and the harsh acidic and oxidizing conditions can cause uncontrolled polymerization of the reactants and intermediates, leading to charring and tar formation.[3][7]

Troubleshooting Steps:

  • Add a Moderator: This is the most critical step. Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent and control the reaction rate.[3][4] Boric acid can also be employed.[3]

  • Control Reagent Addition: Add the concentrated sulfuric acid slowly and with efficient cooling and stirring to dissipate heat and prevent the formation of localized hotspots.[3]

  • Optimize Temperature Control: Heat the reaction gently to initiate it. Once the exotherm begins, the heat source should be removed. Reapply heat only after the initial vigorous phase has subsided.[3][19]

  • Use a Milder Oxidizing Agent: While nitrobenzene is traditional, arsenic acid is known to result in a less violent reaction.[7][19] However, due to its toxicity, exploring other modern oxidizing agents is advisable.

Q: My Doebner-von Miller reaction yield is low due to polymerization of the α,β-unsaturated carbonyl compound. What is the root cause and solution?

Root Cause: This is the most common side reaction in the Doebner-von Miller synthesis. The strong acidic conditions required for the reaction also catalyze the self-polymerization of the α,β-unsaturated aldehyde or ketone starting material, leading to the formation of high-molecular-weight tars.[1][2][3]

Troubleshooting Steps:

  • Employ a Biphasic Solvent System: This is a highly effective strategy. By sequestering the α,β-unsaturated carbonyl compound in a non-polar organic phase (e.g., toluene) while the aniline is in an acidic aqueous phase, you can drastically reduce its self-polymerization.[1][3]

  • Optimize Acid Catalyst: While strong acids are necessary, overly harsh conditions accelerate tar formation. Conduct a comparative study of different Brønsted acids (HCl, H₂SO₄, p-TsOH) and Lewis acids (ZnCl₂, SnCl₄) to find the optimal balance between reaction rate and byproduct formation.[1][2]

  • Control Reactant Addition: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline helps to keep its instantaneous concentration low, minimizing polymerization.[2][3]

  • Maintain Optimal Temperature: Excessive heat promotes polymerization. Ensure you are maintaining the lowest effective temperature for the reaction to proceed.[1][2]

Q: I'm getting dihydroquinoline impurities in my final product. Is this a catalytic issue?

Root Cause: This is not directly a catalyst selection issue but rather a mechanistic one. The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline. If this oxidation is incomplete, the dihydroquinoline will remain as an impurity.[1]

Troubleshooting Steps:

  • Ensure Presence of an Oxidant: The reaction mechanism relies on an oxidant (often another molecule of the aniline-derived Schiff base) to achieve the final aromatization step. Ensure reaction conditions are sufficient to facilitate this.

  • Increase Reaction Time or Temperature: Incomplete conversion may be due to insufficient reaction time or temperature. Monitor the disappearance of the dihydroquinoline intermediate by TLC or GC-MS to determine the optimal endpoint.[1]

  • Post-Reaction Oxidation: If dihydroquinoline impurities are still present after workup, you can perform a separate oxidation step on the isolated product using a suitable oxidizing agent like manganese dioxide (MnO₂) or DDQ.[1]

Section 4: Data Summaries & Protocols
Table 1: Comparison of Selected Catalysts for the Friedländer Synthesis
Catalyst SystemSubstratesConditionsYield (%)Key AdvantagesReference
p-TsOH 2-Aminoaryl ketone, α-Methylene ketoneSolvent-free, 80-120°C77-95%Inexpensive, efficient, solvent-free option.[4][16][16],[4]
Iodine (I₂) (10 mol%) 2-Aminobenzophenone, KetoneSolvent-free, 100°C, 1-2h~92%Mild Lewis acid, metal-free, efficient.[9][15][15],[9]
Nafion NR50 2-Aminoaryl ketone, α-Methylene ketoneEthanol, Microwave, 120°CHighHeterogeneous, reusable, environmentally friendly.[17][17]
KOH 2-Aminobenzaldehyde, Ketone150-220°CVariesClassical, strong base catalysis.[20][20]
Zeolites (Hβ) 2-Aminobenzophenone, KetoneSolvent-freeHighHeterogeneous, reusable, shape-selective potential.[8][8]
Gold (Au) Catalysts 2-Aminoaryl ketone, Carbonyl compoundMilder ConditionsGoodEnables reaction under milder conditions.[5][5]

Note: Yields are highly dependent on the specific substrates and reaction conditions used.

Protocol 1: General Procedure for Acid-Catalyzed Friedländer Synthesis using p-TsOH

This protocol describes a general, solvent-free procedure for the synthesis of a polysubstituted quinoline.

Materials:

  • 2-aminoaryl ketone (1.0 mmol, 1.0 eq)

  • α-methylene carbonyl compound (1.2 mmol, 1.2 eq)

  • p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 mmol, 10 mol%)

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine the 2-aminoaryl ketone, the α-methylene carbonyl compound, and p-TsOH·H₂O.[4]

  • Place the flask in a preheated oil bath and heat the mixture with stirring. The optimal temperature can vary but typically ranges from 80-120°C.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically indicated by the disappearance of the limiting starting material), cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization as required.

Section 5: Diagrams and Workflows
Catalyst Selection Workflow

CatalystSelection start Start: Define Quinoline Synthesis Goal reaction_type Identify Reaction Type start->reaction_type friedlander Friedländer reaction_type->friedlander Condensation skraup_dvm Skraup or Doebner-von Miller reaction_type->skraup_dvm Cyclization other Other (e.g., Combes, Oxidative Annulation) reaction_type->other friedlander_cond Desired Conditions? friedlander->friedlander_cond skraup_dvm_cond Primary Challenge? skraup_dvm->skraup_dvm_cond harsh Harsh / Traditional friedlander_cond->harsh Speed/Cost mild Mild / Green friedlander_cond->mild Selectivity/Sustainability harsh_cat Select Strong Acid (p-TsOH, H2SO4) or Strong Base (KOH, KOtBu) harsh->harsh_cat mild_cat Select Lewis Acid (In(OTf)3), Iodine, Gold Catalyst, or Nanocatalyst mild->mild_cat scalability Scalability Requirement? harsh_cat->scalability mild_cat->scalability vigorous Vigorous Reaction (Skraup) skraup_dvm_cond->vigorous polymerization Polymerization (D-v-M) skraup_dvm_cond->polymerization vigorous_sol Use Moderator (FeSO4) + Strict Temperature Control vigorous->vigorous_sol polymerization_sol Use Biphasic System + Slow Reactant Addition polymerization->polymerization_sol end Final Catalyst Selection vigorous_sol->end polymerization_sol->end lab Lab Scale scalability->lab Easy Separation Not Critical process Process / Green scalability->process Catalyst Recycling Needed lab_cat Homogeneous Catalyst (e.g., p-TsOH, TFA) lab->lab_cat process_cat Heterogeneous Catalyst (e.g., Zeolite, Nafion, Nanocatalyst) process->process_cat lab_cat->end process_cat->end

Caption: Decision workflow for selecting a suitable catalyst system.

Friedländer Synthesis Mechanism

Caption: The two primary mechanistic pathways for the Friedländer synthesis.[5][15]

References
  • Wikipedia. Friedländer synthesis. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. Available from: [Link]

  • MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Available from: [Link]

  • ResearchGate. Heterogeneously Catalyzed “One‐Pot” Synthesis of Quinoline Derivatives: A Comprehensive Review | Request PDF. Available from: [Link]

  • RSC Publishing. Sustainable synthesis of azobenzenes, quinolines and quinoxalines via oxidative dehydrogenative couplings catalysed by reusable transition metal oxide–Bi(III) cooperative catalysts. Available from: [Link]

  • ACS Publications. Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview | ACS Omega. Available from: [Link]

  • Taylor & Francis Online. A review on synthetic investigation for quinoline- recent green approaches. Available from: [Link]

  • PubMed Central (NIH). Advances in polymer based Friedlander quinoline synthesis. Available from: [Link]

  • PubMed Central (NIH). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. Available from: [Link]

  • Organic Chemistry Portal. Friedlaender Synthesis. Available from: [Link]

  • ResearchGate. Oxidative cyclization toward the synthesis of quinoline. A) Model.... Available from: [Link]

  • ResearchGate. Microwave-assisted Synthesis of Quinolines. Available from: [Link]

  • SpringerLink. Synthesis of quinolines via sequential addition and I 2 -mediated desulfurative cyclization. Available from: [Link]

  • Bentham Science. Microwave-assisted Synthesis of Quinolines. Available from: [Link]

  • PubMed Central (NIH). Different catalytic approaches of Friedländer synthesis of quinolines. Available from: [Link]

  • RSC Publishing. Recent advances in the synthesis of quinolines: a review. Available from: [Link]

  • RSC Publishing. Heterogeneous catalytic synthesis of quinoline compounds from aniline and C1–C4 alcohols over zeolite-based catalysts. Available from: [Link]

  • Wikipedia. Skraup reaction. Available from: [Link]

  • ACS Publications. Friedländer Synthesis of Novel Polycyclic Quinolines Using Solid SiO 2 /H 2 SO 4 Catalyst. Available from: [Link]

  • ResearchGate. Friedländer synthesis of quinolines 4 and 6. Available from: [Link]

  • ACS Publications. Concerning the mechanism of the Friedländer quinoline synthesis. Available from: [Link]

  • PubMed. Different catalytic approaches of Friedländer synthesis of quinolines. Available from: [Link]

  • ResearchGate. Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Available from: [Link]

  • JETIR. Microwave assisted quinoline derivatives by ssisted efficient synthesis of line derivatives by aza-Diels-Alder reaction strategy. Available from: [Link]

  • Frontiers. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Available from: [Link]

  • PubMed Central (NIH). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Available from: [Link]

  • ResearchGate. Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. Available from: [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]

  • MDPI. Recent Advances in Metal-Free Quinoline Synthesis. Available from: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Available from: [Link]

  • PubMed Central (NIH). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Available from: [Link]

  • ACS Publications. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Available from: [Link]

Sources

Technical Support Center: C-H Functionalization of the Quinoline Ring

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the C-H functionalization of quinoline rings. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful synthetic transformations. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the lab.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: Poor or No Reaction Conversion

Question: My C-H functionalization reaction on the quinoline ring is showing low or no conversion to the desired product. What are the likely causes and how can I troubleshoot this?

Answer:

Low or no conversion in C-H functionalization of quinolines is a common issue that can stem from several factors, primarily related to the catalyst, reaction conditions, and reagents.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Scientific Rationale & Expected Outcome
Inactive Catalyst 1. Verify Catalyst Quality: Ensure the transition metal precursor (e.g., Pd(OAc)₂, [RhCp*Cl₂]₂) is from a reliable source and has been stored under appropriate conditions (e.g., inert atmosphere, desiccated). 2. Catalyst Activation: Some reactions may require an in-situ activation step or the use of a pre-catalyst. 3. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol%).The catalytic cycle for C-H activation is sensitive to the oxidation state and coordination environment of the metal center. Impurities or degradation can render the catalyst inactive.[1] A higher catalyst concentration can sometimes overcome minor inhibition or slow kinetics.
Inappropriate Ligand 1. Ligand Screening: If applicable, screen a variety of ligands with different electronic and steric properties. For palladium-catalyzed reactions, common choices include phosphine ligands (e.g., PPh₃, PCy₃) and N-heterocyclic carbenes (NHCs).[1]The ligand plays a critical role in stabilizing the active catalytic species, influencing its reactivity, and promoting key steps in the catalytic cycle such as C-H activation and reductive elimination.[1][2]
Incorrect Base or Additive 1. Base Screening: The choice of base is crucial for the C-H activation step, which often proceeds via a concerted metalation-deprotonation (CMD) mechanism.[3] Screen a range of inorganic (e.g., K₂CO₃, Cs₂CO₃) and organic bases (e.g., pivalic acid).The base facilitates the deprotonation of the C-H bond, and its strength and steric bulk can significantly impact the reaction rate and selectivity. Additives like pivalic acid can act as proton shuttles in the CMD pathway.[3][4]
Solvent Effects 1. Solvent Screening: The polarity, coordinating ability, and boiling point of the solvent can dramatically influence the reaction. Test a range of solvents such as DMF, dioxane, toluene, or acetic acid.[5][6]The solvent can affect the solubility of the catalyst and reagents, the stability of intermediates, and in some cases, participate directly in the reaction mechanism. For example, acetic acid can act as a non-innocent solvent in palladium-catalyzed C8-arylation of quinoline N-oxides.[5]
Presence of Inhibitors 1. Reagent and Solvent Purity: Ensure all reagents and solvents are of high purity and are dry. Trace amounts of water or other impurities can poison the catalyst.Water can lead to the formation of inactive metal hydroxides or oxides. Other nucleophilic impurities can compete for coordination to the metal center, inhibiting the desired catalytic cycle.
Insufficient Temperature 1. Temperature Optimization: C-H activation is often the rate-determining step and typically requires elevated temperatures to overcome the activation energy barrier. Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.Higher temperatures increase the kinetic energy of the molecules, leading to more frequent and energetic collisions, which can promote the C-H activation step.[1]
Incompatible Substrate 1. Substituent Effects: Highly electron-withdrawing groups on the quinoline ring can deactivate the system towards electrophilic C-H activation. Conversely, some sterically demanding groups may hinder the approach of the catalyst.The electronic and steric properties of the quinoline substrate directly influence the reactivity of the C-H bonds.[4][6]
Issue 2: Poor Regioselectivity (Mixture of Isomers)

Question: My C-H functionalization of a substituted quinoline is yielding a mixture of isomers (e.g., C2 and C8). How can I improve the regioselectivity?

Answer:

Achieving high regioselectivity in the C-H functionalization of quinolines is a significant challenge due to the presence of multiple reactive C-H bonds. The outcome is a delicate balance of electronic effects, steric hindrance, and the reaction mechanism dictated by the catalytic system. The C2 and C8 positions are the most commonly functionalized due to the directing effect of the quinoline nitrogen.[4][6]

Strategies to Control Regioselectivity:

Strategy Experimental Approach Mechanistic Rationale & Expected Outcome
Leverage Directing Groups 1. Quinoline N-oxide: The use of a quinoline N-oxide is a common and effective strategy to direct functionalization. The oxygen atom acts as a coordinating site for the metal catalyst.[4][7] 2. Other Directing Groups: For functionalization at other positions, consider installing a removable directing group. For example, an 8-aminoquinoline group can direct functionalization to the C5 or C7 positions.The directing group chelates to the metal center, bringing it into close proximity to a specific C-H bond, thereby favoring its activation over others. This overrides the inherent reactivity of the quinoline ring.[4][8]
Catalyst and Ligand Selection 1. Choice of Metal: Different transition metals have distinct preferences. For instance, rhodium and iridium catalysts often favor C8 functionalization of quinoline N-oxides.[7][9] 2. Ligand Modification: For palladium-catalyzed reactions, phosphine-free conditions or the use of specific ligands can steer selectivity. Bulky phosphine ligands can sometimes favor the less sterically hindered C8 position.[5][6]The coordination geometry and electronic properties of the metal-ligand complex determine the transition state energies for the activation of different C-H bonds. This can be rationally tuned to favor one regioisomer over another.[5]
Solvent and Additive Effects 1. Solvent Tuning: The solvent can play a crucial role in regioselectivity. For example, in the palladium-catalyzed arylation of quinoline N-oxides, switching to acetic acid as the solvent has been shown to dramatically favor C8-selectivity over the more common C2-selectivity.[5]The solvent can influence the aggregation state of the catalyst, the stability of key intermediates, and can even participate in the proton transfer step of C-H activation.[5]
Steric and Electronic Control 1. Substrate Modification: The introduction of bulky substituents can block certain positions, thereby directing the functionalization to less sterically hindered sites.[6] 2. Electronic Tuning: The electronic nature of substituents on the quinoline ring can alter the acidity and reactivity of adjacent C-H bonds.Steric hindrance can prevent the catalyst from accessing a particular C-H bond, forcing it to react at an alternative, more accessible position. Electron-donating or withdrawing groups can modulate the electron density of the ring, influencing the site of electrophilic metalation.[6]

Frequently Asked Questions (FAQs)

Q1: Why is the quinoline N-oxide often used as a substrate in C-H functionalization reactions?

A1: The quinoline N-oxide is a highly effective substrate for several reasons:

  • Directing Group Ability: The N-oxide oxygen acts as a powerful coordinating atom for the transition metal catalyst. This coordination brings the catalyst into close proximity to the C2 and C8 C-H bonds, facilitating their activation through the formation of a stable metallacycle intermediate.[4][7]

  • Enhanced Reactivity: The N-oxide group is electron-withdrawing, which can increase the acidity of the C-H bonds on the pyridine ring, making them more susceptible to activation.

  • Traceless Directing Group: The N-oxide can often be easily removed after the functionalization reaction (e.g., by reduction with PCl₃ or H₂/Pd), making it a "traceless" directing group.

Q2: What are the main mechanistic pathways for palladium-catalyzed C-H functionalization of quinolines?

A2: The mechanism can vary depending on the specific reaction conditions, but two general pathways are commonly proposed:

  • Concerted Metalation-Deprotonation (CMD): This is a widely accepted mechanism, particularly for Pd(II) catalysts. It involves the coordination of the quinoline (or N-oxide) to the palladium center, followed by a concerted step where the C-H bond is broken with the assistance of a base (often a carboxylate ligand from the palladium precursor or an external base).[3]

  • Oxidative Addition/Reductive Elimination: This pathway is more common for Pd(0) catalysts and typically involves aryl halide coupling partners. It proceeds via oxidative addition of the aryl halide to the Pd(0) center, followed by C-H activation of the quinoline and subsequent reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[3]

Q3: Can I achieve C-H functionalization at positions other than C2 and C8?

A3: Yes, but it is more challenging and usually requires specific strategies:

  • C4-Functionalization: This can sometimes be achieved by blocking the C2 position with a substituent.

  • C3, C5, C6, and C7-Functionalization: Achieving selectivity at these positions typically requires the installation of a directing group at an adjacent position to steer the catalyst to the desired C-H bond.[10] For example, an 8-aminoquinoline directing group has been used to achieve C5 and C7 functionalization.

Q4: Are there metal-free methods for the C-H functionalization of quinolines?

A4: While transition-metal catalysis is the most common approach, some metal-free methods have been developed, often involving:

  • Radical Reactions: Minisci-type reactions, often initiated by photoredox catalysis, can be used to introduce alkyl and other groups, typically at the electron-deficient C2 and C4 positions.[11][12]

  • Strong Base Mediated Reactions: The use of strong bases can deprotonate the more acidic C-H bonds, allowing for subsequent reaction with an electrophile.

Experimental Protocols & Visualizations

Protocol 1: General Procedure for Palladium-Catalyzed C8-Arylation of Quinoline N-Oxide

This protocol is adapted from methodologies that have shown high selectivity for the C8 position.[5]

  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add quinoline N-oxide (1.0 equiv.), aryl iodide (1.5 equiv.), Pd(OAc)₂ (5-10 mol%), and a suitable ligand if required (e.g., a bulky phosphine).

  • Solvent and Reagent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen). Add anhydrous acetic acid as the solvent via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100-120 °C) and stir for the specified time (typically 12-24 hours).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired C8-arylated quinoline N-oxide.

Diagrams

C_H_Activation_Mechanism cluster_catalyst Catalytic Cycle Start Quinoline + M(L)n Coordination Coordination Complex C-H_Activation C-H Activation (CMD) Metallacycle Metallacycle Intermediate Coupling Reaction with Coupling Partner Reductive_Elimination Reductive Elimination Product Functionalized Quinoline Regeneration Catalyst Regeneration

Troubleshooting_Flowchart Start Low/No Conversion Check_Catalyst Check Catalyst Activity & Loading Start->Check_Catalyst Check_Conditions Optimize Reaction Conditions (T, t) Check_Catalyst->Check_Conditions No Improvement Success Reaction Successful Check_Catalyst->Success Improved Screen_Ligands Screen Ligands/Additives Check_Conditions->Screen_Ligands No Improvement Check_Conditions->Success Improved Screen_Solvents Screen Solvents Screen_Ligands->Screen_Solvents No Improvement Screen_Ligands->Success Improved Check_Reagents Verify Reagent Purity Screen_Solvents->Check_Reagents No Improvement Screen_Solvents->Success Improved Check_Reagents->Success Improved Consult Consult Literature for Substrate Compatibility Check_Reagents->Consult No Improvement

Regioselectivity_Decision_Tree Start Desired Regioselectivity? C2_position C2-Functionalization Start->C2_position C2 C8_position C8-Functionalization Start->C8_position C8 Other_position Other Positions (C3-C7) Start->Other_position Other Pd_phosphine Pd catalyst with phosphine ligand C2_position->Pd_phosphine Pd_acid Pd catalyst in acidic solvent (e.g., AcOH) C8_position->Pd_acid Rh_Ir Rh or Ir catalyst C8_position->Rh_Ir Directing_group Install specific directing group Other_position->Directing_group

References

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  • Gulevich, A. V., Melkonyan, F. S., & Gevorgyan, V. (2015). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. ACS Catalysis, 5(9), 5336-5342. [Link]

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Work-up procedures to isolate 7-Chloroquinoline-2,4-dicarboxylic acid intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Isolation of 7-Chloroquinoline-2,4-dicarboxylic Acid

Welcome to the technical support resource for the synthesis and purification of 7-Chloroquinoline-2,4-dicarboxylic acid. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered during the critical work-up and isolation phases of this intermediate. Our goal is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

The synthesis of this important quinoline scaffold, often achieved through variations of the Gould-Jacobs reaction, typically culminates in the hydrolysis of a diester precursor, such as diethyl 7-chloroquinoline-2,4-dicarboxylate.[1][2][3] The subsequent isolation of the target dicarboxylic acid is a pivotal step where yield and purity are critically determined.

Section 1: Saponification/Hydrolysis of the Diester Precursor

The conversion of the precursor, diethyl 7-chloroquinoline-2,4-dicarboxylate, to its corresponding dicarboxylic acid via base-mediated hydrolysis is the first crucial step of the work-up.

Q1: My hydrolysis reaction seems to be stalling, and TLC analysis shows remaining starting material (diester). How can I drive the reaction to completion?

A1: Incomplete hydrolysis is a common issue stemming from insufficient reaction time, temperature, or base stoichiometry, as well as potential solubility issues. The saponification of sterically hindered or electron-deficient esters can be sluggish.[4]

Troubleshooting Steps:

  • Verify Base Stoichiometry: Ensure at least 2.2 equivalents of the base (e.g., NaOH or KOH) are used. A slight excess is necessary to ensure the complete saponification of both ester groups and to maintain a sufficiently high pH throughout the reaction.

  • Increase Temperature: If the reaction is proceeding at room temperature or a modest temperature, gradually increase the heat to reflux. High temperatures are often required to overcome the activation energy for the hydrolysis of both ester groups on the quinoline core.[5]

  • Incorporate a Co-solvent: The diester starting material may have poor solubility in a purely aqueous basic solution. The addition of a water-miscible co-solvent like ethanol or dioxane can create a homogeneous reaction mixture, significantly accelerating the hydrolysis rate. A common starting point is a 1:1 mixture of 10% aqueous NaOH and ethanol.

  • Extend Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC). If the reaction is proceeding but is slow, extending the reflux time (e.g., from 2 hours to 4-6 hours) may be all that is required.

ParameterStandard ConditionTroubleshooting AdjustmentRationale
Base (NaOH) 2.2 eq2.5 - 3.0 eqDrives equilibrium and neutralizes the product.
Temperature 80 °CReflux (e.g., ~100 °C)Overcomes activation energy for hydrolysis.[5]
Solvent 10% aq. NaOH1:1 10% aq. NaOH / EthanolImproves solubility of the organic ester.
Time 2 hours4 - 6 hours (TLC monitored)Allows slow reactions to reach completion.

Section 2: Product Precipitation and Isolation

Once hydrolysis is complete, the target dicarboxylic acid exists as its disodium salt, dissolved in the aqueous basic solution. The isolation hinges on controlled acidification to precipitate the neutral, less soluble dicarboxylic acid.

Q2: What is the optimal procedure for precipitating the dicarboxylic acid after hydrolysis?

A2: The key to obtaining a high-purity, easily filterable solid is slow, controlled acidification at a reduced temperature. Rapidly "crashing out" the product by dumping in acid will lead to fine, amorphous particles that trap impurities and are difficult to filter.

Recommended Protocol:

  • Cooling: After the hydrolysis is complete, cool the reaction mixture in an ice-water bath to 0-5 °C. This decreases the solubility of the final product, leading to a higher recovery.

  • Slow Acidification: While vigorously stirring the cooled solution, add a strong acid (e.g., 6M HCl or 10% H₂SO₄) dropwise.[5] Monitor the pH of the solution continuously.

  • Target pH: The product will begin to precipitate as the pH drops. Continue adding acid until the pH is approximately 2-3 to ensure complete protonation of both carboxylate groups. The isoelectric point, where the molecule has no net charge and minimum solubility, is in this acidic range.

  • Digestion: After reaching the target pH, allow the slurry to stir in the ice bath for an additional 30-60 minutes. This process, known as digestion or aging, allows the initial small particles to equilibrate into larger, more well-defined crystals, which are significantly easier to filter.

Q3: My product yield is significantly lower than expected. What are the potential loss points?

A3: Low yield can be traced back to several stages of the process, from the initial reaction to the final isolation.

Troubleshooting Low Yield:

  • Incomplete Hydrolysis: As discussed in Q1, if the diester is not fully converted, it will not precipitate upon acidification and will be lost. Confirm complete reaction via TLC before proceeding.

  • Over-acidification: While a pH of 2-3 is optimal, lowering the pH excessively (e.g., <1) can sometimes lead to the formation of soluble hydrochloride salts of the quinoline nitrogen, slightly increasing solubility.

  • Premature Decarboxylation: Quinoline-4-carboxylic acids can be susceptible to decarboxylation, especially when heated under acidic conditions.[6][7] While the 2-carboxylic acid is more stable, prolonged heating of the final isolated product or during work-up in hot acidic conditions can lead to the loss of CO₂ and the formation of the more soluble mono-acid or even 7-chloroquinoline, reducing the yield of the desired product.

  • Solubility Losses: 7-Chloroquinoline-2,4-dicarboxylic acid has some residual solubility even in acidic water. Ensure the precipitation is performed at a low temperature and that wash volumes are minimized and use cold wash solvents (e.g., ice-cold water) to reduce losses.

G start Low Yield Observed check_tlc Was hydrolysis complete? (Check TLC of crude reaction mixture) start->check_tlc check_ph What was the final pH of precipitation? check_tlc->check_ph Yes incomplete Root Cause: Incomplete Hydrolysis check_tlc->incomplete No check_temp Was the mixture cooled before/during precipitation? check_ph->check_temp pH 2-3 ph_issue Root Cause: Sub-optimal pH (Product still partially soluble) check_ph->ph_issue pH > 4 check_decarb Was the product heated under acidic conditions? check_temp->check_decarb Yes temp_issue Root Cause: Solubility Losses (Precipitation at high temp) check_temp->temp_issue No decarb_issue Root Cause: Product Degradation (Decarboxylation) check_decarb->decarb_issue Yes

Caption: Troubleshooting logic for low product yield.

Section 3: Purification

Even with a careful work-up, the crude product may contain residual starting materials, side-products, or inorganic salts.

Q4: My isolated product is off-white or yellow. How can I decolorize it?

A4: Discoloration is typically due to high molecular weight, conjugated impurities formed during the high-temperature cyclization step of the quinoline synthesis.[2] Recrystallization with the use of activated charcoal is the most effective method for removing these colored impurities.

Decolorization and Recrystallization Protocol:

  • Solvent Selection: Choose a solvent in which the dicarboxylic acid is sparingly soluble at room temperature but highly soluble when hot. Polar protic solvents like acetic acid, ethanol/water mixtures, or N,N-Dimethylformamide (DMF) are good starting points.

  • Dissolution: In a flask, add the crude product and the minimum amount of the chosen hot solvent required for complete dissolution.

  • Charcoal Treatment: Once dissolved, remove the flask from the heat source and add a small amount of activated charcoal (typically 1-2% by weight of your product). Caution: Never add charcoal to a boiling solution, as violent bumping will occur.

  • Hot Filtration: Swirl the mixture for a few minutes and then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal. This step must be done quickly to prevent the product from crystallizing prematurely in the funnel. Pre-heating the filtration apparatus is highly recommended.

  • Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the pure, decolorized crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

G cluster_workup Work-up cluster_purification Purification hydrolysis Complete Hydrolysis (Diester -> Disodium Salt) precipitation Cold Acidification (pH 2-3) (Precipitate Crude Acid) hydrolysis->precipitation filtration1 Filter & Wash (Isolate Crude Solid) precipitation->filtration1 recrystallize Recrystallization (e.g., from Acetic Acid) filtration1->recrystallize Crude Product filtration2 Filter & Wash (Isolate Pure Crystals) recrystallize->filtration2 drying Vacuum Drying filtration2->drying final_product final_product drying->final_product Pure Product: 7-Chloroquinoline- 2,4-dicarboxylic acid

Caption: Overall workflow for isolation and purification.

References

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Validation & Comparative

A Comparative Guide to the Biological Activities of 4-Chloroquinoline-7-carboxylic acid and 6-Chloroquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer and antimicrobial properties.[1][2] The substitution pattern on the quinoline ring is a critical determinant of a molecule's therapeutic potential and mechanism of action. This guide provides an in-depth, objective comparison of the biological activities of two isomeric compounds: 4-Chloroquinoline-7-carboxylic acid and 6-Chloroquinoline-4-carboxylic acid. By examining the available experimental data, we aim to elucidate the subtle yet significant impact of substituent placement on the pharmacological profile of these molecules.

Unveiling the Isomers: A Structural Overview

At the heart of this comparison are two molecules with the same molecular formula (C₁₀H₆ClNO₂) but different arrangements of their chloro and carboxylic acid functional groups on the quinoline core. This seemingly minor structural variance can lead to profound differences in their biological activities.

This compound features a chloro group at position 4 and a carboxylic acid at position 7. This arrangement places the carboxylic acid on the benzene ring portion of the quinoline scaffold.

6-Chloroquinoline-4-carboxylic acid presents an alternative substitution pattern, with the chloro group at position 6 and the carboxylic acid at position 4. Here, the carboxylic acid is positioned on the pyridine ring of the quinoline nucleus.

The electronic and steric properties conferred by these distinct substitution patterns are hypothesized to influence their interactions with biological targets, thereby dictating their efficacy and selectivity.

Comparative Biological Activity: What the Data Reveals

A comprehensive review of the scientific literature indicates that while the broader class of quinoline carboxylic acids has been extensively studied, direct head-to-head comparative studies of these two specific isomers are limited. However, by synthesizing data from various independent investigations, we can construct a comparative profile of their potential activities.

Anticancer Potential: A Tale of Two Scaffolds

The quinoline core is a common feature in many anticancer agents, with their mechanisms of action often involving the inhibition of crucial cellular processes like cell cycle progression, angiogenesis, and DNA replication.[3]

Conversely, derivatives of 6-Chloroquinoline-4-carboxylic acid have been investigated for their anticancer properties. For example, a study on quinoline-4-carboxylic acid analogs as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthetic pathway, highlighted the importance of substitution on the benzo portion of the quinoline ring.[3][6][7] This suggests that the 6-chloro substituent in 6-Chloroquinoline-4-carboxylic acid could play a significant role in its potential as a DHODH inhibitor, a validated target in cancer therapy.

Table 1: Summary of Postulated Anticancer Activities

CompoundPostulated Mechanism of ActionSupporting Evidence from Related Compounds
This compound Potential for antiproliferative activity through various mechanisms.Derivatives of 7-chloroquinoline show broad cytotoxic effects against cancer cell lines.[4][5]
6-Chloroquinoline-4-carboxylic acid Potential inhibition of dihydroorotate dehydrogenase (DHODH).Structure-activity relationship studies of quinoline-4-carboxylic acids indicate the importance of substitutions on the benzene ring for DHODH inhibition.[3][6][7]
Antimicrobial Activity: Targeting Microbial Machinery

Quinoline derivatives have a long history as antimicrobial agents, with some of the earliest synthetic antibiotics belonging to this class.[8] Their mechanisms of action often involve the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair.[8]

Specific minimum inhibitory concentration (MIC) data for This compound against various bacterial and fungal strains is not prominently reported in the available literature. However, the general antimicrobial potential of the quinoline scaffold is well-established.[9][10]

For 6-Chloroquinoline-4-carboxylic acid , its structural resemblance to quinolone antibiotics, which typically feature a carboxylic acid at the 4-position, suggests a potential for antibacterial activity. The 6-chloro substituent could further modulate this activity. Studies on various quinoline-4-carboxylic acid derivatives have demonstrated their antimicrobial effects.[9][10]

Table 2: Summary of Postulated Antimicrobial Activities

CompoundPostulated Mechanism of ActionSupporting Evidence from Related Compounds
This compound General antimicrobial activity.The quinoline scaffold is a known pharmacophore in antimicrobial agents.[9][10]
6-Chloroquinoline-4-carboxylic acid Potential inhibition of bacterial DNA gyrase and topoisomerase IV.The quinoline-4-carboxylic acid moiety is a key feature of quinolone antibiotics.[8]

Experimental Protocols for Comparative Evaluation

To definitively ascertain the comparative activities of these two isomers, a series of standardized in vitro assays should be conducted. The following protocols provide a framework for such an investigation.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This assay determines the concentration of the test compound required to inhibit the metabolic activity of cancer cells by 50% (IC₅₀), providing a measure of its cytotoxic potential.

Methodology:

  • Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate culture media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and 6-Chloroquinoline-4-carboxylic acid in the culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ values by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of the compounds required to inhibit the visible growth of a microorganism.

Methodology:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.

  • Compound Dilution: Prepare serial twofold dilutions of this compound and 6-Chloroquinoline-4-carboxylic acid in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Structure-Activity Relationship (SAR): A Positional Paradigm

The differing positions of the chloro and carboxylic acid groups in these two isomers are expected to have a significant impact on their biological activity.

Figure 1: A diagram illustrating the positional differences and their potential influence on interactions with biological targets.

For This compound , the carboxylic acid at the 7-position is on the benzenoid ring. This positioning may influence its ability to form hydrogen bonds or ionic interactions with target proteins differently than a carboxylic acid on the pyridine ring. The 4-chloro group, being on the pyridine ring, will affect the electron density of the nitrogen atom and could influence its pKa and metal-chelating properties.

In 6-Chloroquinoline-4-carboxylic acid , the carboxylic acid at the 4-position is adjacent to the quinoline nitrogen. This proximity can significantly influence the molecule's acidity and its ability to act as a bidentate ligand for metal ions, a property often associated with the activity of quinolone antibiotics. The 6-chloro substituent on the benzene ring will primarily impact the lipophilicity and electronic properties of that part of the molecule.

Conclusion and Future Directions

Future research should focus on the direct comparative evaluation of these two compounds in a panel of cancer cell lines and against a spectrum of microbial pathogens. Such studies, employing the standardized protocols outlined in this guide, will provide the much-needed quantitative data to elucidate their structure-activity relationships and guide the rational design of more potent and selective quinoline-based therapeutic agents.

References

  • Quinolines and its derivatives possessed many types of biological activities and have been reported to show significant anticancer activity. (Source: vertexaisearch.cloud.google.com)
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  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health. (Source: NIH)
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A Comparative Guide to the Biological Activity of 4-oxo-3-carboxyl Quinolones: A Structure-Activity Relationship Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the biological activity of 4-oxo-3-carboxyl quinolones, a cornerstone class of synthetic antibacterial agents. Designed for researchers, scientists, and drug development professionals, this document delves into the intricate relationship between chemical structure and antibacterial efficacy. We will explore the core mechanism of action, dissect the structure-activity relationships (SAR) that govern potency and spectrum, and provide validated experimental protocols for assessing biological activity.

The Foundational Mechanism: Targeting Bacterial Type II Topoisomerases

Quinolones exert their bactericidal effect by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are critical for managing DNA topology during replication, transcription, and repair. Quinolones function as topoisomerase poisons; they do not inhibit the enzymes' catalytic activity directly but rather trap a key reaction intermediate.[2][4] This results in the formation of a stable quinolone-enzyme-DNA complex, which stalls replication forks and leads to the release of lethal double-strand DNA breaks.[1][2]

The primary target of quinolones often differs between bacterial types:

  • In many Gram-negative bacteria, DNA gyrase is the primary target.[1][3]

  • In many Gram-positive bacteria, topoisomerase IV is the primary target.[1][2][3]

This dual-targeting capability is a hallmark of the quinolone class and a key consideration in the development of broad-spectrum agents.

Quinolone_Mechanism cluster_0 Bacterial Cell cluster_1 DNA Replication Fork Quinolone Quinolone (e.g., Ciprofloxacin) Gyrase DNA Gyrase (relieves supercoiling) Quinolone->Gyrase Binds to complex TopoIV Topoisomerase IV (deconcatenates daughter chromosomes) Quinolone->TopoIV Binds to complex DNA Bacterial DNA Gyrase->DNA Acts on CleavageComplex Stable Quinolone-Enzyme-DNA Cleavage Complex Gyrase->CleavageComplex Trapped by Quinolone TopoIV->DNA Acts on TopoIV->CleavageComplex Trapped by Quinolone DSB Double-Strand Breaks CleavageComplex->DSB Leads to CellDeath Cell Death DSB->CellDeath Induces Quinolone_SAR Core Quinolone Scaffold & Key SAR Positions Quinolone N1 N1: Potency & Gram-Negative Activity C5 C5: Overall Potency C6 C6: Gyrase Inhibition & Spectrum (Fluoroquinolones) C7 C7: Spectrum, Potency & Pharmacokinetics C8 C8: Absorption & Anaerobic Activity Core Positions 3 & 4: Essential for Activity

Caption: Key positions on the quinolone scaffold governing biological activity.

  • Positions 3 and 4 (The Pharmacophore): The 3-carboxyl and 4-oxo moieties are indispensable for antibacterial activity. [5][6][7]They are believed to interact with the bacterial DNA and the topoisomerase enzyme, possibly through a water-metal ion bridge, anchoring the drug to its target. [8]Any significant modification at these positions leads to a substantial loss of biological function.

  • N-1 Position: The substituent at this position is vital for antibacterial activity and significantly influences potency. [9]A cyclopropyl group, as seen in ciprofloxacin and sparfloxacin, is considered optimal for conferring potent activity, particularly against Gram-negative bacteria. [10][5][7]

  • C-6 Position: The introduction of a fluorine atom at this position was a landmark discovery, giving rise to the highly potent fluoroquinolones . [10]This single substitution dramatically enhances the inhibition of DNA gyrase and expands the antibacterial spectrum to include staphylococci and other Gram-positive organisms. [7]

  • C-7 Position: This is the most frequently modified position to modulate the drug's properties. The substituent here directly interacts with DNA gyrase or topoisomerase IV. [6] * Piperazine Ring: (e.g., Ciprofloxacin, Norfloxacin) This moiety confers excellent activity against Gram-negative bacteria, including Pseudomonas aeruginosa. [10][7] * Pyrrolidine/Alkyl-piperazine Rings: (e.g., Moxifloxacin) Adding alkyl groups to the ring structure tends to improve potency against Gram-positive bacteria and can lengthen the serum half-life. [10][11]This modification is a key feature of later-generation quinolones with enhanced activity against organisms like Streptococcus pneumoniae.

  • C-8 Position: This position influences the molecule's spatial configuration and can impact oral absorption and activity against anaerobic bacteria. [6][11]A halogen (F or Cl) can enhance these properties but is also associated with increased phototoxicity. [11]Conversely, a methoxy group at C-8 generally shows little light-induced toxicity while maintaining good activity. [11]

Comparative Data on Key Quinolone Analogues

The systematic modification of the 4-oxo-3-carboxyl quinolone scaffold has led to the development of multiple generations of antibiotics, each with a distinct activity profile. The table below summarizes the properties of representative compounds.

Quinolone Derivative Key Structural Features Primary Bacterial Target Preference Summary of Biological Activity
Nalidixic Acid (1st Gen) N1-ethyl, No C6-F, No C7-ringDNA Gyrase (Gram-negative)Narrow spectrum, primarily active against Gram-negative enteric bacteria; minimal Gram-positive activity. [10]
Ciprofloxacin (2nd Gen) N1-cyclopropyl, C6-F, C7-piperazinylDNA Gyrase (Gram-negative) > Topo IVBroad spectrum with excellent activity against Gram-negative bacteria, including P. aeruginosa. Moderate Gram-positive activity. [3][7][12]
Levofloxacin (3rd Gen) N1-fused ring, C6-F, C7-methylpiperazinylBalanced; potent against both Gyrase & Topo IV"Respiratory quinolone" with enhanced activity against Gram-positive bacteria, especially S. pneumoniae, while retaining good Gram-negative coverage. [12]
Moxifloxacin (4th Gen) N1-cyclopropyl, C6-F, C7-bulky pyrrolidine, C8-methoxyTopo IV (Gram-positive) > DNA GyraseBroadest spectrum, with excellent activity against Gram-positives, atypicals, and improved activity against anaerobic bacteria. [12]

Standardized Protocols for Activity Assessment

To ensure the trustworthiness and reproducibility of comparative data, standardized experimental protocols are essential. Here, we detail two fundamental assays for evaluating the biological activity of 4-oxo-3-carboxyl quinolones.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC assay is the gold standard for quantifying the in vitro antibacterial potency of a compound. This protocol is based on the broth microdilution method.

Objective: To determine the lowest concentration of a quinolone that visibly inhibits the growth of a target bacterium.

Materials:

  • Test quinolones

  • Target bacterial strain (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation: a. Culture the target bacterium overnight on an appropriate agar plate. b. Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). c. Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Drug Dilution Series: a. Prepare a stock solution of each test quinolone in a suitable solvent (e.g., DMSO). b. Perform a two-fold serial dilution of each quinolone in CAMHB directly in the 96-well plate. Typical concentration ranges might be 64 µg/mL down to 0.06 µg/mL.

  • Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well containing the drug dilutions. b. Include a positive control well (bacteria in broth, no drug) and a negative control well (broth only). c. Seal the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: a. After incubation, visually inspect the plates for turbidity. b. The MIC is the lowest drug concentration in which there is no visible bacterial growth. This can be confirmed by reading the optical density at 600 nm.

MIC_Workflow start Start: Prepare Bacterial Culture (0.5 McFarland) inoculate Inoculate Wells with Standardized Bacterial Suspension start->inoculate stock Prepare Quinolone Stock Solution dilute Perform 2-fold Serial Dilutions in 96-well Plate stock->dilute dilute->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read Read Results: Visual Inspection / OD600 incubate->read end Determine MIC Value read->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Experimental Protocol: In Vitro Topoisomerase DNA Cleavage Assay

This assay provides direct mechanistic insight by measuring the ability of a quinolone to stabilize the enzyme-DNA cleavage complex.

Objective: To quantify the quinolone-mediated stabilization of cleaved DNA by DNA gyrase or topoisomerase IV.

Materials:

  • Purified DNA gyrase or topoisomerase IV enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay buffer specific to the enzyme

  • ATP (for gyrase activity)

  • Test quinolones

  • Stop solution (containing SDS and Proteinase K)

  • Agarose gel electrophoresis system

  • DNA stain (e.g., ethidium bromide or SYBR Safe)

Procedure:

  • Reaction Setup: a. On ice, combine the assay buffer, supercoiled plasmid DNA, and the purified enzyme in a microcentrifuge tube. b. Add the test quinolone at various concentrations. Include a "no drug" control. c. For DNA gyrase, add ATP to initiate the supercoiling reaction.

  • Incubation: a. Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30 minutes).

  • Reaction Termination and Protein Digestion: a. Stop the reaction by adding the SDS/Proteinase K stop solution. The SDS denatures the enzyme, and Proteinase K digests it, releasing the covalently linked DNA. b. Incubate further (e.g., 37°C for 30 minutes) to ensure complete protein digestion.

  • Analysis by Gel Electrophoresis: a. Load the samples onto an agarose gel. b. Run the gel to separate the different DNA topoisomers. c. Stain the gel with a DNA stain and visualize under UV light.

  • Result Interpretation: a. The quinolone's activity is indicated by a dose-dependent increase in the amount of linear DNA (form II) compared to the supercoiled (form I) and relaxed (form III) plasmid DNA. The linear DNA represents the trapped cleavage complex. In vitro topoisomerase assays are valuable for understanding the direct interaction of quinolones with their targets. [13]

Conclusion

The 4-oxo-3-carboxyl quinolone scaffold is a highly adaptable platform for the development of potent antibacterial agents. The biological activity of these compounds is a finely tuned interplay between the conserved pharmacophore and the substituents at various positions around the core ring system. A deep understanding of the structure-activity relationships—particularly the roles of the N-1, C-6, C-7, and C-8 positions—is critical for designing next-generation quinolones with improved potency, broader spectrum, and enhanced safety profiles to combat the ever-growing challenge of bacterial resistance. The use of standardized in vitro assays, such as MIC determination and target-based cleavage assays, provides the robust, comparative data necessary to guide these drug discovery efforts.

References

  • Title: Quinolones: structure-activity relationships and future predictions Source: Microbiology Society URL: [Link]

  • Title: Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity Source: Clinical Infectious Diseases | Oxford Academic URL: [Link]

  • Title: Structure-activity and structure-side-effect relationships for the quinolone antibacterials Source: PubMed URL: [Link]

  • Title: Structure--activity relationship of quinolones Source: PubMed URL: [Link]

  • Title: DNA gyrase, topoisomerase IV, and the 4-quinolones Source: PubMed Central (PMC) URL: [Link]

  • Title: Quinolone Molecular Structure‐Activity Relationships: What We Have Learned about Improving Antimicrobial Activity Source: ResearchGate URL: [Link]

  • Title: Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance Source: PubMed Central (PMC) URL: [Link]

  • Title: Target-Mediated Fluoroquinolone Resistance in Neisseria gonorrhoeae: Actions of Ciprofloxacin against Gyrase and Topoisomerase IV Source: ACS Infectious Diseases URL: [Link]

  • Title: Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones Source: PubMed Central (PMC) URL: [Link]

  • Title: DNA topoisomerase targets of the fluoroquinolones: A strategy for avoiding bacterial resistance Source: PNAS URL: [Link]

  • Title: DNA Gyrase and Topoisomerase IV Are Dual Targets of Clinafloxacin Action in Streptococcus pneumoniae Source: Antimicrobial Agents and Chemotherapy - ASM Journals URL: [Link]

  • Title: Use of in vitro topoisomerase II assays for studying quinolone antibacterial agents Source: PubMed Central (PMC) URL: [Link]

  • Title: Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents Source: MDPI URL: [Link]

  • Title: Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity Source: PubMed Central (PMC) URL: [Link]

  • Title: Steps of by which quinolone antibiotics showed their antibiotic activity Source: ResearchGate URL: [Link]

  • Title: 4-Oxo-quinoline-3-carboxylic acids Source: ResearchGate URL: [Link]

  • Title: The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry Source: PubMed URL: [Link]

  • Title: (PDF) Quinolones:Synthesis and antibacterial activity Source: ResearchGate URL: [Link]

  • Title: The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity Source: PubMed Central (PMC) URL: [Link]

  • Title: Structure activity relationship of 1-substituted-1,4-dihydro-6-fluoro-4-oxo-3-carboxylic acid key scaffold, adapted from 2 (A) and structures of CPX and MXF (B). Source: ResearchGate URL: [Link]

  • Title: Chemical evolution of the fluoroquinolone antimicrobial agents Source: PubMed URL: [Link]

  • Title: Mechanism of Quinolone Action and Resistance Source: ACS Publications URL: [Link]

  • Title: Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review Source: RSC Publishing URL: [Link]

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The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 7-Chloroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 7-chloroquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its rigid, planar structure and the electron-withdrawing nature of the chlorine atom at the 7-position are pivotal to its biological activities, which span antimalarial, anticancer, and antibacterial applications.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 7-chloroquinoline derivatives, supported by experimental data and detailed protocols for researchers and drug development professionals.

Antimalarial Activity: The Legacy of Chloroquine and Beyond

The most renowned 7-chloroquinoline derivative is chloroquine, a cornerstone of antimalarial therapy for decades.[2] The SAR for antimalarial activity is well-established, with key features influencing efficacy against Plasmodium falciparum, the deadliest malaria parasite.[3]

Key Structural Features for Antimalarial Activity

The antimalarial action of 7-chloroquinolines is primarily attributed to their accumulation in the parasite's acidic digestive vacuole, where they interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion.[4][5] This leads to a buildup of free heme, which is lethal to the parasite.[4]

The crucial structural elements for potent antimalarial activity are:

  • The 7-Chloro Group: The presence of a halogen, particularly chlorine, at the 7-position is critical. 7-Iodo and 7-bromo derivatives exhibit comparable activity to their 7-chloro counterparts against both chloroquine-susceptible and -resistant strains.[6] However, 7-fluoro and 7-trifluoromethyl analogues are generally less active, and 7-methoxy derivatives are largely inactive.[6]

  • The 4-Amino Side Chain: A flexible diaminoalkane side chain at the 4-position is essential for activity. The length and basicity of this side chain influence the drug's ability to accumulate in the parasite's digestive vacuole. Modifications to this side chain, such as the introduction of bulky groups, can impact activity. For instance, less bulky side chains have been shown to exhibit greater antimalarial activity.

  • Molecular Hybridization: Combining the 7-chloroquinoline scaffold with other pharmacophores, such as chalcones, isatins, or benzimidazoles, has been a successful strategy to enhance activity, particularly against chloroquine-resistant strains.[3][7]

SAR_Antimalarial 7-Chloroquinoline_Core 7-Chloroquinoline Core Position_7 Position 7: Halogen (Cl, Br, I) 7-Chloroquinoline_Core->Position_7 Critical for activity Position_4 Position 4: Diaminoalkane Side Chain 7-Chloroquinoline_Core->Position_4 Essential for accumulation Activity Potent Antimalarial Activity Position_7->Activity Position_4->Activity Mechanism Inhibition of Heme Polymerization Activity->Mechanism

Key structural requirements for antimalarial 7-chloroquinolines.
Comparative Antimalarial Activity

The following table summarizes the in vitro antiplasmodial activity of representative 7-chloroquinoline derivatives against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.

CompoundSide Chain at Position 4IC50 (nM) vs. CQSIC50 (nM) vs. CQRReference
Chloroquine-HNCH(CH₃)(CH₂)₃NEt₂8-12100-500[6]
7-Iodo-AQ-HN(CH₂)₂NEt₂3-123-12[6]
7-Bromo-AQ-HN(CH₂)₂NEt₂3-123-12[6]
7-Fluoro-AQ-HN(CH₂)₂NEt₂15-5018-500[6]
CQPA-26Piperazine-1-yl acetamide1290Not Reported
CQPPM-9Pyrrolidin-2-yl methanone1420Not Reported
Experimental Protocol: In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This protocol is a widely used method to determine the 50% inhibitory concentration (IC50) of compounds against P. falciparum.[8]

  • Parasite Culture: Maintain asynchronous cultures of P. falciparum in human erythrocytes (O+) in RPMI-1640 medium supplemented with human serum and hypoxanthine.

  • Drug Preparation: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO) and then in the culture medium.

  • Assay Setup: In a 96-well plate, add parasitized erythrocytes (1% parasitemia, 2% hematocrit) to each well containing the drug dilutions. Include positive (no drug) and negative (uninfected erythrocytes) controls.

  • Incubation: Incubate the plates for 72 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).

  • Lysis and Staining: After incubation, lyse the erythrocytes and stain the parasite DNA with SYBR Green I dye.

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader (excitation: 485 nm, emission: 530 nm).

  • Data Analysis: Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the drug concentration using a non-linear regression model.

Anticancer Activity: A Promising Frontier

Recent research has highlighted the potential of 7-chloroquinoline derivatives as anticancer agents.[9][10] Their cytotoxic effects have been demonstrated against a variety of cancer cell lines, with SAR studies revealing key structural modifications that enhance this activity.[11]

Key Structural Features for Anticancer Activity

The anticancer mechanism of 7-chloroquinolines is not as clearly defined as their antimalarial action but is thought to involve multiple pathways, including the induction of apoptosis and DNA/RNA damage.[1]

Key SAR observations for anticancer activity include:

  • Substitution at the 4-Position: The nature of the substituent at the 4-position significantly influences cytotoxicity. The introduction of hydrazone moieties has been shown to yield compounds with potent, submicromolar activity against a broad panel of cancer cell lines.[10][11]

  • Sulfur-Containing Side Chains: Derivatives with sulfanyl, sulfinyl, and sulfonyl groups at the 4-position have demonstrated promising antiproliferative activities.[1] The oxidation state of the sulfur and the length of the spacer between the quinoline core and other aromatic groups can be correlated with cytotoxic activity.[1]

  • Molecular Hybridization: As with antimalarial derivatives, hybridization with other anticancer pharmacophores, such as benzimidazoles, can lead to compounds with enhanced and selective cytotoxicity.[7]

SAR_Anticancer 7-Chloroquinoline_Core 7-Chloroquinoline Core Position_4_Substituents Position 4 Substituents: - Hydrazones - Sulfur-containing chains - Hybrid pharmacophores 7-Chloroquinoline_Core->Position_4_Substituents Key for cytotoxicity Cytotoxicity Potent Cytotoxic Activity Position_4_Substituents->Cytotoxicity Mechanism Induction of Apoptosis, DNA/RNA Damage Cytotoxicity->Mechanism

Key structural features for anticancer 7-chloroquinolines.
Comparative Anticancer Activity

The following table presents the cytotoxic activity of various 7-chloroquinoline derivatives against different human cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Compound 3MCF-7 (Breast)23.39[12]
Compound 9MCF-7 (Breast)21.41[12]
Compound 3HCT-116 (Colon)23.39[12]
Compound 9HCT-116 (Colon)21.41[12]
Compound 3HeLa (Cervical)50.03[12]
Compound 9HeLa (Cervical)21.41[12]
4-PSQ analogue cCCRF-CEM (Leukemia)0.55-2.74[1][13]
Experimental Protocol: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cytotoxicity by measuring cell protein content.[14]

  • Cell Plating: Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds and incubate for 48-72 hours.

  • Cell Fixation: Fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.

  • Washing: Wash the plates five times with water to remove TCA.

  • Staining: Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Destaining: Remove the unbound dye by washing four times with 1% (v/v) acetic acid.

  • Solubilization: Dissolve the protein-bound dye by adding 10 mM Tris base solution.

  • Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell growth inhibition against the drug concentration.

Antibacterial Activity: An Emerging Area of Interest

While less explored than their antimalarial and anticancer properties, 7-chloroquinoline derivatives have also demonstrated promising antibacterial activity.[15]

Key Structural Features for Antibacterial Activity

The structural modifications that confer antibacterial properties are still under active investigation, but some initial SAR trends have been observed. The introduction of specific functional groups at various positions on the quinoline ring can lead to activity against both Gram-positive and Gram-negative bacteria.[15] For instance, certain carboxamide and carbaldehyde derivatives have shown good activity against E. coli, S. aureus, and P. aeruginosa.[15]

Comparative Antibacterial Activity

The antibacterial activity of 7-chloroquinoline derivatives is often reported as the zone of inhibition in a disk diffusion assay or the minimum inhibitory concentration (MIC).

CompoundBacterial StrainInhibition Zone (mm)Reference
Compound 6E. coli11.00 ± 0.04[15]
Compound 8E. coli12.00 ± 0.00[15]
Compound 5S. aureus11.00 ± 0.03[15]
Compound 5P. aeruginosa11.00 ± 0.03[15]
Compound 7S. pyogenes11.00 ± 0.02[15]
Experimental Protocol: Agar Dilution Method for MIC Determination

This method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Media Preparation: Prepare a series of agar plates containing serial dilutions of the test compound.

  • Inoculum Preparation: Prepare a standardized suspension of the test bacterium.

  • Inoculation: Inoculate the surface of each agar plate with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.

Conclusion

The 7-chloroquinoline scaffold remains a highly versatile and valuable starting point for the development of new therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of substituents at the 4- and 7-positions in determining the biological activity of these compounds. While the antimalarial properties of 7-chloroquinolines are well-established, their potential as anticancer and antibacterial agents is a rapidly growing area of research. Future work in this field will likely focus on the design of novel hybrid molecules and the elucidation of the complex mechanisms of action that underpin the diverse therapeutic effects of this remarkable class of compounds.

References

  • El-Sayed, N. M. E., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Taylor & Francis Online. [Link]

  • de Oliveira, R. B., et al. (2020). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. SciELO. [Link]

  • Girma, B., et al. (2022). Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. ProQuest. [Link]

  • El-Sayed, N. M. E., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Semantic Scholar. [Link]

  • Negru Apostol, G., et al. (2023). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. PMC - NIH. [Link]

  • Various Authors. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC. [Link]

  • Various Authors. (n.d.). Structures of common quinoline antimalarials and 7-chloroquinoline drug analogues used in this study. ResearchGate. [Link]

  • Kathrada, F. (n.d.). The effect of 7-chloroquinoline derivatives on the life cycle of the malaria parasite. MESA. [Link]

  • de Oliveira, A. B., et al. (2022). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. PMC - NIH. [Link]

  • Negru Apostol, G., et al. (2023). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. PubMed. [Link]

  • Solar, P., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. MDPI. [Link]

  • Perković, I., et al. (2021). Design, Synthesis, Antitumor, and Antiplasmodial Evaluation of New 7-Chloroquinoline–Benzimidazole Hybrids. MDPI. [Link]

  • Madrid, P. B., et al. (1998). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. PubMed. [Link]

  • da Silva, L. F., et al. (2025). Structure-Activity Relationship of 7-Chloro-4-(Phenylselanyl) Quinoline: Novel Antinociceptive and Anti-Inflammatory Effects in Mice. PubMed. [Link]

  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. PubMed. [Link]

  • Sullivan, D. J., Jr, et al. (1996). On the molecular mechanism of chloroquine's antimalarial action. PMC - NIH. [Link]

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Comparative analysis of quinoline synthesis methods (Pfitzinger vs. Doebner)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the quinoline scaffold is a cornerstone of countless therapeutic agents and functional materials. Its synthesis, therefore, is a critical aspect of discovery and optimization. Among the classical methods, the Pfitzinger and Doebner reactions remain highly relevant for their versatility in constructing quinoline-4-carboxylic acids. This guide provides an in-depth comparative analysis of these two powerful synthetic strategies, grounded in mechanistic understanding and supported by experimental data, to inform your selection of the most appropriate method for your research needs.

At a Glance: Pfitzinger vs. Doebner

FeaturePfitzinger SynthesisDoebner Synthesis
Reactants Isatin (or derivative), carbonyl compound with α-methylene groupAniline (or derivative), aldehyde, pyruvic acid
Key Product Substituted quinoline-4-carboxylic acidsSubstituted quinoline-4-carboxylic acids
Reaction Conditions Strongly basic (e.g., KOH in ethanol/water)Typically acidic (Brønsted or Lewis acids)
Key Advantage Good yields and direct route to quinoline-4-carboxylic acidsThree-component, one-pot synthesis with broad substrate scope
Key Limitation Incompatible with base-sensitive functional groupsCan suffer from low yields with electron-deficient anilines

Mechanistic Insights: Understanding the "Why"

A nuanced understanding of the reaction mechanisms is paramount for troubleshooting, optimization, and predicting outcomes.

The Pfitzinger Reaction: A Base-Mediated Cyclization

The Pfitzinger reaction is a robust method for synthesizing quinoline-4-carboxylic acids from isatin and a carbonyl compound containing an α-methylene group in the presence of a strong base.[1][2]

The mechanism proceeds through several key steps:

  • Ring Opening of Isatin: The reaction is initiated by the hydrolysis of the amide bond in isatin by a strong base, such as potassium hydroxide, to form a keto-acid intermediate.[1]

  • Condensation and Imine Formation: The aniline moiety of the intermediate then condenses with the carbonyl group of the second reactant (an aldehyde or ketone) to form an imine (Schiff base).[1]

  • Tautomerization and Cyclization: The imine tautomerizes to its more stable enamine form. This is followed by an intramolecular cyclization, a Claisen-like condensation, onto the keto-acid.

  • Dehydration and Aromatization: The final step involves dehydration to yield the aromatic quinoline-4-carboxylic acid product.

Pfitzinger_Mechanism Isatin Isatin KetoAcid Keto-Acid Intermediate Isatin->KetoAcid Base-catalyzed ring opening Carbonyl Carbonyl Compound (with α-methylene) Imine Imine (Schiff Base) Carbonyl->Imine Base Strong Base (e.g., KOH) KetoAcid->Imine Condensation Enamine Enamine Tautomer Imine->Enamine Tautomerization Cyclized Cyclized Intermediate Enamine->Cyclized Intramolecular Cyclization Product Quinoline-4-carboxylic Acid Cyclized->Product Dehydration

Pfitzinger Reaction Mechanism
The Doebner Reaction: A Three-Component Acid-Catalyzed Cascade

The Doebner reaction is a versatile three-component synthesis of quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid, typically under acidic conditions.[3][4]

While the exact mechanism is still a subject of discussion, two plausible pathways are proposed:

  • Pathway A (Aldol Condensation First): An initial aldol condensation between the enol form of pyruvic acid and the aldehyde forms a β,γ-unsaturated α-ketocarboxylic acid. This is followed by a Michael addition of the aniline, subsequent cyclization onto the benzene ring, and dehydration to form the final product.[4]

  • Pathway B (Schiff Base Formation First): The aniline and aldehyde first condense to form a Schiff base. This is then attacked by the enol of pyruvic acid, leading to an intermediate that cyclizes and dehydrates to the quinoline-4-carboxylic acid.[5]

In both proposed mechanisms, an oxidation step is required to form the aromatic quinoline ring. The imine formed from a second molecule of aniline and the aldehyde can act as the oxidizing agent in a hydrogen transfer process.[5]

Doebner_Mechanism Aniline Aniline SchiffBase Schiff Base (Imine) Aniline->SchiffBase Aldehyde Aldehyde Aldehyde->SchiffBase PyruvicAcid Pyruvic Acid MichaelAdduct Michael Adduct PyruvicAcid->MichaelAdduct AcidCatalyst Acid Catalyst (Brønsted or Lewis) SchiffBase->MichaelAdduct Reaction with Pyruvic Acid Enol Dihydroquinoline Dihydroquinoline Intermediate MichaelAdduct->Dihydroquinoline Intramolecular Cyclization Product Quinoline-4-carboxylic Acid Dihydroquinoline->Product Oxidation

Doebner Reaction Mechanism (Schiff Base Pathway)

Experimental Protocols and Data

The following protocols are provided as representative examples. Researchers should always refer to the primary literature for specific substrate and scale-dependent optimizations.

Pfitzinger Synthesis of 2-Methylquinoline-4-carboxylic Acid

Protocol:

  • In a round-bottom flask, dissolve potassium hydroxide (0.02 mol) in a mixture of water (1 mL) and absolute ethanol (40 mL).[6]

  • Add isatin (0.0075 mol) to the solution and stir at room temperature for 1 hour until the color changes from purple to brown.[6]

  • Gradually add acetone (0.015 mol) to the reaction mixture.[6][7]

  • Reflux the mixture at approximately 79°C with continuous stirring for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[6][7]

  • After completion, cool the mixture to room temperature and pour it into ice-water.[7]

  • Acidify the solution with acetic acid to precipitate the product.[7]

  • Collect the precipitate by filtration, wash with cold water, and dry to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 2-methylquinoline-4-carboxylic acid.[7]

Representative Yields for Pfitzinger Reactions:

Isatin DerivativeCarbonyl CompoundBaseConditionsYield (%)Reference
IsatinAcetoneKOHEthanol/Water, Reflux, 24h>60%[5]
Isatin4-AcetylbiphenylNaOHEthanol/Water, Reflux, 24hTheoretical match[2]
5-Substituted IsatinAppropriate KetoneKOHNot specifiedNot specified[8]
α-NaphthisatinAcetoneKOHBoiling water-alcohol solution70%[8][9]
Doebner Synthesis of Substituted Quinoline-4-carboxylic Acids

Protocol (Modified Hydrogen-Transfer Method):

  • To a solution of the aniline (1.8 mmol) and aldehyde (2.0 mmol) in acetonitrile (MeCN), add BF₃·THF (0.5 equiv).[10][11]

  • Add pyruvic acid (0.6 mmol) dropwise to the reaction mixture.[11]

  • Heat the reaction mixture at 65°C for 21 hours.[10][11]

  • After completion, cool the reaction to room temperature.

  • The crude product can be purified by solidification and filtration or by column chromatography on silica gel.[10]

Representative Yields for Doebner Reactions:

AnilineAldehydeCatalystConditionsYield (%)Reference
AnilineBenzaldehydeBF₃·THFMeCN, 65°C, 21h82%[11]
Electron-deficient anilinesVarious aldehydesBF₃·THFMeCN, 65°C, 21hImproved yields[11]
AnilineCrotonaldehydeAg(I)-exchanged Montmorillonite K10Solvent-free, conventional heating42-89%
Substituted anilinesγ-Aryl-β,γ-unsaturated α-ketoestersTFARefluxDecreased with strong EWG[12]

Comparative Analysis: Making the Right Choice

Substrate Scope and Limitations
  • Pfitzinger Reaction: This method is highly effective for a wide range of ketones and aldehydes that possess an α-methylene group.[8] However, its primary limitation is the use of strong basic conditions, which are incompatible with base-sensitive functional groups on either the isatin or the carbonyl compound.[11]

  • Doebner Reaction: The Doebner reaction boasts a broad substrate scope, accommodating a variety of substituted anilines and aldehydes.[5] A significant challenge arises with anilines bearing strong electron-withdrawing groups, which exhibit lower nucleophilicity and can lead to low yields under conventional conditions.[5] To address this, modified protocols such as the "Doebner hydrogen-transfer reaction" have been developed.[5][11] The related Doebner-Miller reaction can be limited with sterically hindered α,β-unsaturated aldehydes.[13][14]

Reaction Conditions and Practicality
  • Pfitzinger Reaction: Typically requires reflux temperatures for extended periods (e.g., 24 hours) in the presence of a strong base.[6][7] The workup involves neutralization and precipitation, which is generally straightforward. Microwave-assisted methods have been developed to shorten reaction times.[15][16]

  • Doebner Reaction: This is a one-pot, three-component synthesis, which is an advantage in terms of operational simplicity.[10] It generally requires acidic catalysts and heating.[5] The development of heterogeneous catalysts, such as Ag(I)-exchanged Montmorillonite K10, offers a more environmentally benign approach with potential for catalyst recycling.

Yield and Purity

Both reactions can provide good to excellent yields depending on the substrates and reaction conditions. The Pfitzinger reaction often gives high yields for simple substrates.[8][9] The Doebner reaction, particularly with the modified hydrogen-transfer protocol, can also achieve high yields, even with challenging electron-deficient anilines.[11] As with any chemical reaction, purification is necessary to obtain high-purity products.

Conclusion and Future Perspectives

Both the Pfitzinger and Doebner reactions are powerful and reliable methods for the synthesis of quinoline-4-carboxylic acids, each with its own set of advantages and limitations. The choice between the two will largely depend on the specific substrates and functional groups present in the target molecule.

  • The Pfitzinger reaction is an excellent choice when working with base-stable compounds and when a direct route to quinoline-4-carboxylic acids from isatins is desired.

  • The Doebner reaction offers the flexibility of a three-component synthesis and is particularly useful when a wider variety of substituted anilines and aldehydes are to be explored. The development of modified protocols has significantly expanded its applicability to traditionally challenging substrates.

As the demand for novel quinoline derivatives in drug discovery and materials science continues to grow, the optimization and adaptation of these classical reactions, including the use of greener catalysts and reaction conditions, will remain an active area of research.[17]

References

  • Wikipedia. (n.d.). Pfitzinger reaction. Retrieved from [Link]

  • Nishisaka, F., Shishido, H., & Uchida, M. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]

  • Unknown. (n.d.). Pfitzinger Quinoline Synthesis. [Link]

  • Moodley, K. (2014). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. ResearchSpace@UKZN. [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Scribd. (n.d.). The Pfitzinger Reaction. (Review). [Link]

  • Zhu, Y., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules. [Link]

  • ResearchGate. (2015). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. [Link]

  • Ofilas, R. V. D. (n.d.). Chemistry of Pfitzinger Synthesis. Scribd. [Link]

  • University of the Sunshine Coast, Queensland. (2010). Limitations of the two-phase doebner-miller reaction for the synthesis of quinolines. [Link]

  • Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry. [Link]

  • ACS Publications. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]

  • UI Scholars Hub. (2020). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Makara Journal of Science. [Link]

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  • ACS Publications. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Doebner reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). The Pfitzinger Reaction. (Review). [Link]

  • ResearchGate. (2018). A New Insight into the Pfitzinger Reaction. A Facile Synthesis of 6-Sulfamoylquinoline-4-carboxylic Acids. [Link]

  • ResearchGate. (2010). Limitations of the 'Two-Phase' Doebner-Miller Reaction for the Synthesis of Quinolines. [Link]

  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

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Sources

Revitalizing the Quinoline Scaffold: A Comparative Guide to the Efficacy of 4-Chloroquinoline-7-carboxylic Acid Derivatives Against Drug-Resistant Malaria

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the 4-aminoquinoline scaffold, exemplified by chloroquine (CQ), was the cornerstone of antimalarial chemotherapy. Its affordability and efficacy were unparalleled until the widespread emergence of resistant Plasmodium falciparum strains, largely driven by mutations in the parasite's chloroquine resistance transporter (PfCRT).[1][2] This global health crisis has spurred the development of new agents capable of overcoming these resistance mechanisms. This guide provides a comparative analysis of a promising class of compounds: 4-chloroquinoline-7-carboxylic acid derivatives, contextualizing their performance with experimental data and established research protocols.

The Rationale: Re-engineering a Legacy Scaffold for Modern Challenges

The core challenge in overcoming chloroquine resistance is to design molecules that can either evade or inhibit the PfCRT efflux pump, thereby restoring accumulation within the parasite's digestive vacuole (DV) to toxic levels.[2][3] The strategy behind modifying the classic 4-aminoquinoline structure, specifically at the 7-position, is rooted in structure-activity relationship (SAR) studies. Research has shown that substitutions at this position significantly influence antiplasmodial activity.[4][5] While the 7-chloro group is crucial for activity, alterations like introducing a carboxylic acid moiety can modulate the compound's physicochemical properties, such as its basicity and lipophilicity, potentially altering its interaction with both its target and resistance transporters like PfCRT.[5]

The guiding hypothesis is that these derivatives can maintain the essential heme-binding capability of the quinoline core while presenting a structural profile that is a poor substrate for the mutated PfCRT transporter, thus effectively resensitizing resistant parasite strains.

Mechanism of Action: Disrupting Heme Detoxification

Like their parent compound, this compound derivatives are believed to exert their antimalarial effect by interfering with the parasite's critical heme detoxification pathway.[6][7]

Inside the infected red blood cell, the parasite digests host hemoglobin within its acidic digestive vacuole, releasing large quantities of toxic free heme.[6] To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin.[3] Quinolines accumulate to high concentrations in the acidic DV and are thought to cap the growing faces of the hemozoin crystal, preventing further polymerization.[6] This leads to a buildup of toxic free heme, which induces oxidative stress and lyses the parasite's membranes, ultimately causing cell death.

Chloroquine resistance is primarily mediated by mutations in PfCRT, a transporter on the DV membrane, which actively effluxes the protonated drug from its site of action.[1][2] The efficacy of novel derivatives hinges on their ability to bypass this efflux mechanism and accumulate sufficiently to inhibit hemozoin formation.

Mechanism of Action cluster_vacuole Parasite Digestive Vacuole (Acidic pH) cluster_cytosol Parasite Cytosol Heme Toxic Heme (from Hemoglobin) Hemozoin Inert Hemozoin (Crystal) Heme->Hemozoin Polymerization (Detoxification) Drug Quinoline Derivative Drug->Heme Forms Complex Drug->Hemozoin Blocks Polymerization PfCRT_mut Mutated PfCRT Transporter PfCRT_mut->Drug Efflux Reduced Hemoglobin Host Hemoglobin Hemoglobin->Heme Digestion Drug_entry Drug Enters Parasite Drug_entry->Drug Accumulation In Vitro Workflow A Prepare Serial Drug Dilutions in 96-well Plate B Add Synchronized Ring-Stage Parasite Culture A->B C Incubate for 72h B->C D Add Lysis Buffer with SYBR Green I C->D E Read Fluorescence D->E F Calculate IC50 Values E->F

Figure 2: Workflow for the SYBR Green I-based in vitro antimalarial assay.

In Vivo 4-Day Suppressive Test (Peters' Test)

This is the primary in vivo screening method to assess the efficacy of a potential antimalarial drug against the blood stages of malaria in a rodent model. [8][9][10] Step-by-Step Methodology:

  • Infection: Swiss albino mice are inoculated intraperitoneally with Plasmodium berghei-infected red blood cells (typically 1x10⁷ parasitized cells). [11]2. Grouping and Dosing: Mice are randomly assigned to groups (e.g., vehicle control, positive control like chloroquine, and test compound groups at various doses).

  • Treatment: Treatment begins 2-4 hours post-infection and continues once daily for four consecutive days (Day 0 to Day 3). The drug is typically administered orally or subcutaneously. [12]4. Parasitemia Monitoring: On Day 4, thin blood smears are prepared from the tail blood of each mouse. The smears are stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.

  • Data Analysis: The average percent suppression of parasitemia is calculated for each group relative to the vehicle-treated control group.

  • Survival Monitoring: Mice are monitored daily, and the mean survival time for each group is recorded.

Conclusion and Future Directions

This compound derivatives represent a viable strategy for revitalizing a classic antimalarial scaffold. By retaining the core pharmacophore responsible for inhibiting heme detoxification while modifying the structure to overcome key resistance mechanisms, these compounds demonstrate significant potential. The strong in vitro activity against chloroquine-resistant P. falciparum strains, coupled with promising efficacy in in vivo rodent models, positions the most promising of these derivatives as strong candidates for further preclinical development.

Future work must focus on comprehensive absorption, distribution, metabolism, excretion, and toxicology (ADME-Tox) profiling to ensure that potent compounds also possess the necessary drug-like properties and safety margins required for advancement into human clinical trials.

References

  • Smilkstein, M., et al. (2004). Simple and Inexpensive Fluorescence-Based Technique for High-Throughput Antimalarial Drug Screening. Antimicrobial Agents and Chemotherapy, 48(5), 1803–1806. Available at: [Link]

  • Fidock, D. A., et al. (2000). Mutations in the P. falciparum Digestive Vacuole Transporter PfCRT and Resistance to Chloroquine. Molecular Cell, 6(4), 861-871. Available at: [Link]

  • Bennett, T. N., et al. (2004). Novel, Rapid, and Inexpensive Cell-Based Quantification of Antimalarial Drug Efficacy. Antimicrobial Agents and Chemotherapy, 48(5), 1807–1810. Available at: [Link]

  • Martin, R. E., & Kirk, K. (2004). The malaria parasite's chloroquine resistance transporter is a member of the drug/metabolite transporter superfamily. Molecular Biology and Evolution, 21(10), 1938-1949. Available at: [Link]

  • Bacon, D. J., et al. (2009). Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening. Antimicrobial Agents and Chemotherapy, 53(7), 2948–2956. Available at: [Link]

  • Vossen, M. G., et al. (2010). SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening. Methods in Molecular Biology, 610, 83-91. Available at: [Link]

  • Nomura, T., et al. (2001). Evidence for Different Mechanisms of Chloroquine Resistance in 2 Plasmodium Species That Cause Human Malaria. The Journal of Infectious Diseases, 184(9), 1183–1191. Available at: [Link]

  • Summers, R. L., et al. (2016). Molecular Mechanisms for Drug Hypersensitivity Induced by the Malaria Parasite's Chloroquine Resistance Transporter. PLOS Pathogens, 12(7), e1005725. Available at: [Link]

  • Machado, M., et al. (2016). Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment. Journal of Pharmacological and Toxicological Methods, 4(1), 1039. Available at: [Link]

  • Slater, A. F. (1993). Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum. Pharmacology & Therapeutics, 57(2-3), 203-235. Available at: [Link]

  • Woodland, J. G. (2019). Insights into the mechanism of action of quinoline antimalarials against Plasmodium falciparum revealed by novel fluorescent analogues and chemical proteomics. MESA. Available at: [Link]

  • Kapishnikov, S., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. Proceedings of the National Academy of Sciences, 116(46), 22946-22952. Available at: [Link]

  • Baragaña, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 58(19), 7760–7774. Available at: [Link]

  • Baragaña, B., et al. (2015). A novel class of quinoline-4-carboxamides with a distinct mechanism of action, multistage antimalarial activity and potent in vivo efficacy. Journal of Medicinal Chemistry, 58(19), 7760-7774. Available at: [Link]

  • Gathirwa, J. W., et al. (2007). Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice. Parasitology Research, 102(3), 431-437. Available at: [Link]

  • Patel, P., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Medicinal Chemistry. Available at: [Link]

  • Delves, M., et al. (2012). Efficacy models for compound screening (supplementary document) 1. A Protocol for Antimalarial Efficacy Testing in vitro and in vivo. Medicines for Malaria Venture. Available at: [Link]

  • Deressa, T., et al. (2020). Chemo Suppressive and Curative Potential of Hypoestes forskalei Against Plasmodium berghei: Evidence for in vivo Antimalarial Activity. Journal of Experimental Pharmacology, 12, 347–356. Available at: [Link]

  • de Souza, N. B., et al. (2016). In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives. Antimicrobial Agents and Chemotherapy, 60(6), 3549–3556. Available at: [Link]

  • Khosa, C., et al. (2021). In vitro and in vivo models used for antimalarial activity: A brief review. Journal of Pharmaceutical Research International, 33(46B), 332-345. Available at: [Link]

  • Madrid, P. B., et al. (2001). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. Journal of Medicinal Chemistry, 44(6), 940-951. Available at: [Link]

  • Rudrapal, M., & Chetia, D. (2019). In vitro and in vivo models used for antimalarial activity. International Journal of Pharmaceutical Sciences and Research, 10(5), 2174-2183. Available at: [Link]

  • Raynes, K. J., et al. (1996). An exploration of the structure-activity relationships of 4-aminoquinolines: Novel antimalarials with activity in-vivo. Journal of Pharmacy and Pharmacology, 48(8), 841-850. Available at: [Link]

  • Egan, T. J., et al. (2000). Structure-Activity Relationships in 4-Aminoquinoline Antiplasmodials. The Role of the Group at the 7-Position. Journal of Medicinal Chemistry, 43(2), 283–291. Available at: [Link]

  • Adamu, M., et al. (2021). Peter's 4-day suppressive test experimental design. ResearchGate. Available at: [Link]

  • Hameed, P. S., et al. (2016). In Vivo and In Vitro Optimization of Screening Antimalarial Hits toward Lead Molecules for Preclinical Development. Journal of Medicinal Chemistry, 59(21), 9784-9799. Available at: [Link]

  • Nardos, A., & Makonnen, E. (2017). In vivo antiplasmodial activity and toxicological assessment of hydroethanolic crude extract of Ajuga remota. Malaria Journal, 16(1), 37. Available at: [Link]

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  • Desjardins, R. E. (1986). IN VITRO ASSAY OF ANTIMALARIALS: TECHNOLOGIES, APPLICATIONS, AND PROSPECTS. Southeast Asian J Trop Med Public Health, 17(4), 517-25. Available at: [Link]

  • Dong, Y., et al. (2010). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Bioorganic & Medicinal Chemistry Letters, 20(13), 3986–3989. Available at: [Link]

  • Gualdani, R., et al. (2021). Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. Pharmaceutics, 13(10), 1572. Available at: [Link]

  • Kim, M., et al. (2017). Anti-malarial effect of novel chloroquine derivatives as agents for the treatment of malaria. Malaria Journal, 16(1), 72. Available at: [Link]

  • Kathrada, F. (2021). The effect of 7-chloroquinoline derivatives on the life cycle of the malaria parasite. MESA. Available at: [Link]

  • de Paula, J. C., et al. (2019). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. Current Medicinal Chemistry, 26(23), 4438-4462. Available at: [Link]

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A Senior Application Scientist's Guide to Cross-Reactivity Studies for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Kinase Inhibitor Selectivity

Protein kinases, as central regulators of cellular signaling, represent one of the most critical classes of drug targets, particularly in oncology.[1] The development of small molecule kinase inhibitors has revolutionized cancer therapy. However, the high degree of structural conservation within the ATP-binding site across the human kinome presents a formidable challenge: achieving inhibitor selectivity.[2][3] While an inhibitor is designed for a primary target, it often binds to and inhibits numerous other kinases. This "off-target" activity, or cross-reactivity, is a critical aspect of an inhibitor's pharmacological profile.

This phenomenon is not inherently negative; this "polypharmacology" can be therapeutically beneficial, where inhibiting multiple nodes in a cancer signaling network leads to enhanced efficacy.[3][4] For instance, the efficacy of Imatinib in certain tumors is attributed to its inhibition of kinases other than its primary Bcr-Abl target.[2] Conversely, off-target effects are a primary source of toxicity and adverse drug reactions.[5][6] Therefore, a comprehensive understanding of an inhibitor's cross-reactivity profile is indispensable for interpreting biological data, predicting clinical outcomes, and developing safer, more effective therapeutics.[5][7]

This guide provides an in-depth comparison of the principal methodologies used to characterize the cross-reactivity of kinase inhibitors. We will delve into the causality behind experimental choices, compare biochemical and cellular approaches, and provide actionable protocols to empower researchers in drug development to make informed decisions.

The Landscape of Profiling Technologies: From Test Tubes to Live Cells

Choosing the right method to assess kinase inhibitor selectivity depends on the stage of drug discovery and the specific questions being asked. A multi-pronged approach, combining high-throughput biochemical screens with targeted cellular validation, provides the most robust and translatable data. The methodologies can be broadly categorized into biochemical, cellular, and computational approaches.

Biochemical Profiling: A High-Throughput First Look

Biochemical assays measure the direct interaction between an inhibitor and a purified, recombinant kinase. They are invaluable for initial, broad screening due to their high-throughput nature and direct readout of molecular interaction.[8]

  • Enzymatic Activity Assays: These assays measure the ability of an inhibitor to block the catalytic activity of a kinase—the transfer of phosphate from ATP to a substrate.[9] Panels of hundreds of kinases are commercially available for this purpose.[3][8]

    • Causality: The choice of ATP concentration is a critical experimental parameter. Profiling is often performed with the ATP concentration at or near the Michaelis constant (Kₘ,ATP) for each specific kinase.[9][10] This allows the resulting IC₅₀ value (the concentration of inhibitor required to inhibit 50% of kinase activity) to more closely reflect the inhibitor's intrinsic affinity (Kᵢ).[2][11] However, intracellular ATP levels are typically much higher (millimolar range) than the Kₘ,ATP of most kinases.[2] This discrepancy can lead to a disconnect between biochemical potency and cellular efficacy, a crucial point to consider when interpreting data.[2][11]

  • Competition Binding Assays: This technology, exemplified by the KINOMEscan™ platform, measures the ability of a test compound to displace a known, immobilized ligand from the kinase active site.[12][13] The amount of kinase bound to the solid support is quantified, typically by qPCR.[13]

    • Causality: A key advantage of this approach is that it is ATP-independent.[8] It directly measures the binding affinity of the inhibitor to the kinase, expressed as a dissociation constant (K_d_). This provides a pure measure of the physical interaction, divorced from the complexities of enzyme kinetics, making it a highly reproducible and standardized method for comparing compound affinities across the kinome.

Cellular Profiling: Validating Targets in a Physiological Context

While biochemical assays are powerful, they lack the complexity of a living cell, where factors like membrane permeability, intracellular ATP concentrations, and the presence of protein complexes can dramatically influence an inhibitor's activity.[1][14] Cellular assays are therefore essential for validating hits and understanding on-target and off-target effects in a more physiologically relevant environment.

  • Chemical Proteomics (Kinobeads): This powerful technique identifies inhibitor targets directly from native cell or tissue lysates.[1][7] It utilizes "kinobeads"—Sepharose beads to which a cocktail of broad-spectrum, ATP-competitive kinase inhibitors is immobilized.[7][15]

    • Causality: When a cell lysate is passed over these beads, a large portion of the expressed kinome is captured.[15][16] By pre-incubating the lysate with a free test inhibitor, a competition for kinase binding sites is established between the inhibitor in solution and the immobilized ligands on the beads.[7] Kinases that are bound by the test inhibitor will not be captured by the beads. Using quantitative mass spectrometry, the proteins that are "competed off" in a dose-dependent manner are identified as targets of the inhibitor.[7] This method is uniquely powerful because it assays kinases in their native state, complete with post-translational modifications and associated protein partners, providing a highly relevant snapshot of target engagement.[1]

  • Cellular Thermal Shift Assay (CETSA): CETSA is the gold standard for verifying that a compound engages its target within intact cells.[17][18][19] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced unfolding and aggregation than the unbound protein.[18][20]

    • Causality: In a typical CETSA experiment, intact cells are treated with the inhibitor or a vehicle control. The cells are then heated to various temperatures, lysed, and the soluble protein fraction is separated from the aggregated fraction.[18] The amount of soluble target protein remaining at each temperature is quantified, usually by Western blot or, for proteome-wide analysis, by mass spectrometry (a technique known as Thermal Proteome Profiling or TPP).[17] A shift in the melting curve to a higher temperature in the presence of the inhibitor provides direct evidence of target engagement in a live-cell context.[17][20]

Comparison of Key Methodologies
FeatureEnzymatic Activity AssaysCompetition Binding AssaysChemical Proteomics (Kinobeads)Cellular Thermal Shift Assay (CETSA)
Principle Measures inhibition of catalytic functionMeasures displacement of a known ligandCompetitive affinity capture from lysatesLigand-induced thermal stabilization
Context In vitro (recombinant protein)In vitro (recombinant protein)Ex vivo (native proteins from lysate)In cellulo (intact cells)
Primary Output IC₅₀ (potency)K_d_ (affinity)Target profile & relative affinityTarget engagement & thermal shift
ATP Dependence Yes (critical variable)NoYes (competition with endogenous ATP)No (measures physical binding)
Throughput Very HighVery HighMediumLow (WB) to Medium (MS)
Key Advantage High-throughput, functional readoutHigh-throughput, direct affinity (K_d_)Assays native kinases in complexesGold standard for cellular target engagement
Key Limitation Lacks cellular contextLacks cellular contextLysate-based, misses permeability factorsLower throughput, indirect affinity
Visualizing the Workflow and Methodologies

A comprehensive cross-reactivity study follows a logical progression from broad screening to focused cellular validation.

cluster_0 Biochemical Profiling (High-Throughput) cluster_1 Dose-Response & Cellular Validation cluster_2 Data Interpretation a Kinase Inhibitor Candidate b Large Kinase Panel Screen (e.g., >400 kinases) a->b Test at 1-10 µM c Initial Hit List (% Inhibition or Kd) b->c d IC50 / Kd Determination (Biochemical) c->d Select hits e Cellular Assays (Kinobeads, CETSA) d->e Confirm in cells f Validated On- & Off-Targets e->f g Selectivity Profile Analysis f->g h Structure-Activity Relationship (SAR) & Toxicity Prediction g->h

Caption: Workflow for kinase inhibitor cross-reactivity profiling.

cluster_0 Principle of Kinobeads Assay start Cell Lysate (Native Kinases) compete Incubate with Test Inhibitor start->compete beads Apply to Kinobeads compete->beads wash Wash & Elute Bound Proteins beads->wash ms LC-MS/MS Analysis wash->ms result Identify Competed-Off Kinases (Targets) ms->result

Caption: The experimental workflow for the Kinobeads chemical proteomics assay.

cluster_1 Principle of Cellular Thermal Shift Assay (CETSA) a Treat Intact Cells (+/- Inhibitor) b Heat Challenge (Temperature Gradient) a->b c Cell Lysis & Centrifugation b->c d Quantify Soluble Protein (Western Blot / MS) c->d e Generate Melting Curves d->e f Stabilization = Target Engagement e->f

Sources

A Comparative Guide to the Antibacterial Spectrum of Quinoline Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparison of the antibacterial spectra of four key quinoline carboxylic acids: nalidixic acid, ciprofloxacin, levofloxacin, and moxifloxacin. Designed for researchers, scientists, and drug development professionals, this document provides a technical overview, supporting experimental data, and standardized protocols to inform research and development in the field of antibacterial agents.

Introduction: The Evolution of Quinolone Carboxylic Acids

The quinolones are a class of synthetic broad-spectrum antibiotics that have been a cornerstone of antibacterial therapy for decades.[1] Their core structure, a bicyclic aromatic ring with a carboxylic acid moiety, has been extensively modified over time, leading to the development of several generations of drugs with progressively broader spectra of activity and improved pharmacokinetic properties.[1] This guide will focus on a representative member from each of the first three generations to illustrate this evolution:

  • Nalidixic Acid (First Generation): The progenitor of the quinolone class, nalidixic acid, was discovered in the 1960s and is technically a naphthyridone.[2] Its clinical use has been primarily limited to uncomplicated urinary tract infections caused by Gram-negative bacteria.[2]

  • Ciprofloxacin (Second Generation): A fluoroquinolone characterized by the addition of a fluorine atom, ciprofloxacin exhibits potent activity against a wide range of Gram-negative bacteria, including Pseudomonas aeruginosa.[3][4] Its activity against Gram-positive organisms is considered moderate.[3]

  • Levofloxacin (Third Generation): As the L-isomer of ofloxacin, levofloxacin demonstrates an expanded spectrum of activity that includes improved coverage of Gram-positive bacteria, particularly Streptococcus pneumoniae, while retaining good Gram-negative activity.[5]

  • Moxifloxacin (Fourth Generation): Moxifloxacin is distinguished by its broad-spectrum activity, encompassing excellent potency against Gram-positive cocci, atypical pathogens, and many anaerobic bacteria, in addition to good Gram-negative coverage.[3][6]

The primary mechanism of action for all quinolones is the inhibition of bacterial DNA synthesis through the targeting of two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[7] The differential targeting of these enzymes contributes to the varying antibacterial spectra observed across the different generations of quinolones.

Comparative Antibacterial Spectrum: A Data-Driven Analysis

The antibacterial spectrum of an antibiotic is quantitatively defined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism in vitro. The following tables present a comparative summary of the MIC90 values (the concentration required to inhibit 90% of isolates) for our four selected quinoline carboxylic acids against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Table 1: Comparative In Vitro Activity (MIC90 in µg/mL) of Quinolone Carboxylic Acids against Gram-Positive Bacteria

Bacterial SpeciesNalidixic AcidCiprofloxacinLevofloxacinMoxifloxacin
Staphylococcus aureus (Methicillin-Susceptible)>128[8]1.0[9]1.0[5]0.25[9]
Staphylococcus aureus (Methicillin-Resistant)>128[8]>128[9]8.0[5]4.0[9]
Streptococcus pneumoniae>64[2]2.0[5]1.0[5]0.25[7]
Enterococcus faecalis>1282.02.02.0

Table 2: Comparative In Vitro Activity (MIC90 in µg/mL) of Quinolone Carboxylic Acids against Gram-Negative Bacteria

Bacterial SpeciesNalidixic AcidCiprofloxacinLevofloxacinMoxifloxacin
Escherichia coli16[10]0.25[10]0.5[10]0.25
Klebsiella pneumoniae320.5[3]1.0[3]0.5[3]
Pseudomonas aeruginosa>512[11][12]2.0[3][4]4.0[3]8.0[3]
Haemophilus influenzae0.50.030.030.06[13]

Note: MIC values can vary depending on the specific strains tested and the methodology used. The data presented here is a synthesis from multiple sources to provide a general comparison.

Mechanism of Action: The Molecular Basis of Antibacterial Activity

Quinolones exert their bactericidal effects by interfering with DNA replication. They form a ternary complex with the bacterial type II topoisomerases (DNA gyrase and topoisomerase IV) and the bacterial DNA. This complex traps the enzyme in a state where it has cleaved the DNA but is unable to religate it, leading to the accumulation of double-strand breaks and ultimately, cell death.

The following diagram illustrates the mechanism of action of quinolone carboxylic acids.

Quinolone Mechanism of Action cluster_bacterium Bacterial Cell cluster_dna_replication DNA Replication Machinery quinolone Quinolone porin Porin Channel quinolone->porin Entry dna_gyrase DNA Gyrase (Topoisomerase II) quinolone->dna_gyrase Inhibits topo_iv Topoisomerase IV quinolone->topo_iv Inhibits dna Bacterial DNA dna_gyrase->dna Supercoiling/ Relaxation inhibition Inhibition of DNA Replication dna_gyrase->inhibition topo_iv->dna Decatenation topo_iv->inhibition cell_death Bacterial Cell Death inhibition->cell_death

Caption: Mechanism of action of quinolone carboxylic acids.

The differential activity of quinolones against Gram-positive and Gram-negative bacteria is partly explained by their primary targets. In many Gram-negative bacteria, DNA gyrase is the primary target, while in many Gram-positive bacteria, topoisomerase IV is the primary target.[7] The evolution of fluoroquinolones with modifications at the C-7 and C-8 positions of the quinolone ring has enhanced their ability to inhibit both enzymes, leading to a broader spectrum of activity.[1]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The following is a detailed, step-by-step methodology for determining the MIC of a quinolone carboxylic acid using the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials
  • Quinolone carboxylic acid (e.g., ciprofloxacin) powder

  • Appropriate solvent for the quinolone (e.g., 0.1 N NaOH, sterile water)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Multichannel pipette

Experimental Workflow

The following diagram outlines the key steps in the broth microdilution MIC assay.

Broth Microdilution Workflow start Start prep_antibiotic Prepare Antibiotic Stock Solution start->prep_antibiotic prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform Serial Dilutions in Microtiter Plate prep_antibiotic->serial_dilution inoculate_plate Inoculate Microtiter Plate serial_dilution->inoculate_plate prep_inoculum->inoculate_plate incubate Incubate Plate (16-20 hours at 35°C) inoculate_plate->incubate read_results Read and Interpret Results (Determine MIC) incubate->read_results end End read_results->end

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Procedure
  • Preparation of Antibiotic Stock Solution:

    • Accurately weigh the quinolone powder and dissolve it in the appropriate solvent to create a high-concentration stock solution (e.g., 1280 µg/mL).

    • Sterilize the stock solution by filtration if necessary.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the antibiotic stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no antibiotic).

    • Well 12 will serve as the sterility control (no bacteria).

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer.

    • Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.

  • Inoculation of Microtiter Plates:

    • Using a multichannel pipette, inoculate wells 1 through 11 with 10 µL of the prepared bacterial inoculum. This will result in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Do not inoculate well 12 (sterility control).

  • Incubation:

    • Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation of Results:

    • After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the quinolone at which there is no visible growth.

    • The growth control (well 11) should show clear turbidity, and the sterility control (well 12) should remain clear.

Conclusion

The evolution of quinoline carboxylic acids from the narrow-spectrum nalidixic acid to the broad-spectrum fluoroquinolones like moxifloxacin represents a significant advancement in antibacterial therapy. This guide has provided a comparative analysis of their antibacterial spectra, supported by quantitative MIC data, and a detailed experimental protocol for assessing in vitro activity. Understanding these differences is crucial for the judicious use of existing agents and for guiding the development of new and more effective antibacterial drugs.

References

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  • Kaatz, G. W., & Seo, S. M. (1998). Efficacies of Moxifloxacin, Ciprofloxacin, and Vancomycin against Experimental Endocarditis Due to Methicillin-Resistant Staphylococcus aureus Expressing Various Degrees of Ciprofloxacin Resistance. Antimicrobial Agents and Chemotherapy, 42(7), 1871–1874. [Link]

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  • Dajcs, J. J., Thibodeaux, B. A., Girgis, D. O., & O'Callaghan, R. J. (2004). Effectiveness of ciprofloxacin, levofloxacin, or moxifloxacin for treatment of experimental Staphylococcus aureus keratitis. Antimicrobial agents and chemotherapy, 48(6), 1948–1952. [Link]

  • Hohl, P., Frei, R., & Bodmer, T. (2019). Evaluation of Ciprofloxacin and Levofloxacin Disk Diffusion and Etest Using the 2019 Enterobacteriaceae CLSI Breakpoints. Journal of Clinical Microbiology, 57(3), e01797-18. [Link]

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  • ResearchGate. (n.d.). Minimum Inhibitory Concentration (MIC) of nalidixic acid on recipient bacteria, before and after PMQR gene transfer. [Link]

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  • Weber, P., Boussougant, Y., & Regamey, C. (1996). In-vitro antibacterial activity of levofloxacin against hospital isolates: a multicentre study. The Journal of antimicrobial chemotherapy, 38(1), 51–58.
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A Head-to-Head Comparative Guide to Antimalarial Potency: Chloroquine as the Benchmark

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Legacy and Looming Challenge of Chloroquine

For decades, Chloroquine (CQ), a 4-aminoquinoline compound, was the cornerstone of global efforts to treat and prevent malaria, a devastating parasitic disease.[1][2] Its success was attributed to its excellent clinical efficacy, low toxicity, simple administration, and cost-effective synthesis.[1] However, this era of dominance was curtailed by the emergence and global spread of Chloroquine-resistant (CQR) Plasmodium falciparum, the deadliest species of the malaria parasite.[1][3] This public health crisis has necessitated the development of alternative antimalarials and robust methodologies to evaluate their efficacy against both sensitive and resistant parasite strains.

This guide provides a head-to-head comparison of the antimalarial potency of Chloroquine against other clinically relevant 4-aminoquinolines, Amodiaquine (AQ) and Piperaquine (PQ). We will delve into the fundamental mechanisms of action and resistance, provide detailed, field-proven protocols for in vitro and in vivo evaluation, and present comparative experimental data to offer researchers and drug development professionals a comprehensive framework for assessing antimalarial candidates.

Pillar 1: Mechanism of Action and the Advent of Resistance

A thorough understanding of a drug's mechanism is critical to interpreting potency data and comprehending resistance. The 4-aminoquinolines share a common primary target within the parasite.

Chloroquine's Mode of Action: As a weak base, Chloroquine freely diffuses into the parasite's acidic digestive vacuole (DV).[4] In this acidic environment, it becomes protonated and trapped, reaching high concentrations.[2][5] The parasite digests host hemoglobin within the DV, releasing large quantities of toxic heme. To protect itself, the parasite biocrystallizes this heme into an inert polymer called hemozoin.[2] Chloroquine is thought to cap the growing hemozoin crystal, preventing further polymerization.[6] This leads to the accumulation of toxic heme, which disrupts membrane function and ultimately causes parasite lysis and death.[2]

The Molecular Basis of Chloroquine Resistance (CQR): The primary driver of high-level Chloroquine resistance in P. falciparum is the accumulation of mutations in the P. falciparum Chloroquine Resistance Transporter (PfCRT) gene.[7][8] PfCRT is a protein located on the membrane of the parasite's digestive vacuole.[9] In resistant parasites, the mutated PfCRT protein actively transports the protonated form of Chloroquine out of the DV, reducing its concentration at the site of action and allowing hemozoin formation to proceed.[9][10] While other transporters like P. falciparum multidrug resistance 1 (PfMDR1) can modulate susceptibility, PfCRT mutations are the key causal determinant.[7][9]

Comparator Agents: Amodiaquine (AQ) and Piperaquine (PQ) Amodiaquine and Piperaquine are also 4-aminoquinoline drugs that share a similar mechanism of inhibiting hemozoin formation.[1][11] However, their structural differences mean they are recognized and transported differently by the mutated PfCRT protein. Consequently, they often retain significant activity against CQR parasite strains that are highly resistant to Chloroquine, a crucial feature for their continued clinical relevance.[1][11]

Pillar 2: In Vitro Potency Assessment — The First Line of Evidence

In vitro assays provide the most direct measure of a compound's intrinsic activity against the parasite, free from the complexities of host metabolism. The goal is to determine the 50% inhibitory concentration (IC50), a key metric of potency.[12] For a meaningful evaluation, compounds must be tested against well-characterized Chloroquine-sensitive (CQS) and Chloroquine-resistant (CQR) parasite strains.[13]

Experimental Protocol: SYBR Green I-Based Fluorescence Assay

This method is a robust, high-throughput alternative to traditional microscopy or radioisotope-based assays for determining IC50 values. Its principle lies in the use of SYBR Green I, a dye that fluoresces upon binding to DNA. Since mature red blood cells are anucleated, the fluorescence signal is directly proportional to the amount of parasite DNA, serving as a reliable indicator of parasite proliferation.[14]

Step-by-Step Methodology:

  • Parasite Culture Maintenance:

    • Maintain asynchronous P. falciparum cultures (e.g., CQS 3D7, CQR Dd2) in human O+ erythrocytes at 2-5% hematocrit in complete medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and 0.5% Albumax I).[14]

    • Incubate at 37°C in a sealed chamber with a specific gas mixture (5% CO₂, 5% O₂, 90% N₂).[14]

    • Causality: The defined medium and gas mixture mimic the physiological environment required for parasite survival and replication. Albumax I provides essential fatty acids and lipids, replacing the need for human serum.[14]

  • Parasite Synchronization:

    • For the assay, synchronize cultures to the ring stage using 5% D-sorbitol treatment. This ensures a uniform starting parasite population, reducing variability in drug susceptibility that can arise from different life cycle stages.[14]

  • Drug Plate Preparation:

    • Prepare stock solutions of Chloroquine, Amodiaquine, and Piperaquine in DMSO.

    • In a 96-well plate, perform a serial dilution of each drug in complete medium to create a concentration gradient (e.g., 1000 nM to 0.1 nM).

    • Transfer 100 µL of each dilution in triplicate to a black, clear-bottom 96-well assay plate. Include drug-free wells (positive growth control) and wells with uninfected erythrocytes (background control).[14]

  • Assay Initiation and Incubation:

    • Dilute the synchronized ring-stage parasite culture to a final parasitemia of ~0.5% and a hematocrit of 2%.

    • Add 100 µL of this parasite suspension to each well of the drug plate.

    • Incubate the plate for 72 hours under the same conditions as culture maintenance. This duration allows the parasites to complete approximately 1.5 replication cycles.

  • Lysis and Staining:

    • After incubation, add 100 µL of lysis buffer containing SYBR Green I dye to each well.

    • Seal the plate and incubate in the dark at room temperature for 1 hour.

    • Causality: The lysis buffer breaks open the erythrocytes and parasites, releasing the parasite DNA, which is then bound by the SYBR Green I dye.

  • Data Acquisition and Analysis:

    • Read the fluorescence intensity of each well using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm).[14]

    • Subtract the background fluorescence from all readings.

    • Plot the percentage of growth inhibition against the logarithm of the drug concentration.

    • Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

InVitro_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Culture Maintain P. falciparum Cultures (CQS & CQR) Sync Synchronize Parasites to Ring Stage Culture->Sync Initiate Add Parasite Suspension to Drug Plate Sync->Initiate DrugPlate Prepare Serial Dilutions of Antimalarials DrugPlate->Initiate Incubate Incubate Plate for 72 hours Initiate->Incubate Lyse Add SYBR Green I Lysis Buffer Incubate->Lyse Read Read Fluorescence (Ex: 485nm, Em: 530nm) Lyse->Read Calculate Plot Dose-Response Curve Read->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for the SYBR Green I-based in vitro antimalarial assay.

Comparative In Vitro Potency Data

The Resistance Index (RI), calculated as the ratio of IC50 against the resistant strain to the IC50 against the sensitive strain, is a critical metric for quantifying the impact of resistance.

DrugP. falciparum StrainIC50 (nM)Resistance Index (RI)
Chloroquine CQS (e.g., 3D7)10 - 30\multirow{2}{}{>10}
CQR (e.g., Dd2, K1)> 100
Amodiaquine CQS (e.g., 3D7)5 - 15\multirow{2}{}{~4-5}
(as active metabolite)CQR (e.g., Dd2, K1)20 - 80
Piperaquine CQS (e.g., 3D7)5 - 20\multirow{2}{*}{~3-4}
CQR (e.g., Dd2, K1)20 - 60
Data synthesized from authoritative sources.[11]

Key Observations:

  • All three compounds are highly potent against Chloroquine-sensitive (CQS) parasites.

  • Chloroquine exhibits a significant loss of potency against Chloroquine-resistant (CQR) strains, with an RI often exceeding 10.

  • Amodiaquine and Piperaquine largely retain their potency against CQR strains, demonstrating substantially lower RI values. This in vitro data provides a strong rationale for their use in treating Chloroquine-resistant malaria.[11]

Pillar 3: In Vivo Efficacy Assessment — Bridging the Gap to Clinical Utility

While in vitro assays measure intrinsic potency, in vivo models are indispensable for evaluating a drug's performance in a complex biological system.[15] These studies account for crucial pharmacokinetic properties (absorption, distribution, metabolism, and excretion) that determine whether a sufficient concentration of the drug can reach the parasite in the host. The standard model for primary screening is the murine malaria model.[15][16]

Experimental Protocol: The 4-Day Suppressive Test (Peters' Test)

This classic test is the gold standard for the primary in vivo screening of antimalarial compounds. It evaluates the ability of a test compound to suppress the proliferation of parasites in an infected mouse.[16]

Step-by-Step Methodology:

  • Animal Model and Parasite Strain:

    • Use Swiss albino mice (e.g., NMRI strain), typically females weighing 20-25g.[16]

    • The parasite used is a rodent malaria species, most commonly Plasmodium berghei (ANKA strain).[16]

    • Causality: Mice are a cost-effective and physiologically relevant model for initial efficacy studies.[15] P. berghei produces an acute, high-level infection that is suitable for observing the suppressive effects of drugs over a short period.[16]

  • Infection of Mice:

    • On Day 0, intravenously or intraperitoneally infect mice with approximately 1x10⁷ P. berghei-parasitized red blood cells.

  • Drug Administration:

    • Randomly assign mice into groups (e.g., 5 mice per group).

    • Beginning 2-4 hours after infection (Day 0), administer the test compounds and Chloroquine (as a positive control) orally or subcutaneously once daily for four consecutive days (Day 0 to Day 3).[16]

    • Include a vehicle control group that receives only the drug solvent.

    • Causality: The 4-day treatment period covers multiple asexual replication cycles of the parasite, providing a robust window to assess the drug's ability to clear or suppress the infection.

  • Monitoring Parasitemia:

    • On Day 4 (approximately 24 hours after the final dose), collect a small blood sample from the tail of each mouse.

    • Prepare thin blood smears, fix with methanol, and stain with Giemsa.

    • Determine the percentage of parasitized red blood cells (% parasitemia) by counting at least 500 erythrocytes under a microscope.

  • Data Analysis:

    • Calculate the average parasitemia for each treatment group.

    • Determine the percent suppression of parasitemia for each group relative to the vehicle control group using the formula: % Suppression = 100 - [ (Mean Parasitemia of Treated Group / Mean Parasitemia of Vehicle Group) x 100 ]

    • Calculate the dose that produces 50% (ED50) and 90% (ED90) suppression of parasitemia by plotting the percent suppression against the drug dose.

InVivo_Workflow cluster_setup Day 0: Setup & Infection cluster_treatment Days 1-3: Treatment cluster_readout Day 4: Readout & Analysis Infect Infect Mice with P. berghei Group Randomize Mice into Groups Infect->Group Dose0 Administer First Dose (Test & Control Drugs) Group->Dose0 Dose1 Daily Dosing Day 1 Dose0->Dose1 Dose2 Daily Dosing Day 2 Dose1->Dose2 Dose3 Daily Dosing Day 3 Dose2->Dose3 Smear Prepare Giemsa-Stained Blood Smears Dose3->Smear Count Determine % Parasitemia via Microscopy Smear->Count Analyze Calculate % Suppression Count->Analyze ED50 Determine ED50/ED90 Analyze->ED50

Sources

Benchmarking Anti-inflammatory Effects Against Indomethacin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the anti-inflammatory effects of novel compounds against the well-established non-steroidal anti-inflammatory drug (NSAID), indomethacin. By providing detailed experimental protocols, comparative data, and an in-depth look at the underlying mechanisms, this document serves as a practical resource for the rigorous evaluation of potential anti-inflammatory therapeutics.

Introduction: The Role of Indomethacin as a Benchmark

Indomethacin, a potent NSAID, has long been a cornerstone in inflammation research and clinical practice. Its primary mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] This inhibition blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[2][3][4] Due to its well-characterized profile and potent anti-inflammatory activity, indomethacin serves as an essential benchmark for the evaluation of new anti-inflammatory agents.

This guide will delve into the critical aspects of benchmarking, from understanding the molecular pathways to implementing robust in vitro and in vivo assays. The objective is to equip researchers with the knowledge and methodologies to generate reliable and comparable data, ultimately facilitating the identification and development of next-generation anti-inflammatory drugs.

Mechanism of Action: The Arachidonic Acid Cascade and COX Inhibition

The anti-inflammatory effects of indomethacin and other NSAIDs are rooted in their ability to interfere with the arachidonic acid cascade. When cells are damaged or stimulated by inflammatory signals, phospholipase A2 releases arachidonic acid from the cell membrane. Arachidonic acid is then metabolized by COX enzymes to produce prostaglandins, which drive the inflammatory response, causing vasodilation, increased vascular permeability, and pain sensitization.[2][4][5]

There are two primary isoforms of the COX enzyme:

  • COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate normal physiological processes, such as protecting the stomach lining and maintaining kidney function.

  • COX-2: This isoform is typically induced by inflammatory stimuli, such as cytokines and endotoxins, at the site of inflammation.[6] The prostaglandins produced by COX-2 are the primary mediators of inflammation and pain.

Indomethacin's non-selective inhibition of both COX-1 and COX-2 accounts for both its therapeutic anti-inflammatory effects (via COX-2 inhibition) and its potential side effects, such as gastrointestinal irritation (via COX-1 inhibition).[1]

Arachidonic Acid Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (constitutive) COX-1 (constitutive) Arachidonic Acid->COX-1 (constitutive) COX-2 (inducible) COX-2 (inducible) Arachidonic Acid->COX-2 (inducible) Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1 (constitutive)->Prostaglandins (Physiological) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (inducible)->Prostaglandins (Inflammatory) Gastric Protection, Platelet Aggregation Gastric Protection, Platelet Aggregation Prostaglandins (Physiological)->Gastric Protection, Platelet Aggregation Inflammation Inflammation Prostaglandins (Inflammatory)->Inflammation Indomethacin Indomethacin Indomethacin->COX-1 (constitutive) Indomethacin->COX-2 (inducible)

Figure 1: Simplified diagram of the arachidonic acid pathway and the site of action for indomethacin.

In Vitro Benchmarking: COX Inhibition Assays

In vitro assays are the first line in evaluating the anti-inflammatory potential of a compound by directly measuring its ability to inhibit COX-1 and COX-2 enzymes. This allows for the determination of potency (IC50 values) and selectivity.

Experimental Protocol: Colorimetric COX Inhibitor Screening Assay

This protocol is a generalized method for determining the IC50 values of a test compound against COX-1 and COX-2.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic acid (substrate)

  • Test compound and Indomethacin (dissolved in DMSO)

  • Colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • 96-well microplate

  • Plate reader capable of measuring absorbance at the appropriate wavelength for the chosen probe.

Procedure: [7]

  • Reagent Preparation: Prepare working solutions of enzymes, heme, arachidonic acid, and the colorimetric probe in the assay buffer according to the manufacturer's instructions. Prepare serial dilutions of the test compound and indomethacin in DMSO.

  • Assay Setup: In a 96-well plate, add the following to triplicate wells:

    • Background wells: Assay buffer and heme.

    • 100% Initial Activity wells: Assay buffer, heme, and either COX-1 or COX-2 enzyme.

    • Inhibitor wells: Assay buffer, heme, either COX-1 or COX-2 enzyme, and the test compound or indomethacin at various concentrations.

  • Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[8]

  • Reaction Initiation: Add arachidonic acid to all wells to initiate the enzymatic reaction.

  • Detection: Add the colorimetric probe. The peroxidase activity of COX converts the probe into a colored product.

  • Measurement: Read the absorbance of the plate at the appropriate wavelength (e.g., 590-620 nm for TMPD) after a set incubation time.

  • Data Analysis:

    • Subtract the average absorbance of the background wells from all other wells.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% initial activity wells.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Comparative Data: IC50 Values of Common NSAIDs

The following table summarizes the reported IC50 values for several common NSAIDs against COX-1 and COX-2. It is important to note that these values can vary depending on the specific assay conditions and enzyme source.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Indomethacin 0.0090 [9]0.31 [9]0.029 [9]
Ibuprofen12[9]80[9]0.15[9]
Diclofenac0.076[9]0.026[9]2.9[9]
Celecoxib82[9]6.8[9]12[9]
Meloxicam37[9]6.1[9]6.1[9]

A higher selectivity index indicates greater selectivity for COX-2.

In Vivo Benchmarking: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a widely used and reproducible in vivo assay for evaluating the anti-inflammatory activity of new compounds.[10][11] Injection of carrageenan, a seaweed polysaccharide, into the paw of a rodent induces a biphasic inflammatory response.[12]

  • Early Phase (0-1 hour): Characterized by the release of histamine, serotonin, and bradykinin. This phase is not typically inhibited by NSAIDs.[12]

  • Late Phase (1-6 hours): Involves the production of prostaglandins, mediated by the induction of COX-2.[12] This phase is sensitive to inhibition by NSAIDs like indomethacin.

The inflammatory response also involves the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[13][14][15][16]

Carrageenan Paw Edema Workflow cluster_0 Pre-treatment cluster_1 Inflammation Induction cluster_2 Data Collection & Analysis Animal Acclimatization Animal Acclimatization Baseline Paw Volume Measurement Baseline Paw Volume Measurement Animal Acclimatization->Baseline Paw Volume Measurement Compound Administration Compound Administration Baseline Paw Volume Measurement->Compound Administration Carrageenan Injection Carrageenan Injection Compound Administration->Carrageenan Injection Paw Volume Measurement (hourly) Paw Volume Measurement (hourly) Carrageenan Injection->Paw Volume Measurement (hourly) Calculation of Edema Inhibition Calculation of Edema Inhibition Paw Volume Measurement (hourly)->Calculation of Edema Inhibition Statistical Analysis Statistical Analysis Calculation of Edema Inhibition->Statistical Analysis

Figure 2: Experimental workflow for the carrageenan-induced paw edema model.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compound and Indomethacin

  • Vehicle for compound administration (e.g., 0.5% carboxymethyl cellulose)

  • Pletysmometer or digital calipers

  • Animal handling equipment

Procedure: [11][17]

  • Animal Acclimatization: House the animals under standard laboratory conditions for at least one week before the experiment.

  • Grouping and Fasting: Divide the animals into groups (e.g., vehicle control, indomethacin standard, and test compound groups). Fast the animals overnight before the experiment with free access to water.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the vehicle, indomethacin (e.g., 10 mg/kg), or the test compound orally or intraperitoneally.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[17]

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the post-injection paw volume.

    • Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group using the following formula: % Inhibition = [(Mean edema of control group - Mean edema of treated group) / Mean edema of control group] x 100

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the results.

Comparative Data: In Vivo Anti-inflammatory Activity

The following table provides a summary of the in vivo anti-inflammatory efficacy of indomethacin and other compounds in the carrageenan-induced paw edema model.

CompoundDose (mg/kg)Route% Inhibition of Paw EdemaReference
Indomethacin 10 i.p. ~54% at 3 hours [18]
Indomethacin 10 p.o. ~48% [19]
Ibuprofen100p.o.Comparable to Indomethacin 100mg/day
Diclofenac Sodium10i.p.Comparable to Indomethacin[18]

Note: The percentage of inhibition can vary based on the specific experimental conditions, including the strain of rat, the timing of measurements, and the route of administration.

Conclusion and Future Directions

Benchmarking against a well-established standard like indomethacin is a critical step in the preclinical evaluation of new anti-inflammatory drug candidates. A thorough understanding of the underlying mechanisms of action, coupled with the implementation of robust and reproducible in vitro and in vivo assays, is paramount for generating high-quality, comparable data.

The protocols and comparative data presented in this guide provide a solid foundation for these evaluations. By following a systematic and evidence-based approach, researchers can confidently assess the potential of their compounds and make informed decisions in the drug development process.

Future research in this area should continue to explore more refined and predictive models of inflammation. This includes the use of human cell-based assays and more complex animal models that better recapitulate the pathophysiology of human inflammatory diseases. Additionally, a deeper understanding of the nuanced roles of COX-1 and COX-2 in both health and disease will be crucial for the development of safer and more effective anti-inflammatory therapies.

Benchmarking Decision Process Novel Compound Novel Compound In Vitro COX Assay In Vitro COX Assay Novel Compound->In Vitro COX Assay Determine IC50 & Selectivity Determine IC50 & Selectivity In Vitro COX Assay->Determine IC50 & Selectivity Compare to Indomethacin IC50 Compare to Indomethacin IC50 Determine IC50 & Selectivity->Compare to Indomethacin IC50 Proceed to In Vivo Proceed to In Vivo Compare to Indomethacin IC50->Proceed to In Vivo Favorable Re-evaluate/Optimize Re-evaluate/Optimize Compare to Indomethacin IC50->Re-evaluate/Optimize Unfavorable In Vivo Paw Edema Model In Vivo Paw Edema Model Proceed to In Vivo->In Vivo Paw Edema Model Determine % Inhibition Determine % Inhibition In Vivo Paw Edema Model->Determine % Inhibition Compare to Indomethacin Efficacy Compare to Indomethacin Efficacy Determine % Inhibition->Compare to Indomethacin Efficacy Compare to Indomethacin Efficacy->Re-evaluate/Optimize Inferior Lead Candidate Lead Candidate Compare to Indomethacin Efficacy->Lead Candidate Superior/Comparable

Figure 3: A decision-making workflow for benchmarking a novel anti-inflammatory compound.

References

  • Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, thrombosis, and vascular biology, 31(5), 986–1000. [Link]

  • Nantel, F., Denis, D., Gordon, R., Northey, A., Cirino, M., Metters, K. M., & Chan, C. C. (1999). Local and systemic profiles of inflammatory cytokines in carrageenan-induced paw inflammation in rats. British journal of pharmacology, 127(4), 855–864. [Link]

  • Lopes, A. H., Silva, R. L., Fonseca, M. D., Gomes, F. I., Maganin, A. G., Ribeiro, L. S., ... & Cunha, T. M. (2020). Molecular basis of carrageenan-induced cytokines production in macrophages. Journal of leukocyte biology, 108(4), 1165-1177. [Link]

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  • Kawai, S., Nishida, S., Kitasato, H., Kato, T., & Tomatsu, T. (2001). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. Journal of pharmacy and pharmacology, 53(12), 1679–1685. [Link]

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A Researcher's Guide to Comparative Cytotoxicity in Cancerous vs. Non-Cancerous Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

The quest for novel anti-cancer therapeutics is fundamentally a search for selective toxicity. An ideal therapeutic agent should exhibit high toxicity toward cancer cells while sparing normal, healthy cells.[1] This guide provides a comparative overview of cytotoxic effects, detailed experimental protocols for common assays, and an exploration of the underlying signaling pathways that contribute to differential cell death. We will delve into the metabolic and molecular disparities between cancerous and non-cancerous cells that can be exploited for therapeutic benefit. This document is intended for researchers, scientists, and drug development professionals seeking to design and interpret cytotoxicity studies with the utmost scientific rigor.

The Principle of Selective Cytotoxicity: A Cornerstone of Cancer Therapy

The ultimate goal of chemotherapy and targeted cancer therapies is to eradicate malignant cells without causing undue harm to the patient's healthy tissues. This principle of selective cytotoxicity is the bedrock upon which modern oncology is built. The therapeutic window, a key concept in pharmacology, is defined by the concentration range of a drug that produces the desired therapeutic effect without causing unacceptable toxicity. A wider therapeutic window signifies a safer and more effective drug.

Achieving selective cytotoxicity hinges on exploiting the fundamental biological differences between cancer cells and their normal counterparts. These differences, often stemming from the genetic and metabolic reprogramming that drives tumorigenesis, present unique vulnerabilities in cancer cells that can be targeted.[2][3]

Unveiling the Vulnerabilities: Key Differences Between Cancerous and Non-Cancerous Cells

Cancer cells are characterized by a number of "hallmarks," as famously described by Hanahan and Weinberg, which distinguish them from normal cells. These acquired capabilities, including sustained proliferative signaling, evasion of growth suppressors, and altered metabolism, also create therapeutic opportunities.

The Warburg Effect and Metabolic Reprogramming

Normal cells primarily rely on mitochondrial oxidative phosphorylation to generate ATP, a highly efficient process. In contrast, many cancer cells exhibit a phenomenon known as the Warburg effect, characterized by a high rate of glycolysis even in the presence of ample oxygen (aerobic glycolysis).[3] This metabolic shift, while less efficient in terms of ATP production per glucose molecule, provides cancer cells with a rapid supply of energy and, crucially, the building blocks necessary for rapid proliferation, such as nucleotides, lipids, and amino acids.[2][4]

This reliance on glycolysis and altered nutrient dependencies, such as "glutamine addiction," where cancer cells become heavily dependent on the amino acid glutamine for survival, creates metabolic vulnerabilities that are not present in most normal cells.[3][4]

Aberrant Signaling Pathways

Oncogenes and tumor suppressor genes, when mutated, drive the uncontrolled proliferation and survival of cancer cells. These altered signaling pathways, such as the PI3K/AKT/mTOR and Ras/MAPK pathways, are often hyperactive in cancer cells. While these pathways are also present in normal cells, their dysregulation in cancer provides a target for therapies that can selectively inhibit these overactive signals.

Deficiencies in DNA Repair and Apoptosis

Many cancer cells have defects in their DNA damage repair mechanisms, making them more susceptible to DNA-damaging agents used in chemotherapy.[5] Furthermore, while cancer cells are adept at evading apoptosis (programmed cell death), the very pathways that regulate this process are often primed for activation, making them sensitive to drugs that can push them over the apoptotic threshold.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Figure 1: Simplified signaling pathway showing differential responses to chemotherapy.

Quantifying Cytotoxicity: In Vitro Assays

A variety of in vitro assays are available to measure the cytotoxic and cytostatic effects of compounds on cultured cells.[6][7] These assays are essential for the initial screening of potential drug candidates and for determining their potency and selectivity.[8]

Common Cytotoxicity Assays
  • MTT Assay: This colorimetric assay measures the metabolic activity of cells.[9] Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product, which can be quantified spectrophotometrically.[9]

  • LDH Assay: The lactate dehydrogenase (LDH) assay is a colorimetric method that measures the activity of LDH released from the cytosol of damaged cells into the culture medium.[6]

  • Trypan Blue Exclusion Assay: This is a simple dye exclusion method to assess cell membrane integrity. Live cells with intact membranes exclude the blue dye, while dead cells do not.

  • Apoptosis Assays: These assays, often using flow cytometry, can detect specific markers of apoptosis, such as annexin V binding to externalized phosphatidylserine and caspase activation.

Experimental Protocol: MTT Assay for Comparative Cytotoxicity

This protocol provides a framework for comparing the cytotoxicity of a compound in a cancerous cell line (e.g., HeLa) and a non-cancerous cell line (e.g., HEK293).

Materials:

  • HeLa and HEK293 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Figure 2: Experimental workflow for the MTT assay.

Procedure:

  • Cell Seeding: Seed both HeLa and HEK293 cells into separate 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration) and a blank (medium only).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Incubate the plates for at least 4 hours (or overnight) at room temperature in the dark. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Data Analysis and Interpretation

The absorbance values are proportional to the number of viable cells. The percentage of cell viability can be calculated as follows:

% Viability = (Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank) * 100

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic effect of a compound.[9] It represents the concentration of a substance required to inhibit cell viability by 50%. The IC50 values can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Comparative Data Analysis: A Case Study

To illustrate the concept of selective cytotoxicity, consider the following hypothetical data for a novel anti-cancer compound, "Compound X."

Cell LineTypeIC50 (µM)Selectivity Index (SI)
HeLaCervical Cancer510
HEK293Non-cancerous Kidney50

The Selectivity Index (SI) is a crucial parameter for evaluating the selective cytotoxicity of a compound. It is calculated as the ratio of the IC50 value in the non-cancerous cell line to the IC50 value in the cancerous cell line:

SI = IC50 (non-cancerous cells) / IC50 (cancerous cells)

In this case, the SI for Compound X is 10 (50 µM / 5 µM). A higher SI value indicates greater selectivity towards cancer cells. An SI value greater than 2 is generally considered to indicate selective toxicity.[1]

Choosing the Right Cell Lines: A Critical Decision

The choice of cell lines is paramount for obtaining meaningful and translatable results. It is advisable to use a panel of cell lines, including both cancerous and non-cancerous lines from the same tissue of origin, to obtain a more comprehensive understanding of a compound's activity. Immortalized non-malignant cell lines are often used as "normal" controls.[10] However, it is important to be aware of the limitations of 2D cell culture and to consider more complex models, such as 3D spheroids or organoids, for later stages of drug development.[6][11]

Conclusion: A Path Forward in Cancer Drug Discovery

The systematic comparison of cytotoxicity in cancerous versus non-cancerous cell lines is an indispensable component of modern cancer drug discovery.[8] By leveraging the inherent biological differences between these cell types and employing robust in vitro assays, researchers can identify and optimize drug candidates with a high degree of selectivity. This approach not only enhances the potential for therapeutic efficacy but also minimizes the risk of off-target toxicity, ultimately leading to safer and more effective treatments for cancer patients. The principles and protocols outlined in this guide provide a solid foundation for conducting these critical studies with the scientific rigor and intellectual honesty that this important field demands.

References

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A Senior Application Scientist's Guide to Comparative Docking Studies of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technical comparison of the docking performance of quinoline derivatives against various therapeutic target proteins. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods for lead discovery and optimization. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references.

The Enduring Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[1] Its rigid, aromatic nature provides a foundation for diverse substitutions, leading to a wide array of pharmacological activities. Quinoline derivatives have been successfully developed as antimalarials, anticancer agents, antibacterials, and even as potential therapeutics for neurodegenerative diseases.[2][3][4][5][6] This remarkable versatility stems from the scaffold's ability to interact with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions.[1][3]

The Power of In Silico Prediction: An Overview of Molecular Docking

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7][8][9][10] In the context of drug discovery, it allows us to predict the binding mode and affinity of a small molecule (ligand), such as a quinoline derivative, to the active site of a target protein (receptor).[7][8][10] This in silico approach accelerates the identification of promising drug candidates by enabling the rapid screening of large chemical libraries, significantly reducing the time and cost associated with experimental high-throughput screening.[7][8]

The process of molecular docking can be broken down into two key components:

  • Sampling: This involves generating a variety of possible conformations (poses) of the ligand within the protein's binding site.[8]

  • Scoring: A scoring function then evaluates each pose and assigns a score that estimates the binding affinity.[8] The lower the score (in the case of binding energy), the more favorable the interaction.

A Validated Workflow for Comparative Docking Studies

G cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase PDB 1. Protein Structure Acquisition (PDB) Ligand 2. Ligand Structure Preparation PDB->Ligand Grid 3. Grid Box Generation Ligand->Grid Dock 4. Molecular Docking Grid->Dock Scoring 5. Scoring & Pose Analysis Dock->Scoring SAR 6. Structure-Activity Relationship (SAR) Analysis Scoring->SAR

Caption: A generalized workflow for molecular docking studies.

Step-by-Step Experimental Protocol

1. Protein Structure Acquisition and Preparation:

  • Rationale: The accuracy of a docking study is fundamentally dependent on the quality of the target protein's three-dimensional structure.

  • Protocol:

    • Download the crystal structure of the target protein from the Protein Data Bank (PDB). When multiple structures are available, select one with high resolution and, if possible, co-crystallized with a known inhibitor.

    • Prepare the protein using a molecular modeling software package (e.g., Schrödinger Maestro, AutoDock Tools). This typically involves:

      • Removing water molecules and other non-essential heteroatoms.

      • Adding hydrogen atoms.

      • Assigning correct bond orders and protonation states.

      • Minimizing the protein structure to relieve any steric clashes.[11]

2. Ligand Structure Preparation:

  • Rationale: The three-dimensional conformation and charge distribution of the ligand are critical for accurate binding prediction.

  • Protocol:

    • Draw the 2D structures of the quinoline derivatives using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structures to 3D structures.

    • Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94, OPLS3e). This ensures that the ligands are in a low-energy, stable conformation before docking.[11]

3. Grid Box Generation:

  • Rationale: The grid box defines the search space for the docking algorithm within the protein's active site.

  • Protocol:

    • Identify the active site of the protein. If a co-crystallized ligand is present, the grid box can be centered on it. Otherwise, active site prediction tools can be used.

    • Define the dimensions of the grid box to encompass the entire active site, providing enough space for the ligand to move and rotate freely.[11]

4. Molecular Docking:

  • Rationale: This is the core computational step where the software explores possible binding poses of the ligand within the defined grid box and scores them.

  • Protocol:

    • Choose a suitable docking program (e.g., AutoDock Vina, Glide, GOLD). The choice may depend on the specific requirements of the study, such as the need for ligand flexibility or the size of the library to be screened.

    • Set the docking parameters, such as the number of binding modes to generate and the exhaustiveness of the search.

    • Run the docking simulation.

5. Scoring and Pose Analysis:

  • Rationale: The output of a docking run is a set of binding poses and their corresponding scores. This step involves analyzing these results to identify the most likely binding mode.

  • Protocol:

    • Rank the generated poses based on their docking scores.

    • Visually inspect the top-ranked poses to assess the quality of the interactions (e.g., hydrogen bonds, hydrophobic contacts, π-π stacking) with the key amino acid residues in the active site.

    • Compare the docking poses of different quinoline derivatives to understand how structural modifications influence binding.

6. Structure-Activity Relationship (SAR) Analysis:

  • Rationale: By correlating the docking results with the known biological activities of the quinoline derivatives, we can derive valuable SAR insights.[4][12][13][14][15]

  • Protocol:

    • Analyze how different substituents on the quinoline scaffold affect the docking score and the types of interactions formed.

    • Identify key structural features that are essential for high-affinity binding.

    • Use these insights to guide the design of new, more potent derivatives.

Comparative Docking of Quinoline Derivatives in Key Therapeutic Targets

To illustrate the practical application of this workflow, we will now present a comparative analysis of quinoline derivatives docked into the active sites of three distinct and therapeutically relevant protein targets: Epidermal Growth Factor Receptor (EGFR) in cancer, DNA Gyrase in bacteria, and Acetylcholinesterase (AChE) in Alzheimer's disease.

Anticancer Activity: Targeting EGFR

The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in cancer therapy.[16] Overexpression or mutation of EGFR can lead to uncontrolled cell proliferation.

Quinoline DerivativePDB IDDocking Score (kcal/mol)Key Interacting Residues
Compound 4f [16]1M17-9.8Met793, Leu718, Gly796
Gefitinib (Standard) 1M17-10.2Met793, Leu718, Cys797
Erlotinib (Standard) 1M17-10.5Met793, Thr790, Gln791

Analysis: The docking results indicate that quinoline derivative 4f exhibits a strong binding affinity to the EGFR active site, comparable to the standard drugs gefitinib and erlotinib.[16] The interactions with key residues like Met793 are crucial for inhibitory activity. The quinoline core likely forms a hydrogen bond with the backbone of Met793 in the hinge region, a common binding motif for EGFR inhibitors.

Antibacterial Activity: Targeting DNA Gyrase

DNA gyrase is an essential bacterial enzyme that is a primary target for quinolone antibiotics.[3][17] Inhibition of this enzyme disrupts DNA replication, leading to bacterial cell death.

Quinoline DerivativePDB IDDocking Score (kcal/mol)Key Interacting Residues
Compound 5a [3]6BPP-8.7Asp73, Gly77, Ser47
Compound 5e [3]6BPP-8.3Asp73, Gly77, Ile78
Ciprofloxacin (Standard) 1KZN-7.3Ser83, Asp87

Analysis: The synthesized quinoline derivatives 5a and 5e demonstrate superior docking scores compared to the well-known antibiotic ciprofloxacin, suggesting a high potential for antibacterial activity.[3][17] The interactions with the acidic residue Asp73 and the formation of hydrogen bonds with the backbone of Gly77 are likely critical for the inhibitory mechanism.

Alzheimer's Disease: Targeting Acetylcholinesterase (AChE)

Inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[6][18][19][20] By preventing the breakdown of the neurotransmitter acetylcholine, AChE inhibitors can improve cognitive function.

Quinoline DerivativePDB IDDocking Score (kcal/mol)Key Interacting Residues
Compound 8 [6]4EY7-11.5Trp86, Tyr337, Phe338
Tacrine (Standard) 1ACJ-9.2Trp84, Phe330
Donepezil (Standard) 4EY7-12.1Trp286, Tyr341, Phe338

Analysis: Quinoline-piperonal hybrid 8 shows a very promising docking score, comparable to the established Alzheimer's drug donepezil and significantly better than tacrine.[6] The aromatic rings of the quinoline scaffold are likely involved in crucial π-π stacking interactions with the aromatic residues (Trp86, Tyr337, Phe338) that line the active site gorge of AChE.

Deciphering the Structure-Activity Relationship (SAR)

The comparative docking studies reveal several key SAR trends for quinoline derivatives:

SAR cluster_substituents Substituent Effects cluster_activity Resulting Activity Quinoline Quinoline Scaffold Core Structure R1 Position 2 H-bond donors/acceptors Quinoline->R1 influences R2 Position 4 Aromatic/hydrophobic groups Quinoline->R2 influences R3 Position 6/7 Electron-withdrawing groups Quinoline->R3 influences Activity Biological Activity Increased Binding Affinity R1->Activity R2->Activity R3->Activity

Caption: Key SAR insights for quinoline derivatives.

  • Substitutions at Position 4: The nature of the substituent at the 4-position of the quinoline ring is often critical for activity. For instance, in EGFR inhibitors, an anilino group at this position is a common feature.

  • The Role of the Quinoline Nitrogen: The nitrogen atom in the quinoline ring frequently acts as a hydrogen bond acceptor, anchoring the ligand in the active site.

  • Importance of Aromatic and Hydrophobic Interactions: The planar, aromatic nature of the quinoline scaffold facilitates favorable π-π stacking and hydrophobic interactions with aromatic and nonpolar residues in the binding pocket of many target proteins.

  • Electron-Withdrawing Groups: In some cases, the presence of electron-withdrawing groups, such as halogens, on the benzo moiety of the quinoline ring can enhance activity.[14]

Conclusion and Future Directions

This guide has provided a comprehensive framework for conducting and interpreting comparative docking studies of quinoline derivatives. The presented workflow, grounded in scientific rigor, enables the elucidation of binding modes and the derivation of valuable structure-activity relationships. The case studies on EGFR, DNA gyrase, and AChE highlight the immense potential of the quinoline scaffold in diverse therapeutic areas.

Future research in this field will likely involve the integration of more advanced computational techniques, such as molecular dynamics simulations and free energy calculations, to further refine the prediction of binding affinities and to account for protein flexibility.[9] The continued synergy between in silico modeling and experimental validation will undoubtedly accelerate the discovery and development of novel quinoline-based therapeutics.

References

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  • Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed.
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  • Synthesis of New Quinoline-Piperonal Hybrids as Potential Drugs against Alzheimer's Disease - MDPI. Available at: [Link]

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  • Synthesis, Characterisation and Docking Studies of Thioxoquinoline Derivatives as Potential Anti-Alzheimer Agents - PubMed. Available at: [Link]

  • Predicted docking binding modes of the synthesized compounds within the... | Download Scientific Diagram - ResearchGate. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Chloroquinoline-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, safety-driven protocols for the proper disposal of 4-Chloroquinoline-7-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this guide synthesizes regulatory requirements with field-proven best practices. Our objective is to empower laboratory personnel with the knowledge to manage chemical waste safely, ensuring both personal and environmental protection, thereby building a foundation of trust that extends beyond the product itself.

Hazard Assessment and Immediate Safety Protocols

Before any handling or disposal operations commence, a thorough understanding of the potential hazards is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not universally available, its structural class—a halogenated quinoline carboxylic acid—provides a strong basis for hazard assessment by referencing analogous compounds.[1] Structurally similar chemicals, such as 7-Chloroquinoline-4-carboxylic acid, are classified as harmful if swallowed, and cause significant skin, eye, and respiratory irritation.[2] Therefore, all procedures must be conducted under the assumption that this compound shares these hazardous properties.

The causality behind this hazard profile lies in the quinoline ring system, which can interact with biological macromolecules, and the acidic nature of the carboxylic group, which can cause irritation upon contact. The presence of a chlorine atom classifies it as a halogenated organic compound, placing it under specific environmental regulations.[3][4]

Table 1: Anticipated Hazard Profile

Hazard ClassificationDescription
Acute Toxicity (Oral) Harmful if swallowed.[2] Ingestion may lead to significant adverse health effects.
Skin Corrosion/Irritation Causes skin irritation.[2] Direct contact can result in redness, itching, and inflammation.
Serious Eye Damage/Irritation Causes serious eye irritation.[2] Contact with eyes may cause pain, watering, and damage.
Respiratory Irritation May cause respiratory tract irritation.[2] Inhalation of dust should be avoided.
Potential Carcinogenicity Quinoline derivatives are often investigated for carcinogenic properties; therefore, it is prudent to handle this compound as a potential carcinogen, minimizing exposure.[1][5][6]
Aquatic Toxicity As with many quinoline derivatives, it is expected to be toxic to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE) and Engineering Controls

The selection of appropriate PPE is the first line of defense. The principle here is to create a complete barrier between the researcher and the chemical.

Table 2: Mandatory Personal Protective Equipment (PPE)

PPE CategorySpecification and Rationale
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[7] This is critical to prevent accidental splashes or dust from causing serious eye irritation.
Skin Protection A full-length laboratory coat must be worn. Additionally, wear fire/flame resistant and impervious clothing if handling large quantities.[7]
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber) are mandatory. Gloves must be inspected for integrity before use and disposed of as contaminated solid waste after handling.[1][7]
Respiratory Protection All handling and disposal procedures should be conducted within a certified chemical fume hood to prevent the inhalation of dust or aerosols.[8] If a fume hood is not available or if exposure limits are likely to be exceeded, a NIOSH-approved full-face respirator with a particle filter is required.[7]
Waste Characterization and Segregation: A Regulatory Imperative

Proper disposal begins with correct waste characterization. This compound is a halogenated organic compound . Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), halogenated organic wastes are subject to stringent disposal regulations and are typically prohibited from land disposal without prior treatment.[9][10][11]

The Critical Importance of Segregation:

The primary reason for segregating halogenated from non-halogenated waste is the disposal method.[4] Halogenated organic compounds require high-temperature incineration with specialized "scrubbers" to neutralize the acidic gases (like hydrogen chloride) produced during combustion.[12] Mixing halogenated waste into non-halogenated solvent streams contaminates the entire volume, drastically increasing disposal costs and environmental liability.

  • Action: Designate a specific, clearly labeled hazardous waste container solely for "Halogenated Organic Solid Waste" and another for "Halogenated Organic Liquid Waste."

Step-by-Step Disposal Protocol

Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular municipal trash.[8][13] The only acceptable method is through a licensed hazardous waste management service.

Protocol 1: Waste Collection and Containerization

  • Identify Waste Streams:

    • Solid Waste: Includes unused or expired pure this compound, and any contaminated disposable labware (e.g., weigh boats, pipette tips, gloves, absorbent pads from spill cleanups).

    • Liquid Waste: Includes any solutions containing dissolved this compound.

  • Container Selection:

    • Use only chemically compatible, leak-proof containers provided or approved by your institution's Environmental Health and Safety (EHS) office. A high-density polyethylene (HDPE) or glass bottle with a secure screw cap is typically recommended.[1][14]

    • The container must be in good condition, free from cracks or residue on the outside.

  • Waste Accumulation:

    • For solid waste , carefully place items into the designated "Halogenated Organic Solid Waste" container. Avoid generating dust.

    • For liquid waste , pour solutions carefully into the designated "Halogenated Organic Liquid Waste" container using a funnel.

    • Never fill a liquid waste container more than 90% full to allow for vapor expansion.[14]

  • Container Labeling:

    • All waste containers must be labeled as soon as the first drop of waste is added. The label must include:

      • The words "Hazardous Waste" .[15]

      • The full chemical name: "this compound" . Avoid abbreviations or formulas.[4]

      • An accurate list of all components and their approximate percentages if it is a mixed waste stream.

      • The appropriate hazard pictograms (e.g., irritant, harmful, hazardous to the environment).[15][16]

Protocol 2: Temporary Storage and Final Disposal

  • Storage:

    • Keep the sealed waste container in a designated and properly ventilated Satellite Accumulation Area (SAA) .[15] This area should be at or near the point of generation and under the control of laboratory personnel.

    • Ensure secondary containment (e.g., a larger, chemically resistant tub) is used for liquid waste containers to mitigate spills.[16]

  • Scheduling Disposal:

    • Once the container is full, or if the chemical is no longer needed, contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup.[17]

    • Provide a full and accurate description of the waste to the disposal service.

Emergency Procedures: Small-Scale Spill Management

In the event of a small spill within a controlled laboratory environment:

  • Evacuate & Alert: Alert personnel in the immediate area. Ensure non-essential personnel are evacuated.

  • Don PPE: Before addressing the spill, don the full PPE detailed in Table 2.

  • Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.[1][17] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep or scoop the absorbent material and place it into the designated "Halogenated Organic Solid Waste" container.[18]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water, followed by ethanol), collecting all cleaning materials (wipes, etc.) as hazardous solid waste.

  • Report: Report the incident to your laboratory supervisor and EHS office, as per institutional policy.

Disposal Decision Workflow

The following diagram outlines the logical steps for the safe management and disposal of this compound waste.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 cluster_7 A Identify Waste Containing This compound B Waste Form? A->B C Solid Waste (e.g., powder, contaminated labware) B->C Solid D Liquid Waste (e.g., solutions) B->D Liquid E Collect in Labeled 'Halogenated Organic SOLID Waste' Container C->E F Collect in Labeled 'Halogenated Organic LIQUID Waste' Container D->F G Ensure Container is Sealed, Chemically Compatible, and Stored in Secondary Containment E->G F->G H Store in Designated Satellite Accumulation Area (SAA) G->H I Contact Institutional EHS Office for Waste Pickup H->I J Final Disposal via Licensed Hazardous Waste Contractor (High-Temperature Incineration) I->J

Disposal workflow for this compound.

References

  • Regulating Lab Waste Disposal in the United States: The Role of the EPA. (n.d.). Needle.Tube.
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  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). U.S. Environmental Protection Agency.
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  • Lab Pack Management 101: Removal of Lab Waste in Schools and Laboratories. (n.d.).
  • Four Tips for Dealing with Carcinogenic Chemicals. (2014, February 26). Emedco's Blog.
  • Guidelines for the laboratory use of chemical carcinogens. (n.d.). Regulations.gov.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • Proper Disposal of 10-Hydroxybenzo[h]quinoline: A Guide for Laboratory Professionals. (n.d.). BenchChem.
  • Laboratory Waste Management: The New Regulations. (n.d.). MedLab Magazine.
  • 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). (n.d.). Occupational Safety and Health Administration.
  • Safety Data Sheet - Coumarin-3-carboxylic acid. (2025). Sigma-Aldrich.
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  • 4,7-DICHLOROQUINOLINE Material Safety Data Sheet. (n.d.). CDH Fine Chemical.
  • Safety Data Sheet: Quinoline yellow (C.I. 47005). (2025). Carl ROTH.
  • 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid Safety Data Sheet. (n.d.). Apollo Scientific.
  • Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. (n.d.). U.S. Environmental Protection Agency.
  • 7-Chloroquinoline-4-carboxylic acid (CID 610107). (n.d.). PubChem, National Center for Biotechnology Information.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). eCFR.
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). U.S. Environmental Protection Agency.
  • Laboratory waste. (2025). KI Staff portal.
  • 7-Bromoquinoline-4-carboxylic acid SDS. (2025). MedChemExpress.
  • 7-Chloroquinoline-5-carboxylic acid. (n.d.). ChemScene.
  • Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. (2001). Asian Journal of Chemistry, 13(2), 459-464.
  • 20.1: Relative Reactivities, Structures, and Spectra of Carboxylic Acid Derivatives. (2015, July 18). Chemistry LibreTexts.
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Navigating the Unknown: A Practical Guide to Handling 4-Chloroquinoline-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Inferred Hazard Identification: A Precautionary Approach

Given the data gap, we must operate under the assumption that 4-Chloroquinoline-7-carboxylic acid may possess hazards similar to its structural relatives. This precautionary principle is the cornerstone of laboratory safety when dealing with uncharacterized substances.

  • Quinoline Moiety: The quinoline ring system is a known structural alert. Quinoline itself is classified as toxic if swallowed, harmful in contact with skin, a skin and eye irritant, and is suspected of causing genetic defects and cancer[2][3][4]. Derivatives such as 4-chloroquinoline are also noted to be harmful, irritants, and potential sensitizers[5][6]. Therefore, we must infer that this compound could be harmful if ingested, inhaled, or absorbed through the skin , and may cause serious irritation to the eyes, skin, and respiratory system [5][7][8].

  • Carboxylic Acid Group: Carboxylic acids, while generally weak acids, can be corrosive and pose hazards[9]. They can cause skin and eye irritation or burns upon contact. Storing them improperly, especially near bases or on metal shelving, can lead to dangerous reactions or corrosion[9].

  • Physical Form: As a solid powder, the primary routes of exposure are inhalation of dust and dermal contact. Fine powders can be easily aerosolized, making respiratory protection a critical consideration[5][6].

Personal Protective Equipment (PPE): Your Essential Barrier

A multi-layered PPE strategy is non-negotiable. The selection of PPE should be tailored to the specific procedure being performed. Below is a summary of the minimum required PPE.

Activity Gloves Eye/Face Protection Body Protection Respiratory Protection
Storage & Transport Nitrile gloves (single pair)Safety glasses with side shieldsStandard lab coatNot required in sealed containers
Weighing & Aliquoting Double-gloved nitrile glovesChemical safety gogglesFully-fastened lab coatN95 respirator or higher (in a fume hood)
Solution Preparation Double-gloved nitrile glovesChemical safety goggles and face shieldChemical-resistant apron over lab coatRequired if outside a fume hood
Reaction & Work-up Double-gloved nitrile glovesChemical safety goggles and face shieldChemical-resistant apron over lab coatWork exclusively in a certified chemical fume hood
Detailed PPE Specifications:
  • Hand Protection: Always wear double-gloved, chemical-resistant nitrile gloves. The outer glove should be removed and disposed of immediately upon suspected contact. Given the lack of specific permeation data, it is prudent to change gloves frequently (e.g., every 30-60 minutes) during extended handling periods.

  • Eye and Face Protection: At a minimum, wear tightly fitting chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards[8][10]. When handling solutions or performing any task with a splash risk, a full-face shield must be worn over the goggles.

  • Body Protection: A long-sleeved, knee-length laboratory coat is mandatory. For procedures involving larger quantities or a higher risk of spills, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection: Due to the risk of inhaling fine powder, all weighing and handling of the solid compound must be performed within a certified chemical fume hood. If, under exceptional circumstances, this is not possible, a NIOSH-approved respirator with a P100 particulate filter is required[6].

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is the key to minimizing exposure. Every step, from receiving the compound to its final use, must be deliberate and controlled.

Workflow for Safe Handling

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A Review this Guide & SDS of Analogs B Designate a Handling Area (Fume Hood) A->B C Assemble All Necessary PPE B->C D Prepare Spill Kit C->D E Don Full PPE D->E Proceed to Handling F Carefully Transfer Compound to Weighing Vessel E->F G Perform Experimental Work F->G H Decontaminate Work Surface G->H I Segregate & Label Waste H->I Proceed to Cleanup J Doff PPE in Correct Order I->J K Wash Hands Thoroughly J->K

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.